molecular formula C20H22N8O6 B1664196 7-Hydroxymethotrexate CAS No. 5939-37-7

7-Hydroxymethotrexate

Numéro de catalogue: B1664196
Numéro CAS: 5939-37-7
Poids moléculaire: 470.4 g/mol
Clé InChI: HODZDDDNGRLGSI-NSHDSACASA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

7-hydroxy Methotrexate (7-hydroxy MTX) is the major metabolite of the folic acid derivative MTX. It is formed by the 7-oxidation of MTX by hepatic aldehyde oxidases. Unlike MTX, 7-hydroxy MTX does not inhibit thymidylate synthase in isolated human acute myeloid and acute lymphoblastic leukemia cells. 7-hydroxy MTX has a maximum tolerated dose of 0.1 g/kg, which is 30- to 50-fold lower than MTX, in rats. Serum levels of 7-hydroxy MTX have been used as a marker of MTX toxicity during chemotherapy.>7-Hydroxymethotrexate is a phase I metabolite of MTX, which is converted by hepatic aldehyde oxidases. Elimination of 7-hydroxy MTX is associated with the multi-drug transporters Abcc2, Abcc3, and Abcg2 in transgenic mouse models. It and the parent compound rapidly accumulate when all three transporters are absent. Formulations containing methotrexate have been used in the treatment of cancer, autoimmune diseases, ectopic pregnancy, and for the induction of medical abortions. Various methods have been described to quantify 7-hydroxy MTX levels during cancer therapy to avoid toxicity.

Propriétés

Numéro CAS

5939-37-7

Formule moléculaire

C20H22N8O6

Poids moléculaire

470.4 g/mol

Nom IUPAC

(2S)-2-[[4-[(2,4-diamino-7-oxo-8H-pteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C20H22N8O6/c1-28(8-12-18(32)26-16-14(23-12)15(21)25-20(22)27-16)10-4-2-9(3-5-10)17(31)24-11(19(33)34)6-7-13(29)30/h2-5,11H,6-8H2,1H3,(H,24,31)(H,29,30)(H,33,34)(H5,21,22,25,26,27,32)/t11-/m0/s1

Clé InChI

HODZDDDNGRLGSI-NSHDSACASA-N

SMILES isomérique

CN(CC1=NC2=C(N=C(N=C2NC1=O)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O

SMILES canonique

CN(CC1=NC2=C(N=C(N=C2NC1=O)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

7-Hydroxymethotrexate;  NSC 380963;  NSC-380963;  NSC380963;  NSC 380962;  NSC-380962;  NSC380962; 

Origine du produit

United States

Foundational & Exploratory

7-Hydroxymethotrexate: A Technical Guide on its Discovery and Significance in Methotrexate Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 7-hydroxymethotrexate (7-OH-MTX), the principal metabolite of the widely used anti-cancer and anti-inflammatory drug, methotrexate (B535133) (MTX). We delve into the discovery of 7-OH-MTX, its biochemical properties, and its profound clinical significance, particularly in the context of high-dose MTX therapy. This guide summarizes key quantitative data, provides detailed experimental protocols for its analysis, and visualizes relevant pathways and workflows to offer a comprehensive resource for researchers and drug development professionals.

Discovery and Formation

This compound was first identified as a major metabolite of methotrexate in the 1970s. Its formation is a dose-dependent phenomenon, becoming particularly significant during high-dose MTX regimens. The metabolic conversion of MTX to 7-OH-MTX is primarily catalyzed by hepatic aldehyde oxidase. This enzymatic hydroxylation occurs at the 7-position of the pteridine (B1203161) ring.

MTX Methotrexate (MTX) 7_OH_MTX This compound (7-OH-MTX) MTX->7_OH_MTX Hydroxylation AldehydeOxidase Hepatic Aldehyde Oxidase AldehydeOxidase->7_OH_MTX

Metabolic conversion of Methotrexate to this compound.

Significance and Clinical Relevance

The formation of 7-OH-MTX has significant implications for the efficacy and toxicity of methotrexate therapy.

  • Reduced Therapeutic Activity : 7-OH-MTX is a significantly less potent inhibitor of dihydrofolate reductase (DHFR), the primary target of methotrexate, with a binding affinity that can be over 200 times lower than the parent drug.[1][2] While its polyglutamated forms show some inhibitory activity, the monoglutamate form, which is predominant in plasma, has minimal effect on DHFR.[3]

  • Nephrotoxicity : One of the most critical clinical aspects of 7-OH-MTX is its role in methotrexate-induced nephrotoxicity. 7-OH-MTX is considerably less soluble in aqueous solutions, particularly in the acidic environment of the renal tubules, than methotrexate.[4] This can lead to its precipitation and the formation of crystalline deposits within the renal tubules, causing tubular damage, inflammation, and acute kidney injury.[4][5]

  • Pharmacokinetic Impact : The presence of 7-OH-MTX can influence the pharmacokinetics of methotrexate. It has a longer elimination half-life than MTX and can compete for transport across cell membranes.[6][7] Monitoring both MTX and 7-OH-MTX levels is therefore crucial for managing high-dose methotrexate therapy, as high concentrations of the metabolite can be a predictor of delayed MTX elimination and increased risk of toxicity.[8]

Quantitative Data

The following tables summarize key quantitative parameters comparing methotrexate and this compound.

Table 1: Comparative Binding Affinity to Dihydrofolate Reductase (DHFR)

CompoundInhibition Constant (Ki) against human rDHFRRelative Potency
Methotrexate (MTX)3.4 pM[3]~2617x higher than 7-OH-MTX
This compound (7-OH-MTX)8.9 nM[3]~2617x lower than MTX

Table 2: Comparative Pharmacokinetic Parameters

ParameterMethotrexate (MTX)This compound (7-OH-MTX)Species
Terminal Elimination Half-life (t½) ~5.5 hours[6]~11.6 hours[6]Human (Rheumatoid Arthritis patients)
90.6 min[8]97.2 min[8]Rat
~18 hours[9]~16 hours[9]Human (High-dose therapy)
Total Clearance 9.2 ml x kg⁻¹ x min⁻¹[8]9.6 ml x kg⁻¹ x min⁻¹[8]Rat

Table 3: Physicochemical Properties

PropertyMethotrexate (MTX)This compound (7-OH-MTX)
Aqueous Solubility Practically insoluble in water[10]Three- to fivefold lower than MTX[11]

Experimental Protocols

Determination of this compound in Plasma by HPLC

This protocol outlines a common method for the simultaneous determination of methotrexate and this compound in plasma samples using reverse-phase high-performance liquid chromatography (HPLC) with UV detection.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)

  • Acetonitrile (B52724) (HPLC grade)

  • Trichloroacetic acid solution

  • Phosphate (B84403) buffer (e.g., pH 5.7)

  • Methotrexate and this compound analytical standards

  • Patient plasma samples

  • Centrifuge

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of patient plasma, add a precipitating agent such as 40 µL of 2M trichloroacetic acid in ethanol.

    • Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

    • Centrifuge the sample at high speed (e.g., 3000 rpm) for 15 minutes to pellet the precipitated proteins.

    • Carefully collect the supernatant for injection into the HPLC system.

  • Chromatographic Conditions:

    • Mobile Phase: An isocratic mobile phase consisting of a mixture of phosphate buffer (pH 5.7), methanol, and acetonitrile (e.g., in a ratio of 70:20:10, v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Ambient.

    • Detection Wavelength: 313 nm.

    • Injection Volume: 20 µL of the prepared supernatant.

  • Calibration and Quantification:

    • Prepare a series of calibration standards of known concentrations of methotrexate and this compound in drug-free plasma.

    • Process these standards using the same sample preparation procedure as the patient samples.

    • Inject the processed standards into the HPLC system to generate a standard curve by plotting peak area against concentration for each analyte.

    • Quantify the concentrations of methotrexate and this compound in the patient samples by comparing their peak areas to the respective standard curves.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Plasma 1. Collect Patient Plasma Sample Precipitate 2. Add Trichloroacetic Acid & Vortex Plasma->Precipitate Centrifuge 3. Centrifuge to Pellet Proteins Precipitate->Centrifuge Supernatant 4. Collect Supernatant Centrifuge->Supernatant Inject 5. Inject Supernatant onto C18 Column Supernatant->Inject Elute 6. Isocratic Elution with Mobile Phase Inject->Elute Detect 7. UV Detection at 313 nm Elute->Detect Chromatogram 8. Obtain Chromatogram Detect->Chromatogram Quantify 9. Quantify against Standard Curve Chromatogram->Quantify HD_MTX High-Dose Methotrexate Infusion Liver_Metabolism Hepatic Metabolism HD_MTX->Liver_Metabolism High_7OHMTX High Plasma Levels of 7-OH-MTX Liver_Metabolism->High_7OHMTX Renal_Excretion Renal Excretion High_7OHMTX->Renal_Excretion Precipitation Precipitation of 7-OH-MTX Crystals Renal_Excretion->Precipitation Acidic_Urine Acidic Urine pH in Renal Tubules Acidic_Urine->Precipitation Obstruction Tubular Obstruction and Damage Precipitation->Obstruction Nephrotoxicity Acute Nephrotoxicity Obstruction->Nephrotoxicity

References

The Role of 7-Hydroxymethotrexate in Methotrexate Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methotrexate (B535133) (MTX), a cornerstone in the treatment of various cancers and autoimmune diseases, undergoes significant metabolism to form 7-hydroxymethotrexate (7-OH-MTX). This primary metabolite, formed by hepatic aldehyde oxidases, possesses distinct physicochemical and pharmacological properties compared to its parent compound. While historically considered less active, emerging evidence highlights the crucial role of 7-OH-MTX in modulating the efficacy and toxicity of methotrexate therapy. Its lower aqueous solubility contributes to nephrotoxicity, and its ability to be polyglutamated allows for intracellular retention and potential modulation of enzymatic pathways. This technical guide provides an in-depth analysis of the formation, pharmacokinetics, and clinical implications of 7-OH-MTX, supported by quantitative data, detailed experimental protocols, and pathway visualizations to offer a comprehensive resource for researchers and drug development professionals.

Introduction

Methotrexate operates as a folate antagonist, primarily by inhibiting dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cellular replication.[1][2] The metabolic conversion of MTX to 7-OH-MTX introduces a compound with a significantly different profile. Understanding the nuances of 7-OH-MTX's contribution to the overall pharmacological effect of methotrexate is paramount for optimizing therapeutic strategies and mitigating adverse events.

Formation of this compound

The primary pathway for the formation of 7-OH-MTX is the oxidation of methotrexate by aldehyde oxidase in the liver.[1] This metabolic step is a critical determinant of the circulating levels of both the parent drug and its metabolite.

Metabolic Pathway

The conversion of methotrexate to this compound is a singular enzymatic step, as depicted in the following diagram.

Methotrexate Metabolism MTX Methotrexate OH_MTX This compound MTX->OH_MTX Oxidation Enzyme Aldehyde Oxidase (Liver) Enzyme->MTX

Figure 1: Metabolic conversion of Methotrexate to this compound.

Comparative Pharmacokinetics of Methotrexate and this compound

The pharmacokinetic profiles of MTX and 7-OH-MTX differ significantly, influencing their systemic exposure and tissue distribution. These differences are summarized in the tables below.

Key Pharmacokinetic Parameters
ParameterMethotrexate (MTX)This compound (7-OH-MTX)Reference(s)
Elimination Half-life (t½) 3-10 hours (low dose), 8-15 hours (high dose)Generally longer than MTX[3]
Plasma Protein Binding ~50%76.84% (mean)[4][5]
Renal Clearance Major route of eliminationSlower than MTX[6]
Aqueous Solubility Higher3 to 5-fold lower than MTX[7]
Comparative Clearance Rates
Study PopulationMTX Clearance7-OH-MTX ClearanceReference(s)
Cancer Patients (High-Dose MTX)8.85 L/h2 L/h[6]
Infants and Young Children with Brain Tumors4.6 L/h/m²3.0 L/h/m²[8]

Experimental Protocols: Quantification of Methotrexate and this compound in Plasma

Accurate quantification of MTX and 7-OH-MTX is crucial for therapeutic drug monitoring and research. High-performance liquid chromatography (HPLC) is the most common analytical method.

Principle

This protocol describes the simultaneous determination of methotrexate and this compound in human plasma using reversed-phase HPLC with UV detection. The method involves protein precipitation for sample clean-up.

Materials and Reagents
  • Methotrexate and this compound analytical standards

  • Internal Standard (e.g., p-aminoacetophenone)

  • Acetonitrile (B52724), HPLC grade

  • Methanol, HPLC grade

  • Trichloroacetic acid (TCA)

  • Sodium phosphate (B84403) monobasic and dibasic

  • Ultrapure water

  • Human plasma (drug-free)

Instrumentation
  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)

  • Centrifuge

  • Vortex mixer

Preparation of Solutions
  • Mobile Phase: Prepare a buffer of potassium dihydrogen orthophosphate and adjust the pH. A typical mobile phase could be a mixture of this buffer with acetonitrile and methanol. For example, a mixture of Tris-phosphate buffer (pH 5.7), methanol, and acetonitrile (70:20:10 v/v/v).[9]

  • Stock Solutions: Prepare individual stock solutions of MTX, 7-OH-MTX, and the internal standard in an appropriate solvent (e.g., 0.1 M NaOH or a mixture of TRIS-HCl buffer and acetonitrile).[7][10]

  • Calibration Standards and Quality Controls (QCs): Prepare working solutions by diluting the stock solutions. Spike drug-free human plasma with these working solutions to create a series of calibration standards and at least three levels of QC samples (low, medium, and high).[11]

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample (standard, QC, or unknown), add 100 µL of the internal standard solution.[9]

  • Add 40 µL of 2 M trichloroacetic acid in ethanol (B145695) to precipitate plasma proteins.[9]

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 3000 rpm for 15 minutes.[10]

  • Carefully collect the supernatant and inject a defined volume (e.g., 20 µL) into the HPLC system.

Chromatographic Conditions
  • Column: C18 reversed-phase column.

  • Mobile Phase: As prepared in section 4.4.

  • Flow Rate: Typically 1.0 - 1.8 mL/min.[9][10]

  • Detection: UV detection at a wavelength of 303 nm or 313 nm.[10]

  • Column Temperature: Ambient or controlled at 25°C.

Data Analysis

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. Determine the concentrations of the unknown samples and QCs from this curve.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Plasma_Sample Plasma Sample (100 µL) Add_IS Add Internal Standard (100 µL) Plasma_Sample->Add_IS Add_TCA Add TCA (40 µL) Add_IS->Add_TCA Vortex Vortex (2 min) Add_TCA->Vortex Centrifuge Centrifuge (3000 rpm, 15 min) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into HPLC System Supernatant->Inject Separate Chromatographic Separation (C18) Inject->Separate Detect UV Detection (303/313 nm) Separate->Detect Quantify Data Acquisition & Quantification Detect->Quantify

Figure 2: Experimental workflow for the quantification of MTX and 7-OH-MTX in plasma.

Signaling Pathways and Cellular Mechanisms

The pharmacological effects of both MTX and 7-OH-MTX are rooted in their interactions with intracellular enzymes, primarily within the folate pathway.

Inhibition of Dihydrofolate Reductase and Downstream Effects

Methotrexate is a potent inhibitor of DHFR, leading to a depletion of tetrahydrofolate (THF). THF is a crucial cofactor for the synthesis of purines and thymidylate, which are essential for DNA and RNA synthesis. The inhibition of DHFR thus leads to cell cycle arrest and apoptosis. While 7-OH-MTX is a less potent inhibitor of DHFR, its intracellular accumulation, particularly in its polyglutamated form, can still contribute to the overall antifolate effect.

Comparative Enzyme Inhibition

Interestingly, the inhibitory profile of 7-OH-MTX on other enzymes in the folate pathway differs from that of MTX. For instance, 7-OH-MTX has been shown to be a more potent inhibitor of 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR) transformylase than MTX.[12] This differential inhibition may contribute to the unique pharmacological and toxicological profile of 7-OH-MTX.

Impact on Methotrexate Polyglutamylation

Both MTX and 7-OH-MTX can be intracellularly converted to polyglutamated forms by the enzyme folylpolyglutamate synthetase (FPGS).[3][6][13] These polyglutamated forms are retained within the cell and exhibit enhanced inhibitory activity. The presence of 7-OH-MTX can interfere with the polyglutamylation of MTX, potentially reducing its intracellular concentration and efficacy.[6]

Signaling Pathway Diagram

The following diagram illustrates the key interactions of methotrexate and this compound within the cell.

MTX_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space MTX_ext Methotrexate MTX_int Methotrexate MTX_ext->MTX_int Transport OH_MTX_ext 7-OH-MTX OH_MTX_int 7-OH-MTX OH_MTX_ext->OH_MTX_int Transport MTX_poly MTX-Polyglutamates MTX_int->MTX_poly OH_MTX_poly 7-OH-MTX-Polyglutamates OH_MTX_int->OH_MTX_poly DHFR DHFR MTX_poly->DHFR Inhibits (Potent) TS Thymidylate Synthase MTX_poly->TS Inhibits OH_MTX_poly->DHFR Inhibits (Less Potent) AICAR_T AICAR Transformylase OH_MTX_poly->AICAR_T Inhibits (More Potent) FPGS FPGS FPGS->MTX_int FPGS->OH_MTX_int DHF DHF DHFR->DHF THF THF DHF->THF Reduction Purine_Synth Purine (B94841) Synthesis THF->Purine_Synth Thymidylate_Synth Thymidylate Synthesis THF->Thymidylate_Synth DNA_Synth DNA Synthesis Purine_Synth->DNA_Synth Thymidylate_Synth->DNA_Synth

Figure 3: Intracellular signaling pathways affected by Methotrexate and this compound.

Clinical Significance and Future Directions

The formation of 7-OH-MTX has significant clinical implications. Its lower solubility is a key factor in methotrexate-induced nephrotoxicity, as it can precipitate in the renal tubules.[11] Monitoring of 7-OH-MTX levels, in addition to MTX, may therefore provide a better prediction of toxicity risk.

Furthermore, the interplay between MTX and 7-OH-MTX in terms of enzymatic inhibition and polyglutamylation suggests that the metabolic ratio of these two compounds could influence therapeutic efficacy. A higher rate of conversion to the less active 7-OH-MTX might lead to reduced clinical response.

Future research should focus on:

  • Elucidating the full spectrum of enzymatic and cellular targets of 7-OH-MTX polyglutamates.

  • Investigating the genetic determinants of aldehyde oxidase activity to predict patient-specific metabolism of methotrexate.

  • Developing strategies to modulate 7-OH-MTX formation or enhance its clearance to improve the therapeutic index of methotrexate.

Conclusion

This compound is not an inert metabolite but an active participant in the complex pharmacology of methotrexate. Its distinct pharmacokinetic and pharmacodynamic properties, including its reduced solubility, potent inhibition of certain enzymes, and ability to undergo polyglutamylation, significantly impact the overall safety and efficacy of methotrexate therapy. A thorough understanding of the role of 7-OH-MTX is essential for the continued optimization of treatment regimens involving this widely used therapeutic agent. This guide provides a foundational resource for professionals in the field to further explore and leverage this knowledge in their research and development endeavors.

References

The Dual-Faceted Role of 7-Hydroxymethotrexate in Cancer Therapy: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Review of the Core Mechanism of Action of 7-Hydroxymethotrexate in Oncology

This technical guide provides a detailed examination of the molecular mechanisms underpinning the action of this compound (7-OH-MTX), the principal metabolite of the widely used anti-cancer drug methotrexate (B535133) (MTX), in cancer cells. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the cytotoxic effects, metabolic pathways, and potential for therapeutic modulation of this significant compound.

Executive Summary

Methotrexate has long been a cornerstone of chemotherapy, primarily through its potent inhibition of dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis. However, the in vivo metabolic conversion of MTX to 7-OH-MTX introduces a molecule with a distinct and more complex pharmacological profile. While significantly less cytotoxic than its parent compound, 7-OH-MTX is not an inert metabolite. It actively participates in cellular transport, polyglutamylation, and, to a lesser extent, enzyme inhibition. This guide elucidates the multifaceted role of 7-OH-MTX, providing quantitative data, detailed experimental protocols, and visual representations of the key pathways involved, to offer a comprehensive resource for the cancer research community.

Comparative Pharmacodynamics of this compound and Methotrexate

The anti-cancer activity of both MTX and 7-OH-MTX is predicated on their ability to disrupt folate metabolism, which is essential for the synthesis of purines and pyrimidines required for DNA and RNA replication. However, their efficacy and mechanisms of action exhibit significant quantitative differences.

Cytotoxicity in Cancer Cell Lines

7-OH-MTX consistently demonstrates a markedly lower cytotoxic potential compared to MTX across various cancer cell lines. This difference is often in the range of two orders of magnitude. For instance, in the RAJI human Burkitt's lymphoma cell line, the concentration of 7-OH-MTX required to inhibit colony formation by 50% (IC50) after a 2-hour exposure was found to be 10 µM[1]. In contrast, IC50 values for MTX in sensitive cancer cell lines are typically in the nanomolar range[2].

Compound Cell Line Assay Type IC50 Reference
This compoundRAJI (Burkitt's Lymphoma)Colony Formation10 µM[1]
MethotrexateAGS (Gastric Adenocarcinoma)Sulforhodamine B6.05 ± 0.81 nM[2]
MethotrexateHCT-116 (Colon Carcinoma)Sulforhodamine B13.56 ± 3.76 nM[2]
MethotrexateNCI-H23 (Lung Adenocarcinoma)Sulforhodamine B38.25 ± 4.91 nM[2]
MethotrexateA549 (Lung Carcinoma)Sulforhodamine B38.33 ± 8.42 nM[2]
MethotrexateMCF-7 (Breast Adenocarcinoma)Sulforhodamine B114.31 ± 5.34 nM[2]
MethotrexateSaos-2 (Osteosarcoma)Sulforhodamine B>1,000 nM[2]

Table 1: Comparative Cytotoxicity (IC50) of this compound and Methotrexate in Various Human Cancer Cell Lines.

Inhibition of Dihydrofolate Reductase (DHFR)

The primary mechanism of action of MTX is the potent inhibition of DHFR. 7-OH-MTX is a significantly weaker inhibitor of this enzyme. The inhibition constant (Ki) for 7-OH-MTX against recombinant human DHFR (rHDHFR) is in the nanomolar range, whereas for MTX it is in the picomolar range, indicating a binding affinity that is thousands of times weaker.

Compound Enzyme Source Inhibition Constant (Ki) Reference
This compoundRecombinant Human DHFR8.9 nM[3]
MethotrexateRecombinant Human DHFR3.4 pM[3]
MethotrexateHuman DHFR1.2 nM[4]

Table 2: Comparative Inhibition of Dihydrofolate Reductase (DHFR) by this compound and Methotrexate.

Cellular Transport and Metabolism

The intracellular concentration and retention of antifolates are critical determinants of their cytotoxic activity. 7-OH-MTX interacts with the same cellular machinery responsible for the transport and metabolism of MTX, leading to complex interactions.

Cellular Uptake via the Reduced Folate Carrier (RFC)

Both MTX and 7-OH-MTX are transported into cancer cells primarily by the reduced folate carrier (RFC), also known as SLC19A1[5]. They compete for the same transport system, and the presence of high concentrations of 7-OH-MTX can inhibit the uptake of MTX. The affinity of these compounds for RFC, represented by the Michaelis-Menten constant (Km), is in the low micromolar range.

Compound Transport System Affinity (Km/KD) Reference
MethotrexateReduced Folate Carrier (RFC)~4.3 µM (KD)[4]

extracellular Extracellular Space RFC Reduced Folate Carrier (RFC) intracellular Intracellular Space MTX_ext Methotrexate MTX_ext->RFC Uptake seven_OH_MTX_ext 7-OH-MTX seven_OH_MTX_ext->RFC Uptake (competes with MTX) MTX_int Methotrexate RFC->MTX_int seven_OH_MTX_int 7-OH-MTX RFC->seven_OH_MTX_int

Cellular uptake of MTX and 7-OH-MTX via the Reduced Folate Carrier.
Polyglutamylation by Folylpolyglutamate Synthetase (FPGS)

Once inside the cell, both MTX and 7-OH-MTX are substrates for the enzyme folylpolyglutamate synthetase (FPGS). This enzyme adds glutamate (B1630785) residues to the molecules, forming polyglutamated derivatives (MTX-PGs and 7-OH-MTX-PGs). This process is crucial for the intracellular retention of these compounds, as the polyglutamated forms are less readily effluxed from the cell. The substrate activity of 7-OH-MTX for FPGS is nearly equivalent to that of MTX[6].

Compound Enzyme Affinity (Km) Reference
MethotrexateFolylpolyglutamate Synthetase (FPGS) (beef liver)100 µM[6]

Table 4: Affinity of Methotrexate for Folylpolyglutamate Synthetase (FPGS). While specific Km values for 7-OH-MTX are not widely reported, its substrate activity is comparable to MTX.

MTX_mono Methotrexate (monoglutamate) FPGS Folylpolyglutamate Synthetase (FPGS) MTX_mono->FPGS seven_OH_MTX_mono 7-OH-MTX (monoglutamate) seven_OH_MTX_mono->FPGS MTX_poly Methotrexate Polyglutamates (MTX-PGs) FPGS->MTX_poly seven_OH_MTX_poly 7-OH-MTX Polyglutamates (7-OH-MTX-PGs) FPGS->seven_OH_MTX_poly cellular_retention Increased Cellular Retention MTX_poly->cellular_retention seven_OH_MTX_poly->cellular_retention

Polyglutamylation of MTX and 7-OH-MTX by FPGS leading to cellular retention.

The Core Mechanism of Action

The primary cytotoxic effect of both compounds stems from the disruption of folate-dependent biosynthetic pathways.

cluster_synthesis Nucleotide Synthesis DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Purine_Synth Purine Synthesis THF->Purine_Synth Thymidylate_Synth Thymidylate Synthesis THF->Thymidylate_Synth DHFR->THF MTX_PGs MTX-PGs MTX_PGs->DHFR Strong Inhibition seven_OH_MTX_PGs 7-OH-MTX-PGs seven_OH_MTX_PGs->DHFR Weak Inhibition DNA_RNA DNA & RNA Synthesis Purine_Synth->DNA_RNA Thymidylate_Synth->DNA_RNA Apoptosis Cell Cycle Arrest & Apoptosis

Inhibition of the folate pathway by MTX and 7-OH-MTX polyglutamates.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

Principle: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in viable cells to form a purple formazan (B1609692) product. The amount of formazan is proportional to the number of living cells.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of 7-OH-MTX and MTX in culture medium and add to the wells. Include a vehicle control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 values.

Dihydrofolate Reductase (DHFR) Inhibition Assay

Principle: This spectrophotometric assay measures the decrease in absorbance at 340 nm as NADPH is oxidized to NADP+ during the DHFR-catalyzed reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing assay buffer (e.g., 50 mM potassium phosphate, pH 7.5), purified DHFR enzyme, and NADPH.

  • Inhibitor Addition: Add varying concentrations of 7-OH-MTX or MTX to the reaction mixture and pre-incubate.

  • Reaction Initiation: Initiate the reaction by adding DHF.

  • Kinetic Measurement: Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Data Analysis: Calculate the initial reaction velocities and determine the Ki values for each inhibitor.

Cellular Uptake Assay

Principle: This assay measures the accumulation of radiolabeled drug inside the cells over time.

Methodology:

  • Cell Seeding: Plate cells in 24-well plates and grow to near confluence.

  • Radiolabeled Drug Preparation: Prepare a solution of [3H]-MTX or [3H]-7-OH-MTX in transport buffer.

  • Uptake Initiation: Wash the cells and add the radiolabeled drug solution to initiate uptake.

  • Time Course: Incubate for various time points (e.g., 1, 5, 15, 30 minutes) at 37°C.

  • Uptake Termination: Stop the uptake by rapidly washing the cells with ice-cold buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the radioactivity in the lysate using a scintillation counter.

  • Data Analysis: Normalize the radioactivity to the protein content of the cell lysate and plot uptake over time to determine the initial transport rate.

start Start seed_cells Seed Cells in Multi-well Plate start->seed_cells add_drug Add Serial Dilutions of Drug seed_cells->add_drug incubate Incubate for Defined Period add_drug->incubate assay_specific_step Perform Assay-Specific Measurement (e.g., MTT, Scintillation Counting) incubate->assay_specific_step data_analysis Analyze Data (e.g., IC50, Km, Ki) assay_specific_step->data_analysis end End data_analysis->end

A generalized workflow for in vitro assays of 7-OH-MTX and MTX.

Conclusion and Future Directions

This compound, while less potent than its parent compound, is a pharmacologically active metabolite that significantly influences the therapeutic landscape of methotrexate treatment. Its competition for cellular uptake and its ability to be polyglutamylated underscore its role in modulating the intracellular concentration and retention of active antifolates. The substantially weaker inhibition of DHFR by 7-OH-MTX explains its lower direct cytotoxicity.

Future research should focus on a more comprehensive characterization of the kinetic parameters of 7-OH-MTX with RFC and FPGS across a wider range of cancer cell lines to build more accurate predictive models of MTX therapy. Furthermore, elucidating the potential for 7-OH-MTX polyglutamates to inhibit other folate-dependent enzymes beyond DHFR could reveal novel aspects of its mechanism of action. A deeper understanding of the interplay between MTX and 7-OH-MTX will be instrumental in optimizing high-dose methotrexate regimens and developing strategies to overcome drug resistance.

References

The Pharmacokinetic Profile of 7-Hydroxymethotrexate in Preclinical Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of 7-Hydroxymethotrexate (7-OH-MTX), the primary metabolite of the widely used anti-cancer and immunosuppressive agent, methotrexate (B535133) (MTX). Understanding the absorption, distribution, metabolism, and excretion (ADME) of 7-OH-MTX in preclinical models is crucial for accurately interpreting toxicological studies and for predicting its potential impact on human pharmacokinetics. This document summarizes key quantitative data, details common experimental protocols, and provides visual representations of the metabolic pathway and experimental workflows.

Introduction

Methotrexate is extensively metabolized in the liver by aldehyde oxidase to form 7-OH-MTX.[1][2] This metabolite, while possessing significantly less pharmacological activity than the parent drug, has been associated with nephrotoxicity, particularly at the high doses of methotrexate used in cancer chemotherapy.[3] The formation and elimination of 7-OH-MTX can vary significantly across species, making preclinical pharmacokinetic studies essential for drug development and safety assessment.

Pharmacokinetics of this compound in Preclinical Species

The pharmacokinetic properties of 7-OH-MTX have been investigated in several preclinical models, including rats, mice, rabbits, and monkeys. The following sections and tables summarize the key pharmacokinetic parameters observed in these species.

Rat

In rats, the pharmacokinetics of 7-OH-MTX have been characterized following intravenous administration. Studies have shown that the plasma concentrations of 7-OH-MTX decline biexponentially.[4] The liver is a major site of its formation, and bile is a primary route of excretion for both MTX and 7-OH-MTX in this species.[5]

Table 1: Pharmacokinetic Parameters of this compound in Rats

ParameterValueDoseRoute of AdministrationReference
Terminal Half-life (t½)97.2 min4 mg/kgIntravenous[4]
Total Clearance (CL)9.6 mL/kg/min4 mg/kgIntravenous[4]
Biliary Excretion (% of dose)72.8%4 mg/kgIntravenous[4]
Urinary Excretion (% of dose)11.2%4 mg/kgIntravenous[4]
Biliary Half-life (t½)29.4 min10 mg/kg (of MTX)Intravenous Infusion[5]
Rabbit

Rabbits have been utilized to study the disposition of both MTX and 7-OH-MTX. Following intravenous administration of MTX, a significant portion is metabolized to 7-OH-MTX and excreted in the urine.[6] Direct administration of 7-OH-MTX has also been performed to characterize its intrinsic pharmacokinetic profile.

Table 2: Pharmacokinetic Parameters of this compound in Rabbits

ParameterValueDoseRoute of AdministrationReference
Terminal Half-life (t½)0.45 h4 mg/kgIntravenous Infusion[6]
Urinary Excretion (% of dose)~80% (within 5 h)4 mg/kgIntravenous Infusion[6]
Urinary Excretion (% of MTX dose)15%1.33, 4, and 12 mg/kg (of MTX)Intravenous[6]
Plasma ClearanceSlower than MTX50 mg/kg (of MTX)Intravenous Infusion[7]
Monkey

Studies in rhesus monkeys have been particularly important for understanding the dose-dependent formation of 7-OH-MTX. At high doses of methotrexate, significant amounts of the metabolite are excreted in the urine.[8][9]

Table 3: Observations on this compound in Rhesus Monkeys

ObservationDose of MTXReference
Significant urinary excretion of 7-OH-MTX>50 mg/kg[8][9]
7-OH-MTX is a major metabolite in renal tissueHigh-dose MTX[10]
Formation is a dose-dependent phenomenonHigh-dose MTX[8]
Mouse

In mice, pharmacokinetic studies of 7-OH-MTX have often been conducted in the context of elucidating the role of specific drug transporters. While detailed standalone pharmacokinetic parameters for 7-OH-MTX are less commonly reported, these studies provide valuable insights into its distribution and elimination. For instance, the accumulation of 7-OH-MTX is significantly altered in mice lacking certain ATP-binding cassette (ABC) transporters.

Experimental Protocols

Accurate quantification of 7-OH-MTX in biological matrices is fundamental to pharmacokinetic studies. High-performance liquid chromatography (HPLC) with ultraviolet (UV) or mass spectrometric (MS) detection are the most common analytical techniques employed.

Sample Preparation from Plasma/Serum

A generic and widely applicable protocol for the extraction of 7-OH-MTX from plasma or serum for LC-MS/MS analysis is as follows:

  • Protein Precipitation: To a small volume of plasma (e.g., 10 µL), add a larger volume of a cold organic solvent, such as methanol (B129727) containing an internal standard.[11]

  • Vortexing: Thoroughly mix the sample to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at a high speed (e.g., 18,000 x g) to pellet the precipitated proteins.[11]

  • Supernatant Collection: Carefully collect the supernatant containing the analyte and internal standard.

  • Dilution and Injection: The supernatant may be diluted with water or a suitable buffer before injection into the LC-MS/MS system.[11]

Quantification by High-Performance Liquid Chromatography (HPLC)

A typical HPLC method for the separation and quantification of 7-OH-MTX involves:

  • Column: A reversed-phase C18 column is commonly used.[12]

  • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid solution) and an organic solvent (e.g., methanol or acetonitrile).[12]

  • Flow Rate: A flow rate in the range of 0.3-1.0 mL/min is typical.[12]

  • Detection: UV detection at a specific wavelength (e.g., 313 nm) or tandem mass spectrometry (MS/MS) for higher sensitivity and selectivity.[12][13]

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For high-sensitivity and specific quantification, LC-MS/MS is the method of choice.

  • Ionization: Positive electrospray ionization (ESI) is commonly used.[11]

  • Mass Transitions: Multiple reaction monitoring (MRM) is employed, with specific precursor-to-product ion transitions for 7-OH-MTX and its internal standard. A common transition for 7-OH-MTX is m/z 471.0 → 324.1.[12]

  • Instrumentation: A triple-quadrupole mass spectrometer is typically used for MRM experiments.[12]

Visualizations

Metabolic Pathway of Methotrexate to this compound

The following diagram illustrates the conversion of methotrexate to its primary metabolite, this compound, a reaction catalyzed by aldehyde oxidase.

MTX Methotrexate OH_MTX This compound MTX->OH_MTX Hydroxylation Enzyme Aldehyde Oxidase (in Liver) Enzyme->MTX

Caption: Metabolic conversion of Methotrexate to this compound.

Experimental Workflow for Preclinical Pharmacokinetic Analysis

This diagram outlines a typical workflow for conducting a preclinical pharmacokinetic study of this compound.

cluster_animal_phase In-Life Phase cluster_analytical_phase Bioanalytical Phase cluster_data_analysis Data Interpretation Dosing Drug Administration (e.g., Intravenous) Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation Sampling->Processing Extraction Sample Preparation (e.g., Protein Precipitation) Processing->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Data Acquisition and Quantification Analysis->Quantification PK_Analysis Pharmacokinetic Modeling Quantification->PK_Analysis Reporting Data Reporting and Interpretation PK_Analysis->Reporting

Caption: A typical preclinical pharmacokinetic study workflow.

Conclusion

The pharmacokinetics of this compound in preclinical models exhibit significant interspecies variability. Rats and rabbits demonstrate efficient biliary and renal excretion, respectively, while monkeys show a pronounced dose-dependent formation of the metabolite. A thorough understanding of these species-specific pharmacokinetic profiles, facilitated by robust analytical methodologies, is indispensable for the nonclinical safety assessment of methotrexate and for the translation of preclinical findings to the clinical setting. This guide provides a foundational resource for researchers and drug development professionals working in this area.

References

The Impact of 7-Hydroxymethotrexate on Dihydrofolate Reductase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methotrexate (B535133) (MTX), a cornerstone of chemotherapy and immunosuppressive therapy, exerts its primary therapeutic effect through the potent inhibition of dihydrofolate reductase (DHFR).[1] The metabolic fate of methotrexate in vivo leads to the formation of several metabolites, with 7-hydroxymethotrexate (7-OH-MTX) being the principal derivative, particularly following high-dose methotrexate administration.[2] This technical guide provides an in-depth analysis of the interaction between this compound and dihydrofolate reductase, presenting quantitative data on its inhibitory potential, detailing relevant experimental protocols, and visualizing the key molecular pathways. Understanding the distinct pharmacological profile of 7-OH-MTX is critical for optimizing methotrexate therapy and managing its clinical outcomes.

Introduction: Methotrexate Metabolism and the Emergence of this compound

Methotrexate, a folic acid antagonist, competitively inhibits dihydrofolate reductase, an enzyme crucial for the reduction of dihydrofolate to tetrahydrofolate.[3] Tetrahydrofolate is an essential cofactor in the synthesis of purines and thymidylate, which are vital for DNA replication and cellular proliferation.[3][4] The disruption of these pathways underlies the potent anti-proliferative effects of methotrexate.

In the liver, methotrexate is metabolized by aldehyde oxidase to this compound.[3] This metabolite can also undergo intracellular polyglutamylation, a process that can influence its cellular retention and enzymatic interactions.[5][6] Notably, 7-OH-MTX has been shown to interfere with the cellular accumulation and metabolism of the parent drug, methotrexate, when present concurrently.[7]

Quantitative Analysis of DHFR Inhibition: Methotrexate vs. This compound

The inhibitory potency of this compound against dihydrofolate reductase is significantly attenuated compared to the parent compound, methotrexate. This is evident from the comparative analysis of their inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50).

CompoundEnzyme SourceKi (Inhibition Constant)Reference
MethotrexateRecombinant Human DHFR3.4 pM[8]
Methotrexate Polyglutamate (4 additional glutamate (B1630785) residues)Recombinant Human DHFR1.4 pM[8]
This compound Recombinant Human DHFR 8.9 nM [8]
This compound Polyglutamate Recombinant Human DHFR 9.9 nM [8]
CompoundCell LineIC50 (Half-Maximal Inhibitory Concentration)Exposure TimeReference
MethotrexateHuman Chronic Myelogenous Leukemia (K-562)10⁻⁶ M2 hours[5]
This compound Human Chronic Myelogenous Leukemia (K-562) 10⁻⁵ M 2 hours [5]

These data clearly indicate that this compound is a substantially weaker inhibitor of DHFR than methotrexate, with a Ki value in the nanomolar range compared to the picomolar affinity of methotrexate.[8] The approximately 10-fold higher IC50 value for 7-OH-MTX in a cancer cell line further corroborates its reduced cytotoxic potential mediated through DHFR inhibition.[5] Interestingly, polyglutamylation does not significantly enhance the inhibitory potency of this compound against DHFR, in contrast to its effect on methotrexate.[8] Another study found that 7-OH-MTX was only 1.7% as effective as an inhibitor of L. casei DHFR compared to methotrexate under their assay conditions.[9]

Signaling and Metabolic Pathways

The following diagrams illustrate the metabolic conversion of methotrexate to this compound and the subsequent impact on the folate pathway.

Methotrexate Metabolism and DHFR Inhibition Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space MTX_ext Methotrexate MTX_int Methotrexate MTX_ext->MTX_int RFC1 Transporter OH_MTX This compound MTX_int->OH_MTX Aldehyde Oxidase MTX_PG Methotrexate Polyglutamates MTX_int->MTX_PG FPGS OH_MTX_PG This compound Polyglutamates OH_MTX->OH_MTX_PG FPGS DHFR Dihydrofolate Reductase (DHFR) MTX_PG->DHFR Strong Inhibition OH_MTX_PG->DHFR Weak Inhibition DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF NADPH -> NADP+ Purine_Synth Purine Synthesis THF->Purine_Synth Thymidylate_Synth Thymidylate Synthesis THF->Thymidylate_Synth

Methotrexate Metabolism and DHFR Inhibition Pathway

This diagram illustrates the cellular uptake of methotrexate, its conversion to this compound, and the subsequent polyglutamylation of both compounds. It highlights the potent inhibition of DHFR by methotrexate polyglutamates and the significantly weaker inhibition by this compound polyglutamates.

Experimental Protocols

The determination of DHFR inhibition by this compound is typically performed using a spectrophotometric enzyme inhibition assay.

DHFR Enzyme Inhibition Assay (Spectrophotometric Method)

Objective: To determine the inhibitory activity of this compound on DHFR by measuring the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+.

Materials:

  • 96-well clear, flat-bottom microplate

  • Multi-well spectrophotometer capable of kinetic measurements at 340 nm

  • DHFR Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Recombinant Human Dihydrofolate Reductase (DHFR) enzyme

  • Dihydrofolic acid (DHF), DHFR substrate

  • NADPH

  • This compound (test inhibitor)

  • Methotrexate (positive control)

  • Dimethyl sulfoxide (B87167) (DMSO, for compound dissolution)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound and methotrexate in DMSO. Further dilute in DHFR Assay Buffer to desired concentrations.

    • Prepare a stock solution of NADPH in DHFR Assay Buffer.

    • Prepare a stock solution of DHF in DHFR Assay Buffer.

    • Dilute the DHFR enzyme to a working concentration in ice-cold DHFR Assay Buffer.

  • Assay Plate Setup:

    • Blank (No Enzyme): Assay Buffer.

    • Negative Control (No Inhibitor): Assay Buffer, DHFR enzyme, and DMSO (at the same final concentration as in the test wells).

    • Positive Control: Assay Buffer, DHFR enzyme, and a known concentration of methotrexate.

    • Test Wells: Assay Buffer, DHFR enzyme, and serial dilutions of this compound.

  • Reaction Protocol:

    • Add the assay buffer, inhibitor (or DMSO), and DHFR enzyme to the appropriate wells.

    • Mix gently and incubate at room temperature for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding.

    • Initiate the reaction by adding the DHF substrate to all wells.

    • Immediately place the plate in the spectrophotometer and begin kinetic measurement of the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a specified duration (e.g., 10-20 minutes).

Data Analysis:

  • Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

  • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (V₀ of Test Well / V₀ of Negative Control)] x 100

  • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

  • The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation for competitive inhibitors, provided the Km of the substrate is known.

Experimental Workflow Diagram

DHFR Inhibition Assay Workflow Start Start Prep_Reagents Prepare Reagents (Buffer, DHFR, DHF, NADPH, Inhibitors) Start->Prep_Reagents Plate_Setup Set up 96-well Plate (Blank, Controls, Test Samples) Prep_Reagents->Plate_Setup Add_Inhibitor_Enzyme Add Inhibitor and DHFR Enzyme Plate_Setup->Add_Inhibitor_Enzyme Pre_incubation Pre-incubate (Allow for binding) Add_Inhibitor_Enzyme->Pre_incubation Add_Substrate Initiate Reaction (Add DHF Substrate) Pre_incubation->Add_Substrate Kinetic_Measurement Kinetic Measurement (Absorbance at 340 nm) Add_Substrate->Kinetic_Measurement Data_Analysis Data Analysis (Calculate % Inhibition, IC50, Ki) Kinetic_Measurement->Data_Analysis End End Data_Analysis->End

DHFR Inhibition Assay Workflow

Conclusion and Implications

The evidence presented in this technical guide unequivocally demonstrates that this compound is a significantly weaker inhibitor of dihydrofolate reductase compared to its parent drug, methotrexate. This reduced affinity for the primary therapeutic target has important implications for the clinical pharmacology of methotrexate. While 7-OH-MTX can be formed in substantial amounts, its direct contribution to the anti-proliferative effects via DHFR inhibition is likely minimal. However, its ability to undergo polyglutamylation and interfere with the cellular transport and metabolism of methotrexate suggests a more complex role in modulating the overall therapeutic and toxic effects of the drug.

For researchers and drug development professionals, these findings underscore the importance of considering the metabolic fate of antifolate drugs. Future research should continue to explore the off-target effects of this compound and its polyglutamated derivatives, as well as their potential impact on drug resistance mechanisms. A comprehensive understanding of the entire metabolic and inhibitory cascade is essential for the development of more effective and less toxic antifolate therapies.

References

Cellular Uptake and Transport of 7-Hydroxymethotrexate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxymethotrexate (7-OH-MTX) is the principal metabolite of the widely used anticancer and anti-inflammatory drug, methotrexate (B535133) (MTX). Following high-dose MTX therapy, plasma concentrations of 7-OH-MTX can significantly exceed those of its parent compound. While initially considered less active, emerging evidence suggests that 7-OH-MTX plays a crucial role in both the therapeutic and toxic effects of MTX treatment. Understanding the cellular pharmacology of 7-OH-MTX, particularly its uptake and transport mechanisms, is therefore critical for optimizing MTX-based therapies and managing its side effects. This technical guide provides a comprehensive overview of the current knowledge on the cellular transport of 7-OH-MTX, including quantitative data, detailed experimental protocols, and visualizations of the key pathways involved.

Cellular Uptake of this compound

The primary mechanism for the cellular entry of 7-OH-MTX is carrier-mediated transport via the Reduced Folate Carrier (RFC) , also known as SLC19A1. This is the same transporter responsible for the uptake of MTX and endogenous folates.[1]

Kinetics of RFC-Mediated Uptake

The transport of 7-OH-MTX by RFC follows Michaelis-Menten kinetics. The affinity of RFC for 7-OH-MTX is slightly lower than for MTX, as indicated by a higher Michaelis-Menten constant (Km).

CompoundTransporterKm (µM)Vmax (pmol/mg protein/min)Cell LineReference
7-OH-MTX RFC9Not ReportedEhrlich ascites tumor cells[1]
MTXRFC558.1 ± 15.1 (low-affinity)RFC-transfected cells[1]

Table 1: Kinetic Parameters of 7-OH-MTX and MTX Uptake via the Reduced Folate Carrier.

While a specific maximal transport velocity (Vmax) for 7-OH-MTX has not been reported, the slower influx of 7-OH-MTX compared to MTX at equimolar concentrations suggests a lower Vmax. However, it is important to note that the steady-state intracellular concentrations of both compounds are comparable due to a slower efflux rate for 7-OH-MTX.

Intracellular Retention: The Role of Polyglutamylation

Once inside the cell, 7-OH-MTX undergoes polyglutamylation, a process where additional glutamate (B1630785) residues are added to the molecule. This process is catalyzed by the enzyme folylpolyglutamate synthetase (FPGS) . Polyglutamylation is a critical step for the intracellular retention and cytotoxic activity of both MTX and 7-OH-MTX. The polyglutamated forms are less able to be transported out of the cell by efflux pumps.

Notably, the rate of polyglutamylation of 7-OH-MTX is significantly faster than that of MTX. This rapid conversion to polyglutamated forms contributes to its efficient intracellular accumulation and sustained cytotoxic effect despite its lower affinity for the primary influx transporter.[2]

Cellular Efflux of this compound

The efflux of 7-OH-MTX and its polyglutamated derivatives is an active process mediated by members of the ATP-binding cassette (ABC) superfamily of transporters. While direct studies on 7-OH-MTX are limited, inferences can be drawn from the extensive research on MTX efflux.

Key Efflux Transporters

The primary efflux pumps implicated in MTX resistance, and therefore likely involved in 7-OH-MTX transport, include:

  • Multidrug Resistance-Associated Proteins (MRPs/ABCCs): MRP1, MRP2, MRP3, and MRP4 have all been shown to transport MTX. Importantly, polyglutamylation significantly reduces or abolishes the transport of MTX by MRP1 and MRP3. This suggests that the monoglutamated form of 7-OH-MTX is a likely substrate for these pumps, while its polyglutamated forms are retained within the cell.

  • P-glycoprotein (P-gp/ABCB1): While primarily associated with the efflux of hydrophobic drugs, P-gp can contribute to MTX resistance, particularly in cells with deficient carrier-mediated uptake. Its role in the direct transport of the more hydrophilic 7-OH-MTX is less clear but cannot be ruled out.[3][4][5]

  • Breast Cancer Resistance Protein (BCRP/ABCG2): BCRP is a key transporter of MTX and, importantly, can also transport shorter-chain MTX polyglutamates (diglutamate and triglutamate). This suggests that BCRP may play a role in the efflux of both 7-OH-MTX and its initial polyglutamated forms.

TransporterSubstrate(s)Impact of Polyglutamylation
MRP1, MRP3 MTXAbolishes transport
MRP4, MRP5 MTX, Nucleotide analoguesMay transport shorter-chain polyglutamates
P-glycoprotein (P-gp) MTX (in RFC-deficient cells)Not fully characterized for polyglutamates
BCRP MTX, MTX-diglutamate, MTX-triglutamateTransport of longer-chain polyglutamates is abrogated

Table 2: Efflux Transporters and Their Substrates.

Experimental Protocols

In Vitro Cellular Uptake Assay for [3H]-7-Hydroxymethotrexate

This protocol describes a general method for measuring the uptake of radiolabeled 7-OH-MTX in a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., CCRF-CEM, K-562)

  • Complete cell culture medium

  • [3H]-7-Hydroxymethotrexate (specific activity >1 Ci/mmol)

  • Unlabeled this compound

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Ice-cold phosphate-buffered saline (PBS)

  • Scintillation fluid

  • Scintillation counter

  • Microcentrifuge tubes

  • Cell culture plates (e.g., 24-well plates)

Procedure:

  • Cell Seeding: Seed cells in 24-well plates at a density that will result in a confluent monolayer on the day of the experiment.

  • Cell Preparation: On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed HBSS.

  • Initiation of Uptake: Add HBSS containing a known concentration of [3H]-7-OH-MTX (e.g., 1 µM) to each well to initiate the uptake. For competition experiments, co-incubate with a molar excess of unlabeled 7-OH-MTX or other inhibitors.

  • Incubation: Incubate the plates at 37°C for various time points (e.g., 1, 5, 15, 30, 60 minutes).

  • Termination of Uptake: To stop the uptake, rapidly aspirate the incubation medium and wash the cells three times with ice-cold PBS.

  • Cell Lysis: Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH or 1% Triton X-100) to each well and incubating for 30 minutes at room temperature.

  • Quantification: Transfer the cell lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Protein Quantification: Determine the protein concentration in each well using a standard protein assay (e.g., BCA assay) to normalize the uptake data (expressed as pmol/mg protein).

G cluster_workflow Experimental Workflow: Cellular Uptake Assay A 1. Seed Cells in 24-well plates B 2. Wash Cells with pre-warmed HBSS A->B C 3. Initiate Uptake with [3H]-7-OH-MTX B->C D 4. Incubate at 37°C for various time points C->D E 5. Terminate Uptake with ice-cold PBS wash D->E F 6. Lyse Cells E->F G 7. Quantify Radioactivity (Scintillation Counting) F->G H 8. Normalize to Protein Content G->H

Experimental Workflow for Cellular Uptake Assay
Cellular Efflux Assay

This protocol outlines a method to measure the efflux of pre-loaded [3H]-7-OH-MTX from cells.

Procedure:

  • Cell Loading: Follow steps 1-4 of the uptake assay to load the cells with [3H]-7-OH-MTX for a defined period (e.g., 60 minutes).

  • Wash: After the loading period, rapidly wash the cells three times with ice-cold PBS to remove extracellular radiolabel.

  • Initiate Efflux: Add pre-warmed, radiolabel-free HBSS to each well. To study the effect of potential inhibitors, include them in this efflux medium.

  • Sample Collection: At various time points (e.g., 1, 5, 15, 30, 60 minutes), collect aliquots of the efflux medium.

  • Cell Lysis: At the end of the experiment, lyse the cells as described in the uptake protocol to determine the amount of radiolabel remaining intracellularly.

  • Quantification: Measure the radioactivity in the collected medium aliquots and the final cell lysate using a scintillation counter.

  • Data Analysis: Calculate the percentage of the initial intracellular radiolabel that has been effluxed into the medium at each time point.

G cluster_workflow Experimental Workflow: Cellular Efflux Assay A 1. Load Cells with [3H]-7-OH-MTX B 2. Wash Cells with ice-cold PBS A->B C 3. Initiate Efflux in radiolabel-free medium B->C D 4. Collect Medium Samples at various time points C->D E 5. Lyse Cells at the end of the experiment F 6. Quantify Radioactivity in medium and lysate D->F E->F G 7. Calculate Efflux Percentage F->G

Experimental Workflow for Cellular Efflux Assay

Visualization of Cellular Transport Pathways

The following diagrams illustrate the key pathways involved in the cellular uptake and transport of this compound.

G cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RFC RFC 7-OH-MTX 7-OH-MTX RFC->7-OH-MTX MRP MRP BCRP BCRP 7-OH-MTX->MRP Efflux 7-OH-MTX->BCRP Efflux 7-OH-MTX-(Glu)n 7-OH-MTX-(Glu)n 7-OH-MTX->7-OH-MTX-(Glu)n Polyglutamylation 7-OH-MTX-(Glu)n->BCRP Efflux (shorter chains) FPGS FPGS FPGS->7-OH-MTX-(Glu)n 7-OH-MTX_ext 7-OH-MTX (Extracellular) 7-OH-MTX_ext->RFC Uptake G cluster_regulation Potential Regulation of RFC by MTX/7-OH-MTX MTX/7-OH-MTX MTX / 7-OH-MTX (Intracellular) Signaling_Cascade Intracellular Signaling Cascade MTX/7-OH-MTX->Signaling_Cascade RFC_Gene RFC1 Gene (Transcription) Signaling_Cascade->RFC_Gene Down-regulation RFC_Protein RFC Protein (Expression) RFC_Gene->RFC_Protein

References

In Vivo Transformation of Methotrexate to 7-Hydroxymethotrexate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methotrexate (B535133) (MTX), a cornerstone of therapy in oncology and autoimmune diseases, undergoes in vivo metabolism to form 7-hydroxymethotrexate (7-OH-MTX). This conversion, primarily mediated by hepatic aldehyde oxidase, has significant implications for the drug's efficacy and toxicity profile. The formation of 7-OH-MTX is a dose-dependent phenomenon, with higher concentrations observed following high-dose MTX therapy.[1][2][3][4] This metabolite exhibits lower aqueous solubility than its parent compound, which can contribute to renal toxicity through precipitation in the renal tubules.[5][6] Furthermore, 7-OH-MTX can influence the pharmacokinetics and pharmacodynamics of MTX, potentially impacting its therapeutic outcome. This technical guide provides a comprehensive overview of the in vivo formation of 7-OH-MTX from MTX, detailing the metabolic pathways, summarizing key pharmacokinetic data, and outlining experimental protocols for its study.

Introduction

Methotrexate is a folate antagonist that inhibits dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cellular replication.[6] Its clinical utility is well-established in the treatment of various cancers and rheumatoid arthritis. The biotransformation of MTX to its primary metabolite, 7-OH-MTX, is a critical aspect of its pharmacology. Understanding the dynamics of this metabolic conversion is essential for optimizing MTX therapy, managing its toxicity, and developing more effective treatment strategies.

Metabolic Pathway of Methotrexate to this compound

The primary pathway for the formation of 7-OH-MTX from MTX involves the oxidation of the 7-carbon of the pteridine (B1203161) ring.

  • Enzyme: The key enzyme responsible for this reaction is aldehyde oxidase (AO), a cytosolic enzyme predominantly found in the liver.[7][8][9]

  • Location: The liver is the principal site of MTX metabolism to 7-OH-MTX.[10]

  • Mechanism: Aldehyde oxidase catalyzes the hydroxylation of MTX at the 7-position, resulting in the formation of 7-OH-MTX.

Methotrexate Metabolism MTX Methotrexate (MTX) 7_OH_MTX This compound (7-OH-MTX) MTX->7_OH_MTX Hydroxylation Aldehyde_Oxidase Aldehyde Oxidase (AO) (Liver) Aldehyde_Oxidase->7_OH_MTX

Caption: Metabolic conversion of Methotrexate to this compound.

Quantitative Pharmacokinetic Data

The pharmacokinetics of MTX and 7-OH-MTX have been studied in various patient populations and animal models. The following tables summarize key quantitative data from selected studies.

Table 1: Pharmacokinetic Parameters of Methotrexate and this compound in Cancer Patients
ParameterMethotrexate (MTX)This compound (7-OH-MTX)Patient PopulationDosing RegimenReference
Clearance (CL) 8.85 L/h2.0 L/h76 cancer patients300 mg/m² to 12 g/m²[11][12]
Clearance (CL) 4.6 L/h/m²3.0 L/h/m²142 infants and young children with brain tumors2.5 or 5 g/m² 24-hour infusion[13]
Initial Half-life (t½α) 2.86 ± 0.44 h5.14 ± 0.46 h9-year-old boy with ALL33.6 g/m² 24-hour IV infusion[14]
Second-phase Half-life (t½β) ~18 h~16 h9-year-old boy with ALL33.6 g/m² 24-hour IV infusion[14]
Volume of Distribution (Vd) 0.8 L/kg~0.27 L/kg9-year-old boy with ALL33.6 g/m² 24-hour IV infusion[14]
Maximum Concentration (Cmax) 231 ± 67.1 µM15.02 ± 14 µM18 cancer patients100 mg/kg 6-hour IV infusion[15]
Time to Cmax (Tmax) 0.5 h9.2 h18 cancer patients100 mg/kg 6-hour IV infusion[15]
Beta Half-life (t½β) 2.6 and 2.0 h5.8 and 4.0 h2 patients with osteogenic sarcoma218.2 and 148.5 mg/kg 6-h infusion[16]
Gamma Half-life (t½γ) 26.2 and 42.9 h10.2 and 15.8 h2 patients with osteogenic sarcoma218.2 and 148.5 mg/kg 6-h infusion[16]
Table 2: Pharmacokinetic Parameters of Methotrexate and this compound in Rats
ParameterMethotrexate (MTX)This compound (7-OH-MTX)StrainDosing RegimenReference
Terminal Half-life 90.6 min97.2 minPentobarbital anesthetized rats4 mg/kg i.v.[10]
Total Clearance 9.2 ml/kg/min9.6 ml/kg/minPentobarbital anesthetized rats4 mg/kg i.v.[10]

Experimental Protocols

In Vivo Study of Methotrexate Metabolism in Rats

This protocol provides a general framework for studying the in vivo conversion of MTX to 7-OH-MTX in a rat model.

  • Animal Model: Wistar rats are commonly used.[17]

  • Housing and Acclimatization: House rats in standard laboratory conditions with controlled temperature, humidity, and light-dark cycles. Allow for an acclimatization period before the experiment.

  • Dosing:

    • Prepare a sterile solution of MTX in a suitable vehicle (e.g., saline adjusted to a physiological pH).[18]

    • Administer MTX to the rats via the desired route (e.g., oral gavage, intravenous injection). Doses can range from low (e.g., 0.062 mg/kg) to high (e.g., 100 mg/kg) depending on the study's objectives.[17][19]

  • Sample Collection:

    • Collect blood samples at predetermined time points post-administration via a suitable method (e.g., tail vein, saphenous vein).[18]

    • Collect urine and feces over specified intervals using metabolic cages.

    • At the end of the study, euthanize the animals and collect tissues of interest (e.g., liver, kidney).

  • Sample Processing:

    • Process blood samples to obtain plasma or serum and store at -80°C until analysis.

    • Homogenize tissue samples and store appropriately.

  • Analysis: Quantify the concentrations of MTX and 7-OH-MTX in the collected biological samples using a validated analytical method such as HPLC or LC-MS/MS.

Solid-Phase Extraction (SPE) for Methotrexate and this compound from Human Plasma and Urine

This protocol is adapted from a method utilizing a 384-well SPE plate format for high-throughput analysis.[20][21]

  • Materials:

    • 384-well SPE plates with a C18 stationary phase.

    • Methanol (B129727).

    • 0.1% Formic acid in water.

    • 0.1% Formic acid in 9:1 methanol:water (Elution solution).

    • Internal standard solution (e.g., deuterated MTX and 7-OH-MTX).

  • Procedure:

    • Sample Preparation: For plasma, combine 30 µL of plasma with 75 µL of aqueous internal standard solution. For urine, standards and quality control samples are prepared by diluting working solutions into the sample matrix.[21]

    • Plate Conditioning: Sequentially condition the SPE plate wells with 60 µL of methanol followed by 60 µL of 0.1% formic acid in water.[21]

    • Sample Loading: Transfer 70 µL of the prepared sample/internal standard solution to the conditioned SPE plate.[21]

    • Washing: Wash the wells with 60 µL of 0.1% formic acid in water.[21]

    • Elution: Elute the analytes into a 384-well collection plate using the elution solution.[21]

  • Analysis: The eluted samples are then ready for analysis by LC-MS/MS.

High-Performance Liquid Chromatography (HPLC) Method for this compound Analysis

This protocol describes a reversed-phase HPLC method for the determination of 7-OH-MTX in human plasma.[22]

  • Sample Preparation:

    • Deproteinize 1 mL of plasma by adding an equal volume of acetonitrile (B52724).

    • Vortex and centrifuge the mixture.

    • Filter the supernatant through a 0.45 µm filter.

  • Chromatographic Conditions:

    • Column: Reversed-phase C8 column.

    • Mobile Phase: 15 mM phosphate (B84403) buffer (pH 7.0) : acetonitrile (95:5 v/v).[22]

    • Flow Rate: 2.5 mL/min.

    • Detection: UV detection at 313 nm.[22]

    • Injection Volume: 5 to 200 µL of the filtered supernatant.

  • Quantification: Quantify 7-OH-MTX concentration based on peak height or area compared to a standard curve.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow for Therapeutic Drug Monitoring of Methotrexate

The following diagram illustrates a typical workflow for the therapeutic drug monitoring (TDM) of MTX, which often includes the measurement of 7-OH-MTX.

TDM Workflow cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase Patient_Sample Patient Sample Collection (Blood/Urine) Sample_Transport Sample Transport and Storage Patient_Sample->Sample_Transport Sample_Prep Sample Preparation (e.g., SPE) Sample_Transport->Sample_Prep Analysis Instrumental Analysis (HPLC or LC-MS/MS) Sample_Prep->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing Result_Interpretation Result Interpretation Data_Processing->Result_Interpretation Clinical_Decision Clinical Decision Making (Dose Adjustment) Result_Interpretation->Clinical_Decision

Caption: General workflow for therapeutic drug monitoring of methotrexate.

Conclusion

The in vivo formation of this compound is a critical determinant of the therapeutic and toxicological profile of methotrexate. A thorough understanding of its metabolic pathway, pharmacokinetics, and methods of analysis is paramount for researchers, scientists, and drug development professionals. The dose-dependent nature of 7-OH-MTX formation underscores the importance of therapeutic drug monitoring, particularly in high-dose MTX regimens, to mitigate the risk of toxicity and optimize patient outcomes. The protocols and data presented in this guide serve as a valuable resource for further investigation into the complex pharmacology of methotrexate and its primary metabolite.

References

The Toxicological Profile of 7-Hydroxymethotrexate: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxymethotrexate (7-OH-MTX) is the principal metabolite of methotrexate (B535133) (MTX), a widely used antifolate agent in the treatment of various cancers and autoimmune diseases. Formed in the liver via aldehyde oxidase, 7-OH-MTX plasma concentrations can surpass those of its parent compound, particularly following high-dose MTX therapy. While initially considered less potent than MTX, emerging evidence indicates that 7-OH-MTX possesses a distinct and significant toxicological profile that contributes to the overall adverse effects observed during MTX treatment. This technical guide provides a comprehensive overview of the toxicology of 7-OH-MTX, focusing on its cellular and organ-specific toxicities, underlying molecular mechanisms, and the experimental methodologies used for its assessment.

Pharmacokinetics and Metabolism

The conversion of MTX to 7-OH-MTX is a critical step influencing the toxicological profile. This metabolic process can be influenced by dose, with higher doses of MTX leading to a greater proportion of 7-OH-MTX formation. Both MTX and 7-OH-MTX undergo polyglutamylation within cells, a process that enhances their intracellular retention and inhibitory activity against key enzymes. However, the polyglutamation of 7-OH-MTX can occur at a rate exceeding that of MTX.

The elimination of 7-OH-MTX is primarily through renal excretion, although it is cleared more slowly than MTX. This reduced clearance, coupled with its lower solubility, particularly in acidic urine, can lead to its precipitation in the renal tubules, a key factor in MTX-induced nephrotoxicity.

Experimental Workflow: Methotrexate Metabolism and Clearance

The following diagram illustrates the key steps in the metabolism and clearance of methotrexate, highlighting the formation of this compound.

MTX Methotrexate (MTX) (Administered) Liver Liver (Aldehyde Oxidase) MTX->Liver Metabolism 7OHMTX This compound (7-OH-MTX) Liver->7OHMTX Polyglutamation Intracellular Polyglutamation 7OHMTX->Polyglutamation Kidney Kidney 7OHMTX->Kidney Clearance 7OHMTX_PG 7-OH-MTX Polyglutamates Polyglutamation->7OHMTX_PG Urine Renal Excretion (Urine) Kidney->Urine Precipitation Tubular Precipitation Kidney->Precipitation Low Solubility

Caption: Metabolic pathway of Methotrexate to this compound.

Comparative Cytotoxicity

In vitro studies have consistently demonstrated that 7-OH-MTX is significantly less cytotoxic than its parent compound, methotrexate. However, its contribution to overall toxicity, particularly at the high concentrations achieved during high-dose MTX therapy, cannot be disregarded.

Cell LineAssay TypeIC50 (MTX)IC50 (7-OH-MTX)Fold DifferenceReference
Human MelanomaCell Growth SurvivalNot specified~100-fold less cytotoxic~100[1]
Human Acute Lymphoblastic Leukaemia (ALL)Cell Growth SurvivalNot specified~100-fold less cytotoxic~100[1]
Human Chronic Myelogenous Leukemia (K-562)Clonogenic Assay (2-hr exposure)10⁻⁶ M10⁻⁵ M10[2]

Organ-Specific Toxicity

Nephrotoxicity

Nephrotoxicity is a major dose-limiting toxicity of high-dose methotrexate therapy, and 7-OH-MTX is a significant contributor. The primary mechanism is the precipitation of 7-OH-MTX crystals in the renal tubules due to its poor solubility in acidic urine, leading to tubular obstruction and damage.[3] Beyond mechanical obstruction, 7-OH-MTX can induce direct tubular toxicity through the induction of inflammation, oxidative stress, and apoptosis.[4]

Quantitative Data on Nephrotoxicity:

ParameterValueConditionSpeciesReference
Cmax threshold for high risk of nephrotoxicity0.66 μmol/LPediatric patients with non-Hodgkin lymphomaHuman[4]
Increase in serum creatinine (B1669602)2.6-fold100 mg/kg 7-OH-MTX administrationRat[5]
Hepatotoxicity

While the liver is the primary site of 7-OH-MTX formation, it is also a target for its toxicity. Studies have shown that administration of 7-OH-MTX can lead to elevations in liver enzymes, such as aspartate aminotransferase (ASAT), indicating hepatocellular injury.[5] The accumulation of 7-OH-MTX and its polyglutamates within hepatocytes is believed to contribute to this toxicity.

Quantitative Data on Hepatotoxicity:

ParameterValueConditionSpeciesReference
Elevation in serum ASAT2-fold100 mg/kg 7-OH-MTX administrationRat[5]

Molecular Mechanisms of Toxicity

The toxicity of 7-OH-MTX is mediated by a complex interplay of molecular events, including inhibition of key enzymes and activation of cellular stress pathways.

Enzyme Inhibition

Like methotrexate, 7-OH-MTX and its polyglutamated forms can inhibit dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism. However, its inhibitory potency is significantly lower than that of MTX.[6][7] 7-OH-MTX has also been shown to inhibit other folate-dependent enzymes involved in purine (B94841) biosynthesis, such as 5-amino-imidazole-4-carboxamide ribonucleotide (AICAR) transformylase, with even greater potency than MTX in some cases.[8]

Signaling Pathways in 7-OH-MTX-Induced Renal Toxicity

Several signaling pathways are implicated in the renal toxicity induced by 7-OH-MTX. These pathways contribute to inflammation, oxidative stress, and apoptosis in renal cells.

cluster_stress Oxidative Stress cluster_inflammation Inflammation cluster_apoptosis Apoptosis 7OHMTX This compound ROS ↑ ROS Production 7OHMTX->ROS p38MAPK p38 MAPK 7OHMTX->p38MAPK Activates JNK JNK 7OHMTX->JNK Activates Mitochondria Mitochondrial Dysfunction 7OHMTX->Mitochondria Keap1 Keap1 ROS->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Inhibits Degradation ARE ARE Nrf2->ARE Binds Antioxidant Antioxidant Genes (e.g., HO-1) ARE->Antioxidant Activates Transcription NFkB NF-κB p38MAPK->NFkB Activates Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Induces Transcription CellDeath Apoptotic Cell Death JNK->CellDeath Caspases Caspase Activation Mitochondria->Caspases Caspases->CellDeath

Caption: Signaling pathways in 7-OH-MTX-induced renal cell injury.

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol outlines the general steps for assessing the cytotoxicity of 7-OH-MTX using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 7-OH-MTX and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vivo Nephrotoxicity Assessment in a Rat Model

This protocol provides a general framework for evaluating the nephrotoxicity of 7-OH-MTX in rats, adapted from studies on methotrexate.

  • Animal Model: Utilize male Wistar or Sprague-Dawley rats.

  • Compound Administration: Administer 7-OH-MTX via intravenous or intraperitoneal injection at various doses. A control group should receive the vehicle.

  • Monitoring: Monitor the animals for clinical signs of toxicity, body weight changes, and water intake.

  • Sample Collection: Collect blood samples at specified time points to measure serum creatinine and blood urea (B33335) nitrogen (BUN) levels. Collect urine to monitor for proteinuria and crystalluria.

  • Histopathology: At the end of the study, euthanize the animals and collect the kidneys for histopathological examination (e.g., H&E staining) to assess tubular damage, inflammation, and crystal deposition.

  • Biomarker Analysis: Analyze kidney tissue for markers of oxidative stress (e.g., malondialdehyde), inflammation (e.g., TNF-α, IL-6), and apoptosis (e.g., caspase-3).

Quantification of this compound by HPLC-MS/MS

This protocol describes a general workflow for the quantitative analysis of 7-OH-MTX in biological matrices.

Sample Biological Sample (Plasma, Tissue Homogenate) Precipitation Protein Precipitation (e.g., with Methanol) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant HPLC HPLC Separation (C18 column) Supernatant->HPLC MSMS Tandem Mass Spectrometry (MS/MS) Detection HPLC->MSMS Quantification Quantification MSMS->Quantification

Caption: Workflow for HPLC-MS/MS analysis of this compound.

Conclusion

The toxicological profile of this compound is complex and clinically significant. While less potent than methotrexate in terms of its direct cytotoxic effects, its contribution to organ toxicities, particularly nephrotoxicity, is substantial. This is primarily due to its pharmacokinetic properties, including reduced renal clearance and lower solubility, as well as its ability to induce cellular stress pathways leading to inflammation, oxidative damage, and apoptosis. A thorough understanding of the toxicology of 7-OH-MTX is crucial for the development of strategies to mitigate the adverse effects of high-dose methotrexate therapy and to optimize its therapeutic index. Further research into the specific molecular targets and signaling pathways of 7-OH-MTX will be instrumental in designing safer and more effective treatment regimens.

References

7-Hydroxymethotrexate: A Technical Guide to its Role in Methotrexate-Induced Nephrotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

High-dose methotrexate (B535133) (HDMTX) therapy, a cornerstone in the treatment of various malignancies, is frequently complicated by nephrotoxicity, a dose-limiting side effect. While methotrexate (MTX) itself contributes to renal injury, its principal metabolite, 7-hydroxymethotrexate (7-OH-MTX), plays a significant and often underestimated role. This technical guide provides an in-depth analysis of 7-OH-MTX, focusing on its biochemical properties, mechanisms of nephrotoxicity, and the experimental methodologies used to investigate its effects. Quantitative data are summarized in structured tables for clarity, and key signaling pathways and experimental workflows are visualized using diagrams to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

Introduction

Methotrexate, a folate antagonist, is extensively used in chemotherapy regimens for cancers such as osteosarcoma, acute lymphoblastic leukemia, and non-Hodgkin lymphoma. The efficacy of HDMTX is predicated on achieving cytotoxic concentrations in malignant cells. However, its clinical utility is hampered by a narrow therapeutic index and the risk of severe toxicities, with nephrotoxicity being a primary concern. A crucial factor in MTX-induced renal dysfunction is the formation of its major metabolite, this compound.[1] This metabolite is significantly less soluble than the parent drug, particularly in the acidic environment of the renal tubules, leading to crystallization and tubular obstruction.[2][3] Beyond its physical effects, emerging evidence suggests that 7-OH-MTX exerts direct cytotoxic effects on renal tubular cells through the induction of oxidative stress and inflammation.[4] Understanding the distinct contribution of 7-OH-MTX to nephrotoxicity is paramount for developing effective strategies to mitigate this adverse effect and improve the safety of HDMTX therapy.

Biochemical and Physicochemical Properties

7-OH-MTX is formed in the liver via aldehyde oxidase-mediated hydroxylation of methotrexate.[5] Its chemical structure is similar to MTX, with the addition of a hydroxyl group at the 7-position of the pteridine (B1203161) ring. This seemingly minor modification has a profound impact on its physicochemical properties, most notably its aqueous solubility.

Solubility

The reduced solubility of 7-OH-MTX compared to MTX is a critical factor in its nephrotoxic potential. In the acidic milieu of the distal renal tubules, 7-OH-MTX is prone to precipitation, forming crystals that can obstruct renal tubules and lead to acute kidney injury (AKI).[6] The solubility of 7-OH-MTX is highly pH-dependent.

Table 1: Comparative Solubility of Methotrexate and this compound

CompoundSolubility Relative to MethotrexateSolubility in PBS (pH 7.2)Reference(s)
Methotrexate--[7]
This compound3- to 5-fold less soluble1 mg/mL (sodium salt)[7][8]

Mechanisms of Nephrotoxicity

The nephrotoxicity of 7-OH-MTX is multifactorial, involving both mechanical obstruction and direct cellular injury.

Intratubular Precipitation

The primary and most well-understood mechanism of 7-OH-MTX-induced nephrotoxicity is its precipitation within the renal tubules. Factors that promote this include:

  • Low urinary pH: Acidic urine significantly decreases the solubility of 7-OH-MTX.

  • High drug concentration: High doses of methotrexate lead to elevated plasma and urinary concentrations of 7-OH-MTX.

  • Dehydration: Reduced urinary flow increases the concentration of solutes, including 7-OH-MTX, in the tubular fluid.

HDMTX High-Dose Methotrexate Administration Metabolism Hepatic Metabolism (Aldehyde Oxidase) HDMTX->Metabolism 7OHMTX Increased Plasma 7-OH-MTX Metabolism->7OHMTX Renal_Excretion Renal Excretion 7OHMTX->Renal_Excretion Precipitation Intratubular Precipitation of 7-OH-MTX Renal_Excretion->Precipitation Acidic_Urine Acidic Urine (Low pH) Acidic_Urine->Precipitation Obstruction Renal Tubular Obstruction Precipitation->Obstruction AKI Acute Kidney Injury Obstruction->AKI

Figure 1: Workflow of 7-OH-MTX-induced tubular precipitation.
Direct Tubular Cytotoxicity: Oxidative Stress and Inflammation

Beyond mechanical obstruction, 7-OH-MTX is believed to exert direct toxic effects on renal tubular epithelial cells. This is mediated, in part, by the induction of oxidative stress and inflammation.

The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response. Under normal conditions, Keap1 targets Nrf2 for degradation. In the presence of oxidative stress, this interaction is disrupted, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant genes. Methotrexate and its metabolites can induce oxidative stress, leading to an initial activation of this protective pathway. However, overwhelming or sustained oxidative stress can deplete cellular antioxidant capacity, leading to cell injury.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 7OHMTX This compound ROS Increased ROS 7OHMTX->ROS Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Ub Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Antioxidant_Genes Transcription of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Cell_Protection Cellular Protection Antioxidant_Genes->Cell_Protection

Figure 2: The Keap1-Nrf2 antioxidant response pathway.

The NF-κB signaling pathway is a key regulator of inflammation. In response to cellular stress and damage, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and induce the expression of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6. These inflammatory mediators contribute to renal tissue damage.[9][10]

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 7OHMTX This compound Cell_Stress Cellular Stress 7OHMTX->Cell_Stress IKK IKK Complex Cell_Stress->IKK activates NFkB_IkBa NF-κB - IκBα Complex IKK->NFkB_IkBa phosphorylates IκBα IkBa_p p-IκBα Proteasome Proteasomal Degradation IkBa_p->Proteasome NFkB_IkBa->IkBa_p NFkB_free NF-κB NFkB_IkBa->NFkB_free releases NFkB_nuc NF-κB NFkB_free->NFkB_nuc translocation Proinflammatory_Genes Transcription of Pro-inflammatory Genes (TNF-α, IL-1β, IL-6) NFkB_nuc->Proinflammatory_Genes Inflammation Inflammation & Tissue Damage Proinflammatory_Genes->Inflammation

Figure 3: The NF-κB inflammatory signaling pathway.

Quantitative Data

Accurate quantification of 7-OH-MTX is crucial for both clinical monitoring and preclinical research. The following tables summarize key quantitative parameters related to its pharmacokinetics and toxicity.

Table 2: Pharmacokinetic Parameters of this compound

ParameterValueSpeciesReference(s)
Nephrotoxicity Threshold
Cmax0.66 µmol/LHuman (pediatric)[9][11]
Renal Clearance
Compared to MethotrexateSignificantly lowerHuman[6]
Concentration-dependentDecreases with increasing plasma concentration (37.3 to 6.5 ml/min)Rabbit[8]
Plasma Protein Binding
49%Rabbit[8]

Experimental Protocols

Investigating the nephrotoxicity of 7-OH-MTX requires robust and reproducible experimental models and analytical methods.

Animal Models of this compound-Induced Nephrotoxicity

The rat is a commonly used model to study drug-induced kidney injury.

Protocol: Induction of Acute Kidney Injury in Rats with this compound

  • Animal Model: Male Wistar rats (200-250 g).

  • Compound Administration: A single intraperitoneal (i.p.) injection of this compound at a dose of 100 mg/kg.[12]

  • Monitoring:

    • Blood samples are collected at various time points (e.g., 0, 5, 24, 48 hours) post-injection for measurement of serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) as markers of renal function.

    • Urine is collected to measure volume and pH.

  • Endpoint Analysis:

    • At the end of the study period (e.g., 48 or 72 hours), animals are euthanized, and kidneys are harvested.

    • One kidney is fixed in 10% neutral buffered formalin for histopathological examination (e.g., H&E staining to assess tubular necrosis, cast formation).

    • The other kidney is snap-frozen in liquid nitrogen and stored at -80°C for molecular analyses (e.g., Western blotting for Nrf2 and NF-κB pathway proteins, qPCR for inflammatory cytokine gene expression).

start Select Male Wistar Rats injection Administer 7-OH-MTX (100 mg/kg, i.p.) start->injection monitoring Monitor & Collect Samples (Blood, Urine) injection->monitoring euthanasia Euthanize & Harvest Kidneys monitoring->euthanasia analysis Perform Histopathological & Molecular Analyses euthanasia->analysis

Figure 4: Experimental workflow for the rat model of 7-OH-MTX nephrotoxicity.
Analytical Methodology: LC-MS/MS for this compound Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of 7-OH-MTX in biological matrices.

Protocol: LC-MS/MS Analysis of this compound in Plasma

  • Sample Preparation:

    • To 50 µL of plasma, add 250 µL of a protein precipitation solution (e.g., methanol (B129727) containing a deuterated internal standard such as this compound-d3).[7]

    • Vortex for 30 seconds and centrifuge at high speed (e.g., 16,000 x g) for 2 minutes.

    • Transfer the supernatant and dilute with water before injection into the LC-MS/MS system.

  • Liquid Chromatography:

    • Column: A reverse-phase C18 column (e.g., Agilent Poroshell 120 SB-C18, 4.6 × 50 mm, 2.7 µm).[2]

    • Mobile Phase: A gradient elution using a mixture of an aqueous solution with a modifier (e.g., 0.1% formic acid) and an organic solvent (e.g., methanol).[2]

    • Flow Rate: Typically 0.4-0.5 mL/min.[2][7]

  • Tandem Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive mode.[7][13]

    • Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection. The precursor ion (Q1) and a specific product ion (Q3) for 7-OH-MTX are monitored.

      • MRM Transition for 7-OH-MTX: m/z 471.1 → 324.3[5]

Table 3: Representative LC-MS/MS Parameters for 7-OH-MTX Analysis

ParameterConditionReference(s)
Sample Preparation
MethodProtein Precipitation[7]
Liquid Chromatography
Column TypeReverse-phase C18[2]
Mobile PhaseWater with 0.1% formic acid and Methanol[2]
Mass Spectrometry
Ionization ModeESI Positive[7][13]
MRM Transition (m/z)471.1 → 324.3[5]

Conclusion

This compound is a critical mediator of high-dose methotrexate-induced nephrotoxicity. Its low, pH-dependent solubility contributes to intratubular precipitation and obstruction, while its direct cytotoxic effects, mediated through oxidative stress and inflammation, further exacerbate renal injury. For researchers and drug development professionals, a thorough understanding of the mechanisms of 7-OH-MTX toxicity and the methodologies to study it are essential for the development of safer chemotherapy regimens. Future research should focus on elucidating the finer details of the molecular pathways involved in 7-OH-MTX-induced cellular injury and exploring novel therapeutic strategies to specifically counteract its nephrotoxic effects. This will ultimately lead to improved patient outcomes and a wider therapeutic window for this important anticancer agent.

References

Unraveling the Solubility Profile of 7-Hydroxymethotrexate in Biological Milieus: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the solubility characteristics of 7-Hydroxymethotrexate (7-OH-MTX), the primary metabolite of the widely used chemotherapeutic and immunosuppressive agent, methotrexate (B535133) (MTX). Aimed at researchers, scientists, and professionals in drug development, this document synthesizes available data on the solubility of 7-OH-MTX in biological fluids, details relevant experimental methodologies, and illustrates key related pathways. Understanding the solubility of 7-OH-MTX is critical due to its lower solubility compared to the parent drug, which has significant implications for drug efficacy and toxicity, particularly nephrotoxicity.

Core Solubility Characteristics

This compound is notably less soluble than methotrexate, a factor that can lead to its precipitation in renal tubules, especially under acidic conditions, contributing to kidney damage.[1][2] The aqueous solubility of 7-OH-MTX is highly pH-dependent, with increased solubility observed at higher pH values. It has been reported to be three to five times less water-soluble than methotrexate over a pH range of 5.0 to 7.0.[1]

In biological fluids such as plasma and serum, the solubility profile of 7-OH-MTX is further complicated by extensive protein binding. Approximately 90-95% of 7-OH-MTX in human serum is bound to proteins, with albumin being the primary binding protein.[3][4] This high degree of protein binding means that the total concentration of 7-OH-MTX in plasma can be significantly higher than its intrinsic aqueous solubility. The unbound, or free, fraction is what is pharmacologically active and corresponds to the dissolved portion in the aqueous phase of the plasma.

Quantitative Solubility Data

The following tables summarize the available quantitative data on the solubility of this compound.

Table 1: Aqueous Solubility of this compound at 37°C

pHSolubility (mg/mL)Molar Solubility (mM)*
5.00.130.276
6.00.370.786
7.01.553.295
Calculated based on a molecular weight of 470.44 g/mol . Data from Jacobs et al. (1976).[5][6]

Table 2: Solubility of this compound and its Sodium Salt in Various Solvents

Compound FormSolventTemperatureSolubility
This compoundWater (Predicted)Not Specified0.103 mg/mL
7-hydroxy Methotrexate (sodium salt)DMFNot Specified14 mg/mL
7-hydroxy Methotrexate (sodium salt)DMSONot Specified3 mg/mL
7-hydroxy Methotrexate (sodium salt)PBS (pH 7.2)Not Specified1 mg/mL

Experimental Protocols for Solubility Determination

The determination of the solubility of 7-OH-MTX in biological fluids requires robust experimental design to account for the complexities of the matrices. The thermodynamic equilibrium solubility is typically determined using the shake-flask method.

Principle of the Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility. It involves adding an excess amount of the solid compound to a specific solvent (e.g., buffer, plasma, or urine) and agitating the mixture at a constant temperature until equilibrium is reached between the dissolved and undissolved compound. The concentration of the dissolved compound in the supernatant is then measured.[7][8]

Detailed Methodology for Solubility in Biological Fluids

1. Preparation of Materials:

  • This compound: Pure, solid form.

  • Biological Fluids: Pooled human plasma, serum, or urine. It is recommended to use fluids from multiple donors to account for inter-individual variability. The fluid should be sterile-filtered to prevent microbial growth.

  • Buffers: Phosphate-buffered saline (PBS) at various physiological pH values (e.g., 5.0, 6.8, 7.4).

  • Equipment: Shaking incubator or orbital shaker, centrifuge, analytical balance, pH meter, and an appropriate analytical instrument for concentration measurement (e.g., HPLC-UV, LC-MS/MS).

2. Experimental Procedure:

  • An excess amount of solid 7-OH-MTX is added to vials containing the biological fluid or buffer.

  • The vials are sealed and placed in a shaking incubator set at a physiological temperature (e.g., 37°C).

  • The mixture is agitated for a sufficient duration to reach equilibrium (typically 24-48 hours). The stability of 7-OH-MTX in the biological matrix under these conditions should be pre-determined.[9][10]

  • After incubation, the samples are centrifuged at high speed to separate the undissolved solid.

  • An aliquot of the supernatant is carefully removed for analysis.

3. Sample Analysis:

  • For Plasma/Serum: Due to high protein binding, it is crucial to measure both the total and unbound concentrations.

    • Total Concentration: The supernatant can be diluted and the proteins precipitated (e.g., with acetonitrile (B52724) or methanol) before analysis by HPLC or LC-MS/MS.[11][12]

    • Unbound Concentration: The unbound fraction can be separated from the protein-bound fraction using techniques like ultrafiltration or equilibrium dialysis before quantification of the free drug in the filtrate or dialysate.[13][14]

  • For Urine: The supernatant can typically be diluted and directly analyzed by HPLC or LC-MS/MS, as protein binding is negligible.

  • The concentration of 7-OH-MTX is determined against a calibration curve prepared in a matching matrix.

Visualizing Key Pathways and Workflows

To better understand the context of 7-OH-MTX solubility, the following diagrams illustrate the metabolic pathway of methotrexate and a typical experimental workflow for solubility determination.

Methotrexate_Metabolic_Pathway cluster_liver Liver MTX Methotrexate (MTX) Excretion Renal and Biliary Excretion MTX->Excretion AldehydeOxidase Aldehyde Oxidase MTX->AldehydeOxidase Metabolism OH_MTX This compound (7-OH-MTX) OH_MTX->Excretion AldehydeOxidase->OH_MTX

Methotrexate Metabolic Pathway

Solubility_Assay_Workflow cluster_analysis Sample Processing for Plasma/Serum Start Start: Excess Solid 7-OH-MTX + Biological Fluid Incubation Incubate with Shaking (e.g., 24-48h at 37°C) Start->Incubation Equilibration Equilibrium Reached Incubation->Equilibration Separation Separate Solid and Liquid Phases (Centrifugation) Equilibration->Separation Supernatant Collect Supernatant Separation->Supernatant ProteinPrecipitation Protein Precipitation (for Total Concentration) Supernatant->ProteinPrecipitation Total Ultrafiltration Ultrafiltration/Dialysis (for Unbound Concentration) Supernatant->Ultrafiltration Unbound Analysis Analyze Supernatant Concentration (HPLC or LC-MS/MS) Result Determine Solubility Analysis->Result ProteinPrecipitation->Analysis Ultrafiltration->Analysis

References

Structural Similarities and Divergent Biological Activities of Methotrexate and its Primary Metabolite, 7-Hydroxymethotrexate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methotrexate (B535133) (MTX), a cornerstone of chemotherapy and immunosuppressive therapy, undergoes hepatic metabolism to form its principal metabolite, 7-hydroxymethotrexate (7-OH-MTX). While structurally analogous, these two compounds exhibit significant differences in their physicochemical properties and biological activities. This technical guide provides an in-depth comparison of methotrexate and this compound, focusing on their structural attributes, physicochemical characteristics, and their differential impact on dihydrofolate reductase (DHFR), the primary therapeutic target of methotrexate. Detailed experimental methodologies for key assays are provided, and critical pathways and workflows are visualized to facilitate a comprehensive understanding for researchers and drug development professionals.

Core Structural and Physicochemical Comparison

Methotrexate and this compound share a common structural backbone, consisting of a pteridine (B1203161) ring, a p-aminobenzoic acid moiety, and a glutamic acid tail.[1] The key structural distinction lies in the hydroxylation at the 7th position of the pteridine ring in 7-OH-MTX. This seemingly minor modification leads to significant alterations in the molecule's physicochemical properties and its interaction with biological targets.

Table 1: Physicochemical and Structural Properties of Methotrexate and this compound
PropertyMethotrexateThis compoundReference(s)
Chemical Structure N-[4-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-L-glutamic acidN-[4-[[(2,4-diamino-7-hydroxy-6-pteridinyl)methyl]methylamino]benzoyl]-L-glutamic acid[2]
Molecular Formula C₂₀H₂₂N₈O₅C₂₀H₂₂N₈O₆[2][3]
Molecular Weight 454.44 g/mol 470.44 g/mol [2][3]
Aqueous Solubility Poor (0.01 mg/mL at 20°C)3- to 5-fold lower than methotrexate[2][4][5]
pKa Data not explicitly found in search resultsData not explicitly found in search results

Biological Activity: A Tale of Two Affinities

The therapeutic effect of methotrexate is primarily attributed to its high-affinity binding to and inhibition of dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism. This inhibition disrupts the synthesis of purines and thymidylates, essential for DNA replication and cell proliferation.[1] In stark contrast, this compound exhibits a significantly diminished capacity to inhibit DHFR.

Table 2: Comparative Efficacy against Dihydrofolate Reductase (DHFR)
ParameterMethotrexateThis compoundReference(s)
DHFR Inhibition (IC₅₀) ~0.12 µMSignificantly higher than MTX (low potency)[6]
Relative DHFR Affinity High>100-fold lower than MTX[7]
Cross-reactivity in DHFR Assay 100% (Reference)1.7%[8][9]

The profound difference in DHFR inhibition underscores the reduced therapeutic efficacy of 7-OH-MTX as an anticancer agent compared to its parent compound. However, the accumulation of this less soluble metabolite is associated with methotrexate-induced nephrotoxicity.[4]

Metabolic Pathway and Bioanalytical Workflow

Methotrexate is metabolized in the liver by aldehyde oxidase to this compound.[7] The quantification of both parent drug and metabolite is crucial for therapeutic drug monitoring and toxicity management.

Diagram 1: Metabolic Conversion of Methotrexate

MTX Methotrexate AOX Aldehyde Oxidase (Liver) MTX->AOX OH_MTX This compound AOX->OH_MTX Hydroxylation

Caption: Metabolic conversion of Methotrexate to this compound.

Diagram 2: DHFR Inhibition Signaling Pathway

MTX Methotrexate DHFR Dihydrofolate Reductase (DHFR) MTX->DHFR Inhibits THF Tetrahydrofolate (THF) DHFR->THF DHF Dihydrofolate (DHF) DHF->DHFR Purine_Thymidylate Purine (B94841) & Thymidylate Synthesis THF->Purine_Thymidylate DNA_Rep DNA Replication & Cell Proliferation Purine_Thymidylate->DNA_Rep

Caption: Methotrexate's inhibition of the DHFR signaling pathway.

Experimental Protocols

Dihydrofolate Reductase (DHFR) Enzyme Inhibition Assay (Spectrophotometric Method)

This protocol outlines a typical method to determine the inhibitory activity of compounds like methotrexate on DHFR by measuring the decrease in absorbance at 340 nm due to NADPH oxidation.[1]

Materials:

  • 96-well clear flat-bottom plate

  • Multi-well spectrophotometer

  • DHFR Assay Buffer (e.g., 0.05 M Tris-HCl, pH 7.5)

  • Dihydrofolate Reductase (DHFR) enzyme

  • Dihydrofolic acid (DHF) substrate

  • NADPH

  • Test compounds (Methotrexate, this compound)

  • Deionized water

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of NADPH (e.g., 20 mM) and DHF (e.g., 10 mM) in DHFR Assay Buffer.

    • Prepare a stock solution of the test compound (e.g., 10 mM) and create serial dilutions.

    • Dilute DHFR enzyme to a working concentration in ice-cold DHFR Assay Buffer.

  • Assay Setup (in a 96-well plate):

    • Enzyme Control: 2 µL of DHFR Assay Buffer.

    • Inhibitor Control/Test Sample: 2 µL of diluted test compound.

    • Add diluted DHFR enzyme to all wells except the background control.

    • Add DHFR Assay Buffer to bring the volume to 100 µL.

    • Background Control: 100 µL of DHFR Assay Buffer.

  • Reaction Initiation and Measurement:

    • Add 40 µL of a diluted NADPH solution (e.g., 0.5 mM) to each well and incubate for 10-15 minutes at room temperature, protected from light.

    • Initiate the reaction by adding 60 µL of diluted DHF substrate to each well.

    • Immediately measure the absorbance at 340 nm in kinetic mode every 15-30 seconds for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of NADPH consumption (decrease in A340) for each well.

    • The percentage of inhibition is calculated as: [1 - (Rate of Sample / Rate of Enzyme Control)] * 100%.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.[1]

Diagram 3: DHFR Inhibition Assay Workflow

cluster_prep Preparation cluster_assay Assay Setup cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Reagents Prepare Reagents: - DHFR Enzyme - DHF Substrate - NADPH - Test Compounds Plate Plate Setup: - Enzyme Control - Inhibitor Control - Test Samples Reagents->Plate Add_NADPH Add NADPH & Incubate Plate->Add_NADPH Add_DHF Add DHF Substrate Add_NADPH->Add_DHF Measure Measure A340 (Kinetic Mode) Add_DHF->Measure Calc_Rate Calculate Rate of NADPH Consumption Measure->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Det_IC50 Determine IC50 Calc_Inhibition->Det_IC50

Caption: Workflow for a spectrophotometric DHFR inhibition assay.

Quantification of Methotrexate and this compound in Plasma by LC-MS/MS

This protocol provides a general workflow for the simultaneous quantification of MTX and 7-OH-MTX in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • LC-MS/MS system (e.g., triple-quadrupole)

  • C18 analytical column (e.g., Zorbax C18, 3.5 µm, 2.1 × 100 mm)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Internal standard (e.g., methotrexate-²H₃)

  • Plasma samples, calibrators, and quality controls

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To 50-100 µL of plasma, add 250-500 µL of a precipitation solution (e.g., methanol containing the internal standard).[10]

    • Vortex mix for 30 seconds to 3 minutes.

    • Centrifuge at high speed (e.g., 13,000 x g) for 2-5 minutes.

    • Transfer the supernatant and dilute with water for injection into the LC-MS/MS system.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Use a C18 column with a gradient elution of mobile phase A (e.g., 0.1-0.2% formic acid in water) and mobile phase B (e.g., methanol). The flow rate is typically 0.3-0.5 mL/min.[11][12]

    • Mass Spectrometry Detection: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM).

      • MRM Transitions:

        • Methotrexate: m/z 455.1 → 308.1[11]

        • This compound: m/z 471.0 → 324.1[11]

        • Internal Standard (MTX-²H₃): m/z 458.2 → 311.1[11]

  • Data Analysis:

    • Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.

    • Quantify the concentrations of methotrexate and this compound in the unknown samples using the calibration curve.

Conclusion

While this compound is structurally very similar to its parent compound, methotrexate, the addition of a hydroxyl group at the 7-position of the pteridine ring drastically alters its biological activity. The significantly reduced affinity for DHFR renders this compound a much less potent cytotoxic agent. However, its decreased aqueous solubility is a critical factor in the dose-limiting nephrotoxicity associated with high-dose methotrexate therapy. A thorough understanding of the distinct properties and biological effects of both methotrexate and its primary metabolite is essential for optimizing therapeutic strategies and managing treatment-related toxicities. The methodologies and data presented in this guide provide a comprehensive resource for researchers and clinicians working with this important class of antifolate drugs.

References

7-Hydroxymethotrexate: A Key Biomarker for Predicting and Managing Methotrexate Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Methotrexate (B535133) (MTX), a folate antagonist, is a cornerstone in the treatment of various cancers, including leukemia and osteosarcoma, as well as autoimmune diseases like rheumatoid arthritis.[1][2] High-dose methotrexate (HD-MTX) therapy, while effective, is associated with significant toxicities, including acute kidney injury, hepatotoxicity, mucositis, and myelosuppression.[2][3][4] Monitoring plasma MTX concentrations is standard practice to guide leucovorin rescue and mitigate toxicity. However, emerging evidence strongly suggests that its principal metabolite, 7-hydroxymethotrexate (7-OH-MTX), plays a crucial role in the development of adverse events and may serve as a more sensitive and specific biomarker for predicting and managing MTX-induced toxicity.[5][6][7]

This technical guide provides a comprehensive overview of the role of 7-OH-MTX as a biomarker for MTX toxicity, focusing on quantitative data, detailed experimental protocols, and the underlying biochemical pathways.

The Role of this compound in Methotrexate Toxicity

Methotrexate is metabolized in the liver by aldehyde oxidase to form 7-OH-MTX.[1][8] While 7-OH-MTX is a significantly less potent inhibitor of dihydrofolate reductase than its parent compound, it exhibits lower solubility, particularly in acidic urine.[9][10] This reduced solubility is a key factor in its contribution to nephrotoxicity, as both MTX and 7-OH-MTX can precipitate in the renal tubules, leading to crystal nephropathy, tubular damage, and acute kidney injury.[3][4][11][12]

Prolonged exposure to both MTX and 7-OH-MTX is a critical determinant of cytotoxicity.[3] The accumulation of 7-OH-MTX can also affect the pharmacokinetics of MTX, potentially through competitive transport across cell membranes, further exacerbating toxicity.[7][12]

Quantitative Data: 7-OH-MTX Levels and Toxicity

Several studies have established a correlation between elevated 7-OH-MTX concentrations and the risk of MTX-induced toxicities, particularly nephrotoxicity. The following tables summarize key quantitative findings from the literature.

ParameterPatient PopulationAssociated ToxicityThreshold/FindingSource
7-OH-MTX Cmax Pediatric Non-Hodgkin LymphomaNephrotoxicity> 0.66 µmol/L associated with high risk[6][11]
MTX Cmax Pediatric Non-Hodgkin LymphomaNephrotoxicity> 9.26 µmol/L associated with high risk[6][11]
Ratio of 7-OH-MTX to MTX peak concentration Pediatric Non-Hodgkin LymphomaNephrotoxicitySignificantly higher in patients with nephrotoxicity[6][11]
7-OH-MTX to MTX concentration ratio (48h post-infusion) Pediatric patientsGeneral ToxicityRatios of 7 at 48h[13]
7-OH-MTX to MTX concentration ratio (72h post-infusion) Pediatric patientsGeneral ToxicityRatios of 5 at 72h[13]
Unbound 7-OH-MTX concentration Pediatric Acute Lymphoblastic LeukemiaNephrotoxicityPositive correlation with serum creatinine[7][14]
Total and Unbound 7-OH-MTX to MTX concentration ratios Pediatric Acute Lymphoblastic LeukemiaHepatotoxicitySignificantly lower in individuals with impaired liver function, suggesting it as a sensitive biomarker[7][14]

Experimental Protocols for Quantification of this compound

Accurate measurement of 7-OH-MTX is critical for its use as a clinical biomarker. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical methods.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the routine monitoring of MTX and 7-OH-MTX in plasma.[13]

  • Sample Preparation:

    • Deproteinization of plasma samples using acetonitrile.

    • Clean-up of the supernatant with chloroform (B151607) to remove long-retained contaminants.[13]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.[15]

    • Elution: Isocratic elution.[15]

    • Detection: Post-column UV irradiation (254 nm) to convert MTX and 7-OH-MTX to fluorescent products, followed by fluorometric detection.[15]

  • Performance:

    • Limit of Detection (LOD): Approximately 1 nmol/L in plasma.[15]

    • Intraday Variability: Less than 8%.[15]

    • Recovery: 72% for 7-OH-MTX from plasma.[13]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This method offers high sensitivity and specificity for the simultaneous quantification of MTX and 7-OH-MTX.[16][17]

  • Sample Preparation:

    • One-step protein precipitation of plasma samples.

    • Dilution of the supernatant.[16][17]

  • Chromatographic Conditions:

    • Column: Zorbax C18 column (3.5 µm, 2.1 × 100 mm).[16][17]

    • Mobile Phase: Gradient elution with methanol (B129727) (Phase B) and 0.2% formic acid in water (Phase A).[16][17]

    • Flow Rate: 0.3 mL/min.[16][17]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive ion mode.[16][17]

    • Detection: Triple-quadrupole tandem mass spectrometer using Multiple Reaction Monitoring (MRM).[16]

    • Mass Transitions:

      • MTX: m/z 455.1/308.1[16][17]

      • 7-OH-MTX: m/z 471.0/324.1[16][17]

  • Performance:

    • Calibration Range: 5.0-10000.0 ng/mL for both analytes.[16][17]

    • Precision and Accuracy: Intraday and interday precision and accuracy are less than 15%.[16][17]

    • Recovery: Greater than 90% for both analytes.[16][17]

Signaling Pathways and Experimental Workflows

Visual representations of the metabolic pathway, the mechanism of toxicity, and the analytical workflow can aid in understanding the role of 7-OH-MTX.

cluster_0 Methotrexate Metabolism and Action MTX Methotrexate (MTX) AO Aldehyde Oxidase (Liver) MTX->AO Metabolism DHFR Dihydrofolate Reductase (DHFR) MTX->DHFR Inhibition (Strong) OH_MTX This compound (7-OH-MTX) AO->OH_MTX OH_MTX->DHFR Inhibition (Weak) DNA DNA Synthesis & Cell Proliferation DHFR->DNA Required for

Caption: Metabolic pathway of Methotrexate to this compound.

cluster_1 Mechanism of 7-OH-MTX Induced Nephrotoxicity HD_MTX High-Dose Methotrexate Therapy High_OH_MTX High Plasma 7-OH-MTX Levels HD_MTX->High_OH_MTX Precipitation Precipitation of MTX and 7-OH-MTX in Renal Tubules High_OH_MTX->Precipitation Acidic_Urine Acidic Urine (Low pH) Acidic_Urine->Precipitation Obstruction Tubular Obstruction Precipitation->Obstruction Toxicity Direct Tubular Toxicity Precipitation->Toxicity AKI Acute Kidney Injury (AKI) Obstruction->AKI Toxicity->AKI

Caption: Proposed mechanism of 7-OH-MTX-induced nephrotoxicity.

cluster_2 Experimental Workflow for 7-OH-MTX Quantification Sample Patient Plasma Sample Collection Preparation Sample Preparation (e.g., Protein Precipitation) Sample->Preparation Analysis LC-MS/MS or HPLC Analysis Preparation->Analysis Quantification Quantification of MTX and 7-OH-MTX Analysis->Quantification Data Data Analysis & Correlation with Toxicity Quantification->Data Decision Clinical Decision (e.g., Adjust Leucovorin) Data->Decision

Caption: A typical experimental workflow for measuring 7-OH-MTX levels.

Conclusion and Future Directions

The evidence strongly supports the clinical utility of monitoring 7-OH-MTX in conjunction with MTX to better predict and manage treatment-related toxicities. The peak concentration of 7-OH-MTX and its ratio to the parent drug are emerging as valuable predictive biomarkers for nephrotoxicity. Furthermore, the concentration ratios of both total and unbound 7-OH-MTX to MTX may serve as more sensitive indicators of hepatotoxicity.

For researchers and drug development professionals, the integration of 7-OH-MTX monitoring into clinical trials and therapeutic drug monitoring protocols is warranted. Further research should focus on establishing definitive concentration thresholds for various toxicities across different patient populations and treatment regimens. The development of rapid, point-of-care testing for 7-OH-MTX could further enhance the timely management of HD-MTX therapy, ultimately improving patient safety and treatment outcomes.

References

Dose-Dependent Formation of 7-Hydroxymethotrexate in High-Dose Methotrexate Therapy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-dose methotrexate (B535133) (HD-MTX) therapy is a critical component in the treatment of various malignancies, including osteosarcoma, acute lymphoblastic leukemia, and certain types of lymphomas.[1][2] Methotrexate (MTX) exerts its cytotoxic effects by inhibiting dihydrofolate reductase, an enzyme essential for DNA synthesis and cellular replication. While efficacious, HD-MTX therapy is associated with significant toxicities, necessitating careful therapeutic drug monitoring. A key aspect of MTX pharmacology is its metabolism to 7-hydroxymethotrexate (7-OH-MTX), a metabolite with distinct physicochemical and pharmacological properties. The formation of 7-OH-MTX is a dose-dependent phenomenon, becoming particularly significant at the high doses used in cancer chemotherapy.[3] This technical guide provides an in-depth overview of the dose-dependent formation of 7-OH-MTX, its clinical implications, and the methodologies used for its quantification.

Pharmacokinetics of Methotrexate and this compound

Following high-dose administration, methotrexate is metabolized in the liver by aldehyde oxidase to 7-OH-MTX.[4][5] This conversion is a critical factor in the overall disposition of the drug.

Dose-Dependent Metabolism

At conventional low doses of methotrexate, the formation of 7-OH-MTX is minimal. However, with high-dose regimens (>500 mg/m²), the metabolic pathway becomes saturated, leading to a significant increase in the production of 7-OH-MTX.[2][3] In fact, plasma concentrations of 7-OH-MTX can surpass those of the parent drug, particularly in the hours following infusion.[1][4][6]

Pharmacokinetic Parameters

The pharmacokinetic profiles of both MTX and 7-OH-MTX are crucial for understanding their clinical effects. Both compounds typically exhibit biphasic elimination from the plasma.[7] The clearance of 7-OH-MTX is generally slower than that of methotrexate.[1]

ParameterMethotrexate (MTX)This compound (7-OH-MTX)Reference
Initial Half-Life (t½α) 2.86 ± 0.44 hours5.14 ± 0.46 hours[7]
Second-Phase Half-Life (t½β) Approximately 18 hoursApproximately 16 hours[7]
Apparent Volume of Distribution 0.8 L/kgThreefold less than MTX[7]
Clearance 8.85 L/h2 L/h[1]

Table 1: Comparative Pharmacokinetic Parameters of Methotrexate and this compound. This table summarizes the key pharmacokinetic parameters for methotrexate and its primary metabolite, this compound, following high-dose therapy.

Plasma Concentration Ratios

The ratio of 7-OH-MTX to MTX in plasma changes over time and with the dose administered. Shortly after a high-dose infusion, the concentration of 7-OH-MTX can exceed that of MTX.[1][6] For instance, 12 hours after a 12 g/m² infusion of MTX, 7-OH-MTX levels were found to be 16.5 times higher than those of the parent compound.[6] Another study reported 7-OH-MTX to MTX concentration ratios of 7 at 48 hours and 5 at 72 hours after the start of infusions.[8]

Time Point7-OH-MTX : MTX RatioMTX DoseReference
12 hours post-infusion16.512 g/m²[6]
24 hours post-infusion2.01 µmol/L (MTX) vs 4.47 µmol/L (7-OH-MTX)300 mg/m² to 12 g/m²[1]
48 hours post-infusion7Not Specified[8]
72 hours post-infusion5Not Specified[8]

Table 2: Plasma Concentration Ratios of this compound to Methotrexate at Various Time Points. This table highlights the significant and prolonged presence of 7-OH-MTX in plasma relative to methotrexate following high-dose therapy.

Clinical Significance of this compound

The formation of 7-OH-MTX has several important clinical implications, primarily related to toxicity and a potential influence on the therapeutic efficacy of methotrexate.

Nephrotoxicity

One of the most significant toxicities associated with HD-MTX is acute renal dysfunction. This is largely attributed to the precipitation of both methotrexate and 7-OH-MTX in the renal tubules, particularly in acidic urine.[1][5][9] 7-OH-MTX is considerably less soluble than its parent compound, making it a key contributor to this adverse effect.[5][10]

Impact on Methotrexate Efficacy

The role of 7-OH-MTX in the overall anticancer effect of HD-MTX therapy is complex. While 7-OH-MTX is a significantly less potent inhibitor of dihydrofolate reductase (approximately 200-fold less potent than MTX), its high concentrations may still have some biological activity.[11][12] Furthermore, 7-OH-MTX can compete with methotrexate for cellular uptake via the reduced folate carrier, potentially impacting the intracellular concentration of the active drug.[4] There is also evidence to suggest that high levels of 7-OH-MTX may interfere with the polyglutamylation of methotrexate, a crucial step for its intracellular retention and activity.[13][14]

Experimental Protocols for Quantification

Accurate measurement of both methotrexate and 7-OH-MTX is essential for therapeutic drug monitoring and research. The most common analytical methods employed are high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation
  • Plasma Collection: Blood samples are typically collected in heparinized tubes.

  • Protein Precipitation: A crucial step to remove interfering proteins from the plasma sample. This is commonly achieved by adding a precipitating agent such as acetonitrile (B52724) or methanol.[8][15][16]

  • Centrifugation: The sample is then centrifuged to pellet the precipitated proteins.

  • Supernatant Collection: The clear supernatant containing the analytes of interest (MTX and 7-OH-MTX) is collected for analysis.

  • Dilution (if necessary): For samples with high expected concentrations, the supernatant may be diluted with a suitable solvent, such as a methanol-water mixture, to fall within the calibration range of the instrument.[9][16]

Chromatographic Separation and Detection

High-Performance Liquid Chromatography (HPLC)

  • Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase.

  • Stationary Phase: A C18 column is commonly used for the separation of MTX and 7-OH-MTX.[10][15]

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.2% formic acid in water) and an organic solvent (e.g., methanol) is typically employed.[15]

  • Detection: Ultraviolet (UV) detection is a common method for quantifying the separated compounds.[8]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Principle: LC-MS/MS offers higher sensitivity and specificity by coupling the separation power of HPLC with the mass analysis capabilities of a mass spectrometer.

  • Ionization: Positive ion mode is typically used for the detection of MTX and 7-OH-MTX.[15]

  • Detection: Multiple reaction monitoring (MRM) mode is used for quantification, providing high specificity by monitoring for specific precursor-to-product ion transitions for each analyte.[15][17]

    • MTX transition: m/z 455.1 → 308.1[15]

    • 7-OH-MTX transition: m/z 471.0 → 324.1[15]

ParameterHPLCLC-MS/MS
Principle Chromatographic separation with UV detectionChromatographic separation with mass spectrometric detection
Specificity GoodExcellent
Sensitivity GoodExcellent
Common Column C18C18
Detection Mode UV AbsorbanceMultiple Reaction Monitoring (MRM)

Table 3: Comparison of Analytical Methods for MTX and 7-OH-MTX Quantification. This table provides a comparative overview of the two primary analytical techniques used for the simultaneous measurement of methotrexate and this compound.

Visualizations

Methotrexate_Metabolism MTX Methotrexate OH_MTX This compound MTX->OH_MTX Aldehyde Oxidase (Liver) Excretion Renal Excretion MTX->Excretion OH_MTX->Excretion Toxicity Nephrotoxicity OH_MTX->Toxicity Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample Precipitation Protein Precipitation (e.g., Acetonitrile) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LC_MSMS LC-MS/MS Analysis Supernatant->LC_MSMS Data Data Acquisition and Quantification LC_MSMS->Data Dose_Dependency cluster_low_dose Low Dose cluster_high_dose High Dose Dose Methotrexate Dose Metabolism Hepatic Metabolism (Aldehyde Oxidase) Dose->Metabolism Low_Metabolism Minimal High_Metabolism Significant OH_MTX_Formation 7-OH-MTX Formation Metabolism->OH_MTX_Formation OH_MTX_Formation->Low_Metabolism Low OH_MTX_Formation->High_Metabolism High

References

The Enzymatic Conversion of Methotrexate to 7-Hydroxymethotrexate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core aspects of the enzymatic conversion of methotrexate (B535133) (MTX) to its primary metabolite, 7-hydroxymethotrexate (7-OH-MTX). This metabolic pathway is of significant interest in clinical pharmacology and drug development due to its implications for methotrexate efficacy and toxicity. This document provides a comprehensive overview of the enzymatic kinetics, detailed experimental protocols for in vitro analysis, and a summary of the relevant signaling pathways.

Introduction

Methotrexate, a folate analog, is a cornerstone therapy in the treatment of various cancers and autoimmune diseases.[1] Its therapeutic action is primarily mediated through the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cellular replication.[1] The metabolism of methotrexate to this compound is a critical determinant of its pharmacokinetic profile and can influence both therapeutic outcomes and adverse effects. The formation of 7-OH-MTX is principally catalyzed by aldehyde oxidase (AOX) located in the liver, with a potential minor contribution from xanthine (B1682287) oxidase (XO).[2][3] Understanding the nuances of this enzymatic conversion is paramount for optimizing methotrexate therapy and developing novel therapeutic strategies.

Enzymatic Kinetics of Methotrexate Hydroxylation

The conversion of methotrexate to this compound is governed by Michaelis-Menten kinetics. The primary enzyme responsible for this biotransformation is aldehyde oxidase (AOX), a cytosolic enzyme highly expressed in the liver.[4] While xanthine oxidase (XO) has been implicated as a potential contributor, its role appears to be minor.[2] The kinetic parameters for this reaction are essential for predicting the rate of metabolite formation and understanding inter-individual variability in methotrexate metabolism.

A key study provides kinetic parameters for methotrexate hydroxylation by liver cytosol from different species. Notably, the intrinsic clearance (kcat/Km) of methotrexate by human liver aldehyde oxidase is significantly lower than that of rabbit liver, highlighting important species differences in metabolism.[4]

Table 1: Kinetic Parameters for Methotrexate Hydroxylation by Liver Aldehyde Oxidase

SpeciesKm (μM)kcat (min⁻¹)Intrinsic Clearance (kcat/Km) (μL/min/mg protein)
Human13 ± 20.0003 ± 0.000040.02
Rabbit15 ± 20.2 ± 0.0113.3

Data sourced from a study by Sharma et al.[4] kcat was calculated based on the concentration of AOX1 in the liver cytosol.

Table 2: Inhibitors of Methotrexate Conversion to this compound

InhibitorTarget EnzymeInhibition TypeNotes
MenadioneAldehyde OxidasePotent InhibitorSignificantly inhibits the formation of 7-OH-MTX in human and guinea-pig liver.[2]
ChlorpromazineAldehyde OxidasePotent InhibitorDemonstrates significant inhibition of methotrexate oxidation.[2]
Folic AcidAldehyde OxidaseCompetitive InhibitorCan reduce the catabolism of methotrexate to 7-OH-MTX.[3][5]
AllopurinolXanthine OxidaseInhibitorHas a negligible inhibitory effect on liver aldehyde oxidase from guinea-pig and man.[2] In some studies, it has been shown to reduce 7-OH-MTX formation in human liver cytosol, suggesting some involvement of xanthine oxidase.[3]

Experimental Protocols

This section provides detailed methodologies for the in vitro analysis of methotrexate metabolism and the quantification of methotrexate and this compound.

In Vitro Metabolism of Methotrexate using Human Liver Cytosol

This protocol describes the procedure for assessing the conversion of methotrexate to this compound using a human liver cytosolic fraction.

Materials:

  • Human liver cytosol (commercially available or prepared in-house)

  • Methotrexate

  • This compound standard

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • EDTA

  • Acetonitrile (B52724)

  • Trichloroacetic acid

  • Microcentrifuge tubes

  • Incubator/water bath (37°C)

  • HPLC system with UV or MS/MS detector

Procedure:

  • Preparation of Incubation Mixtures:

    • Prepare a stock solution of methotrexate in a suitable solvent (e.g., water or DMSO).

    • In microcentrifuge tubes, prepare the incubation mixtures containing potassium phosphate buffer (final concentration 100 mM, pH 7.4), EDTA (final concentration 1 mM), and varying concentrations of methotrexate.

    • The final volume of the incubation mixture is typically 200 µL.

  • Enzyme Reaction:

    • Pre-incubate the reaction mixtures at 37°C for 5 minutes.

    • Initiate the enzymatic reaction by adding a pre-determined amount of human liver cytosol (e.g., 1 mg/mL final protein concentration).

    • Incubate the reactions at 37°C for a specific time course (e.g., 0, 15, 30, 60, and 120 minutes).

  • Reaction Termination:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile or a solution of trichloroacetic acid (e.g., 10% w/v).

    • Vortex the tubes vigorously to precipitate the proteins.

  • Sample Preparation for Analysis:

    • Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

    • Carefully collect the supernatant and transfer it to a new tube or an HPLC vial for analysis.

  • Analysis:

    • Analyze the samples for the presence of methotrexate and this compound using a validated HPLC or HPLC-MS/MS method (see Protocol 3.2).

    • Quantify the formation of this compound by comparing the peak area to a standard curve prepared with a known concentration of the this compound standard.

HPLC Method for the Quantification of Methotrexate and this compound

This protocol outlines a standard high-performance liquid chromatography (HPLC) method for the simultaneous determination of methotrexate and this compound in biological matrices.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or mass spectrometric detector.

  • Column: A reversed-phase C18 column is commonly used (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

  • Mobile Phase: A common mobile phase consists of a mixture of an aqueous buffer and an organic modifier. For example, a mixture of phosphate buffer (pH 5.3) and acetonitrile (9:1, v/v).[6] Another option is a gradient elution with 0.2% formic acid in water (Solvent A) and acetonitrile (Solvent B).[7]

  • Flow Rate: A typical flow rate is between 0.5 and 1.5 mL/min.[6]

  • Column Temperature: The column is typically maintained at a constant temperature, for example, 30°C or 40°C.[7]

  • Detection:

    • UV Detection: Wavelengths of 303 nm or 307 nm are commonly used for the detection of both methotrexate and this compound.[8]

    • Mass Spectrometry (MS/MS) Detection: For higher sensitivity and specificity, tandem mass spectrometry can be employed. The mass transitions for methotrexate (m/z 455.2 > 308.2) and this compound (m/z 471.2 > 324.1) are monitored.[7]

  • Injection Volume: Typically 20 µL.

Procedure:

  • Standard Preparation:

    • Prepare stock solutions of methotrexate and this compound in a suitable solvent (e.g., 0.1 M NaOH).

    • Prepare a series of working standards by diluting the stock solutions in the mobile phase or a matrix similar to the samples to be analyzed.

  • Sample Injection:

    • Inject the prepared standards and samples onto the HPLC system.

  • Data Analysis:

    • Identify and quantify the peaks corresponding to methotrexate and this compound based on their retention times and response compared to the standard curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and workflows described in this guide.

Enzymatic_Conversion cluster_0 Cellular Location MTX Methotrexate AOX Aldehyde Oxidase (Primary) MTX->AOX XO Xanthine Oxidase (Minor) MTX->XO OH_MTX This compound AOX->OH_MTX XO->OH_MTX Liver Liver Hepatocytes

Caption: Enzymatic conversion of Methotrexate to this compound.

MTX_Signaling_Pathway MTX Methotrexate DHFR Dihydrofolate Reductase (DHFR) MTX->DHFR Inhibition AICAR AICAR Transformylase MTX->AICAR Inhibition THF Tetrahydrofolate (THF) DHFR->THF DHF Dihydrofolate (DHF) DHF->DHFR Purine Purine Synthesis THF->Purine Pyrimidine Pyrimidine Synthesis THF->Pyrimidine DNA DNA Synthesis & Cell Proliferation Purine->DNA Pyrimidine->DNA Adenosine Adenosine Accumulation AICAR->Adenosine AntiInflammatory Anti-inflammatory Effects Adenosine->AntiInflammatory

Caption: Methotrexate's primary signaling pathways.

Experimental_Workflow Start Start: In Vitro Metabolism Assay Step1 1. Prepare Incubation Mixtures (Buffer, MTX) Start->Step1 Step2 2. Add Human Liver Cytosol Step1->Step2 Step3 3. Incubate at 37°C Step2->Step3 Step4 4. Terminate Reaction (Acetonitrile/TCA) Step3->Step4 Step5 5. Centrifuge to Remove Protein Step4->Step5 Step6 6. Collect Supernatant Step5->Step6 Step7 7. HPLC-UV or HPLC-MS/MS Analysis Step6->Step7 End End: Quantify 7-OH-MTX Formation Step7->End

Caption: Workflow for in vitro methotrexate metabolism analysis.

Conclusion

The enzymatic conversion of methotrexate to this compound by aldehyde oxidase is a key metabolic step that influences the drug's disposition and clinical effects. This technical guide provides researchers and drug development professionals with a foundational understanding of the kinetics, analytical methodologies, and cellular pathways involved in this process. The provided experimental protocols and visual diagrams serve as practical tools for further investigation into the metabolism of methotrexate and its clinical implications. A thorough understanding of this metabolic pathway is crucial for the continued safe and effective use of methotrexate in the clinic and for the development of future antifolate therapies.

References

The Impact of 7-Hydroxymethotrexate on Cellular Folate Pools: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methotrexate (B535133) (MTX), a cornerstone of chemotherapy and autoimmune disease treatment, exerts its therapeutic effects by disrupting folate metabolism. As a potent inhibitor of dihydrofolate reductase (DHFR), MTX depletes intracellular pools of tetrahydrofolate (THF), a critical cofactor for the synthesis of purines and thymidylate, thereby arresting DNA replication and cell proliferation.[1][2] However, the in vivo efficacy and toxicity of MTX are complicated by its metabolism to 7-hydroxymethotrexate (7-OH-MTX), a compound with a distinct pharmacological profile.[3] This technical guide provides an in-depth analysis of the effects of 7-OH-MTX on cellular folate pools, offering a comparative perspective to its parent compound. We will delve into the quantitative differences in enzyme inhibition, the resulting alterations in folate distribution, and the experimental methodologies used to elucidate these effects.

Core Mechanism of Action: Disruption of Folate Metabolism

The central role of folates in cellular proliferation lies in their function as one-carbon donors in the synthesis of nucleotides. Dihydrofolate reductase is the key enzyme responsible for regenerating THF from dihydrofolate (DHF), a byproduct of thymidylate synthesis.[2] Inhibition of DHFR leads to an accumulation of DHF and a depletion of THF and its derivatives, such as 5,10-methylenetetrahydrofolate (CH2-THF), 10-formyltetrahydrofolate (10-CHO-THF), and 5-methyltetrahydrofolate (5-CH3-THF). This disruption of one-carbon metabolism is the primary mechanism of action for antifolates like methotrexate.

Quantitative Data Presentation

The following tables summarize the key quantitative data comparing the effects of methotrexate and its primary metabolite, this compound, on critical enzymes within the folate pathway.

Table 1: Comparative Inhibition of Dihydrofolate Reductase (DHFR) by Methotrexate and this compound

CompoundEnzyme SourceKi (Inhibition Constant)Reference
Methotrexate (MTX)Recombinant Human DHFR3.4 pM[1]
This compound (7-OH-MTX)Recombinant Human DHFR8.9 nM[1]
Methotrexate Polyglutamate (MTX-PG4)Recombinant Human DHFR1.4 pM[1]
This compound PolyglutamateRecombinant Human DHFR9.9 nM[1]

Table 2: Comparative Inhibition of Purine (B94841) Biosynthesis Enzymes by Methotrexate and this compound

CompoundEnzymeEnzyme SourceKi (Inhibition Constant)Reference
Methotrexate (MTX)5-Aminoimidazole-4-carboxamide Ribonucleotide (AICAR) TransformylaseAvian Liver4.5-fold higher than 7-OH-MTX[3]
This compound (7-OH-MTX)5-Aminoimidazole-4-carboxamide Ribonucleotide (AICAR) TransformylaseAvian Liver4.5-fold lower than MTX (better inhibitor)[3]
Methotrexate (MTX)Glycinamide Ribonucleotide (GAR) TransformylaseAvian Liver1.9-fold lower than 7-OH-MTX (better inhibitor)[3]
This compound (7-OH-MTX)Glycinamide Ribonucleotide (GAR) TransformylaseAvian Liver1.9-fold higher than MTX[3]

Table 3: Effect of Methotrexate on Intracellular Folate Pools in Human Myeloid Precursor Cells (1 µM MTX for 12 hours)

Folate DerivativeChange from ControlReference
Dihydrofolate (DHF) and 10-formyl-DHFProgressive expansion[4][5]
10-formyl-tetrahydrofolate (10-CHO-THF)34% reduction[4][5]
5-formyl-tetrahydrofolate (5-CHO-THF)61% decrease[4][5]
5-methyl-tetrahydrofolate (5-CH3-THF)62% decrease[4][5]

Note: While direct quantitative data on the effect of 7-OH-MTX on cellular folate pools is limited, given its significantly weaker inhibition of DHFR (Table 1), it can be inferred that its impact on folate pool distribution is substantially less pronounced than that of methotrexate. The primary effect of 7-OH-MTX on folate pools is likely indirect, through its interference with MTX uptake and metabolism.

Experimental Protocols

Measurement of Cellular Folate Pools by High-Performance Liquid Chromatography (HPLC)

A common and robust method for quantifying intracellular folate pools involves the use of high-performance liquid chromatography (HPLC). The general protocol is as follows:

  • Cell Culture and Treatment: Cells of interest (e.g., cancer cell lines, primary cells) are cultured under standard conditions. For experiments, cells are exposed to known concentrations of methotrexate or this compound for a specified duration.

  • Cell Lysis and Folate Extraction:

    • After treatment, cells are harvested, washed with a phosphate-buffered saline solution to remove extracellular drugs, and counted.

    • The cell pellet is resuspended in a lysis/extraction buffer. This buffer typically contains a reducing agent, such as ascorbic acid or dithiothreitol, to protect the labile reduced folates from oxidation.

    • The cell suspension is then boiled to inactivate endogenous enzymes that could alter the folate pools and to precipitate proteins.

    • The sample is centrifuged, and the supernatant containing the folate derivatives is collected.

  • Enzymatic Deconjugation (Optional but Recommended):

    • Intracellular folates exist as polyglutamates. For accurate quantification of total folate pools and to simplify the chromatographic separation, the polyglutamate tails are typically cleaved by treatment with a conjugase (γ-glutamyl hydrolase).

  • HPLC Analysis:

    • The extracted and deconjugated folate samples are injected into an HPLC system.

    • Column: A reverse-phase C18 column is commonly used for the separation of folate derivatives.[6]

    • Mobile Phase: A gradient elution is typically employed, using a combination of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) at a specific pH and an organic modifier (e.g., acetonitrile (B52724) or methanol).[6]

    • Detection: Folates can be detected using ultraviolet (UV) absorbance and/or fluorescence detection.[7] For enhanced sensitivity and specificity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is increasingly utilized.[8]

  • Quantification: The concentration of each folate derivative is determined by comparing the peak areas from the sample chromatogram to those of known standards.

Mandatory Visualizations

Folate_Metabolism_and_MTX_Inhibition Folic_Acid Folic Acid DHF Dihydrofolate (DHF) Folic_Acid->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR CH2_THF 5,10-Methylene-THF THF->CH2_THF SHMT Serine Serine Glycine Glycine CH2_THF->THF MTHFR dTMP dTMP CH2_THF->dTMP Thymidylate Synthase CHO_THF 10-Formyl-THF CH2_THF->CHO_THF MTHFD dUMP dUMP dTMP->DHF Purines Purines CHO_THF->Purines Purine Synthesis MTX Methotrexate (MTX) MTX->DHF Strong Inhibition Seven_OH_MTX 7-OH-MTX Seven_OH_MTX->DHF Weak Inhibition

Caption: Folate metabolism and points of inhibition by MTX and 7-OH-MTX.

Experimental_Workflow Start Cell Culture & Treatment (MTX or 7-OH-MTX) Harvest Harvest & Wash Cells Start->Harvest Extract Lysis & Folate Extraction (with reducing agents) Harvest->Extract Deconjugate Enzymatic Deconjugation (γ-glutamyl hydrolase) Extract->Deconjugate Analyze HPLC or LC-MS/MS Analysis Deconjugate->Analyze Quantify Quantification of Folate Pools Analyze->Quantify

Caption: Experimental workflow for cellular folate pool analysis.

Discussion and Conclusion

The data clearly demonstrate that this compound is a significantly weaker inhibitor of dihydrofolate reductase compared to its parent compound, methotrexate.[1] This fundamental difference in potency means that 7-OH-MTX, on its own, is less effective at depleting the essential tetrahydrofolate pools required for nucleotide synthesis. Consequently, the direct impact of 7-OH-MTX on cellular folate distribution is expected to be minimal in comparison to methotrexate.

However, the role of 7-OH-MTX in modulating the effects of methotrexate is more complex. Studies have shown that 7-OH-MTX can be polyglutamylated within cells, a process that also enhances the intracellular retention of methotrexate.[9] While the polyglutamated forms of 7-OH-MTX remain poor inhibitors of DHFR, their formation may compete with the polyglutamylation of methotrexate, potentially reducing the intracellular concentration and efficacy of the more potent parent drug.[10]

Furthermore, the differential inhibitory effects of MTX and 7-OH-MTX on enzymes involved in purine synthesis, such as AICAR transformylase and GAR transformylase, suggest that the metabolic consequences of MTX therapy may be influenced by the extent of its conversion to 7-OH-MTX.[3] The finding that 7-OH-MTX is a more potent inhibitor of AICAR transformylase than MTX could have implications for the non-DHFR-related anti-inflammatory effects of methotrexate, which are thought to be mediated in part by the accumulation of AICAR and subsequent release of adenosine (B11128).[11][12]

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Quantification of 7-Hydroxymethotrexate in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methotrexate (B535133) (MTX) is a widely used chemotherapeutic agent and immunosuppressant. Its major metabolite, 7-hydroxymethotrexate (7-OH-MTX), has significantly lower therapeutic activity but is less soluble than the parent drug, which can contribute to renal toxicity, particularly at high doses of MTX.[1] Therefore, monitoring the plasma concentrations of both MTX and 7-OH-MTX is crucial for optimizing therapeutic efficacy and minimizing adverse effects.[2][3] This application note provides a detailed overview of various High-Performance Liquid Chromatography (HPLC) methods for the simultaneous quantification of this compound and methotrexate in human plasma, intended for researchers, scientists, and drug development professionals.

Methodologies

Several HPLC-based methods have been developed and validated for the determination of 7-OH-MTX in plasma, often in conjunction with the parent drug, methotrexate. These methods primarily differ in their sample preparation techniques, chromatographic separation conditions, and detection principles. The main approaches include HPLC with ultraviolet (UV) detection, fluorescence detection following post-column derivatization, and Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS).

1. Sample Preparation

Effective sample preparation is critical to remove interfering substances from the plasma matrix and to concentrate the analytes of interest. The two most common techniques are Solid-Phase Extraction (SPE) and protein precipitation.

  • Solid-Phase Extraction (SPE): This technique offers excellent sample cleanup and concentration. Various SPE cartridges, such as C18 and C8, have been successfully employed for the simultaneous extraction of MTX and 7-OH-MTX from plasma.[4][5] The general workflow involves conditioning the cartridge, loading the pre-treated plasma sample, washing away interferences, and finally eluting the analytes with an appropriate organic solvent.

  • Protein Precipitation: This is a simpler and faster method where a protein precipitating agent, such as acetonitrile (B52724), methanol (B129727), or trichloroacetic acid, is added to the plasma sample.[6][7] After centrifugation, the clear supernatant containing the analytes is injected into the HPLC system. While straightforward, this method may result in a less clean extract compared to SPE.

2. Chromatographic Separation

Reversed-phase HPLC is the standard for separating 7-OH-MTX and MTX.

  • Stationary Phase: C18 columns are the most frequently used stationary phases, providing good retention and separation of these moderately polar compounds.[4][8]

  • Mobile Phase: The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile or methanol.[9][10] The pH of the buffer is a critical parameter that influences the retention and peak shape of the analytes. Both isocratic and gradient elution methods have been reported.

3. Detection

  • UV Detection: This is a common and cost-effective detection method. The analytes are monitored at a wavelength where they exhibit significant absorbance, typically around 303-313 nm.[7][9]

  • Fluorescence Detection: To enhance sensitivity, some methods employ post-column photochemical derivatization. The column effluent is irradiated with UV light, which converts MTX and 7-OH-MTX into highly fluorescent products that can be detected with high sensitivity.[5][8]

  • Mass Spectrometry (MS/MS) Detection: UHPLC-MS/MS offers the highest sensitivity and selectivity.[2][11] This technique allows for the unequivocal identification and quantification of the analytes based on their specific mass-to-charge ratios (m/z) of precursor and product ions.[2][11]

Quantitative Data Summary

The following tables summarize key quantitative parameters from various published HPLC methods for the quantification of this compound in plasma.

Table 1: Sample Preparation and Recovery

MethodSample Preparation TechniqueAnalyteRecovery (%)Reference
HPLC-UVSolid-Phase Extraction (SEP-PAK C-18)7-OH-MTX67.6 - 76.1[4]
HPLC-UVAcetonitrile Deproteinization & Chloroform Cleanup7-OH-MTX72[6]
HPLC-FluorescenceSolid-Phase Extraction (Bakerbond SPE C18)7-OH-MTX86.9[5]
HPLC-FluorescenceSolid-Phase Extraction (C8 Isolute)7-OH-MTX91.1
UHPLC-MS/MSProtein Precipitation (Methanol)7-OH-MTX> 90

Table 2: Chromatographic and Detection Parameters

MethodColumnMobile PhaseDetectionLinearity RangeLOQReference
HPLC-UVReversed-phase C18Phosphate buffer (pH 7) / acetonitrile (95/5 v/v)UV at 313 nm150 ng - 600 µg3.3 x 10⁻⁶ M[9]
HPLC-FluorescenceC18 reversed-phaseIsocratic elutionFluorescence (post-column UV irradiation)Not Specified4.6 nmol/L[8]
UHPLC-MS/MSNot SpecifiedNot SpecifiedMS/MS (m/z 471.2 → 324.1)0.01 - 10 µM0.01 µM[2][3]
UHPLC-MS/MSWaters AcQuity UPLC-BEH (2.1 × 50 mm, 1.7 µm)Gradient elutionMS³ (m/z 471.3→191.0→148.1)5 - 1500 ng/mLNot Specified[12]
HPLC-MS/MSNot SpecifiedNot SpecifiedMS/MS (m/z 471.1 → 324.3)Not SpecifiedNot Specified[11]

Table 3: Method Precision

MethodAnalyteConcentrationIntra-day Precision (%RSD)Inter-day Precision (%RSD)Reference
HPLC-UV7-OH-MTX4.40 µMNot Specified8.9[4]
HPLC-UV7-OH-MTXNot Specified6.2Not Specified[6]
UHPLC-MS/MS7-OH-MTXQuality Control Levels< 9.20< 9.20[2]
LC-MS/MS7-OH-MTXSpanning analytical range< 10< 10[13]

Experimental Protocols

Protocol 1: HPLC-UV Method

This protocol is based on a method involving solid-phase extraction and UV detection.[4]

1. Materials and Reagents:

  • Human plasma

  • This compound and Methotrexate standards

  • SEP-PAK C-18 cartridges

  • Methanol, HPLC grade

  • 5 mM HCl

  • Phosphate buffer

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

2. Sample Preparation (Solid-Phase Extraction):

  • Condition a SEP-PAK C-18 cartridge by washing with methanol followed by water.

  • Load 1 mL of plasma sample onto the cartridge.

  • Wash the cartridge with water to remove interfering substances.

  • Elute the analytes with methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 5 mM HCl.[4]

3. HPLC Conditions:

  • Column: C18 reversed-phase column

  • Mobile Phase: A suitable mixture of phosphate buffer and acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detector at 303 nm

  • Injection Volume: 20 µL

4. Quantification:

  • Construct a calibration curve using standard solutions of 7-OH-MTX of known concentrations.

  • Quantify the 7-OH-MTX concentration in the plasma samples by comparing their peak areas to the calibration curve.

Protocol 2: UHPLC-MS/MS Method

This protocol is based on a method involving protein precipitation and tandem mass spectrometry detection.[2]

1. Materials and Reagents:

  • Human plasma

  • This compound and Methotrexate standards

  • Methotrexate-d3 (Internal Standard)

  • Methanol, LC-MS grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

2. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma, add 200 µL of methanol containing the internal standard (Methotrexate-d3).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial for analysis.

3. UHPLC-MS/MS Conditions:

  • Column: A suitable C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.[2]

  • Gradient: A suitable gradient to separate the analytes.

  • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions:

      • 7-OH-MTX: m/z 471.2 → 324.1[2]

      • MTX: m/z 455.2 → 308.2[2]

      • MTX-d3 (IS): m/z 458.4 → 311.3[11]

4. Quantification:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.

  • Determine the concentration of 7-OH-MTX in the plasma samples from the calibration curve.

Visualizations

G cluster_sample_prep Sample Preparation Workflow plasma Plasma Sample add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (e.g., Methanol) add_is->protein_precip vortex Vortex protein_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc_injection Inject into HPLC System supernatant->hplc_injection

Caption: Workflow for plasma sample preparation using protein precipitation.

G cluster_hplc_analysis HPLC Analysis Workflow autosampler Autosampler hplc_column HPLC Column (e.g., C18) autosampler->hplc_column Injection hplc_pump HPLC Pump (Mobile Phase) hplc_pump->hplc_column Elution detector Detector (UV, Fluorescence, or MS/MS) hplc_column->detector Separation data_system Data Acquisition System detector->data_system Signal

Caption: General workflow of an HPLC system for analysis.

References

Application Note: Quantitative Analysis of 7-Hydroxymethotrexate in Human Urine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantification of 7-Hydroxymethotrexate (7-OH-MTX), the primary metabolite of the chemotherapeutic agent Methotrexate (B535133) (MTX), in human urine samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol provides a comprehensive workflow, from sample preparation to data acquisition and analysis. This method is crucial for researchers, scientists, and drug development professionals involved in therapeutic drug monitoring and pharmacokinetic studies of Methotrexate, as monitoring its metabolite levels is essential for managing efficacy and reducing the risk of toxicity.[1]

Introduction

Methotrexate (MTX) is a widely used antifolate agent in the treatment of various cancers and autoimmune diseases.[1] Its therapeutic efficacy is often accompanied by a narrow therapeutic window and potential for severe toxicity, particularly renal toxicity.[1] This toxicity can be exacerbated by the precipitation of MTX and its less soluble metabolite, this compound (7-OH-MTX), in the renal tubules.[1][2] Therefore, monitoring the concentration of 7-OH-MTX in urine is of significant clinical interest to mitigate the risk of nephrotoxicity and to better understand the pharmacokinetic profile of MTX.[1][2]

LC-MS/MS has emerged as the preferred analytical technique for the determination of MTX and its metabolites due to its high sensitivity, specificity, and accuracy compared to immunoassays, which can suffer from cross-reactivity.[3][4] This application note presents a detailed protocol for the reliable quantification of 7-OH-MTX in urine, adaptable for high-throughput analysis in a research setting.

Experimental

Materials and Reagents
  • This compound (7-OH-MTX) reference standard

  • Methotrexate-d3 (MTX-d3) or other suitable internal standard (IS)

  • LC-MS/MS grade water, methanol (B129727), acetonitrile, and formic acid

  • Human urine (drug-free) for calibration standards and quality controls

Sample Preparation

A simple and efficient sample preparation procedure is critical for accurate and reproducible results. The following protocol is a general guideline and may require optimization based on specific laboratory conditions and equipment.

  • Thaw and Vortex: Thaw frozen urine samples at room temperature. Vortex each sample for 10-15 seconds to ensure homogeneity.

  • Dilution: Dilute the urine samples with LC-MS/MS grade water. A 1:10 dilution is a common starting point to minimize matrix effects, but the optimal dilution factor should be determined during method development.

  • Internal Standard Spiking: Add a fixed concentration of the internal standard (e.g., MTX-d3) to all samples, calibration standards, and quality controls.

  • Protein Precipitation (if necessary): While urine typically has a lower protein content than plasma, a protein precipitation step may be beneficial for certain samples. Add 3 volumes of cold methanol (containing the IS) to 1 volume of the diluted urine sample.[5]

  • Centrifugation: Vortex the mixture for 1 minute and then centrifuge at high speed (e.g., 13,600 x g) for 5-10 minutes to pellet the precipitated proteins.[5]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is essential to resolve 7-OH-MTX from endogenous urine components and potential isomers.

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used. A typical example is a Zorbax C18 column (e.g., 2.1 x 100 mm, 3.5 µm).[5]

  • Mobile Phase A: 0.1% or 0.2% Formic acid in water.[5]

  • Mobile Phase B: Methanol or Acetonitrile.[5]

  • Flow Rate: 0.2 - 0.4 mL/min.[5][6]

  • Gradient Elution: A gradient elution is typically employed to ensure good peak shape and separation. An example gradient is provided in the table below.

  • Column Temperature: 35 °C.[5][6]

  • Injection Volume: 5 µL.[5]

Table 1: Example Liquid Chromatography Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0928
1.07030
2.04060
3.03070
3.53070
3.6928
6.5928

This is an example gradient and should be optimized for the specific column and LC system used.[5]

Mass Spectrometry

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode and Multiple Reaction Monitoring (MRM) is used for detection and quantification.

  • Ion Source: Electrospray Ionization (ESI), positive mode.[5]

  • MRM Transitions: The precursor and product ion pairs for 7-OH-MTX and the internal standard need to be optimized. Commonly used transitions are listed below.

  • Source Parameters: Optimization of gas temperatures, gas flows, and capillary voltage is crucial for achieving optimal sensitivity.[5]

Table 2: Example Mass Spectrometry MRM Transitions and Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound471.0 - 471.2324.1 - 324.28 - 17.6
Methotrexate-d3 (IS)458.2311.1 - 311.217

These values are illustrative and require optimization on the specific mass spectrometer being used.[5][6][7]

Results and Method Performance

The performance of the LC-MS/MS method should be validated according to established guidelines. Key validation parameters are summarized below. The data presented are compiled from various studies analyzing 7-OH-MTX, primarily in plasma, but are representative of the expected performance for urine analysis.

Table 3: Summary of Quantitative Performance Data from Literature

ParameterThis compoundReference
Linearity Range 5.0 - 10,000.0 ng/mL[5]
2.6 - 2055 ng/mL[6]
0.0085 - 21 µM[7][8]
Lower Limit of Quantification (LLOQ) 5.0 ng/mL[5]
7.4 ng/mL[6]
0.0085 µM[7][8]
Intra-day Precision (%CV) < 15%[5]
Inter-day Precision (%CV) < 15%[5]
Accuracy (% Bias) Within ±15%[5]
Recovery > 90%[5]
Matrix Effect 97.90% to 117.60%[5]

Experimental Workflow and Metabolic Pathway

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing urine_sample Urine Sample Collection dilution Dilution with Water urine_sample->dilution is_spike Internal Standard Spiking dilution->is_spike precipitation Protein Precipitation (Methanol) is_spike->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Supernatant Transfer centrifugation->supernatant lc_ms LC-MS/MS Injection supernatant->lc_ms separation Chromatographic Separation (C18 Column) lc_ms->separation detection Mass Spectrometry Detection (MRM Mode) separation->detection data_acquisition Data Acquisition detection->data_acquisition quantification Quantification (Peak Area Ratio) data_acquisition->quantification reporting Reporting Results quantification->reporting

Caption: Experimental workflow for LC-MS/MS analysis of 7-OH-MTX in urine.

metabolic_pathway MTX Methotrexate (MTX) enzyme Aldehyde Oxidase (in Liver) MTX->enzyme Metabolism OH_MTX This compound (7-OH-MTX) excretion Renal Excretion (Urine) OH_MTX->excretion Elimination enzyme->OH_MTX

Caption: Simplified metabolic pathway of Methotrexate to this compound.

Conclusion

The LC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of this compound in human urine. The simple sample preparation and rapid analysis time make it suitable for high-throughput applications in clinical research and drug development. Accurate measurement of urinary 7-OH-MTX can provide valuable insights into Methotrexate metabolism and aid in the management of its associated toxicities.

References

Application Note & Protocol: Solid-Phase Extraction of 7-Hydroxymethotrexate from Human Plasma and Urine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

7-Hydroxymethotrexate (7-OH-MTX) is the primary metabolite of methotrexate (B535133) (MTX), a widely used chemotherapeutic agent. Monitoring the levels of both MTX and 7-OH-MTX in biological matrices is crucial for therapeutic drug monitoring, as the accumulation of 7-OH-MTX has been associated with nephrotoxicity.[1] Solid-phase extraction (SPE) is a robust and selective method for the extraction and purification of these analytes from complex biological fluids like plasma and urine prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3][4] This document provides a detailed protocol for the solid-phase extraction of 7-OH-MTX using C18 cartridges.

Quantitative Data Summary

The following tables summarize the performance characteristics of solid-phase extraction methods for this compound and Methotrexate from various studies.

Table 1: Recovery Rates of 7-OH-MTX and MTX using C18 SPE

AnalyteMatrixSPE Cartridge TypeRecovery (%)Reference
7-OH-MTXUrine384-well C18≥95%[2][3][4]
MTXUrine384-well C18≥95%[2][3][4]
7-OH-MTXSerumSEP-PAK C-1867.6 - 76.1%[1]
MTXSerumSEP-PAK C-1878.3 - 84.9%[1]
7-OH-MTXPlasmaBakerbound SPE C1886.9%[5]
MTXPlasmaBakerbound SPE C1879.0%[5]

Table 2: Calibration Curve Ranges for 7-OH-MTX and MTX in Plasma and Urine

AnalyteMatrixConcentration RangeReference
7-OH-MTXPlasma5 - 100 ng/mL[2][3][4]
MTXPlasma5 - 250 ng/mL[2][3][4]
7-OH-MTXUrine50 - 1000 ng/mL[2][3][4]
MTXUrine1 - 50 µg/mL[2][3][4]

Experimental Protocol: SPE of 7-OH-MTX from Human Plasma

This protocol is adapted from a validated method for the simultaneous determination of methotrexate and this compound.[2]

Materials:

  • SPE Device: 384-well SPE plate with C18 stationary phase

  • Reagents:

    • Methanol (HPLC grade)

    • Formic acid

    • Deionized water

    • Internal Standard (IS) solution (e.g., 7-OH-MTX-d3)

  • Equipment:

    • Pipettors

    • 96-well or 384-well collection plates

    • Vacuum manifold or centrifuge for SPE processing

    • Vortex mixer

Procedure:

  • Sample Preparation:

    • Combine 30 µL of plasma sample with 75 µL of the aqueous internal standard solution in a polypropylene (B1209903) 96-well plate.[2]

    • Mix the samples thoroughly.

  • SPE Cartridge Conditioning:

    • Place the 384-well SPE plate on the processing station.

    • Condition the wells sequentially with:

      • 60 µL of methanol.[2]

      • 60 µL of 0.1% formic acid in water.[2]

    • Ensure the sorbent does not dry out between conditioning steps.

  • Sample Loading:

    • Transfer 70 µL of the prepared sample/internal standard mixture to the conditioned SPE plate.[2]

    • Apply gentle vacuum or centrifugation to pass the sample through the sorbent.

  • Washing:

    • Wash the SPE plate with 60 µL of 0.1% formic acid in water to remove interferences.[2]

    • Dry the sorbent thoroughly under vacuum.

  • Elution:

    • Place a clean 384-well collection plate inside the processing station.

    • Elute the analytes with 0.1% formic acid in 9:1 methanol:water.[2] The optimal elution volume should be determined, with studies showing evaluations of 60, 120, 180, and 240 µL.[2]

  • Analysis:

    • The eluate is ready for direct injection onto an LC-MS/MS system for analysis.

Experimental Workflow Diagram

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Plasma Sample (30 µL) Mix Mix Sample and IS Sample->Mix IS Internal Standard (75 µL) IS->Mix Condition 1. Condition - 60 µL Methanol - 60 µL 0.1% Formic Acid Load 2. Load Sample Mix->Load 70 µL Condition->Load Wash 3. Wash - 60 µL 0.1% Formic Acid Load->Wash LCMS LC-MS/MS Analysis Elute 4. Elute - 0.1% Formic Acid in  9:1 Methanol:Water Wash->Elute Elute->LCMS Eluate

Caption: Workflow for the solid-phase extraction of this compound.

References

In Vitro Assays to Assess 7-Hydroxymethotrexate Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-hydroxymethotrexate (7-OH-MTX) is the principal metabolite of methotrexate (B535133) (MTX), a widely used antifolate drug in the treatment of cancer and autoimmune diseases. The formation of 7-OH-MTX is catalyzed by aldehyde oxidase in the liver. While initially considered less active than its parent compound, emerging evidence suggests that 7-OH-MTX can significantly influence the overall therapeutic and toxic effects of methotrexate treatment. This document provides detailed application notes and protocols for a suite of in vitro assays designed to comprehensively evaluate the biological activity of 7-OH-MTX. These assays are crucial for understanding its mechanism of action, potential for drug-drug interactions, and its contribution to the pharmacological profile of methotrexate.

Data Presentation: Quantitative Comparison of this compound and Methotrexate Activity

The following tables summarize key quantitative data from in vitro studies, offering a direct comparison of the biological activities of this compound and methotrexate.

ParameterThis compound (7-OH-MTX)Methotrexate (MTX)Cell Line/Enzyme SourceReference
Transport Kinetics
K_m (Influx)9 µM5 µMEhrlich ascites tumor cells[1][2]
Enzyme Inhibition
K_i (DHFR)--Avian Liver[3]
K_i (AICAR Transformylase)Lower K_i (better inhibitor)4.5-fold higher K_iAvian Liver[3]
K_i (GAR Transformylase)1.9-fold higher K_iLower K_i (better inhibitor)Avian Liver[3]
Thymidylate Synthase InhibitionNo dose-dependent inhibitionPotent inhibitorLeukemia cells[4]
Cytotoxicity
IC_50 (2-hour exposure)10⁻⁵ M10⁻⁶ MK-562 (chronic myelogenous leukemia)[5][6]
Metabolic Conversion
Substrate for FPGSYes, activity nearly equivalent to MTXYesRat liver and human leukemia cell lines[7]

Note: Specific Ki values for DHFR were not explicitly found in the initial search results, but it is widely established that MTX is a potent inhibitor.

Signaling Pathways and Metabolic Fate

The activity of this compound is intricately linked to the folate metabolic pathway and its own metabolic conversion. Understanding these pathways is essential for interpreting data from in vitro assays.

cluster_0 Folate Metabolism & Methotrexate Action cluster_1 Cellular Transport and Metabolism DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF NADPH dTMP dTMP THF->dTMP Methylene-THF Purines Purines THF->Purines Formyl-THF DHFR Dihydrofolate Reductase (DHFR) DHFR->DHF TS Thymidylate Synthase (TS) dUMP dUMP TS->dUMP Purine_Synth Purine Synthesis Enzymes Purine_Synth->Purines dUMP->dTMP DNA_Synth DNA Synthesis dTMP->DNA_Synth Purines->DNA_Synth MTX Methotrexate (MTX) MTX->DHFR Inhibition MTX_PG MTX-Polyglutamates MTX->MTX_PG Polyglutamylation Seven_OH_MTX 7-OH-MTX MTX->Seven_OH_MTX Hydroxylation MTX_PG->DHFR Potent Inhibition MTX_PG->TS Inhibition MTX_PG->Purine_Synth Inhibition Seven_OH_MTX_PG 7-OH-MTX-Polyglutamates Seven_OH_MTX->Seven_OH_MTX_PG Polyglutamylation Seven_OH_MTX_PG->DHFR Inhibition MTX_ext Extracellular MTX MTX_ext->MTX Influx Seven_OH_MTX_ext Extracellular 7-OH-MTX Seven_OH_MTX_ext->Seven_OH_MTX Influx RFC Reduced Folate Carrier (RFC) RFC->MTX_ext RFC->Seven_OH_MTX_ext FPGS Folylpolyglutamate Synthetase (FPGS) FPGS->MTX FPGS->Seven_OH_MTX AO Aldehyde Oxidase (AO) AO->MTX Cell_Membrane

Caption: Overview of folate metabolism, methotrexate action, and this compound formation.

Experimental Protocols

Dihydrofolate Reductase (DHFR) Inhibition Assay

This assay biochemically quantifies the inhibitory potential of 7-OH-MTX on DHFR, a key enzyme in folate metabolism.

Principle: DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor. The activity of DHFR is monitored by the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP+. The inhibitory effect of 7-OH-MTX is determined by measuring the reduction in the rate of NADPH oxidation.

Materials:

  • Purified DHFR enzyme

  • NADPH

  • Dihydrofolic acid (DHF)

  • This compound

  • Methotrexate (as a positive control)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Protocol:

  • Reagent Preparation:

    • Prepare stock solutions of DHFR, NADPH, DHF, 7-OH-MTX, and MTX in the assay buffer.

    • On the day of the experiment, prepare serial dilutions of 7-OH-MTX and MTX to the desired test concentrations.

    • Dilute the DHFR enzyme to a working concentration in ice-cold assay buffer.

  • Assay Setup (per well):

    • Enzyme Control (EC): Assay Buffer, DHFR enzyme.

    • Inhibitor Control (IC) / Test Sample (S): Diluted 7-OH-MTX or MTX, DHFR enzyme.

    • Background Control: Assay Buffer.

  • NADPH Addition:

    • Prepare a diluted NADPH solution from the stock.

    • Add the diluted NADPH to each well.

    • Mix well and incubate at room temperature for 10-15 minutes, protected from light.

  • Reaction Initiation:

    • Prepare a diluted DHF substrate solution.

    • Add the diluted DHF substrate to each well to initiate the reaction.

  • Measurement:

    • Immediately measure the absorbance at 340 nm in kinetic mode, with readings every 15-30 seconds for 10-20 minutes at room temperature.

  • Data Analysis:

    • Calculate the rate of NADPH consumption (decrease in A340) for each well.

    • The percentage of inhibition is calculated as: [1 - (Rate of Sample / Rate of Enzyme Control)] * 100%.

    • Determine the IC_50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

cluster_workflow DHFR Inhibition Assay Workflow prep Reagent Preparation (DHFR, NADPH, DHF, 7-OH-MTX) setup Assay Plate Setup (Enzyme, Inhibitor, Background Controls) prep->setup nadph_add Add NADPH Incubate 10-15 min setup->nadph_add initiate Initiate Reaction (Add DHF) nadph_add->initiate measure Kinetic Measurement (Absorbance at 340 nm) initiate->measure analyze Data Analysis (Calculate % Inhibition, IC50) measure->analyze

Caption: Workflow for the in vitro DHFR inhibition assay.

Cell Proliferation (MTT) Assay

This assay assesses the cytotoxic effect of 7-OH-MTX on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

  • Cancer cell line of interest (e.g., K-562, HeLa)

  • Complete cell culture medium

  • This compound

  • Methotrexate (as a positive control)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of 7-OH-MTX and MTX in culture medium.

    • Remove the old medium from the cells and add the medium containing the test compounds.

    • Include vehicle control (DMSO) wells.

    • Incubate for the desired exposure time (e.g., 48-72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add the solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measurement:

    • Read the absorbance at a wavelength between 550 and 600 nm.

  • Data Analysis:

    • Subtract the background absorbance from the readings.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC_50 value by plotting the percent viability against the logarithm of the compound concentration.

cluster_workflow MTT Cell Proliferation Assay Workflow seed Seed Cells in 96-well Plate treat Treat with 7-OH-MTX (48-72h) seed->treat mtt_add Add MTT Reagent (2-4h incubation) treat->mtt_add solubilize Solubilize Formazan Crystals mtt_add->solubilize read Read Absorbance (570 nm) solubilize->read analyze Data Analysis (Calculate % Viability, IC50) read->analyze

Caption: Workflow for the MTT cell proliferation assay.

Cellular Uptake Assay using Radiolabeled this compound

This protocol measures the uptake of 7-OH-MTX into cancer cells, providing insights into its transport kinetics.

Principle: The uptake of radiolabeled 7-OH-MTX ([³H]-7-OH-MTX) into cells is measured over time. By stopping the uptake at various time points and quantifying the intracellular radioactivity, the rate of transport can be determined.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), pH 7.4

  • [³H]-7-Hydroxymethotrexate

  • Unlabeled this compound and Methotrexate (for competition experiments)

  • Ice-cold PBS

  • Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS)

  • Scintillation vials

  • Scintillation cocktail

  • Liquid scintillation counter

  • Protein assay reagent (e.g., BCA or Bradford)

Protocol:

  • Cell Seeding:

    • Seed cells in a 24-well plate at an appropriate density and allow them to adhere overnight.

  • Preparation of Radiolabeled Solutions:

    • Prepare working solutions of [³H]-7-OH-MTX in complete culture medium at the desired final concentration.

    • For competition experiments, prepare solutions containing a fixed concentration of [³H]-7-OH-MTX and increasing concentrations of unlabeled 7-OH-MTX or MTX.

  • Uptake Initiation:

    • Aspirate the culture medium and wash the cells once with warm PBS.

    • Add the [³H]-7-OH-MTX-containing medium to each well to start the uptake.

  • Incubation:

    • Incubate the plate at 37°C for various time points (e.g., 5, 15, 30, 60 minutes).

  • Uptake Termination:

    • To stop the uptake, rapidly aspirate the radioactive medium and immediately wash the cells three times with ice-cold PBS.

  • Cell Lysis:

    • Add cell lysis buffer to each well and incubate at room temperature with gentle shaking to ensure complete lysis.

  • Scintillation Counting:

    • Transfer the cell lysate from each well to a scintillation vial.

    • Add scintillation cocktail, vortex briefly, and measure the radioactivity.

  • Protein Quantification:

    • Use a small aliquot of the cell lysate to determine the protein concentration in each well.

  • Data Analysis:

    • Express the uptake of [³H]-7-OH-MTX as pmol/mg of protein.

    • Plot the uptake over time to determine the initial rate of transport.

    • For competition experiments, determine the K_i value.

cluster_workflow Radiolabeled 7-OH-MTX Uptake Assay Workflow seed Seed Cells prepare Prepare [3H]-7-OH-MTX Solution seed->prepare initiate Initiate Uptake prepare->initiate incubate Incubate (Time Course) initiate->incubate terminate Terminate Uptake (Wash with Cold PBS) incubate->terminate lyse Lyse Cells terminate->lyse count Scintillation Counting lyse->count protein Protein Quantification lyse->protein analyze Data Analysis (pmol/mg protein) count->analyze protein->analyze

Caption: Workflow for the radiolabeled 7-OH-MTX uptake assay.

Conclusion

The in vitro assays detailed in these application notes provide a robust framework for characterizing the biological activity of this compound. By employing these protocols, researchers can gain a deeper understanding of its transport, enzyme inhibition, and cytotoxic properties. This knowledge is invaluable for elucidating the complex pharmacology of methotrexate and for the development of novel antifolate therapies with improved efficacy and safety profiles.

References

Application Note and Protocols for the Simultaneous Determination of Methotrexate and 7-Hydroxymethotrexate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methotrexate (B535133) (MTX) is a widely used chemotherapeutic agent and immunosuppressant. Its efficacy and toxicity are closely related to its plasma concentrations, making therapeutic drug monitoring (TDM) a critical aspect of patient management. MTX is primarily metabolized in the liver to 7-hydroxymethotrexate (7-OH-MTX), its major metabolite.[1][2] This metabolite has significantly lower pharmacological activity but also lower aqueous solubility, which can contribute to nephrotoxicity through crystallization in the renal tubules.[2][3] Therefore, the simultaneous determination of both MTX and 7-OH-MTX is crucial for a comprehensive assessment of the drug's pharmacokinetics, efficacy, and potential for adverse effects.[4][5]

This document provides detailed application notes and protocols for the simultaneous quantification of methotrexate and this compound in biological matrices, primarily human plasma and serum. The methodologies described are based on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which are the most commonly employed techniques for this purpose.[6][7]

Metabolic Pathway of Methotrexate

Methotrexate is converted to this compound in the liver. This metabolic process is a key factor in the drug's disposition and potential for toxicity.

cluster_0 Metabolic Conversion Methotrexate Methotrexate (MTX) This compound This compound (7-OH-MTX) Methotrexate->this compound Hepatic Aldehyde Oxidase cluster_workflow Analytical Workflow Sample_Collection Sample Collection (Plasma/Serum) Sample_Preparation Sample Preparation (e.g., Protein Precipitation) Sample_Collection->Sample_Preparation LC_Separation LC Separation Sample_Preparation->LC_Separation Detection Detection (UV or MS/MS) LC_Separation->Detection Data_Analysis Data Analysis & Quantification Detection->Data_Analysis

References

Application Notes and Protocols for 7-Hydroxymethotrexate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation and analysis of 7-Hydroxymethotrexate (7-OH-MTX), the primary metabolite of the chemotherapeutic agent Methotrexate (B535133) (MTX). The following sections offer a comprehensive guide to established techniques, including protein precipitation and solid-phase extraction, for the accurate quantification of 7-OH-MTX in biological matrices, primarily plasma and serum.

Introduction

This compound is a significant metabolite in the clinical monitoring of high-dose Methotrexate therapy. Its accumulation has been associated with nephrotoxicity, making the simultaneous measurement of both MTX and 7-OH-MTX crucial for patient safety and therapeutic efficacy.[1] The selection of an appropriate sample preparation technique is critical for removing interfering substances from the biological matrix and ensuring the accuracy and sensitivity of the subsequent analysis, which is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation Techniques

The two most common sample preparation techniques for 7-OH-MTX analysis are Protein Precipitation (PPT) and Solid-Phase Extraction (SPE). The choice of method depends on factors such as the desired level of sample cleanup, throughput requirements, and the complexity of the sample matrix.

Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from biological samples.[2][3] It involves the addition of a precipitating agent, typically an organic solvent or an acid, to the sample, which denatures and precipitates the proteins. The supernatant, containing the analyte of interest, is then separated by centrifugation.

Advantages:

  • Simple and fast procedure.

  • Cost-effective.

  • Suitable for high-throughput screening.

Disadvantages:

  • Less effective at removing other matrix components like phospholipids, which can cause ion suppression in LC-MS/MS analysis.

  • Analyte may be lost due to co-precipitation with proteins.

Solid-Phase Extraction (SPE)

Solid-phase extraction is a more selective sample preparation technique that provides a cleaner extract compared to protein precipitation.[4] It utilizes a solid sorbent to retain the analyte of interest while matrix interferences are washed away. The analyte is then eluted with a small volume of a strong solvent.

Advantages:

  • Provides a cleaner sample extract, reducing matrix effects.

  • Can concentrate the analyte, improving sensitivity.

  • High recovery rates are achievable.[5][6]

Disadvantages:

  • More time-consuming and complex than PPT.

  • Higher cost per sample.

Quantitative Data Summary

The following tables summarize quantitative data from various studies employing different sample preparation techniques for the analysis of this compound.

Table 1: Protein Precipitation

Precipitating AgentMatrixRecovery of 7-OH-MTXLLOQ of 7-OH-MTXLinearity RangeReference
Methanol (B129727)Human Plasma>90%5.0 ng/mL5.0 - 10000.0 ng/mL[7][8]
Methanol/ZnSO4Plasma57%25 nmol/LUp to 50 µmol/L[9]
AcetonitrileHuman PlasmaNot Specified0.01 µM0.01 - 10 µM[1]
MethanolMouse Plasma105.1 ± 3.0%7.4 ng/mL2.6 - 2055 ng/mL[10]
MethanolHuman Serum>93.4%20 ng/mL20 - 2000 ng/mL[11][12]

Table 2: Solid-Phase Extraction

SPE SorbentMatrixRecovery of 7-OH-MTXLLOQ of 7-OH-MTXLinearity RangeReference
C18Human PlasmaNot Specified5 ng/mL5 - 100 ng/mL[5][6]
C18Human Urine≥95%50 ng/mL50 - 1000 ng/mL[5][6]
C18 (Sep-Pak)Serum67.6 - 76.1%2.2 x 10⁻⁸ MNot Specified[13][14]
Certify IIPlasmaNot Specified1 nmol/LNot Specified[15]

Experimental Protocols

Protocol 1: Protein Precipitation using Methanol

This protocol is adapted from a method for the simultaneous quantification of MTX and 7-OH-MTX in human plasma.[7][8]

Materials:

  • Human plasma sample

  • Methanol (LC-MS grade)

  • Internal Standard (IS) solution (e.g., MTX-d3)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard solution.

  • Add 300 µL of cold methanol to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 18,000 x g for 3 minutes.[10]

  • Carefully transfer 20 µL of the supernatant to a clean tube.

  • Add 100 µL of water and vortex to mix.

  • Inject 30 µL of the final mixture onto the LC-MS/MS system.[10]

Protocol 2: Solid-Phase Extraction using C18 Cartridges

This protocol is a general procedure based on methods for extracting 7-OH-MTX from plasma and urine.[5][6][16]

Materials:

  • C18 SPE cartridges

  • Human plasma or urine sample

  • Internal Standard (IS) solution

  • Methanol (LC-MS grade)

  • 0.1% Formic acid in water

  • 0.1% Formic acid in 9:1 methanol:water

  • SPE vacuum manifold

  • Collection tubes

Procedure:

  • Sample Pre-treatment: Combine 30 µL of plasma with 75 µL of aqueous internal standard solution and mix.[16]

  • Conditioning: Condition the C18 SPE cartridge by passing 60 µL of methanol followed by 60 µL of 0.1% formic acid in water.[16]

  • Loading: Load 70 µL of the pre-treated sample onto the conditioned cartridge.[16]

  • Washing: Wash the cartridge with 60 µL of 0.1% formic acid in water to remove unretained impurities.[16]

  • Elution: Elute the analytes with 0.1% formic acid in 9:1 methanol:water into a clean collection tube.[16]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Visualizations

Protein_Precipitation_Workflow start Plasma Sample add_is Add Internal Standard start->add_is add_precipitant Add Methanol (Precipitant) add_is->add_precipitant vortex Vortex Mix add_precipitant->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant dilute Dilute with Water supernatant->dilute analysis LC-MS/MS Analysis dilute->analysis

Caption: Protein Precipitation Workflow for 7-OH-MTX Analysis.

Solid_Phase_Extraction_Workflow start Plasma Sample pretreat Pre-treat Sample (add IS) start->pretreat load Load Sample pretreat->load condition Condition SPE (Methanol, Water) wash Wash Cartridge (0.1% Formic Acid) load->wash elute Elute Analyte (Methanol/Water/FA) wash->elute evaporate Evaporate elute->evaporate reconstitute Reconstitute evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

References

Application Notes and Protocols for Therapeutic Drug Monitoring of 7-Hydroxymethotrexate in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methotrexate (B535133) (MTX), a folate analog, is a cornerstone of chemotherapy regimens for various cancers, including acute lymphoblastic leukemia and osteosarcoma. The therapeutic efficacy and toxicity of high-dose methotrexate (HDMTX) therapy are highly variable among individuals. Therapeutic drug monitoring (TDM) of methotrexate is standard practice to ensure optimal drug exposure and mitigate toxicity. 7-Hydroxymethotrexate (7-OH-MTX) is the primary metabolite of methotrexate, formed in the liver by aldehyde oxidase. While 7-OH-MTX is a significantly less potent inhibitor of dihydrofolate reductase (DHFR) than its parent compound, it can contribute to both the therapeutic and toxic effects of methotrexate.[1][2] Notably, elevated concentrations of 7-OH-MTX have been associated with an increased risk of nephrotoxicity due to its potential to precipitate in the renal tubules.[3] Therefore, the simultaneous monitoring of both methotrexate and this compound provides a more comprehensive assessment of drug disposition and potential for adverse events, allowing for more precise dose adjustments and supportive care measures.

Clinical Significance of this compound Monitoring

The monitoring of 7-OH-MTX in conjunction with methotrexate is crucial for several reasons:

  • Toxicity Assessment : High plasma concentrations of 7-OH-MTX are a key risk factor for methotrexate-induced nephrotoxicity.[3] The lower solubility of 7-OH-MTX compared to methotrexate, particularly in acidic urine, increases the likelihood of crystalluria and subsequent renal tubular damage.

  • Pharmacokinetic Variability : The rate and extent of methotrexate metabolism to 7-OH-MTX can vary significantly among patients. This variability can be influenced by genetic factors (e.g., polymorphisms in aldehyde oxidase) and drug-drug interactions.

  • Comprehensive Exposure Profile : Measuring both parent drug and metabolite offers a more complete picture of the patient's ability to clear the drug. The ratio of 7-OH-MTX to methotrexate can provide insights into metabolic activity and potential drug accumulation. At 24 hours after infusion, plasma concentration ratios of this compound to methotrexate have been observed to range from 30 to 1.

  • Informed Clinical Decisions : TDM of 7-OH-MTX can help clinicians make more informed decisions regarding leucovorin rescue, hydration, and urinary alkalinization, thereby personalizing therapy to minimize toxicity while maintaining efficacy.

Analytical Methodologies

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the simultaneous quantification of methotrexate and this compound in biological matrices due to its high sensitivity, specificity, and accuracy.

Table 1: Summary of LC-MS/MS Method Performance for this compound Quantification
ParameterStudy 1[4]Study 2[5]Study 3[6]
Linearity Range (ng/mL) 5.0 - 10000.011.7 - 2355020 - 2000
Lower Limit of Quantification (ng/mL) 5.011.720
Intra-day Precision (% CV) 1.90 - 6.86< 11.714.5 - 12.0
Inter-day Precision (% CV) 3.19 - 6.40< 11.714.5 - 12.0
Accuracy (% Recovery) 91.45 - 97.6157> 93.4
Matrix Effect (%) 97.90 - 102.96Not explicitly statedNot significant

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is a widely used, straightforward method for preparing plasma or serum samples for LC-MS/MS analysis.[4][7]

Materials:

  • Patient plasma or serum samples

  • Methanol (B129727), HPLC grade

  • Acetonitrile, HPLC grade

  • Internal Standard (IS) working solution (e.g., methotrexate-d3, this compound-d3) in methanol-water (1:9, v/v)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 100 µL of plasma or serum sample into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution.

  • Add 300 µL of cold methanol (or a 1:1 mixture of methanol and acetonitrile) to precipitate proteins.[4][7]

  • Vortex the mixture vigorously for 3 minutes.

  • Centrifuge at 13,600 x g for 5 minutes at room temperature to pellet the precipitated proteins.[4]

  • Carefully transfer 100 µL of the clear supernatant to a new tube.

  • Add 400 µL of 20% methanol in water to the supernatant.[4]

  • Vortex for 1 minute.

  • Centrifuge again under the same conditions.

  • Transfer the final supernatant to an autosampler vial for injection into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis

This protocol provides a general framework for the chromatographic separation and mass spectrometric detection of methotrexate and this compound. Parameters may need to be optimized for specific instrumentation.

Instrumentation:

  • Liquid Chromatograph (LC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

LC Conditions:

  • Column: A C18 reversed-phase column (e.g., Zorbax C18, 3.5 µm, 2.1 x 100 mm) is commonly used.[4]

  • Mobile Phase A: 0.2% formic acid in water[4]

  • Mobile Phase B: Methanol[4]

  • Flow Rate: 0.3 mL/min[4]

  • Gradient Elution:

    • 0-1.0 min: 20% B

    • 1.0-2.0 min: 20% to 80% B

    • 2.0-2.5 min: 80% B

    • 2.5-2.6 min: 80% to 20% B

    • 2.6-3.5 min: 20% B

  • Injection Volume: 5 µL[4]

  • Column Temperature: 40°C

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Methotrexate: m/z 455.1 → 308.1[4]

    • This compound: m/z 471.0 → 324.1[4]

    • Internal Standard (e.g., MTX-d3): m/z 458.2 → 311.1[4]

  • Source Parameters: Optimize according to the specific instrument (e.g., capillary voltage, source temperature, desolvation gas flow).

Data Interpretation

While definitive therapeutic and toxic ranges for 7-OH-MTX are not as firmly established as for methotrexate, certain patterns are clinically relevant. Generally, a high 7-OH-MTX to methotrexate ratio may indicate rapid metabolism, and persistently high concentrations of 7-OH-MTX are a warning sign for potential nephrotoxicity. For methotrexate, plasma concentrations greater than 5 µmol/L at 24 hours and 1 µmol/L at 48 hours after high-dose therapy are predictive of toxicity.[8] The combined monitoring of both compounds allows for a more nuanced risk assessment.

Visualizations

Methotrexate_Metabolism_and_Action cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_liver Hepatocyte MTX_ext Methotrexate (MTX) MTX_int Intracellular MTX MTX_ext->MTX_int RFC1 Transporter MTX_liver Methotrexate (MTX) MTX_ext->MTX_liver Uptake MTX_PG MTX Polyglutamates (Active Form) MTX_int->MTX_PG FPGS DHFR Dihydrofolate Reductase (DHFR) MTX_PG->DHFR Inhibition DNA_synthesis DNA Synthesis & Cell Proliferation DHFR->DNA_synthesis Seven_OH_MTX This compound (7-OH-MTX) MTX_liver->Seven_OH_MTX Metabolism AO Aldehyde Oxidase (AO)

Caption: Metabolic pathway and mechanism of action of Methotrexate.

TDM_Workflow cluster_sample_collection Step 1: Sample Collection cluster_sample_prep Step 2: Sample Preparation cluster_analysis Step 3: LC-MS/MS Analysis cluster_data_processing Step 4: Data Analysis & Reporting Patient Patient receiving HDMTX therapy Blood_Sample Collect Blood Sample (Plasma or Serum) Patient->Blood_Sample Add_IS Add Internal Standard Blood_Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., with Methanol) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer LC_Separation Chromatographic Separation (C18 Column) Supernatant_Transfer->LC_Separation MS_Detection Mass Spectrometric Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification of MTX and 7-OH-MTX MS_Detection->Quantification Report Generate Report with Concentration Values Quantification->Report Clinical_Decision Inform Clinical Decision (e.g., Leucovorin Dosing) Report->Clinical_Decision

Caption: Experimental workflow for 7-OH-MTX TDM.

References

Application Notes and Protocols for the Analytical Calibration of 7-Hydroxymethotrexate

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the quantitative analysis of 7-Hydroxymethotrexate (7-OH-MTX), the primary metabolite of the chemotherapeutic agent Methotrexate (B535133) (MTX), in biological matrices. The following sections are designed to guide researchers, scientists, and drug development professionals in establishing accurate and reliable analytical methods for therapeutic drug monitoring and pharmacokinetic studies.

Introduction

Methotrexate is a widely used antifolate drug in the treatment of various cancers and autoimmune diseases.[1][2] Its efficacy and toxicity are closely related to its plasma concentrations, necessitating therapeutic drug monitoring. A significant metabolic pathway for methotrexate is its conversion in the liver to this compound.[3][4] This metabolite has significantly lower pharmacological activity but also lower solubility, which can contribute to nephrotoxicity, especially at high methotrexate doses.[5][6] Therefore, the simultaneous monitoring of both methotrexate and 7-OH-MTX is crucial for patient safety and treatment optimization.[5]

Various analytical techniques are employed for the quantification of 7-OH-MTX, with High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) being the most prevalent and specific methods.[7][8][9] Immunoassays are also available but can be limited by cross-reactivity with 7-OH-MTX, potentially leading to an overestimation of methotrexate concentrations.[10][11][12]

Methotrexate Metabolism and Signaling Pathway

Methotrexate enters cells primarily through the reduced folate carrier (SLC19A1).[2][4] Inside the cell, it is polyglutamated by folylpolyglutamate synthetase (FPGS), which enhances its intracellular retention and inhibitory activity.[2][4] The primary mechanism of action of methotrexate is the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of purines and pyrimidines, thereby disrupting DNA and RNA synthesis.[2][4] In the liver, methotrexate is metabolized by aldehyde oxidase to this compound.[4][13] Both methotrexate and 7-OH-MTX are eliminated from the body primarily through renal excretion.[14]

Methotrexate_Pathway cluster_extracellular Extracellular Space cluster_cell Hepatocyte MTX_ext Methotrexate SLC19A1 SLC19A1 MTX_ext->SLC19A1 Transport MTX_int Methotrexate FPGS FPGS MTX_int->FPGS + glutamates AO Aldehyde Oxidase MTX_int->AO Oxidation MTX_PG Methotrexate Polyglutamates DHFR DHFR MTX_PG->DHFR OH7_MTX This compound FPGS->MTX_PG AO->OH7_MTX DNA_Synthesis DNA Synthesis DHFR->DNA_Synthesis SLC19A1->MTX_int

Caption: Simplified Methotrexate metabolic pathway.

Analytical Methods

The following sections detail protocols for the quantification of 7-OH-MTX using LC-MS/MS and HPLC. LC-MS/MS is generally preferred for its higher sensitivity and specificity.

Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol is a synthesized methodology based on common practices for the sensitive and specific quantification of 7-OH-MTX in human plasma.

1. Materials and Reagents

  • This compound certified reference material

  • Methotrexate-d3 (or other suitable internal standard)

  • HPLC-grade methanol (B129727), acetonitrile (B52724), and water

  • Formic acid, analytical grade

  • Blank human plasma (verified to be free of analytes)

2. Preparation of Standards and Quality Controls

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of 7-OH-MTX and the internal standard (IS) in methanol.[10][15] Store at -80°C.[10]

  • Working Solutions: Freshly prepare working solutions by diluting the stock solutions with a methanol-water mixture (e.g., 1:9, v/v).[10]

  • Calibration Standards: Prepare calibration standards by spiking blank human plasma with appropriate volumes of the 7-OH-MTX working solution to achieve a concentration range of 5.0 to 10,000.0 ng/mL.[10]

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 10, 500, and 5000 ng/mL) in the same manner as the calibration standards, using a separate stock solution if possible.[10][15]

3. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, calibrator, or QC, add 20 µL of the internal standard working solution (e.g., 500 ng/mL).[10]

  • Add 300 µL of methanol to precipitate proteins.[10]

  • Vortex the mixture for 3 minutes.[10]

  • Centrifuge at 13,600 x g for 5 minutes at room temperature.[10]

  • Transfer 100 µL of the supernatant to a new tube and add 400 µL of 20% methanol in water.[10]

  • Vortex for 1 minute and centrifuge again under the same conditions.[10]

  • Inject 5 µL of the final supernatant into the LC-MS/MS system.[10]

4. LC-MS/MS Conditions

ParameterCondition
LC System Agilent 1100 HPLC or equivalent[16]
Column Zorbax C18, 3.5 µm, 2.1 x 100 mm or equivalent[10]
Mobile Phase A 0.2% Formic acid in water[10]
Mobile Phase B Methanol[10]
Flow Rate 0.3 mL/min[10]
Gradient Optimized for analyte separation
Injection Volume 5 µL[10]
MS System Triple-quadrupole mass spectrometer[10]
Ionization Mode Positive Electrospray Ionization (ESI+)[10]
MRM Transitions 7-OH-MTX: m/z 471.0 → 324.1; MTX-d3 (IS): m/z 458.2 → 311.1[10]

5. Data Analysis and Calibration Curve

  • Construct a calibration curve by plotting the peak area ratio of 7-OH-MTX to the internal standard against the nominal concentration of the calibration standards.

  • Use a weighted linear regression (e.g., 1/x²) for the calibration curve.[10]

Quantitative Data Summary (LC-MS/MS)

ParameterTypical Value
Calibration Range5.0 - 10,000.0 ng/mL[10]
Lower Limit of Quantification (LLOQ)3.7 - 7.4 ng/mL[16]
Intra-day Precision (%CV)< 15%[10]
Inter-day Precision (%CV)< 15%[10]
Accuracy (%RE)Within ±15%[10]
Recovery> 90%[10]
Protocol 2: Quantification of this compound in Human Plasma by HPLC-UV

This protocol provides a methodology for the quantification of 7-OH-MTX using HPLC with UV detection, which is a more accessible but generally less sensitive technique than LC-MS/MS.

1. Materials and Reagents

  • This compound certified reference material

  • p-Aminoacetophenone (or other suitable internal standard)

  • HPLC-grade acetonitrile, methanol, and water

  • Trichloroacetic acid

  • Phosphate (B84403) buffer

2. Preparation of Standards and Quality Controls

  • Prepare stock and working solutions of 7-OH-MTX and the internal standard in an appropriate solvent.

  • Prepare calibration standards and QC samples by spiking blank human plasma. A typical calibration range for HPLC-UV can be from 0.084 to 6.83 mg/L.[7]

3. Sample Preparation

  • Protein Precipitation: Deproteinize plasma samples using acetonitrile or trichloroacetic acid.[1][7]

  • Clean-up: A subsequent clean-up step with a solvent like chloroform (B151607) can be used to remove interfering substances.[7] Alternatively, solid-phase extraction (SPE) can be employed for cleaner extracts.[17][18]

4. HPLC Conditions

ParameterCondition
LC System Standard HPLC system with UV detector
Column Reversed-phase C18 column[6]
Mobile Phase Isocratic or gradient elution with a mixture of phosphate buffer and an organic modifier like acetonitrile or methanol.[3][18]
Flow Rate Typically 0.5 - 1.5 mL/min
Detection Wavelength 313 nm[9] or 305 nm[18]
Injection Volume 20 - 100 µL

5. Data Analysis and Calibration Curve

  • Construct a calibration curve by plotting the peak area ratio of 7-OH-MTX to the internal standard against the concentration.

  • A linear regression model is typically used.

Quantitative Data Summary (HPLC-UV)

ParameterTypical Value
Calibration Range0.084 - 6.83 mg/L[7]
Measurement Precision6.2%[7]
Clean-up Reproducibility3.6%[7]
Recovery72%[7]

Experimental Workflow

The general workflow for the analysis of this compound in biological samples involves several key steps from sample collection to data reporting.

Workflow Sample_Collection Sample Collection (e.g., Plasma) Sample_Prep Sample Preparation (Protein Precipitation / SPE) Sample_Collection->Sample_Prep LC_Separation Chromatographic Separation (HPLC / UPLC) Sample_Prep->LC_Separation Detection Detection (MS/MS or UV) LC_Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Data_Processing Data Processing and Quantification Data_Acquisition->Data_Processing Reporting Result Reporting Data_Processing->Reporting

Caption: General analytical workflow for 7-OH-MTX.

Conclusion

The accurate quantification of this compound is essential for the safe and effective use of high-dose methotrexate therapy. The protocols and data presented here provide a comprehensive guide for establishing robust and reliable analytical methods. While LC-MS/MS offers superior sensitivity and specificity, HPLC-UV remains a viable alternative. Method validation should always be performed according to regulatory guidelines to ensure the quality of the analytical data.

References

Application Note: High-Performance Liquid Chromatography for the Separation and Quantification of 7-Hydroxymethotrexate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methotrexate (B535133) (MTX) is a widely utilized antifolate agent in the treatment of various cancers and autoimmune diseases.[1][2] The therapeutic efficacy and toxicity of MTX are influenced by its metabolic conversion in the body. One of the primary metabolites is 7-hydroxymethotrexate (7-OH-MTX), formed in the liver.[2] Monitoring the plasma concentrations of both MTX and 7-OH-MTX is crucial for therapeutic drug management to optimize dosage and minimize adverse effects.[2][3] High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful analytical techniques for the simultaneous determination of MTX and its metabolites.[3][4] This application note provides a detailed overview and protocols for the separation of 7-OH-MTX from other metabolites, primarily MTX, using liquid chromatography.

Experimental Protocols

Several methods have been developed for the analysis of 7-OH-MTX and MTX in biological matrices, particularly human plasma. The following protocols are based on established and validated methods in the scientific literature.

Protocol 1: Reversed-Phase HPLC with UV Detection

This protocol is a general guideline for setting up a reversed-phase HPLC system with UV detection for the analysis of 7-OH-MTX and MTX.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 300 µL of methanol (B129727).[3]

  • Vortex the mixture for 3 minutes to precipitate proteins.[3]

  • Centrifuge the mixture at 13,600 x g for 5 minutes.[3]

  • Transfer 100 µL of the supernatant to a new tube and add 400 µL of 20% methanol in water.[3]

  • Vortex for 1 minute and centrifuge again under the same conditions.[3]

  • Inject a 5 µL aliquot of the final supernatant into the HPLC system.[3]

2. Chromatographic Conditions

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase: A mixture of tris-phosphate buffer (pH 5.7), methanol, and acetonitrile (B52724) (70:20:10, v/v/v).[1][5]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV detector set at 313 nm.[1]

  • Column Temperature: Ambient.[1]

Protocol 2: LC-MS/MS Method for Enhanced Sensitivity and Specificity

This protocol outlines a more sensitive and specific method using liquid chromatography coupled with tandem mass spectrometry.

1. Sample Preparation (Protein Precipitation)

  • To a 100 µL plasma sample, add 20 µL of an internal standard solution (e.g., methotrexate-d3) and 300 µL of methanol.[3]

  • Vortex the mixture for 3 minutes.[3]

  • Centrifuge at 13,600 × g for 5 minutes at room temperature.[3]

  • Transfer 100 µL of the supernatant to 400 µL of 20% methanol aqueous solution.[3]

  • Vortex for 1 minute and centrifuge again under the same conditions.[3]

  • Inject a 5 µL aliquot of the supernatant into the LC-MS/MS system.[3]

2. Liquid Chromatography Conditions

  • Column: Zorbax C18 column (e.g., 3.5 μm, 2.1 × 100 mm).[3]

  • Mobile Phase A: 0.2% formic acid in water.[3]

  • Mobile Phase B: Methanol.[3]

  • Flow Rate: 0.3 mL/min.[3]

  • Column Temperature: 35°C.[3]

  • Gradient Elution:

    • 0-1 min: 8-30% B

    • 1-2 min: 30-60% B

    • 2-3 min: 60-70% B

    • 3-3.5 min: 70% B[3]

3. Mass Spectrometry Conditions

  • Ionization Mode: Positive electrospray ionization (ESI+).[4]

  • Mass Transitions:

    • Methotrexate: m/z 455.1 → 308.1[3]

    • This compound: m/z 471.0 → 324.1[3]

    • Internal Standard (e.g., MTX-d3): m/z 458.2 → 311.1[3]

Data Presentation

The following tables summarize the quantitative data from various published methods for the separation and quantification of this compound and Methotrexate.

Table 1: HPLC and LC-MS/MS Method Parameters

ParameterMethod 1 (HPLC-UV)Method 2 (LC-MS/MS)Method 3 (LC-MS/MS)
Analyte(s) MTX, 7-OH-MTXMTX, 7-OH-MTXMTX, 7-OH-MTX
Matrix Human SerumHuman PlasmaMouse Plasma
Sample Preparation Protein Precipitation with Trichloroacetic AcidProtein Precipitation with MethanolProtein Precipitation
Chromatographic Column Octadecylsilane (C18)Zorbax C18 (3.5 µm, 2.1 x 100 mm)Phenomenex Luna C18 (3 µm, 50 x 2.0 mm)
Mobile Phase Tris-phosphate buffer (pH 5.7):Methanol:Acetonitrile (70:20:10)A: 0.2% Formic Acid in Water; B: Methanol (Gradient)Acetonitrile:1 mM Ammonium Formate with 0.1% Formic Acid (18:82)
Detection UV at 313 nmTandem Mass Spectrometry (ESI+)Tandem Mass Spectrometry (ESI+)

Table 2: Quantitative Performance Data

ParameterMethod 1 (HPLC-UV)[1]Method 2 (LC-MS/MS)[3]Method 3 (LC-MS/MS)[4]
Linearity Range (MTX) Not Specified5.0 - 10,000.0 ng/mL3.7 - 982 ng/mL
Linearity Range (7-OH-MTX) Not Specified5.0 - 10,000.0 ng/mL7.4 - 1985 ng/mL
Lower Limit of Quantification (LLOQ) - MTX 0.1 µM5.0 ng/mL3.7 ng/mL
Lower Limit of Quantification (LLOQ) - 7-OH-MTX Not Specified5.0 ng/mL7.4 ng/mL
Precision (Intra-day) 2.6% - 6%< 15%< 15%
Precision (Inter-day) 5.5% - 9.5%< 15%< 15%
Accuracy Not Specified± 15%< ± 15%
Recovery (MTX) 61.5% - 72.7%> 90%66.2 ± 4.7%
Recovery (7-OH-MTX) Not Specified> 90%105.1 ± 3.0%

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the analysis of this compound and Methotrexate in biological samples using liquid chromatography.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (e.g., Methanol) add_is->protein_precip vortex Vortex protein_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant dilute Dilute Supernatant supernatant->dilute final_sample Final Sample for Injection dilute->final_sample injection Injection final_sample->injection lc_separation LC Separation (C18 Column) injection->lc_separation ms_detection MS/MS Detection (ESI+) lc_separation->ms_detection chromatogram Chromatogram Generation ms_detection->chromatogram peak_integration Peak Integration chromatogram->peak_integration quantification Quantification peak_integration->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for 7-OH-MTX analysis.

References

Application Note: Quantitative Analysis of 7-Hydroxymethotrexate and Methotrexate in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methotrexate (B535133) (MTX) is a folate antagonist widely used in the treatment of various cancers and autoimmune diseases.[1] Therapeutic drug monitoring (TDM) of MTX and its primary metabolite, 7-Hydroxymethotrexate (7-OH-MTX), is crucial for optimizing therapeutic efficacy and minimizing dose-related toxicities.[1] 7-OH-MTX is significantly less soluble than the parent drug and has been associated with nephrotoxicity. This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of MTX and 7-OH-MTX in human plasma. The method utilizes a simple protein precipitation step, followed by rapid chromatographic separation and detection by a triple quadrupole mass spectrometer, making it suitable for high-throughput clinical research and TDM.

Metabolic Pathway

Methotrexate is metabolized in the liver by the enzyme aldehyde oxidase to its major, less active metabolite, this compound.

Metabolic Pathway MTX Methotrexate OH_MTX This compound MTX->OH_MTX Aldehyde Oxidase (Liver)

Caption: Conversion of Methotrexate to this compound.

Experimental Protocol

Materials and Reagents
  • Methotrexate (MTX) and this compound (7-OH-MTX) reference standards

  • Methotrexate-d3 (MTX-d3) or other suitable internal standard (IS)

  • HPLC-grade methanol (B129727), acetonitrile, and water

  • Formic acid (reagent grade)

  • Blank human plasma (with anticoagulant, e.g., K2-EDTA)

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

Sample Preparation: Protein Precipitation

This protocol is based on a common and efficient one-step protein precipitation method.[2]

  • Pipette 100 µL of human plasma sample (calibrator, quality control, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (e.g., 500 ng/mL MTX-d3 in methanol-water).[2]

  • Add 300 µL of cold methanol to precipitate proteins.[2]

  • Vortex the mixture vigorously for 3 minutes.

  • Centrifuge the tubes at 13,600 x g for 5 minutes at room temperature.[2]

  • Carefully transfer 100 µL of the clear supernatant to a new tube containing 400 µL of 20% methanol in water.[2]

  • Vortex briefly and inject 5 µL of the final mixture into the LC-MS/MS system.[2]

Analytical Workflow

The overall analytical process from sample receipt to data analysis is outlined below.

Analytical Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample (100 µL) p2 Add IS + Methanol (Protein Precipitation) p1->p2 p3 Vortex & Centrifuge p2->p3 p4 Supernatant Dilution p3->p4 a1 LC Separation p4->a1 a2 MS/MS Detection (MRM Mode) a1->a2 d1 Peak Integration a2->d1 d2 Quantification d1->d2

Caption: General workflow for sample analysis.

LC-MS/MS Parameters

The following tables summarize the optimized parameters for the liquid chromatography and mass spectrometry systems. Parameters are compiled from multiple validated methods.[2][3][4][5]

Table 1: Liquid Chromatography (LC) Conditions
ParameterValue
HPLC System Agilent 1200 Series or equivalent[5]
Column Agilent ZORBAX C18 (2.1 x 100 mm, 3.5 µm)[2]
Column Temp. 35 °C[2][3]
Mobile Phase A 0.1% or 0.2% Formic Acid in Water[2][4]
Mobile Phase B Methanol or Acetonitrile[2][4]
Flow Rate 0.3 - 0.4 mL/min[2][6]
Injection Volume 5 µL[2]
Gradient Time (min)
0.0 - 1.0
1.0 - 2.0
2.0 - 3.0
3.0 - 3.5
Total Run Time ~6.5 minutes (including re-equilibration)[2]

Note: The gradient provided is an example; optimization may be required based on the specific column and system.[2]

Table 2: Mass Spectrometry (MS) Conditions

Mass spectrometry detection is performed on a triple quadrupole instrument operating in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

ParameterValue
MS System Agilent 6460A, AB Sciex QTRAP 5500, or equivalent[2][4]
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary/IS Voltage 3500 - 5500 V[3][4]
Source Temp. 350 - 500 °C[2][4]
Nebulizer Gas 50 psi[2]
Dwell Time 200 ms[2]
Table 3: MRM Transitions and Compound-Specific Parameters

The following MRM transitions and parameters are used for quantification.[2][3][4][5]

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zCollision Energy (CE) in eVDeclustering Potential (DP) / Fragmentor (V)
Methotrexate (MTX) 455.1 / 455.2 / 455.4308.1 / 308.013 - 4046 / 114
7-OH-MTX 471.0 / 471.1 / 471.2324.1 / 324.28 - 2046 / 110
MTX-d3 (IS) 458.2311.1 / 311.21746 / 114

Note: Voltages for CE and DP/Fragmentor are instrument-dependent and require optimization. The precursor ions for MTX and 7-OH-MTX are the protonated molecular ions [M+H]⁺.[3] The transitions m/z 455.1 -> 308.1 for MTX and 471.0 -> 324.1 for 7-OH-MTX are commonly selected for quantification.[2][4][5]

Results and Conclusion

This LC-MS/MS method provides a sensitive, specific, and rapid approach for the simultaneous determination of methotrexate and its primary metabolite, this compound, in human plasma. The simple protein precipitation sample preparation protocol allows for high-throughput analysis, which is essential for therapeutic drug monitoring in a clinical research setting. The chromatographic conditions effectively separate the parent drug from its metabolite, and the optimized MRM transitions ensure high specificity and reduce potential interferences from the plasma matrix.[2][7] This validated methodology is a reliable tool for researchers and drug development professionals studying the pharmacokinetics of methotrexate.

References

Application Note and Protocol for Quantifying Unbound 7-Hydroxymethotrexate in Patient Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methotrexate (B535133) (MTX) is a widely used antifolate agent in the treatment of various cancers and autoimmune diseases.[1] Its primary metabolite, 7-hydroxymethotrexate (7-OH-MTX), has been implicated in the therapeutic and toxic effects of the parent drug.[2][3] Notably, 7-OH-MTX exhibits high protein binding in plasma, primarily to albumin, with 90-95% of the metabolite being bound.[4] It is the unbound, or free, fraction of a drug that is pharmacologically active and available to interact with tissues, potentially leading to toxicity.[2][5] Therefore, the accurate quantification of unbound 7-OH-MTX in patient plasma is crucial for therapeutic drug monitoring (TDM) to optimize treatment efficacy and minimize adverse events, particularly nephrotoxicity.[2][3]

This document provides a detailed protocol for the determination of unbound 7-OH-MTX in human plasma using a combination of hollow fiber centrifugal ultrafiltration (HFCF-UF) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6]

Clinical Significance

Monitoring plasma concentrations of MTX and its major metabolite, 7-OH-MTX, is standard practice in high-dose MTX therapy to guide rescue medication and mitigate toxicity.[2][7] However, the total concentration of 7-OH-MTX can be a poor predictor of its unbound, active concentration.[2][5] Studies have shown a weak linear relationship between total and unbound 7-OH-MTX levels.[5][6] Furthermore, elevated unbound 7-OH-MTX concentrations have been correlated with increased creatinine (B1669602) levels and decreased creatinine clearance, indicating a potential role in renal toxicity.[5][6] Therefore, direct measurement of the unbound 7-OH-MTX concentration may serve as a more accurate and sensitive biomarker for predicting and managing MTX-related toxicity.[2][5]

Experimental Workflow

The overall workflow for the quantification of unbound 7-OH-MTX in patient plasma involves sample preparation to isolate the unbound fraction, followed by analytical determination using LC-MS/MS.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis PatientPlasma Patient Plasma Sample Ultrafiltration Hollow Fiber Centrifugal Ultrafiltration PatientPlasma->Ultrafiltration ProteinPrecipitation Protein Precipitation of Total Plasma PatientPlasma->ProteinPrecipitation UnboundFraction Unbound Plasma Ultrafiltrate Ultrafiltration->UnboundFraction LC_Separation Liquid Chromatography Separation UnboundFraction->LC_Separation TotalSample Supernatant for Total 7-OH-MTX ProteinPrecipitation->TotalSample TotalSample->LC_Separation MS_Detection Tandem Mass Spectrometry Detection LC_Separation->MS_Detection Quantification Quantification of Unbound and Total 7-OH-MTX MS_Detection->Quantification Correlation Correlation and Clinical Assessment Quantification->Correlation

Caption: Experimental workflow for unbound 7-OH-MTX quantification.

Signaling Pathway Implicated in Methotrexate-Induced Toxicity

Methotrexate's mechanism of action involves the inhibition of dihydrofolate reductase (DHFR), leading to a depletion of tetrahydrofolate and subsequent disruption of DNA and RNA synthesis.[1] The accumulation of MTX and 7-OH-MTX, particularly in the renal tubules, can lead to nephrotoxicity through mechanisms that may involve oxidative stress and inflammation.[3][8]

G MTX Methotrexate (MTX) DHFR Dihydrofolate Reductase (DHFR) MTX->DHFR inhibition RenalTubules Renal Tubular Accumulation MTX->RenalTubules OH_MTX This compound (7-OH-MTX) OH_MTX->DHFR weak inhibition OH_MTX->RenalTubules DNA_RNA Disruption of DNA/RNA Synthesis DHFR->DNA_RNA leads to OxidativeStress Oxidative Stress RenalTubules->OxidativeStress Inflammation Inflammation RenalTubules->Inflammation Nephrotoxicity Nephrotoxicity OxidativeStress->Nephrotoxicity Inflammation->Nephrotoxicity

Caption: Simplified pathway of MTX-induced nephrotoxicity.

Experimental Protocols

Materials and Reagents
  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Water (LC-MS grade)

  • This compound certified reference material

  • Methotrexate-d3 (internal standard)

  • Hollow fiber centrifugal ultrafiltration devices (e.g., polyacrylonitrile (B21495) membrane)[9]

  • Human plasma (drug-free) for calibration standards and quality controls

Sample Preparation: Isolation of Unbound this compound
  • Device Pre-treatment: Pre-rinse the hollow fiber centrifugal ultrafiltration device with 100 µL of deionized water to remove any potential contaminants.

  • Sample Loading: Add 200 µL of patient plasma to the pre-treated ultrafiltration device.

  • Centrifugation: Centrifuge the device at 3000 x g for 10 minutes at 37°C.

  • Ultrafiltrate Collection: Carefully collect the ultrafiltrate, which contains the unbound drug fraction.

  • Internal Standard Addition: Add an appropriate amount of internal standard (Methotrexate-d3) to the collected ultrafiltrate.

  • Injection: The sample is now ready for injection into the LC-MS/MS system.

Sample Preparation: Total this compound
  • Protein Precipitation: To 100 µL of patient plasma, add 300 µL of acetonitrile containing the internal standard (Methotrexate-d3).

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at 12,000 x g for 10 minutes.

  • Supernatant Collection: Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following parameters are a starting point and may require optimization based on the specific instrumentation used.

ParameterRecommended Setting
LC Column C18 column (e.g., Zorbax C18, 3.5 µm, 2.1 x 100 mm)[10]
Mobile Phase A 0.1% Formic acid in water[11]
Mobile Phase B Methanol[11]
Flow Rate 0.5 mL/min[11]
Injection Volume 5 µL[10]
Gradient Elution A linear gradient appropriate for the separation of 7-OH-MTX and the internal standard.
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Transitions 7-OH-MTX: Precursor ion m/z 471.1, Product ion m/z 324.3[6][12]MTX-d3 (IS): Precursor ion m/z 458.4, Product ion m/z 311.3[6]

Quantitative Data Summary

The performance of the LC-MS/MS method should be validated to ensure accuracy and reliability. The following tables summarize typical validation parameters reported in the literature.

Table 1: LC-MS/MS Method Validation Parameters for 7-OH-MTX

ParameterTypical Performance
Linearity Range (ng/mL) 20 - 2000[11]
Correlation Coefficient (r²) ≥ 0.997[11]
Lower Limit of Quantitation (LLOQ) 25 nmol/L[12]
Intra-day Precision (%CV) 1.90% - 6.86%[10]
Inter-day Precision (%CV) 3.19% - 6.40%[10]
Accuracy (% Bias) Within ±15%[10]
Recovery (%) 91.45% - 97.61%[10]
Matrix Effect (%) 97.90% - 102.96%[10]

Table 2: Correlation of Unbound vs. Total 7-OH-MTX and Clinical Parameters

CorrelationReported Finding
Unbound vs. Total 7-OH-MTX Weak linear relationship (r² = 0.732)[5][6]
Unbound 7-OH-MTX vs. Creatinine (Cr) Positive correlation[5][6]
Unbound 7-OH-MTX vs. Creatinine Clearance (CCr) Negative correlation[5][6]
Total MTX vs. Creatinine (Cr) Positive correlation[5][6]

Conclusion

The quantification of unbound this compound in patient plasma provides valuable information for therapeutic drug monitoring, offering a more accurate assessment of the pharmacologically active and potentially toxic fraction of this important metabolite. The combination of hollow fiber centrifugal ultrafiltration for sample preparation and a validated LC-MS/MS method for analysis allows for the reliable and sensitive determination of unbound 7-OH-MTX. The implementation of this protocol can aid researchers and clinicians in optimizing methotrexate therapy and improving patient safety.

References

Application Notes and Protocols for the Measurement of 7-Hydroxymethotrexate in Rheumatoid Arthritis Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Methotrexate (B535133) (MTX) is a cornerstone therapy for rheumatoid arthritis (RA). Its efficacy and toxicity can be influenced by its metabolism to 7-hydroxymethotrexate (7-OH-MTX), a major metabolite. Monitoring 7-OH-MTX levels in biological samples can provide valuable insights into individual patient responses to MTX therapy, potentially leading to personalized treatment strategies. These application notes provide a comprehensive overview of the role of 7-OH-MTX in RA, methods for its measurement, and its clinical implications.

I. Clinical Significance of this compound Measurement

The measurement of 7-OH-MTX in patients with rheumatoid arthritis is significant for several reasons:

  • Variable Metabolism: The conversion of MTX to 7-OH-MTX, catalyzed by hepatic aldehyde oxidase, varies considerably among individuals.[1][2] This variability can lead to different levels of the less active metabolite, potentially impacting the overall therapeutic effect of MTX.[1]

  • Impact on Efficacy: Higher formation of 7-OH-MTX may be associated with a reduced clinical response to MTX treatment in RA patients.[1][2] This is because 7-OH-MTX is less effective at inhibiting target enzymes compared to the parent drug.[3] Studies have shown that patients with marked improvement in joint swelling and pain/tenderness indices tend to have lower urinary excretion of 7-OH-MTX.[1][2]

  • Influence on MTX Pharmacokinetics: 7-OH-MTX can interfere with the polyglutamylation of MTX, a process crucial for its intracellular retention and therapeutic activity.[1][2] Increased 7-OH-MTX formation may lead to decreased retention and increased excretion of MTX.[1][2]

  • Potential for Toxicity: While less potent, 7-OH-MTX is also less soluble than MTX, particularly in acidic urine, which could contribute to crystalluria and subsequent kidney damage.[4] Monitoring its levels could be important in patients at risk for nephrotoxicity.

  • Effect of Folic Acid: Folic acid supplementation, commonly used to mitigate MTX side effects, may inhibit the activity of aldehyde oxidase, thereby reducing the formation of 7-OH-MTX and potentially enhancing MTX efficacy.[1][2]

II. Quantitative Data Summary

The following tables summarize key quantitative data from studies on 7-OH-MTX in rheumatoid arthritis.

Table 1: Pharmacokinetic Parameters of Methotrexate (MTX) and this compound (7-OH-MTX) in Rheumatoid Arthritis Patients

ParameterMethotrexate (MTX)This compound (7-OH-MTX)Reference
Median Terminal Elimination Half-life55 hours116 hours[5][6]
Urinary Excretion (as % of dose in 24h)>80% (as intact drug)~3%[5][6]
Protein Binding (Serum Albumin)42% to 57%>90%[7]

Table 2: Correlation of 7-OH-MTX Levels with Clinical Response in Rheumatoid Arthritis

FindingPatient CohortKey ResultReference
Lower 7-OH-MTX excretion in patients with marked clinical improvement.39 RA patientsPatients with marked improvement in swelling and pain/tenderness indices had lower mean 7-OH-MTX excretion (p < 0.05).[1][2]
Folic acid supplementation reduces 7-OH-MTX formation.RA patients receiving folic acidFolic acid supplementation was associated with decreased 7-OH-MTX excretion (p = 0.03).[1][2]
Correlation with MTX polyglutamates.65 MTX-naive RA patientsThe level of 7-hydroxy-MTX directly correlated with the level of MTX polyglutamates in both red blood cells and mononuclear cells.[8]

III. Experimental Protocols

The following are generalized protocols for the measurement of 7-OH-MTX in biological samples, based on methodologies cited in the literature. Researchers should validate these protocols in their own laboratories.

Protocol 1: Sample Collection and Preparation

  • Sample Type: Plasma or urine are the most common matrices for 7-OH-MTX measurement.[1][5][9]

  • Collection:

    • Plasma: Collect whole blood in tubes containing an appropriate anticoagulant (e.g., EDTA). Centrifuge at 1500 x g for 10 minutes at 4°C to separate the plasma. Store plasma at -80°C until analysis.

    • Urine: For excretion studies, collect 24-hour urine samples.[1][2] Measure the total volume and store aliquots at -20°C or -80°C until analysis.

  • Sample Preparation (Solid-Phase Extraction - SPE): This method is suitable for cleaning up samples prior to HPLC or LC-MS/MS analysis.[9][10]

    • Condition a C18 SPE cartridge with methanol (B129727) followed by water.

    • Load the plasma or diluted urine sample onto the cartridge.

    • Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove interfering substances.

    • Elute MTX and 7-OH-MTX with a stronger solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection into the analytical system.[10]

Protocol 2: Quantification of 7-OH-MTX by High-Performance Liquid Chromatography (HPLC)

This protocol describes a general HPLC method for the simultaneous determination of MTX and 7-OH-MTX.[9][10][11]

  • Instrumentation:

    • HPLC system with a UV detector.

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile) is commonly used.[12][13] The pH of the buffer should be optimized for separation.

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection: UV detection at a wavelength of approximately 313 nm.[12][14]

  • Quantification:

    • Prepare calibration standards of MTX and 7-OH-MTX in a blank matrix (e.g., drug-free plasma or urine).

    • Construct a calibration curve by plotting the peak area against the concentration for each analyte.

    • Determine the concentration of MTX and 7-OH-MTX in the unknown samples by interpolating their peak areas from the calibration curve.

Protocol 3: Quantification of 7-OH-MTX by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and specificity compared to HPLC-UV.[1][2][12]

  • Instrumentation:

    • LC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

    • Reversed-phase C18 column.

  • Mobile Phase: A gradient elution using a mixture of water with a modifier (e.g., formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often employed.

  • Mass Spectrometry Parameters:

    • Operate the mass spectrometer in positive or negative ion mode, depending on the analytes.

    • Optimize the multiple reaction monitoring (MRM) transitions for MTX, 7-OH-MTX, and an appropriate internal standard.

  • Quantification:

    • Prepare calibration standards and quality control samples.

    • Use an internal standard to correct for matrix effects and variations in instrument response.

    • Quantify the analytes based on the ratio of the analyte peak area to the internal standard peak area.

IV. Visualizations

Diagram 1: Methotrexate Metabolism and its Impact on Efficacy

Caption: Metabolic pathway of Methotrexate and the inhibitory effect of 7-OH-MTX.

Diagram 2: Experimental Workflow for 7-OH-MTX Measurement

Experimental_Workflow start Start sample_collection Sample Collection (Plasma or Urine) start->sample_collection sample_prep Sample Preparation (e.g., Solid-Phase Extraction) sample_collection->sample_prep analysis LC-MS/MS or HPLC Analysis sample_prep->analysis data_processing Data Processing and Quantification analysis->data_processing interpretation Clinical Interpretation and Correlation with RA Activity data_processing->interpretation end End interpretation->end

Caption: A typical workflow for the analysis of 7-OH-MTX in clinical samples.

Diagram 3: Logical Relationship between 7-OH-MTX Levels and Clinical Outcome

Logical_Relationship high_AO High Aldehyde Oxidase Activity high_OH_MTX Increased 7-OH-MTX Formation high_AO->high_OH_MTX low_MTX_PG Decreased MTX Polyglutamylation high_OH_MTX->low_MTX_PG low_efficacy Reduced MTX Efficacy (Higher RA Disease Activity) low_MTX_PG->low_efficacy folic_acid Folic Acid Supplementation folic_acid->high_AO Inhibits

Caption: Factors influencing MTX efficacy through 7-OH-MTX formation.

References

Application Notes and Protocols for the Quantification of 7-Hydroxymethotrexate Using Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the analysis of 7-hydroxymethotrexate (7-OH-MTX), the primary metabolite of the anticancer agent methotrexate (B535133) (MTX), in biological matrices. The use of a suitable internal standard (IS) is critical for accurate and precise quantification by correcting for variability during sample preparation and analysis.[1] The methods described herein primarily focus on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which is a highly sensitive and specific technique for this purpose.

Introduction to this compound and the Role of Internal Standards

Methotrexate is a widely used chemotherapeutic agent.[2] Its metabolite, this compound, can contribute to the therapeutic and toxic effects of the parent drug, particularly nephrotoxicity, due to its lower solubility.[3][4] Therefore, monitoring the concentrations of both MTX and 7-OH-MTX is crucial for therapeutic drug management to optimize efficacy and minimize adverse events.[5][6]

Internal standards are compounds with similar physicochemical properties to the analyte of interest that are added at a known concentration to all samples, including calibrators and quality controls.[1][7] The ratio of the analyte signal to the internal standard signal is used for quantification, which compensates for potential variations in sample extraction, injection volume, and instrument response.[1] For the analysis of 7-OH-MTX, stable isotope-labeled (SIL) internal standards, such as This compound-d3 (B12394060) or methotrexate-d3, are highly preferred as they exhibit nearly identical chemical and physical behavior to the analyte, leading to the most accurate results.[1][8][9][10] Structural analogs like aminopterin (B17811) can also be used.[2]

Experimental Protocols

This section details a common LC-MS/MS protocol for the simultaneous quantification of methotrexate and this compound in human plasma.

Materials and Reagents
  • Analytes and Internal Standards:

    • Methotrexate (MTX) reference standard

    • This compound (7-OH-MTX) reference standard

    • Methotrexate-d3 (MTX-d3) or this compound-d3 (7-OH-MTX-d3) as internal standard[9][10][11]

  • Solvents and Chemicals:

    • Methanol (B129727) (HPLC or LC-MS grade)

    • Acetonitrile (HPLC or LC-MS grade)

    • Formic acid (LC-MS grade)

    • Ammonium acetate (B1210297) (LC-MS grade)

    • Ultrapure water

    • Blank human plasma (with appropriate anticoagulant, e.g., EDTA)

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of MTX, 7-OH-MTX, and the internal standard in a suitable solvent such as 50% methanol. Store at -20°C.

  • Working Solutions: Prepare intermediate and working standard solutions by serially diluting the stock solutions with a suitable solvent (e.g., methanol:water, 50:50, v/v) to desired concentrations for spiking into the blank plasma to create calibration standards and quality control (QC) samples.[11]

  • Internal Standard Working Solution: Prepare a working solution of the internal standard (e.g., 500 ng/mL of MTX-d3) in an appropriate solvent.[11]

Sample Preparation (Protein Precipitation Method)

Protein precipitation is a straightforward and widely used method for sample preparation in this context.[6][11][12]

  • To a 100 µL aliquot of plasma sample (calibrator, QC, or unknown), add 20 µL of the internal standard working solution (e.g., 500 ng/mL).[5]

  • Add 300 µL of methanol (or a mixture of methanol and acetonitrile) to precipitate the proteins.[5][11]

  • Vortex the mixture for 3 minutes.

  • Centrifuge at high speed (e.g., 13,600 x g) for 5 minutes at room temperature.[5]

  • Transfer 100 µL of the supernatant to a new tube and dilute with 400 µL of 20% methanol in water.[5]

  • Vortex for 1 minute and centrifuge again under the same conditions.[5]

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatography (LC) System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UPLC) system.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode.[5][13]

  • Chromatographic Column: A C18 reversed-phase column (e.g., Zorbax C18, 3.5 µm, 2.1 × 100 mm) is commonly used.[5]

  • Mobile Phase:

    • Mobile Phase A: 0.1% or 0.2% formic acid in water.[5][12]

    • Mobile Phase B: Methanol.[5][12]

  • Gradient Elution: A gradient elution is typically employed to achieve good separation of the analytes from matrix components.

  • Flow Rate: A typical flow rate is 0.3-0.5 mL/min.[5][12]

  • Injection Volume: 5 µL.[5][11]

  • Mass Spectrometry Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The specific mass transitions are:

    • Methotrexate (MTX): m/z 455.1 → 308.1[5]

    • This compound (7-OH-MTX): m/z 471.0 → 324.1[5]

    • Methotrexate-d3 (IS): m/z 458.2 → 311.1[5]

Quantitative Data Summary

The following tables summarize typical performance characteristics of LC-MS/MS methods for the quantification of this compound.

Table 1: Linearity and Sensitivity of 7-OH-MTX Quantification

ParameterTypical ValueReference
Calibration Range5.0 - 10,000.0 ng/mL[5]
20 - 2,000 ng/mL[11][12]
Correlation Coefficient (r²)≥ 0.99[11][12]
Lower Limit of Quantification (LLOQ)0.7 ng/mL (in microdialysate)[2]
5.0 ng/mL (in plasma)[5]
7.4 ng/mL (in plasma)[2]
20 ng/mL (in serum)[11]
25 nmol/L[6]

Table 2: Accuracy and Precision of 7-OH-MTX Quantification

ParameterConcentration LevelTypical ValueReference
Intra-day Precision (CV%) Low, Medium, High QC< 15%[5]
4.5 - 12.0%[11]
Inter-day Precision (CV%) Low, Medium, High QC< 15%[5]
4.5 - 12.0%[11]
Intra-day Accuracy (% Bias) Low, Medium, High QCWithin ±15%[5]
95.4 - 109.8%[11]
Inter-day Accuracy (% Bias) Low, Medium, High QCWithin ±15%[5]
95.4 - 109.8%[11]

Table 3: Recovery and Matrix Effect for 7-OH-MTX Quantification

ParameterConcentration LevelTypical ValueReference
Extraction Recovery Low, Medium, High QC91.45% - 97.61%[5]
> 93.4%[12]
Matrix Effect Low, Medium, High QC97.90% - 102.96%[5]
No significant effect observed[12]

Visualizations

Experimental Workflow for 7-OH-MTX Quantification

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis plasma_sample Plasma Sample (100 µL) add_is Add Internal Standard (e.g., MTX-d3) plasma_sample->add_is protein_precip Add Methanol (Protein Precipitation) add_is->protein_precip vortex1 Vortex protein_precip->vortex1 centrifuge1 Centrifuge vortex1->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 dilution Dilute Supernatant supernatant1->dilution vortex2 Vortex dilution->vortex2 centrifuge2 Centrifuge vortex2->centrifuge2 final_extract Transfer to Vial centrifuge2->final_extract injection Inject into LC-MS/MS final_extract->injection Analysis separation Chromatographic Separation (C18 Column) injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection Mass Spectrometry (MRM Detection) ionization->detection quantification Data Analysis (Analyte/IS Ratio) detection->quantification

Caption: Workflow for 7-OH-MTX quantification.

Logical Relationship of Quantification Components

G Analyte 7-OH-MTX LCMS LC-MS/MS System Analyte->LCMS IS Internal Standard (e.g., MTX-d3) IS->LCMS Matrix Biological Matrix (Plasma) Matrix->LCMS introduces variability Ratio Peak Area Ratio (Analyte / IS) LCMS->Ratio Concentration Final Concentration Ratio->Concentration calibrates

Caption: Core components of internal standard-based quantification.

References

Troubleshooting & Optimization

overcoming matrix effects in 7-Hydroxymethotrexate LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges associated with matrix effects in the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of 7-Hydroxymethotrexate (7-OH-MTX).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects, and why are they a problem in my 7-OH-MTX analysis?

A: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix (e.g., plasma, serum).[1][2] In LC-MS/MS, this phenomenon can lead to either ion suppression (a decrease in signal) or, less commonly, ion enhancement (an increase in signal).[2] For 7-OH-MTX analysis in biological fluids, these effects are a significant concern because they compromise the accuracy, precision, and sensitivity of the assay.[3][4] The primary culprits are often endogenous substances like phospholipids (B1166683), which are abundant in plasma and can compete with 7-OH-MTX for ionization in the MS source.[5][6][7]

Q2: My signal for 7-OH-MTX is inconsistent and lower than expected. Could this be ion suppression, and how do I confirm it?

A: Yes, inconsistent and low signal intensity are classic symptoms of ion suppression.[3][8] This occurs when matrix components co-eluting with your analyte interfere with its ionization process. To confirm that you are experiencing matrix effects, you can perform one of two key experiments:

  • Post-Column Infusion: This qualitative test helps identify at which points in your chromatogram ion suppression or enhancement occurs.[9][10][11] By infusing a constant flow of 7-OH-MTX solution post-column while injecting a blank matrix extract, any dip in the baseline signal indicates a region of ion suppression.[12]

  • Post-Extraction Spike: This quantitative experiment measures the extent of the matrix effect.[9][10] You compare the signal response of an analyte spiked into a clean solvent with the response of the same amount of analyte spiked into a blank matrix extract (after the extraction process).[9] A significant difference between the two indicates the presence of matrix effects.

Q3: What is the most effective sample preparation method to reduce matrix effects for 7-OH-MTX?

A: The most effective method depends on balancing cleanliness, throughput, and complexity. While simple protein precipitation (PPT) is fast, it often leaves behind high levels of phospholipids, a major source of ion suppression.[6][7][13][14] More robust techniques are recommended for cleaner extracts:

  • Phospholipid Removal (PLR) Plates: These products (e.g., Ostro, HybridSPE) combine the speed of protein precipitation with a specific step to capture and remove phospholipids.[6][13][15][16] They provide a significantly cleaner sample than PPT alone without complex method development.[5][13]

  • Liquid-Liquid Extraction (LLE): This technique provides cleaner extracts than PPT by partitioning the analyte into an immiscible organic solvent, leaving many matrix components behind.[17]

  • Solid-Phase Extraction (SPE): SPE offers the highest degree of cleanup by selectively binding the analyte to a sorbent while matrix components are washed away.[17][18]

Q4: I'm using a simple protein precipitation method, but still see significant matrix effects. What are my options?

A: If you are committed to a protein precipitation workflow but face matrix effects, you have several options. A simple and effective modification is to add a dilution step after collecting the supernatant from the precipitation.[19] One published method for 7-OH-MTX involves precipitating 100 µL of plasma with methanol (B129727), centrifuging, and then diluting 100 µL of the supernatant with 400 µL of 20% methanol solution before injection.[19] This reduces the concentration of matrix components entering the LC-MS/MS system. For a more robust solution, incorporating a dedicated phospholipid removal step after precipitation is highly effective.[6][20]

Q5: When should I use a stable isotope-labeled internal standard (SIL-IS)?

A: Using a SIL-IS is considered the gold standard and is highly recommended for quantitative bioanalysis to compensate for matrix effects.[1] A SIL-IS (e.g., 7-OH-MTX-d3) is chemically identical to the analyte and should co-elute, meaning it will experience the same degree of ion suppression or enhancement. By calculating the peak area ratio of the analyte to the SIL-IS, you can correct for signal variability and achieve accurate quantification, even when matrix effects are present.[21][22]

Q6: My stable isotope-labeled internal standard (SIL-IS) doesn't seem to be fully correcting for the matrix effect. Why could this be happening?

A: While highly effective, SIL-IS correction can sometimes be imperfect. A common reason is a chromatographic shift between the analyte and the SIL-IS, often referred to as the "deuterium isotope effect". This can cause the two compounds to elute at slightly different times, exposing them to different matrix environments and thus different degrees of ion suppression. It is also possible that the SIL-IS and the analyte have different extraction recoveries. To mitigate this, ensure your chromatography is optimized to co-elute the analyte and SIL-IS as closely as possible and validate their extraction efficiencies during method development.

Troubleshooting Guides & Experimental Protocols

This section provides detailed protocols for diagnosing and mitigating matrix effects.

Guide 1: How to Diagnose Matrix Effects

Before you can solve the problem, you must confirm its existence and magnitude.

This experiment helps visualize the regions of ion suppression in your chromatogram.

  • Setup: Use a T-connector to introduce a constant flow of a 7-OH-MTX standard solution (e.g., 100 ng/mL) into the mobile phase stream between the analytical column and the mass spectrometer's ion source. Infuse this solution at a low flow rate (e.g., 10 µL/min).[6]

  • Equilibration: Allow the infused signal to stabilize, which will create a high, steady baseline in your mass spectrometer.

  • Injection: Inject a blank, extracted matrix sample (e.g., plasma processed via your sample preparation method).

  • Analysis: Monitor the signal of the infused 7-OH-MTX. Any significant drop from the stable baseline indicates a region where co-eluting matrix components are causing ion suppression.[9][12] If your analyte's retention time falls within one of these "suppression zones," your quantification is likely affected.

This experiment quantifies the percentage of signal suppression or enhancement.[10]

  • Prepare Sample Sets:

    • Set A (Neat Solution): Spike 7-OH-MTX into your final mobile phase or reconstitution solvent at a known concentration (e.g., low, medium, and high QC levels).

    • Set B (Post-Extraction Spike): Take blank biological matrix (e.g., plasma) and process it using your full sample preparation procedure. In the final step, spike the clean extract with 7-OH-MTX to the same concentration as in Set A.[8][23]

  • Analyze: Inject all samples into the LC-MS/MS system and record the mean peak area for each set.

  • Calculate Matrix Effect %:

    • Matrix Effect (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100

    • Interpretation:

      • A value of 100% indicates no matrix effect.[24]

      • A value < 100% indicates ion suppression.[24]

      • A value > 100% indicates ion enhancement.[24]

    • Values between 85% and 115% are often considered acceptable.[19]

Guide 2: Sample Preparation Protocols to Minimize Matrix Effects

Improving your sample cleanup is the most effective way to eliminate interferences.

This protocol is based on a validated method for 7-OH-MTX analysis.[19]

  • Sample Aliquot: Transfer 100 µL of plasma sample into a microcentrifuge tube.

  • Add Internal Standard: Add 20 µL of your SIL-IS solution.

  • Precipitation: Add 300 µL of methanol.

  • Mix & Centrifuge: Vortex the mixture for 3 minutes, then centrifuge at 13,600 x g for 5 minutes.

  • Dilution: Carefully transfer 100 µL of the clear supernatant to a new tube or well and add 400 µL of a 20% methanol in water solution.

  • Final Mix: Vortex for 1 minute and inject a small aliquot (e.g., 5 µL) into the LC-MS/MS system.

This is a general procedure for plates like Ostro or HybridSPE-PPT.[14][15]

  • Plate Placement: Place the phospholipid removal plate on a collection plate or vacuum manifold.

  • Sample Addition: Add your plasma sample (e.g., 100 µL) to each well.

  • Precipitation: Add 3-4 volumes of acidified acetonitrile (B52724) (e.g., 1% formic acid in ACN).[15]

  • Mix: Mix thoroughly by aspirating/dispensing or vortexing to ensure complete protein precipitation.

  • Process: Apply a vacuum or positive pressure to the plate, forcing the liquid through the sorbent bed and into the collection plate. The proteins and phospholipids are retained by the plate, while the analyte passes through.[15]

  • Analysis: The collected filtrate is ready for direct injection or can be evaporated and reconstituted if concentration is needed.

Data Summary

Quantitative data from validated methods provides a benchmark for expected performance.

Table 1: Comparison of Common Sample Preparation Techniques

TechniquePrincipleProsCons
Protein Precipitation (PPT) Proteins are denatured and precipitated with an organic solvent.Simple, fast, inexpensive, high recovery.[6][13]Leaves high levels of phospholipids and other interferences, leading to significant matrix effects and reduced column life.[5][7]
Liquid-Liquid Extraction (LLE) Analyte is partitioned into an immiscible organic solvent, leaving polar interferences behind.Cleaner extracts than PPT, removes salts and phospholipids.[7]More time-consuming, requires method development, can be difficult to automate.[7][13]
Solid-Phase Extraction (SPE) Analyte is selectively adsorbed onto a solid sorbent and eluted with a solvent.Provides the cleanest extracts, can concentrate the analyte.[17][18]Requires significant method development, can be more expensive.[13]
Phospholipid Removal (PLR) Combines protein precipitation with a sorbent that specifically removes phospholipids.Simple "pass-through" protocol, fast, very effective at removing phospholipids, improves assay robustness.[6][13]Higher cost than standard PPT filter plates.

Table 2: Example Recovery and Matrix Effect Data for 7-OH-MTX Analysis

This data is derived from a published LC-MS/MS method using a protein precipitation and dilution workflow.[19]

AnalyteConcentration LevelMean Recovery (%)Mean Matrix Effect (%)
7-OH-MTXLow (10 ng/mL)91.45102.96
7-OH-MTXMedium (500 ng/mL)97.6197.90
7-OH-MTXHigh (5000 ng/mL)96.33101.52

Visual Workflows

G cluster_ppt Protein Precipitation (PPT) cluster_plr Phospholipid Removal (PLR) cluster_lle Liquid-Liquid Extraction (LLE) p1 Plasma Sample p2 Add ACN/MeOH + SIL-IS p1->p2 p3 Vortex & Centrifuge p2->p3 p4 Collect Supernatant (Contains Phospholipids) p3->p4 final_analysis Inject into LC-MS/MS p4->final_analysis r1 Plasma Sample r2 Add ACN/MeOH + SIL-IS r1->r2 r3 Mix & Apply to PLR Plate r2->r3 r4 Apply Vacuum/Pressure r3->r4 r5 Collect Filtrate (Phospholipid-Free) r4->r5 r5->final_analysis l1 Plasma Sample + SIL-IS l2 Add Buffer & Extraction Solvent (e.g., MTBE) l1->l2 l3 Vortex & Centrifuge l2->l3 l4 Collect Organic Layer l3->l4 l5 Evaporate & Reconstitute l4->l5 l5->final_analysis

References

Technical Support Center: Enhancing 7-Hydroxymethotrexate (7-OH-MTX) Detection in Low-Dose Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the sensitive detection of 7-Hydroxymethotrexate (7-OH-MTX), a critical metabolite in methotrexate (B535133) (MTX) therapy. This resource is designed for researchers, scientists, and drug development professionals to address challenges encountered during the quantification of 7-OH-MTX, particularly at the low concentrations associated with low-dose MTX regimens.

Frequently Asked Questions (FAQs)

Q1: Why is sensitive detection of 7-OH-MTX important in low-dose methotrexate therapy?

While therapeutic drug monitoring of methotrexate is more common in high-dose regimens for cancer treatment, sensitive detection of its major metabolite, 7-OH-MTX, in low-dose therapy (e.g., for rheumatoid arthritis) is crucial for several reasons. The formation of 7-OH-MTX can be highly variable among individuals.[1] Although considered to have poor pharmacological activity, 7-OH-MTX is less soluble than the parent drug and can contribute to nephrotoxicity, even at lower doses.[2][3] Monitoring its levels can help in assessing a patient's metabolic profile, potentially identifying individuals at a higher risk for adverse effects and allowing for timely adjustments to therapy.[1]

Q2: What are the primary analytical methods for detecting 7-OH-MTX at low concentrations?

The gold standard for sensitive and specific quantification of 7-OH-MTX is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4] This method offers high selectivity and sensitivity, allowing for the detection of very low concentrations in biological matrices.[4][5] High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection is also used, though it may have limitations in sensitivity and specificity compared to LC-MS/MS.[2][6][7] Immunoassays are available but may be limited by their sensitivity and potential cross-reactivity with MTX and other metabolites.[3]

Q3: What are the main challenges in detecting low levels of 7-OH-MTX?

The primary challenges include:

  • Low physiological concentrations: In low-dose therapy, the circulating levels of 7-OH-MTX can be very low, requiring highly sensitive analytical methods.

  • Matrix effects: Components of biological samples (e.g., plasma, serum) can interfere with the analysis, suppressing or enhancing the signal of the analyte.[4]

  • Co-eluting substances: Other metabolites or endogenous compounds may have similar properties and can interfere with the detection of 7-OH-MTX.

  • Sample preparation: Inefficient extraction and sample cleanup can lead to loss of the analyte and the introduction of interfering substances.[8]

Q4: Can immunoassays be used for sensitive 7-OH-MTX detection?

While immunoassays are rapid and require minimal sample preparation, they generally have limitations for the sensitive and specific detection of 7-OH-MTX in low-dose therapy.[3] Their sensitivity might not be sufficient for the low concentrations encountered, and they can suffer from cross-reactivity with the parent drug, methotrexate, and other metabolites like 2,4-diamino-N10-methylpteroic acid (DAMPA).[3][9] For research and clinical applications requiring high accuracy at low levels, LC-MS/MS is the preferred method.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Poor sensitivity / No detectable peak for 7-OH-MTX 1. Inefficient sample extraction. 2. Suboptimal LC-MS/MS parameters. 3. Degradation of the analyte. 4. Insufficient sample volume.1. Optimize the sample preparation method. Consider solid-phase extraction (SPE) for cleaner samples and better concentration.[6] For protein precipitation, ensure the correct ratio of precipitant to sample and adequate vortexing and centrifugation.[4][10] 2. Optimize mass spectrometry parameters, including ion source settings (e.g., spray voltage, gas flows, temperature) and compound-specific parameters (e.g., declustering potential, collision energy).[11] 3. Ensure proper sample handling and storage. Store samples at -80°C until analysis.[4] Prepare working solutions fresh.[4] 4. If possible, increase the sample injection volume or concentrate the sample during preparation.
High background noise or interfering peaks 1. Matrix effects from the biological sample. 2. Contamination from reagents, solvents, or labware. 3. Inadequate chromatographic separation.1. Improve sample cleanup. Solid-phase extraction (SPE) is generally more effective at removing interferences than protein precipitation.[6][8] 2. Use high-purity solvents and reagents (e.g., LC-MS grade). Ensure all labware is thoroughly cleaned. 3. Optimize the HPLC/UHPLC gradient to better separate 7-OH-MTX from interfering compounds. Experiment with different mobile phase compositions and gradients.[4]
Poor peak shape (e.g., tailing, fronting) 1. Suboptimal mobile phase pH. 2. Column overload. 3. Column degradation.1. Adjust the pH of the aqueous mobile phase. The addition of a small amount of formic acid (e.g., 0.1-0.2%) can improve peak shape for acidic compounds like 7-OH-MTX.[1][4] 2. Dilute the sample or reduce the injection volume. 3. Replace the analytical column. Use a guard column to extend the life of the main column.
Inconsistent retention times 1. Fluctuation in column temperature. 2. Inconsistent mobile phase composition. 3. Air bubbles in the system.1. Use a column oven to maintain a stable temperature.[4] 2. Ensure mobile phases are well-mixed and degassed. 3. Purge the pump and ensure all connections are tight.
Low recovery during sample preparation 1. Incomplete protein precipitation. 2. Inefficient elution from SPE cartridge. 3. Adsorption of analyte to labware.1. Test different protein precipitation agents (e.g., methanol (B129727), acetonitrile) and their ratios to the sample.[4][10] 2. Optimize the SPE protocol, including the choice of sorbent, wash steps, and elution solvent. 3. Use low-binding microcentrifuge tubes and pipette tips.

Quantitative Data Summary

The following tables summarize the performance characteristics of various analytical methods for the detection of 7-OH-MTX.

Table 1: Performance of LC-MS/MS Methods for 7-OH-MTX Detection

Method Linearity Range (ng/mL) Lower Limit of Quantification (LLOQ) (ng/mL) Recovery (%) Matrix Reference
UHPLC/MS³5 - 15005Not ReportedHuman Plasma[12]
LC-MS/MS20 - 200020> 93.4Human Serum[1]
LC-MS/MS5.0 - 10000.05.0> 90Human Plasma[4]
LC-MS/MS0.0085 - 21 µM0.0085 µM (~4 ng/mL)Not ReportedPlasma[11]
LC-MS/MS0.25 - 50 µM0.25 µM (~117.75 ng/mL)Not ReportedSerum[13]
LC-MS/MS25 nmol/L (~11.78 ng/mL) - 50 µmol/L25 nmol/L (~11.78 ng/mL)57Plasma[10]

Table 2: Performance of HPLC Methods for 7-OH-MTX Detection

Method Limit of Detection (LOD) Limit of Quantification (LOQ) Recovery (%) Matrix Reference
HPLC with UV-Fluorescence~1 nmol/L (~0.47 ng/mL)4.6 nmol/L (~2.17 ng/mL)Not ReportedPlasma[6]
HPLC with UV2.2 X 10⁻⁸ M (~10.36 ng/mL)Not ReportedNot ReportedSerum[7]
HPLC with UVNot Reported0.38 ng/mLNot ReportedPlasma[8][14]

Experimental Protocols

Protocol 1: High-Sensitivity 7-OH-MTX Detection by LC-MS/MS

This protocol is adapted from a validated method for the simultaneous quantification of MTX and 7-OH-MTX in human plasma.[4]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 300 µL of methanol (containing the internal standard, e.g., methotrexate-d3).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions

  • LC System: Agilent 1290 Infinity LC system or equivalent.

  • Column: Zorbax C18 column (3.5 µm, 2.1 × 100 mm).[4]

  • Mobile Phase A: 0.2% formic acid in water.[4]

  • Mobile Phase B: Methanol.[4]

  • Gradient Elution: A time-programmed gradient can be optimized for separation. A potential starting point is 8% B, increasing to 70% B over 3.5 minutes.[4]

  • Flow Rate: 0.3 mL/min.[4]

  • Injection Volume: 5 µL.[4]

  • Column Temperature: 35°C.[4]

  • Mass Spectrometer: Triple-quadrupole mass spectrometer (e.g., Agilent 6460A).[4]

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions:

    • 7-OH-MTX: m/z 471.0 → 324.1[4]

    • MTX: m/z 455.1 → 308.1[4]

    • Internal Standard (e.g., MTX-d3): m/z 458.2 → 311.1[4]

  • Compound-Specific Parameters: Optimize fragmentor voltage and collision energy for each analyte and the internal standard.[4]

Protocol 2: HPLC with Post-Column Photolytic Oxidation and Fluorescence Detection

This method enhances sensitivity by converting 7-OH-MTX to a fluorescent product.[6]

1. Sample Preparation (Solid-Phase Extraction)

  • Use a solid-phase extraction cartridge (e.g., Certify II).[6]

  • Condition the cartridge according to the manufacturer's instructions.

  • Load the plasma or urine sample.

  • Wash the cartridge to remove interfering substances.

  • Elute 7-OH-MTX and MTX with an appropriate solvent.

  • Evaporate the eluate and reconstitute in the mobile phase.

2. HPLC Conditions

  • HPLC System: Standard HPLC system with a pump, autosampler, and fluorescence detector.

  • Column: C18 reversed-phase column.[6]

  • Mobile Phase: Isocratic elution with an appropriate buffer/organic solvent mixture.

  • Post-Column Reactor: A knitted PTFE capillary coil (e.g., 3 m x 0.5 mm) inserted between the column and the detector.[8][14]

  • UV Lamp: Irradiate the eluent with UV light at 254 nm as it passes through the coil to induce photolytic oxidation.[6]

  • Fluorescence Detector:

    • Excitation Wavelength: 368 nm[8][14]

    • Emission Wavelength: 425 nm[8][14]

Visualizations

experimental_workflow_lc_ms_ms cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) add_is Add Methanol with Internal Standard (300 µL) plasma->add_is vortex Vortex (1 min) add_is->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute inject Inject (5 µL) reconstitute->inject lc_separation LC Separation (C18 Column) inject->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Caption: Workflow for 7-OH-MTX detection by LC-MS/MS.

troubleshooting_logic start Poor Sensitivity / No Peak cause1 Inefficient Sample Prep? start->cause1 cause2 Suboptimal MS/MS? cause1->cause2 No solution1 Optimize Extraction (e.g., SPE) cause1->solution1 Yes cause3 Analyte Degradation? cause2->cause3 No solution2 Optimize MS Parameters (Source, CE, etc.) cause2->solution2 Yes solution3 Check Sample Storage and Handling cause3->solution3 Yes

References

Technical Support Center: 7-Hydroxymethotrexate HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of 7-Hydroxymethotrexate. This guide provides detailed answers to common issues encountered during experimentation, focusing on achieving optimal peak shape for reliable quantification.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems related to poor peak shape in the HPLC analysis of this compound.

Q1: What are the common causes of peak tailing for this compound and how can I fix it?

Answer:

Peak tailing, an asymmetry where the latter half of the peak is broader, is a frequent issue.[1][2] It can compromise resolution and lead to inaccurate quantification.[3] The primary causes and their solutions are outlined below.

  • Secondary Silanol (B1196071) Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can interact with polar analytes like this compound, causing tailing.[2][3][4]

    • Solution 1: Mobile Phase pH Adjustment: Lowering the mobile phase pH (e.g., to 2-3) can protonate the silanol groups, reducing their interaction with the analyte.[1] However, the optimal pH must be determined empirically, as operating too close to the analyte's pKa can also cause peak distortion.[5][6][7]

    • Solution 2: Use of End-Capped Columns: Employing a highly deactivated or "fully end-capped" column minimizes the number of free silanol groups available for secondary interactions.[4][8] Polar-embedded or polar-endcapped phases can also offer better peak shape for ionizable compounds.[1][5]

    • Solution 3: Mobile Phase Additives: Adding a tail-suppressing agent like triethylamine (B128534) (TEA) can help to mask the active silanol sites.[2]

  • Column Contamination or Degradation: Accumulation of contaminants at the column inlet or degradation of the stationary phase can lead to poor peak shape.[3]

    • Solution: If contamination is suspected, flush the column with a strong solvent.[9] If the problem persists, replacing the column may be necessary.[1][10] Using a guard column can help extend the life of the analytical column.

  • Sample Overload: Injecting too much sample can saturate the column, leading to peak tailing.[1][3]

    • Solution: Reduce the injection volume or dilute the sample.[1][11]

  • Extra-Column Effects: Dead volume in the HPLC system, such as from long or wide-bore tubing and loose fittings, can cause peak broadening and tailing.[1][3]

    • Solution: Use shorter, narrower internal diameter tubing (e.g., 0.12-0.17 mm ID) and ensure all connections are secure.[1]

Q2: My this compound peak is showing fronting. What could be the cause?

Answer:

Peak fronting, where the leading edge of the peak is broader than the trailing edge, is less common than tailing but can still affect results.[2]

  • Sample Overload: Similar to tailing, injecting a sample that is too concentrated can cause fronting.[2]

    • Solution: Decrease the sample concentration or injection volume.

  • Poor Sample Solubility: If the analyte is not fully dissolved in the injection solvent, it can lead to fronting.

    • Solution: Ensure the sample is completely dissolved before injection. The injection solvent should ideally be the same as or weaker than the mobile phase.[1]

  • Column Collapse: Catastrophic column failure, often due to operating outside the recommended pH or temperature limits, can result in peak fronting.[10]

    • Solution: Verify that the method conditions are within the column manufacturer's specifications. If a collapse is suspected, the column will need to be replaced.[10]

Q3: I am observing split peaks for this compound. What is the likely cause and solution?

Answer:

Split peaks can arise from several issues, often related to disruptions at the column inlet or inconsistencies in the mobile phase.

  • Partially Blocked Column Frit: Debris from the sample or HPLC system can clog the inlet frit of the column, causing the sample to be distributed unevenly onto the stationary phase.[10]

    • Solution: Try back-flushing the column. If this does not resolve the issue, the frit or the entire column may need to be replaced.[9][10]

  • Injection Solvent Mismatch: Using an injection solvent that is significantly stronger than the mobile phase can cause the analyte to travel through the initial part of the column in a distorted band.

    • Solution: Prepare the sample in a solvent that is as close in composition to the initial mobile phase as possible.

  • Mobile Phase pH Near Analyte pKa: When the mobile phase pH is very close to the pKa of the analyte, both the ionized and unionized forms of the molecule can exist simultaneously, leading to peak splitting or shoulders.[6][7]

    • Solution: Adjust the mobile phase pH to be at least one pH unit away from the analyte's pKa.

Quantitative Data Summary

The following table summarizes key HPLC parameters and their typical ranges for optimizing the peak shape of this compound.

ParameterRecommended Range/ValuePotential Impact on Peak Shape
Mobile Phase pH 2.5 - 7.0 (depending on column)Affects analyte ionization and interaction with the stationary phase.[6][12] Operating near the pKa can cause peak splitting.[6][7]
Buffer Concentration 10 - 50 mMInsufficient buffer strength can lead to pH shifts and peak tailing.[1]
Organic Modifier Acetonitrile or MethanolAcetonitrile often provides better peak shape and efficiency than methanol.[13]
Column Type C18, Phenyl-Hexyl, Polar-EmbeddedC18 is common, but other phases may offer improved selectivity and peak shape.[1][14]
Injection Volume ≤ 5% of column volumeOverloading can cause peak fronting or tailing.[1]
Sample Solvent Match initial mobile phaseA stronger solvent can lead to peak distortion.[1]

Experimental Protocols

Protocol 1: Mobile Phase Preparation
  • Aqueous Component Preparation:

    • Dissolve the chosen buffer salt (e.g., ammonium (B1175870) formate, potassium phosphate) in high-purity water to the desired concentration (e.g., 20 mM).

    • Adjust the pH of the aqueous solution to the target value using an appropriate acid (e.g., formic acid) or base. Crucially, measure and adjust the pH of the aqueous component before mixing with the organic modifier. [12]

    • Filter the aqueous buffer through a 0.22 µm or 0.45 µm filter to remove particulates.

  • Organic Component:

    • Use HPLC-grade organic solvent (e.g., acetonitrile).

  • Mobile Phase Mixing:

    • For isocratic elution, mix the prepared aqueous buffer and organic solvent in the desired ratio.

    • For gradient elution, place the prepared aqueous and organic components in their respective solvent reservoirs on the HPLC system.

  • Degassing:

    • Degas the final mobile phase(s) using an inline degasser, sonication, or helium sparging to prevent air bubbles in the system.

Protocol 2: System Suitability Testing
  • Prepare a Standard Solution: Prepare a solution of this compound at a known concentration.

  • Equilibrate the System: Run the mobile phase through the entire HPLC system until a stable baseline is achieved.

  • Perform Injections: Make a series of replicate injections (typically 5 or 6) of the standard solution.

  • Evaluate Chromatographic Parameters: For each injection, calculate the following:

    • Tailing Factor (Asymmetry Factor): Should ideally be between 0.9 and 1.2. Values above 2.0 are generally unacceptable.[1]

    • Retention Time Reproducibility (%RSD): Should typically be less than 2%.

    • Peak Area Reproducibility (%RSD): Should typically be less than 2%.

    • Theoretical Plates (N): A higher number indicates better column efficiency. A significant drop from previous runs can indicate a column problem.

Visualizations

Troubleshooting Workflow for Poor Peak Shape

The following diagram illustrates a logical workflow for diagnosing and resolving common peak shape issues in HPLC.

G cluster_0 Start: Poor Peak Shape Observed cluster_1 Problem Identification cluster_2 Troubleshooting Steps cluster_3 Resolution start Identify Peak Shape Problem tailing Peak Tailing start->tailing Asymmetric (tail) fronting Peak Fronting start->fronting Asymmetric (front) split Split Peak start->split Multiple Maxima check_overload_t check_overload_t tailing->check_overload_t check_overload_f Reduce Sample Concentration/ Injection Volume fronting->check_overload_f check_frit Back-flush or Replace Column Frit split->check_frit check_ph Adjust Mobile Phase pH (away from pKa) check_column_t Use End-Capped Column/ Check for Contamination check_ph->check_column_t No Improvement resolved Peak Shape Improved check_ph->resolved Improved check_extra_col Check for Dead Volume (tubing, connections) check_column_t->check_extra_col No Improvement check_column_t->resolved Improved check_extra_col->resolved Improved check_solubility Ensure Sample Solubility/ Match Injection Solvent check_overload_f->check_solubility No Improvement check_overload_f->resolved Improved check_column_f Check for Column Collapse check_solubility->check_column_f No Improvement check_solubility->resolved Improved check_column_f->resolved Improved check_solvent Match Injection Solvent to Mobile Phase check_frit->check_solvent No Improvement check_frit->resolved Improved check_ph_split Adjust Mobile Phase pH (away from pKa) check_solvent->check_ph_split No Improvement check_solvent->resolved Improved check_ph_split->resolved Improved check_overload_t->check_ph No Improvement check_overload_t->resolved Improved

Caption: A flowchart for troubleshooting poor peak shape in HPLC.

This guide provides a starting point for addressing poor peak shape in the analysis of this compound. Successful troubleshooting often involves a systematic approach of eliminating potential causes one by one. Always refer to your HPLC system and column manuals for specific operational guidelines.

References

minimizing ion suppression for 7-Hydroxymethotrexate in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 7-Hydroxymethotrexate (7-OH-MTX) by mass spectrometry. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help you mitigate ion suppression and ensure accurate, reproducible results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for 7-OH-MTX analysis?

Ion suppression is a type of matrix effect where co-eluting substances from the sample matrix (e.g., plasma, urine) reduce the ionization efficiency of the target analyte, in this case, 7-OH-MTX, in the mass spectrometer's ion source.[1][2] This phenomenon can lead to a significant loss in signal intensity, compromising the sensitivity, accuracy, and precision of the quantitative analysis.[3][4] Endogenous components like phospholipids, salts, and other metabolites are common causes of ion suppression.[5][6]

Q2: I am observing a low signal for 7-OH-MTX in my plasma samples compared to my standards in a pure solvent. Could this be ion suppression?

A significantly lower signal for your analyte in a biological matrix compared to a clean standard is a classic indicator of ion suppression.[3] To confirm this, you can perform a post-column infusion experiment. Infuse a standard solution of 7-OH-MTX at a constant rate into the LC flow after the analytical column and inject a blank, extracted matrix sample. A drop in the constant baseline signal at the retention time of interfering components confirms the presence of ion suppression.[7]

Q3: What are the most effective strategies to minimize ion suppression for 7-OH-MTX?

Minimizing ion suppression involves a multi-faceted approach focusing on sample preparation, chromatography, and analytical technique. The most effective strategies include:

  • Efficient Sample Preparation: The primary goal is to remove interfering matrix components before analysis. Techniques like protein precipitation (PPT), solid-phase extraction (SPE), and liquid-liquid extraction (LLE) are highly effective.[8]

  • Chromatographic Separation: Optimizing the LC method to chromatographically separate 7-OH-MTX from matrix components is crucial.[1] This can be achieved by adjusting the mobile phase gradient, changing the column chemistry, or using techniques like UHPLC for better resolution.[9]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their suppressive effects.[2][10] However, this may also decrease the analyte signal, so a balance must be found to maintain adequate sensitivity.

  • Use of an Internal Standard (IS): A stable isotope-labeled (SIL) internal standard for 7-OH-MTX is highly recommended. A SIL-IS co-elutes with the analyte and experiences similar ion suppression, allowing for reliable quantification through the analyte-to-IS ratio.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving ion suppression issues during the analysis of 7-OH-MTX.

Problem: Poor sensitivity and reproducibility for 7-OH-MTX in biological samples.

Follow the workflow below to troubleshoot the issue.

G start Start: Low 7-OH-MTX Signal & Reproducibility Issues check_is Is a Stable Isotope-Labeled Internal Standard (SIL-IS) being used? start->check_is implement_is Implement a SIL-IS for 7-OH-MTX to compensate for variability. check_is->implement_is No eval_sample_prep Evaluate Sample Preparation check_is->eval_sample_prep Yes implement_is->eval_sample_prep ppt Using Protein Precipitation (PPT)? eval_sample_prep->ppt optimize_ppt Optimize PPT: - Test different organic solvents (e.g., Methanol). - Consider dilution after precipitation. [1] ppt->optimize_ppt Yes spe Consider Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) for cleaner extracts. [9] ppt->spe No, or PPT is insufficient optimize_chroma Optimize Chromatography optimize_ppt->optimize_chroma spe->optimize_chroma adjust_gradient Adjust Gradient Profile to separate 7-OH-MTX from suppression zones. optimize_chroma->adjust_gradient change_column Test a different column chemistry (e.g., C18, Phenyl-Hexyl). [1, 17] adjust_gradient->change_column metal_free For potential chelation issues, consider a metal-free or PEEK-lined column. [2] change_column->metal_free end End: Method Optimized metal_free->end

Caption: Troubleshooting workflow for ion suppression of 7-OH-MTX.

Experimental Protocols & Data

Effective sample preparation is the most critical step in mitigating ion suppression. Below is a detailed protocol for a commonly used protein precipitation method, which has been shown to yield acceptable matrix effects for 7-OH-MTX analysis.[11]

Protocol: Protein Precipitation for 7-OH-MTX from Human Plasma

  • Aliquoting: Pipette 100 µL of human plasma sample into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add the internal standard (e.g., 7-OH-MTX-d3) to the plasma sample.

  • Precipitation: Add 300 µL of methanol (B129727) (or another suitable organic solvent) to the tube to precipitate plasma proteins.

  • Vortexing: Vortex the mixture thoroughly for approximately 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a new tube or vial for LC-MS/MS analysis.

  • Dilution (Optional but Recommended): To further reduce matrix effects, the supernatant can be diluted with the initial mobile phase (e.g., 1:1 v/v).[11]

G cluster_workflow Sample Preparation Workflow plasma 1. Aliquot 100 µL Plasma add_is 2. Add Internal Standard plasma->add_is add_solvent 3. Add 300 µL Methanol add_is->add_solvent vortex 4. Vortex 1 min add_solvent->vortex centrifuge 5. Centrifuge 10 min vortex->centrifuge transfer 6. Transfer Supernatant centrifuge->transfer inject 7. Inject into LC-MS/MS transfer->inject

Caption: Protein precipitation workflow for 7-OH-MTX analysis.

Quantitative Data on Matrix Effect

The effectiveness of a sample preparation and LC-MS/MS method in minimizing ion suppression is quantified by calculating the Matrix Effect (ME). An ME value of 100% indicates no ion suppression or enhancement. Values between 85% and 115% are generally considered acceptable. The table below summarizes matrix effect data from a validated method for 7-OH-MTX.[11]

AnalyteConcentration LevelMean Matrix Effect (%)[11]
7-OH-MTXLow QC102.96%
7-OH-MTXMedium QC97.90%
7-OH-MTXHigh QC100.21%

Example LC-MS/MS Parameters

The following parameters have been successfully used for the analysis of 7-OH-MTX and can serve as a starting point for method development.[11]

ParameterCondition
LC Column Zorbax C18 (3.5 µm, 2.1 × 100 mm)[11]
Mobile Phase A 0.2% Formic Acid in Water[11]
Mobile Phase B Methanol[11]
Flow Rate 0.3 mL/min[11]
Gradient Gradient elution starting at 8% B, increasing to 70% B over 3.5 min[11]
Ionization Mode Positive Ion Mode[11]
MS/MS Transition m/z 471.0 → 324.1[11]

References

Technical Support Center: Optimization of 7-Hydroxymethotrexate Extraction from Serum

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of 7-Hydroxymethotrexate (7-OH-MTX) from serum.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for extracting this compound from serum?

A1: The most frequently employed methods for the extraction of 7-OH-MTX from serum are solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation (PPT).[1][2] The choice of method often depends on the desired level of sample cleanup, sensitivity, and the analytical technique to be used for quantification, such as high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][3][4]

Q2: I am observing low recovery of 7-OH-MTX. What are the potential causes and solutions?

A2: Low recovery of 7-OH-MTX can stem from several factors. In solid-phase extraction, the choice of sorbent and elution solvent is critical. For C18 cartridges, ensure proper conditioning and equilibration of the cartridge.[4][5] Incomplete elution can be addressed by using a stronger elution solvent. For liquid-liquid extraction, the choice of organic solvent and the pH of the aqueous phase are crucial for efficient partitioning of 7-OH-MTX. With protein precipitation, the type and volume of the precipitating agent (e.g., acetonitrile (B52724), methanol) can impact recovery.[1] Inefficient precipitation or co-precipitation of the analyte can lead to lower recovery.

Q3: My results for 7-OH-MTX concentration show high variability. What could be the reason?

A3: High variability in 7-OH-MTX measurements can be due to inconsistent sample handling, extraction procedure, or analytical instrumentation. Ensure uniform vortexing and centrifugation times during sample preparation.[6] For SPE, inconsistent flow rates during sample loading, washing, and elution can introduce variability. It is also important to assess the stability of 7-OH-MTX in serum samples, as degradation can occur under certain storage conditions.[7][8]

Q4: I am concerned about interference from other compounds in the serum. How can I minimize this?

A4: Interference from the parent drug, methotrexate (B535133) (MTX), and other endogenous matrix components is a common challenge.[9] Using a highly selective analytical method like LC-MS/MS is recommended to differentiate 7-OH-MTX from its parent compound and other metabolites.[10][11] Proper sample cleanup through SPE can also significantly reduce matrix effects.[12] Immunoassays may show cross-reactivity with MTX and its metabolites, leading to overestimation of 7-OH-MTX concentrations.[7][9]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Extraction Recovery Incomplete elution from SPE cartridge.Optimize the elution solvent by increasing the organic solvent concentration or trying a different solvent.
Inefficient partitioning in LLE.Adjust the pH of the aqueous phase to ensure 7-OH-MTX is in a non-ionized form for better extraction into the organic phase. Experiment with different organic solvents.
Co-precipitation of analyte with proteins.Optimize the protein precipitation step by testing different organic solvents (e.g., acetonitrile, methanol) and their ratios with the serum sample.[1]
High Variability in Results Inconsistent sample processing.Standardize all manual steps, including vortexing times, centrifugation speeds and times, and evaporation steps.
Inconsistent SPE procedure.Use an automated SPE system if available. If performing manually, ensure a consistent and slow flow rate during sample loading and elution.
Analyte instability.Process samples as quickly as possible after thawing. Evaluate the stability of 7-OH-MTX under your specific storage and handling conditions.[8]
Matrix Effects (Ion Suppression/Enhancement in LC-MS/MS) Insufficient sample cleanup.Employ a more rigorous sample preparation method, such as SPE, to remove interfering matrix components.[12]
Co-elution of interfering compounds.Optimize the chromatographic conditions (e.g., mobile phase gradient, column chemistry) to separate 7-OH-MTX from interfering compounds.
Peak Tailing or Broadening in Chromatography Poor sample solubility in the mobile phase.Ensure the final extract is completely dissolved in a solvent compatible with the initial mobile phase conditions.
Column contamination.Use a guard column and regularly flush the analytical column with a strong solvent.

Quantitative Data on Extraction Recovery

Extraction Method Matrix Recovery Rate Reference
Solid-Phase Extraction (C18)Serum67.6% - 76.1%[12]
384-Well Solid-Phase ExtractionUrine≥ 95%[13]
Protein PrecipitationSerum> 93.4%[14]
Protein PrecipitationPlasma92.47% - 97.87%[11]
Acetonitrile Deproteinization and Chloroform CleanupPlasma72%[15]

Experimental Protocols

Solid-Phase Extraction (SPE) followed by HPLC

This protocol is a general guideline based on established methods.[4][12]

  • Sample Pre-treatment:

    • To 1 mL of serum, add 100 µL of an internal standard solution.

    • Vortex for 30 seconds.

    • Add 1 mL of 0.1 M perchloric acid to precipitate proteins.[4]

    • Vortex for 1 minute and centrifuge at 3000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and adjust the pH to 5.0 with an acetate (B1210297) buffer.[4]

  • Solid-Phase Extraction:

    • Condition a C18 SPE cartridge by washing with 2 mL of methanol (B129727) followed by 2 mL of water.

    • Load the pre-treated sample onto the cartridge at a slow, steady flow rate.

    • Wash the cartridge with 2 mL of water to remove polar interferences.

    • Dry the cartridge under vacuum for 5 minutes.

    • Elute the 7-OH-MTX with 1 mL of methanol.

  • Sample Reconstitution and Analysis:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Inject an aliquot into the HPLC system for analysis.

Protein Precipitation followed by LC-MS/MS

This protocol is a general guideline based on established methods.[1][6]

  • Protein Precipitation:

    • To 100 µL of serum in a microcentrifuge tube, add 300 µL of acetonitrile containing the internal standard.[1]

    • Vortex vigorously for 1 minute to ensure complete protein precipitation.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Sample Dilution and Analysis:

    • Carefully transfer the supernatant to a clean tube or a 96-well plate.

    • Evaporate the supernatant to dryness under nitrogen.

    • Reconstitute the sample in 100 µL of the initial mobile phase.

    • Inject an aliquot into the LC-MS/MS system for analysis.

Visualizations

Extraction_Workflow cluster_sample Sample Preparation cluster_extraction Extraction Methods cluster_analysis Analysis cluster_data Data Processing Serum_Sample Serum Sample SPE Solid-Phase Extraction Serum_Sample->SPE LLE Liquid-Liquid Extraction Serum_Sample->LLE PPT Protein Precipitation Serum_Sample->PPT Analysis LC-MS/MS or HPLC Analysis SPE->Analysis LLE->Analysis PPT->Analysis Data Data Interpretation and Quantification Analysis->Data

Caption: Experimental workflow for this compound extraction and analysis from serum.

Troubleshooting_Logic Start Poor Result? Low_Recovery Low Recovery? Start->Low_Recovery Yes High_Variability High Variability? Start->High_Variability No Optimize_Elution Optimize Elution Solvent (SPE) Low_Recovery->Optimize_Elution Yes (SPE) Check_pH_Solvent Check pH & Solvent (LLE) Low_Recovery->Check_pH_Solvent Yes (LLE) Optimize_PPT Optimize Precipitation (PPT) Low_Recovery->Optimize_PPT Yes (PPT) Interference Interference? High_Variability->Interference No Standardize_Steps Standardize Manual Steps High_Variability->Standardize_Steps Yes Check_Stability Evaluate Analyte Stability High_Variability->Check_Stability Also consider Improve_Cleanup Improve Sample Cleanup (e.g., SPE) Interference->Improve_Cleanup Yes Optimize_Chroma Optimize Chromatography Interference->Optimize_Chroma Also consider

Caption: A logical troubleshooting workflow for common issues in 7-OH-MTX extraction.

References

Technical Support Center: 7-Hydroxymethotrexate (7-OH-MTX) Sample Stability

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for addressing the instability of 7-Hydroxymethotrexate (7-OH-MTX), the primary metabolite of Methotrexate (B535133) (MTX), during biological sample storage. Adherence to proper sample handling and storage protocols is critical for accurate therapeutic drug monitoring (TDM) and research outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound (7-OH-MTX) and why is its stability important?

A1: this compound is the main metabolite of Methotrexate (MTX), an antifolate drug used in the treatment of cancers and autoimmune diseases.[1][2] The concentration of MTX and 7-OH-MTX in patient samples is crucial for therapeutic drug monitoring to ensure efficacy and minimize toxicity.[1][3] 7-OH-MTX is less soluble than MTX, and its accumulation can contribute to nephrotoxicity.[2][4] Instability of 7-OH-MTX during storage can lead to inaccurate quantification, potentially affecting clinical decisions and research data integrity.

Q2: What are the primary factors that cause 7-OH-MTX degradation in samples?

A2: The stability of 7-OH-MTX, like its parent compound MTX, is influenced by several factors. Key contributors to degradation include:

  • pH: MTX and its metabolites can be unstable in acidic or alkaline conditions. Degradation of MTX has been observed to be pH-dependent, with different degradation rates at varying pH levels.[5]

  • Temperature: Exposure to room temperature or repeated freeze-thaw cycles can lead to degradation.[6][7] Proper freezing is essential for long-term stability.

  • Light: Photolytic degradation can occur upon exposure to light, particularly UV light.[8] Samples should always be protected from light.

  • Oxidation: As a hydroxylated compound, 7-OH-MTX may be susceptible to oxidation. The use of antioxidants can be a protective measure.

Q3: How does 7-OH-MTX instability affect different analytical methods?

A3: Inaccurate measurements due to degradation can impact results from various analytical platforms. For immunoassays, some methods may exhibit cross-reactivity with metabolites like 7-OH-MTX, leading to an overestimation of MTX concentrations, especially at levels below 1 µmol/L.[4] For chromatographic methods like HPLC and LC-MS/MS, which can separate MTX from its metabolites, degradation can lead to an underestimation of the actual 7-OH-MTX concentration present at the time of sample collection.[9]

Q4: What are the recommended immediate steps after collecting a blood sample for 7-OH-MTX analysis?

A4: To ensure sample integrity, the following steps are recommended immediately after collection:

  • Collect blood in appropriate tubes (e.g., EDTA tubes).[10]

  • Protect the sample from light immediately.

  • Separate plasma or serum by centrifugation (e.g., at 2,700 g for 10 minutes) as soon as possible.[10]

  • If not analyzed immediately, the separated plasma or serum should be frozen.[10]

Troubleshooting Guide

This section addresses common problems encountered during the handling and analysis of samples containing 7-OH-MTX.

Problem 1: High variability in 7-OH-MTX concentrations between replicate samples or time points.

Potential Cause Recommended Solution
Inconsistent Storage Temperature Ensure all samples are stored immediately at a consistent, validated temperature. For long-term storage, -80°C is preferable to -20°C.[11]
Repeated Freeze-Thaw Cycles Aliquot samples into smaller volumes after initial processing to avoid the need for repeated thawing of the entire sample.[12] Stability has been demonstrated for up to three freeze-thaw cycles under specific conditions.[7]
Exposure to Light Handle and store all samples in light-protected tubes (e.g., amber tubes) or by wrapping standard tubes in aluminum foil.[8]

Problem 2: Lower-than-expected 7-OH-MTX concentrations in stored samples.

Potential Cause Recommended Solution
Chemical or Oxidative Degradation Consider adding a stabilizing agent. For compounds susceptible to oxidation, adding an antioxidant like ascorbic acid immediately after plasma separation may be beneficial.
Incorrect Sample pH Ensure the pH of the sample matrix remains within a stable range. While specific optimal pH for 7-OH-MTX storage is not well-defined, MTX itself has maximum stability around pH 7.0.[13] Using buffered collection tubes or adjusting sample pH prior to freezing may be necessary for specific experimental goals.
Prolonged Storage at Room Temperature Minimize the time samples spend at room temperature. Process and freeze samples as quickly as possible after collection. Studies on MTX show stability in whole blood for up to 2 days at room temperature, but prompt processing is always the best practice.[6]

Problem 3: Interference or unexpected peaks in chromatograms (HPLC, LC-MS/MS).

Potential Cause Recommended Solution
Formation of Degradation Products Degradation of 7-OH-MTX can lead to the formation of other chemical species that may co-elute or interfere with analysis. Review the sample handling protocol to identify and mitigate potential causes of degradation (see above).
Sample Matrix Effects The complex biological matrix can interfere with ionization in mass spectrometry. Optimize the sample preparation method, such as using solid-phase extraction (SPE) instead of simple protein precipitation, to achieve a cleaner sample extract.[9][14]
Experimental Protocols & Data
Protocol: Recommended Sample Handling and Storage

This protocol outlines the essential steps for collecting and storing plasma samples to maintain the stability of 7-OH-MTX.

  • Sample Collection: Collect whole blood into EDTA-containing tubes.

  • Light Protection: Immediately wrap the tube in aluminum foil or use an amber tube to protect it from light.

  • Centrifugation: Within one hour of collection, centrifuge the sample at approximately 2,700 g for 10 minutes at 4°C to separate the plasma.[10]

  • Plasma Transfer: Carefully transfer the supernatant (plasma) to a new, clearly labeled, light-protected polypropylene (B1209903) tube.

  • Aliquoting: If multiple analyses are anticipated, create smaller aliquots to prevent multiple freeze-thaw cycles.

  • Storage: For short-term storage (up to 24 hours), samples can be kept at 4°C.[11] For long-term storage, samples must be frozen immediately at -20°C or preferably -80°C.[10][11]

Data Presentation: Stability Under Various Conditions

The following tables summarize the stability data for MTX and 7-OH-MTX from published literature. This data can help guide decisions on sample handling and storage duration.

Table 1: Stability of MTX and 7-OH-MTX in Human Plasma

AnalyteStorage ConditionDurationStability (% Bias or Conclusion)
MTX & 7-OH-MTXRoom Temperature (26°C)12 hoursStable (Bias from -13% to 10.1%)[7]
MTX & 7-OH-MTXAutosampler (15°C)24 hoursStable (Bias from -13% to 10.1%)[7]
MTX & 7-OH-MTXFreeze-Thaw Cycles (from -40°C)3 CyclesStable (Bias from -13% to 10.1%)[7]
MTX & 7-OH-MTXFrozen Storage (-40°C)30 DaysStable (Bias from -13% to 10.1%)[7]
MTXFrozen Storage (-20°C)3 WeeksStable[10]

Table 2: Stability of MTX in Whole Blood and Plasma

MatrixStorage ConditionDurationStability Conclusion
Whole BloodRoom Temperature2 DaysStable[6]
Whole Blood4°C6 DaysStable[6]
PlasmaRoom Temperature or 4°C6 DaysNo significant loss (<17%)[6]
Visual Guides
Experimental Workflow for Sample Processing

The following diagram illustrates the recommended workflow from sample collection to storage to minimize 7-OH-MTX degradation.

G cluster_collection Collection cluster_processing Processing (within 1 hour) cluster_storage Storage Collect 1. Collect Blood (EDTA Tube) Protect 2. Protect from Light (Amber Tube / Foil) Collect->Protect Centrifuge 3. Centrifuge (4°C, 2700g, 10 min) Protect->Centrifuge Transfer 4. Transfer Plasma to new protected tube Centrifuge->Transfer ShortTerm 5a. Short-Term (≤ 24h at 4°C) Transfer->ShortTerm Aliquot Aliquot if needed before freezing Transfer->Aliquot LongTerm 5b. Long-Term (Freeze at -80°C) Aliquot->LongTerm

Caption: Recommended workflow for blood sample handling to ensure 7-OH-MTX stability.

Troubleshooting Logic for Sample Instability

This diagram provides a logical approach to troubleshooting unexpected results related to 7-OH-MTX instability.

G cluster_investigate Investigation Path cluster_solutions Potential Solutions Start Inconsistent or Low 7-OH-MTX Results Check_Storage Review Storage Conditions Start->Check_Storage Check_Handling Review Handling Protocol Start->Check_Handling Check_Analysis Review Analytical Method Start->Check_Analysis Sol_Temp Standardize Freezing (Use -80°C) Check_Storage->Sol_Temp Temp Fluctuation? Sol_Thaw Aliquot Samples to Avoid Re-Freeze Check_Storage->Sol_Thaw Multiple Thaws? Sol_Light Ensure Continuous Light Protection Check_Handling->Sol_Light Light Exposure? Sol_Time Minimize Time Before Freezing Check_Handling->Sol_Time Processing Delay? Sol_Prep Optimize Sample Prep (e.g., use SPE) Check_Analysis->Sol_Prep Matrix Interference?

Caption: A troubleshooting decision tree for addressing 7-OH-MTX sample instability issues.

References

resolving co-elution of 7-Hydroxymethotrexate with interfering compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with 7-Hydroxymethotrexate (7-OH-MTX). This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the co-elution of 7-OH-MTX with interfering compounds during analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common interfering compounds when analyzing this compound?

The most significant interfering compound in the analysis of 7-OH-MTX is its parent drug, methotrexate (B535133) (MTX), due to their structural similarity.[1][2] Other potential interferences include methotrexate metabolites like 2,4-diamino-N10-methylpteroic acid (DAMPA) and endogenous substances present in biological matrices such as plasma or urine.[3][4] Immunoassays are particularly susceptible to cross-reactivity with these compounds, which can lead to an overestimation of MTX levels.[2][4][5]

Q2: Why is resolving 7-OH-MTX from methotrexate (MTX) important?

Accurate quantification of both MTX and 7-OH-MTX is crucial for therapeutic drug monitoring and pharmacokinetic studies.[6][7] The metabolite 7-OH-MTX is less soluble than MTX and has been associated with nephrotoxicity.[1][4][5] Co-elution can lead to inaccurate measurements, potentially impacting clinical decisions and research outcomes.

Q3: What analytical techniques are best suited for resolving 7-OH-MTX and MTX?

High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most reliable methods for the specific and sensitive quantification of MTX and 7-OH-MTX.[2][8] These techniques offer superior specificity compared to immunoassays, which are prone to interference.[2][4]

Troubleshooting Guide: Resolving Co-elution

Co-elution occurs when two or more compounds elute from the chromatography column at the same time, resulting in overlapping peaks.[9] Below is a step-by-step guide to troubleshoot and resolve co-elution issues in the analysis of 7-OH-MTX.

Step 1: Confirm Co-elution

Before making changes to your method, confirm that you are indeed observing co-elution.

  • Peak Shape Analysis: Look for signs of asymmetry in your chromatographic peak, such as shoulders or merged peaks. A pure compound should ideally produce a symmetrical, Gaussian peak.[9]

  • Detector-Assisted Peak Purity:

    • Diode Array Detector (DAD): If using a DAD, analyze the UV spectra across the peak. A pure peak will have identical spectra, while differing spectra indicate the presence of multiple compounds.[9]

    • Mass Spectrometry (MS): With an MS detector, examine the mass spectra across the peak. A shift in the mass-to-charge ratio (m/z) profile is a strong indicator of co-elution.[9]

Step 2: Method Optimization

If co-elution is confirmed, the following parameters of your liquid chromatography method can be adjusted. It is recommended to change one parameter at a time to systematically evaluate its effect.

  • Weaken the Mobile Phase: If your peaks are eluting very early (low capacity factor), they may not be interacting sufficiently with the stationary phase for a good separation.[9][10] To increase retention and improve resolution, decrease the proportion of the organic solvent (e.g., methanol (B129727) or acetonitrile) in your mobile phase.

  • Change the Organic Solvent: If you are using methanol, consider switching to acetonitrile (B52724), or vice versa. Different solvents can alter the selectivity of the separation.[10]

  • Modify the Aqueous Phase pH: The pH of the mobile phase can affect the ionization state of 7-OH-MTX and interfering compounds, which in turn influences their retention on a reversed-phase column. A systematic evaluation of pH can help to improve separation.

For gradient elution, the slope of the gradient can be adjusted to enhance resolution.

  • Shallow Gradient: A shallower gradient (slower increase in organic solvent percentage) provides more time for the compounds to interact with the stationary phase, which can improve the separation of closely eluting peaks.

  • Isocratic Hold: Introducing an isocratic hold at a specific mobile phase composition before the elution of the compounds of interest can also help to improve their separation.

  • Column Chemistry: If mobile phase adjustments are insufficient, consider a column with a different stationary phase chemistry. While C18 columns are commonly used, other phases (e.g., phenyl-hexyl, cyano) may offer different selectivity for 7-OH-MTX and its interferents.

  • Column Dimensions: A longer column or a column with a smaller particle size can increase efficiency and potentially resolve co-eluting peaks.[10]

The following diagram illustrates a logical workflow for troubleshooting co-elution issues.

G cluster_0 Troubleshooting Workflow for 7-OH-MTX Co-elution A Observe Peak Asymmetry or Suspect Co-elution B Confirm Co-elution A->B C Analyze Peak Shape (Shoulders, Tailing) B->C Visual Inspection D Use Detector for Peak Purity (DAD/MS) B->D Instrumental Analysis J Peak is Pure B->J No Co-elution Detected E Adjust Mobile Phase Composition C->E D->E F Modify Gradient Program E->F G Change Stationary Phase (Column) F->G H Resolution Achieved? G->H H->E No, Re-evaluate I Finalize Method H->I Yes

A logical workflow for troubleshooting co-elution of 7-OH-MTX.

Experimental Protocols and Data

Below are tables summarizing typical parameters for LC-MS/MS methods that have been successfully used to separate 7-OH-MTX and MTX. These can serve as a starting point for method development and troubleshooting.

Table 1: Example LC-MS/MS Method Parameters
ParameterMethod 1Method 2
Column Zorbax C18 (3.5 µm, 2.1 x 100 mm)[7]Agilent Poroshell 120 SB-C18 (2.7 µm, 4.6 x 50 mm)[11]
Mobile Phase A 0.2% Formic Acid in Water[7]0.1% Formic Acid in Water[11]
Mobile Phase B Methanol[7]Methanol[11]
Flow Rate 0.3 mL/min[7]0.5 mL/min[11]
Elution Type Gradient[7]Gradient[11]
Injection Volume 5 µL[7]Not Specified
Run Time 3.5 min[7]Not Specified
Table 2: Mass Spectrometry Parameters for Detection
AnalytePrecursor Ion (m/z)Product Ion (m/z)Reference
Methotrexate (MTX) 455.1308.1[7]
This compound (7-OH-MTX) 471.0324.1[7]
Internal Standard (IS) 458.2311.1[7]
Sample Preparation

A common and effective method for preparing plasma samples is protein precipitation.

  • To a 100 µL aliquot of the plasma sample, add a precipitating agent such as methanol or acetonitrile (often containing an internal standard).[7][12]

  • Vortex the mixture to ensure thorough mixing and complete protein precipitation.

  • Centrifuge the sample at high speed to pellet the precipitated proteins.

  • Transfer the supernatant to a clean vial for injection into the LC-MS/MS system.[7][12]

Solid-phase extraction (SPE) is another sample preparation technique that can be used for simultaneous isolation of MTX and 7-OH-MTX.[13]

Methotrexate Metabolism

Understanding the metabolic pathway of methotrexate can provide context for the presence of 7-OH-MTX in biological samples. The following diagram illustrates this simplified pathway.

G cluster_1 Simplified Metabolic Pathway of Methotrexate MTX Methotrexate (MTX) Liver Liver Enzymes MTX->Liver Metabolism OH_MTX This compound (7-OH-MTX) Liver->OH_MTX

References

enhancing the resolution between methotrexate and 7-Hydroxymethotrexate peaks

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals working on the chromatographic analysis of methotrexate (B535133) (MTX) and its primary metabolite, 7-hydroxymethotrexate (7-OH-MTX). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you enhance the resolution between these two critical peaks in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing poor resolution or co-elution of our methotrexate and this compound peaks. What are the initial steps to troubleshoot this issue?

A1: Poor resolution between MTX and 7-OH-MTX is a common challenge. Here’s a logical workflow to address this issue:

First, confirm the identity of your peaks using a pure standard of 7-OH-MTX if available. If you observe a shoulder on your MTX peak or asymmetrical peak shapes, co-elution is likely occurring.

Next, review your current chromatographic conditions. The key parameters to investigate are the mobile phase composition, pH, and the stationary phase. The resolution equation highlights three critical factors: capacity factor (k'), selectivity (α), and efficiency (N). To improve resolution, you need to manipulate these factors.

Troubleshooting Workflow for Poor Peak Resolution

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Outcome A Poor Resolution or Co-elution Observed B Verify Peak Identity (Use 7-OH-MTX standard) A->B Start Here C Adjust Mobile Phase (Organic content, pH, buffer) B->C If co-elution confirmed D Evaluate Stationary Phase (Different column chemistry) C->D If mobile phase adjustment is insufficient F Resolution Enhanced C->F Success E Optimize Flow Rate & Temperature D->E For further refinement D->F Success E->F Success

Caption: A logical workflow for troubleshooting poor peak resolution.

Q2: How does the mobile phase composition affect the separation of methotrexate and this compound?

A2: The mobile phase plays a crucial role in achieving adequate separation. Key aspects to consider are the organic modifier, buffer type, and pH.

  • Organic Modifier : Acetonitrile (B52724) and methanol (B129727) are the most commonly used organic modifiers. Varying the percentage of the organic modifier can significantly impact retention times and selectivity. A lower percentage of the organic modifier will generally increase retention times, which may improve resolution.

  • pH : The pH of the mobile phase is a critical parameter. Methotrexate has two carboxylic acid groups, and its charge state will change with pH. Operating at a pH where the two compounds have different charge states can enhance selectivity. For example, some methods utilize a phosphate (B84403) buffer at a pH of around 5.3 to 6.0.

  • Buffer Concentration : The buffer concentration can influence peak shape and retention time. A typical starting point is a buffer concentration in the range of 20-50 mM.

Q3: Which type of HPLC column is most suitable for separating methotrexate and this compound?

A3: Reversed-phase columns are the standard for this application. While C18 columns are widely used, the highly polar nature of these compounds can sometimes lead to poor peak shapes and short retention times.[1] If you are experiencing issues with a C18 column, consider these alternatives:

  • C8 Columns : These columns are less hydrophobic than C18 columns and can offer different selectivity for polar compounds.

  • Phenyl-Hexyl Columns : The phenyl chemistry of these columns can provide alternative selectivity through pi-pi interactions, which can be beneficial for aromatic compounds like methotrexate and its metabolite.

  • Embedded Polar Group (EPG) Columns : These columns are designed to provide better retention and peak shape for polar analytes.

Switching to a different column chemistry is a powerful tool when adjusting the mobile phase does not yield the desired resolution.

Experimental Protocols

Below are detailed methodologies from published studies that have successfully separated methotrexate and this compound.

Protocol 1: Isocratic HPLC-UV Method

This method is suitable for routine monitoring and offers simplicity in its mobile phase composition.

ParameterValue
Column C18 reversed-phase
Mobile Phase 100mM phosphate buffer pH 7.4 and acetonitrile (92:8 v/v)[2]
Flow Rate 1.0 mL/min[3]
Detection UV at 313 nm[3]
Temperature Ambient

Protocol 2: Gradient Elution LC-MS/MS Method

This method provides high sensitivity and specificity, making it ideal for bioanalytical applications.

ParameterValue
Column Zorbax C18 (3.5 µm, 2.1 x 100 mm)[4]
Mobile Phase A 0.2% formic acid in water[4]
Mobile Phase B Methanol[4]
Flow Rate 0.3 mL/min[4]
Column Temperature 35°C[4]
Detection Triple-quadrupole tandem mass spectrometer (positive ion mode)[4]
Mass Transitions MTX: m/z 455.1/308.1, 7-OH-MTX: m/z 471.0/324.1[4]

Gradient Program for Protocol 2:

Time (min)% Mobile Phase B
0-18% - 30%
1-230% - 60%
2-360% - 70%
3-3.570%

Sample Preparation Workflow

A crucial step for obtaining clean chromatograms and protecting your analytical column is proper sample preparation. For plasma or serum samples, protein precipitation is a common and effective technique.

G cluster_0 Sample Preparation A Collect Plasma/Serum Sample B Add Acetonitrile for Protein Precipitation A->B C Vortex and Centrifuge B->C D Collect Supernatant C->D E Inject into HPLC/LC-MS D->E

References

dealing with variability in 7-Hydroxymethotrexate immunoassay results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 7-Hydroxymethotrexate (7-OH-MTX) immunoassays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during experimentation, ensuring accurate and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the principle of a this compound immunoassay?

Athis compound immunoassays are typically competitive binding assays. In these assays, 7-OH-MTX in a sample competes with a labeled form of 7-OH-MTX (e.g., enzyme-labeled or radiolabeled) for a limited number of binding sites on an antibody specific to 7-OH-MTX. The amount of labeled 7-OH-MTX that binds to the antibody is inversely proportional to the concentration of 7-OH-MTX in the sample. The signal generated from the labeled component is then measured to determine the concentration of 7-OH-MTX. For example, in an enzyme immunoassay, the enzyme converts a substrate into a measurable product.[1]

Q2: What are the common sources of variability in 7-OH-MTX immunoassay results?

Variability in 7-OH-MTX immunoassay results can arise from several factors, including:

  • Cross-reactivity: The antibody used in the assay may cross-react with methotrexate (B535133) (MTX) or other metabolites like 2,4-diamino-N10-methylpteroic acid (DAMPA).[2][3][4]

  • Sample Matrix Effects: Components in the sample matrix (e.g., serum, plasma) can interfere with the antibody-antigen binding.[5]

  • Procedural Errors: Inconsistent pipetting, improper washing, incorrect incubation times or temperatures, and improper reagent preparation can all introduce significant variability.[6][7]

  • Reagent Quality: The quality and storage of kit components, including antibodies, enzyme conjugates, and substrates, are crucial for assay performance.[6]

Q3: How significant is the cross-reactivity with Methotrexate (MTX)?

The degree of cross-reactivity with MTX is a critical parameter of a 7-OH-MTX immunoassay. Some assays are designed to be highly specific for 7-OH-MTX with minimal cross-reactivity to MTX. For instance, a radioimmunoassay was developed with a very low cross-reactivity factor for methotrexate (2.5 x 10⁻⁴).[8][9] However, other immunoassays for MTX have shown significant interference from 7-OH-MTX, leading to overestimation of MTX levels.[2][3] It is essential to consult the assay's specifications for detailed cross-reactivity information.

Q4: What is the expected precision of a 7-OH-MTX immunoassay?

The precision of an immunoassay is typically expressed as the coefficient of variation (CV). For a radioimmunoassay for 7-OH-MTX, coefficients of variation for duplicate determinations were reported to be less than 15% for concentrations between 0.08 and 9 nmol/l.[8][9] Another study on a chemiluminescent microparticle immunoassay (CMIA) for MTX reported intraday and interday imprecision of less than 2.65% and 2.22%, respectively.[10]

Troubleshooting Guide

This guide provides solutions to common problems you may encounter during your this compound immunoassay experiments.

Problem Potential Cause Recommended Solution
High Background Signal Insufficient washing.[7][11]Increase the number of wash cycles and ensure complete aspiration of wash buffer between steps.
Non-specific binding of antibodies.[11]Use the blocking buffer recommended by the kit manufacturer. Ensure adequate incubation time for the blocking step.
Contaminated reagents or buffers.[7]Prepare fresh buffers for each assay. Use sterile, dedicated pipette tips for each reagent.
Overly long incubation times or high temperatures.[6]Strictly adhere to the incubation times and temperatures specified in the protocol.
Low or No Signal Inactive or expired reagents.[6]Check the expiration dates of all kit components. Ensure proper storage conditions have been maintained.
Omission of a critical reagent.Carefully review the assay protocol to ensure all steps were performed in the correct order and all reagents were added.
Improper sample preparation.[12]Follow the recommended sample preparation protocol, which may include protein precipitation.[12][13]
Incorrect plate reader settings.Verify that the plate reader is set to the correct wavelength for the substrate used.
High Variability Between Replicates Pipetting errors.[6][7]Use calibrated pipettes and ensure consistent pipetting technique. Pre-wet pipette tips.
"Edge effects" due to temperature gradients.[6][11]Ensure the entire plate is at a uniform temperature during incubation. Avoid stacking plates.
Inadequate mixing of reagents or samples.Gently vortex or mix all reagents and samples before use.
Poor Standard Curve Incorrect dilution of standards.[7]Carefully prepare serial dilutions of the standard according to the protocol. Use fresh dilution buffer.
Degraded standard.Reconstitute a fresh vial of the standard. Ensure proper storage of the stock solution.
Inappropriate curve fitting model.Use the curve fitting model recommended in the assay protocol (e.g., four-parameter logistic fit).

Quantitative Data Summary

Table 1: Performance Characteristics of this compound Immunoassays

ParameterAssay TypeValueReference
Precision (CV%) Radioimmunoassay< 15% (0.08 - 9 nmol/l)[8][9]
Chemiluminescent Microparticle Immunoassay (for MTX)Intraday: < 2.65%, Interday: < 2.22%[10]
Cross-reactivity with MTX Radioimmunoassay for 7-OH-MTX2.5 x 10⁻⁴[8][9]
Cross-reactivity of 7-OH-MTX in MTX assays Fluorescence Polarization Immunoassay (FPIA)0.6 - 2.0% (for 1-10 µmol/l of 7-OH-MTX)[14]
ARK Methotrexate Assay≤ 0.1%[1]
Various Immunoassays1 - 9%[4]

Experimental Protocols

Protocol 1: Sample Preparation (Protein Precipitation)

This is a general protocol for preparing serum or plasma samples. Specific protocols may vary by kit manufacturer.

  • Sample Collection: Collect blood samples in appropriate tubes (serum or plasma with specified anticoagulant).[1]

  • Centrifugation: Centrifuge the blood samples to separate the serum or plasma.

  • Protein Precipitation:

    • To 100 µL of serum or plasma, add 900 µL of a precipitating solvent like acetonitrile.[12] Some protocols may use methanol.[13][15]

    • Vortex the mixture for 2 minutes to ensure thorough mixing and protein precipitation.[12]

  • Centrifugation: Centrifuge the mixture at a high speed (e.g., 13,600 x g) for 5 minutes to pellet the precipitated proteins.[15]

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube without disturbing the protein pellet.

  • Dilution (if necessary): The supernatant may need to be further diluted with assay buffer to bring the 7-OH-MTX concentration within the dynamic range of the assay.[15]

Protocol 2: General Immunoassay Workflow (Competitive ELISA)

This protocol outlines the general steps for a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

  • Reagent Preparation: Prepare all reagents, including standards, controls, and wash buffer, according to the kit instructions. Allow all reagents to reach room temperature before use.[6]

  • Standard and Sample Addition: Add a specific volume of standards, controls, and prepared samples to the appropriate wells of the antibody-coated microplate.

  • Labeled 7-OH-MTX Addition: Add the enzyme-conjugated 7-OH-MTX to each well.

  • Incubation: Incubate the plate for the specified time and temperature to allow for competitive binding.

  • Washing: Wash the plate multiple times with wash buffer to remove any unbound components.

  • Substrate Addition: Add the enzyme substrate to each well.

  • Incubation: Incubate the plate in the dark to allow for color development.

  • Stop Reaction: Add the stop solution to each well to terminate the reaction.

  • Absorbance Reading: Read the absorbance of each well at the specified wavelength using a microplate reader.

  • Data Analysis: Calculate the concentration of 7-OH-MTX in the samples by plotting a standard curve and interpolating the sample values.

Visualizations

Immunoassay_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Analysis prep_reagents Prepare Reagents add_samples Add Samples/Standards prep_reagents->add_samples prep_samples Prepare Samples prep_samples->add_samples add_conjugate Add Labeled 7-OH-MTX add_samples->add_conjugate incubate1 Incubate add_conjugate->incubate1 wash Wash Plate incubate1->wash add_substrate Add Substrate wash->add_substrate incubate2 Incubate (Develop) add_substrate->incubate2 add_stop Add Stop Solution incubate2->add_stop read_plate Read Absorbance add_stop->read_plate calculate Calculate Results read_plate->calculate

Caption: General workflow for a competitive this compound immunoassay.

Cross_Reactivity cluster_analytes Analytes in Sample antibody 7-OH-MTX Antibody oh_mtx 7-OH-MTX oh_mtx->antibody High Affinity Binding mtx Methotrexate mtx->antibody Low Affinity Binding (Cross-reactivity) dampa DAMPA dampa->antibody Potential Cross-reactivity

Caption: Illustration of antibody cross-reactivity with related molecules.

Troubleshooting_Tree start Inconsistent Results? high_cv High CV Between Replicates? start->high_cv Yes poor_curve Poor Standard Curve? start->poor_curve No check_pipetting Review Pipetting Technique Use Calibrated Pipettes high_cv->check_pipetting Yes check_temp Ensure Uniform Plate Temperature high_cv->check_temp No check_std_prep Verify Standard Dilutions Prepare Fresh Standards poor_curve->check_std_prep Yes check_curve_fit Use Recommended Curve Fit poor_curve->check_curve_fit No bad_signal High Background or Low Signal? check_washing Optimize Wash Steps bad_signal->check_washing Yes check_mixing Verify Reagent/Sample Mixing check_temp->check_mixing check_curve_fit->bad_signal check_incubation Verify Incubation Times/Temps check_washing->check_incubation check_reagents Check Reagent Expiry/Storage check_incubation->check_reagents

Caption: Decision tree for troubleshooting immunoassay result variability.

References

Technical Support Center: Ensuring Reproducible 7-Hydroxymethotrexate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the reproducibility of 7-Hydroxymethotrexate (7-OHMTX) quantification.

Troubleshooting Guide

This guide addresses specific issues that may arise during the quantification of 7-OHMTX, particularly when using liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

Issue 1: Poor Peak Shape or Tailing

  • Question: My chromatogram for 7-OHMTX shows poor peak shape, such as tailing or fronting. What could be the cause and how can I fix it?

  • Answer: Poor peak shape can be attributed to several factors. First, ensure your mobile phase composition is optimal. The use of formic acid (e.g., 0.1-0.2%) in the aqueous mobile phase helps to protonate the carboxylic acid groups of 7-OHMTX, leading to better retention and peak shape on C18 columns.[1][2] Also, check the health of your analytical column. Over time, columns can degrade, leading to poor performance. A guard column can help extend the life of your main column. Finally, consider the injection solvent. If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion. Whenever possible, the sample solvent should match the initial mobile phase conditions.

Issue 2: High Variability in Results (Poor Precision)

  • Question: I am observing high variability (high coefficient of variation, %CV) in my replicate injections of 7-OHMTX standards or quality controls. What are the likely sources of this imprecision?

  • Answer: High variability can stem from several sources throughout the analytical workflow. Inconsistent sample preparation is a common culprit. Ensure that protein precipitation is complete and that pipetting is accurate and consistent. Automated liquid handlers can improve precision. Another factor could be instrument instability. Check for fluctuations in pump pressure, which could indicate a leak or bubble in the system. The autosampler may also be a source of variability; ensure the injection volume is consistent. For LC-MS/MS systems, an unstable spray in the ion source can lead to significant signal fluctuation. Check the spray needle position and for any blockages. Interday precision for 7-OHMTX quantification should typically be less than 15%.[1][2]

Issue 3: Inaccurate Results (Poor Accuracy)

  • Question: My calculated concentrations for quality control samples are consistently outside the acceptable range (e.g., ±15% of the nominal value). What should I investigate?

  • Answer: Inaccurate results can be due to several factors. Firstly, verify the accuracy of your calibration standards and quality control (QC) samples. Ensure that the stock solutions were prepared correctly and have not degraded. 7-OHMTX stock solutions are often prepared in a mixture of methanol (B129727), ammonium (B1175870) hydroxide, and water and stored at -80°C for stability.[1] Secondly, assess for matrix effects. The presence of other components in the sample matrix (e.g., plasma, urine) can suppress or enhance the ionization of 7-OHMTX, leading to inaccurate quantification.[1][2] Utilizing a stable isotope-labeled internal standard (IS) can help to compensate for matrix effects. If an IS is not available, a standard addition approach may be necessary to determine the extent of the matrix effect. Immunoassays are particularly prone to inaccuracies due to cross-reactivity with methotrexate (B535133) (MTX) and other metabolites.[3]

Issue 4: Signal Instability or Loss of Sensitivity

  • Question: I have noticed a gradual decrease in the 7-OHMTX signal over a sequence of injections. What could be causing this?

  • Answer: A progressive loss of signal can be due to the accumulation of matrix components on the analytical column or in the mass spectrometer's ion source. To address this, ensure your sample preparation method is effective at removing interferences. A simple protein precipitation may not be sufficient for complex matrices. Consider solid-phase extraction (SPE) for cleaner samples.[4] Regularly cleaning the ion source of the mass spectrometer is also crucial. Carryover from a high concentration sample to a subsequent low concentration sample can also be an issue.[1] Injecting a blank sample after a high concentration standard or sample can help to assess and mitigate carryover.[1]

Frequently Asked Questions (FAQs)

Q1: What is a typical linear range for 7-OHMTX quantification by LC-MS/MS?

A1: A typical linear range for the quantification of 7-OHMTX in human plasma using LC-MS/MS is from 5.0 to 10,000.0 ng/mL.[1][2] Another study reported a linear range of 20-2000 ng/mL.[5] The specific range should be validated for your particular instrument and assay.

Q2: What are acceptable levels of precision and accuracy for a validated 7-OHMTX assay?

A2: For a validated bioanalytical method, the intraday and interday precision (expressed as %CV) should be less than 15%, and the accuracy (expressed as the percentage of the nominal value) should be within ±15%.[1][2]

Q3: How should I prepare my stock and working solutions of 7-OHMTX?

A3: Stock solutions of 7-OHMTX can be prepared in a mixture of methanol, ammonium hydroxide, and water (e.g., 7:2:1, v/v/v) at a concentration of 1.0 mg/mL and stored at -80°C.[1] Working solutions can then be freshly prepared by diluting the stock solution with a methanol-water mixture (e.g., 1:9, v/v).[1]

Q4: What are the common sample preparation techniques for 7-OHMTX analysis in plasma?

A4: The most common and straightforward sample preparation technique is protein precipitation with a solvent like methanol or acetonitrile.[1][2][3] This is often followed by a dilution step to reduce matrix effects.[1][2] For cleaner samples, solid-phase extraction (SPE) can be employed.[4]

Q5: What are the key mass transitions for 7-OHMTX in positive ion mode mass spectrometry?

A5: A commonly used mass transition for 7-OHMTX in positive ion mode is m/z 471.0 → 324.1.[1][2] Other reported transitions include m/z 471.14 → 324.3 and m/z 471.2 → 324.1.[3][6]

Q6: Is 7-OHMTX stable in biological samples?

A6: Yes, 7-OHMTX has been shown to be stable under various storage conditions. Studies have demonstrated stability at room temperature for several hours, for at least 30 days at –40°C, and through multiple freeze-thaw cycles.[7] However, it is always recommended to validate the stability for your specific storage and handling conditions.

Quantitative Data Summary

Table 1: Summary of LC-MS/MS Method Validation Parameters for 7-OHMTX Quantification

ParameterReported ValuesReferences
Linearity Range (ng/mL) 5.0 - 10,000.0[1][2]
20 - 2000[5]
Intraday Precision (%CV) 1.90 - 6.86[1]
< 11.71[6]
1.0 - 14.5[5]
Interday Precision (%CV) 3.19 - 6.40[1]
< 11.71[6]
1.0 - 14.5[5]
Accuracy (% of Nominal) Within ±15[1][2]
88.1 - 109.8[5]
Extraction Recovery (%) 91.45 - 97.61[1][2]
57[6]
> 93.4[5]
Matrix Effect (%) 97.90 - 102.96[1][2]
No significant effects observed[5]

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

  • To a 100 µL aliquot of plasma sample, standard, or quality control, add a known amount of internal standard (if used).

  • Add 300 µL of methanol (or another suitable organic solvent) to precipitate the proteins.

  • Vortex the mixture for 1-2 minutes.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube.

  • For some methods, the supernatant may be diluted (e.g., 5-fold with 20% methanol in water) to reduce matrix effects.[2]

  • Inject an aliquot of the final solution into the LC-MS/MS system.

Protocol 2: LC-MS/MS Conditions for 7-OHMTX Analysis

  • LC Column: A C18 column is commonly used, for example, a Zorbax C18 (3.5 µm, 2.1 × 100 mm) or an Agilent Poroshell 120 SB-C18 (2.7 µm, 4.6 × 50 mm).[1][5]

  • Mobile Phase A: 0.2% formic acid in water.[1][2]

  • Mobile Phase B: Methanol.[1][2]

  • Flow Rate: 0.3 - 0.5 mL/min.[1][2][5]

  • Elution: A gradient elution is typically employed.

  • Injection Volume: 5 - 10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transition: m/z 471.0 → 324.1 (or other validated transition).[1][2]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is protein_precipitation Protein Precipitation (e.g., Methanol) add_is->protein_precipitation centrifuge Centrifugation protein_precipitation->centrifuge supernatant Collect Supernatant centrifuge->supernatant dilute Dilution (Optional) supernatant->dilute injection Injection dilute->injection lc_separation LC Separation (C18 Column) injection->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_processing Data Processing ms_detection->data_processing troubleshooting_logic cluster_precision Precision Issues (High %CV) cluster_accuracy Accuracy Issues (Bias) cluster_sensitivity Sensitivity Issues start Poor Reproducibility Observed precision_issue High Variability in Replicates start->precision_issue accuracy_issue QC Values Out of Range start->accuracy_issue sensitivity_issue Low or Decreasing Signal start->sensitivity_issue check_sample_prep Review Sample Prep (Pipetting, Consistency) precision_issue->check_sample_prep check_instrument Check Instrument Stability (Pump, Autosampler, Ion Source) precision_issue->check_instrument check_standards Verify Standard/QC Prep & Stability accuracy_issue->check_standards check_matrix Investigate Matrix Effects (Use IS or Standard Addition) accuracy_issue->check_matrix clean_system Clean Column & MS Ion Source sensitivity_issue->clean_system check_carryover Assess for Carryover (Inject Blanks) sensitivity_issue->check_carryover

References

Technical Support Center: Optimizing Mobile Phase for 7-Hydroxymethotrexate Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to selecting and optimizing the mobile phase for the separation of 7-Hydroxymethotrexate (7-OH-MTX) from its parent drug, Methotrexate (B535133) (MTX), and other metabolites.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating this compound from Methotrexate?

A1: The primary challenge lies in the structural similarity between this compound and Methotrexate. Both are polar compounds with multiple ionizable groups, leading to similar retention behaviors on reversed-phase columns. Achieving baseline separation requires careful optimization of the mobile phase composition, particularly pH and organic solvent ratio.

Q2: What are the most common column chemistries used for this separation?

A2: C18 and C8 columns are the most frequently used stationary phases for the separation of this compound and Methotrexate.[1] These provide the necessary hydrophobic interaction for retention, which can then be modulated by the mobile phase.

Q3: Why is the pH of the mobile phase so critical for this separation?

A3: The pH of the mobile phase directly influences the ionization state of both this compound and Methotrexate, which are weak acids.[2][3] Altering the pH changes their hydrophobicity and, consequently, their retention on a reversed-phase column. Fine-tuning the pH is a key strategy to manipulate the selectivity and achieve resolution between the two compounds.[4]

Q4: Which organic modifiers are typically used in the mobile phase?

A4: Acetonitrile (B52724) and methanol (B129727) are the most common organic modifiers used. Acetonitrile often provides better peak shape and lower UV cutoff compared to methanol. The choice between the two can affect the selectivity of the separation, so it is a parameter worth investigating during method development.

Q5: What is the role of a buffer in the mobile phase for this analysis?

A5: A buffer is essential to maintain a stable pH throughout the chromatographic run. This is crucial for reproducible retention times and peak shapes, especially for ionizable compounds like this compound and Methotrexate.[2] Common buffers include phosphate (B84403) and formate (B1220265).

Troubleshooting Guide

This guide addresses common issues encountered during the separation of this compound, with a focus on mobile phase-related solutions.

Problem Potential Mobile Phase-Related Cause Suggested Solution
Poor Resolution between 7-OH-MTX and MTX The mobile phase pH is not optimal for differential ionization of the two analytes. The organic solvent strength is too high, causing the analytes to elute too quickly and without sufficient separation.Adjust the mobile phase pH in small increments (e.g., 0.1-0.2 units) to find the optimal selectivity. A lower pH can increase the retention of 7-OH-MTX more than MTX.[4] Decrease the percentage of the organic modifier (acetonitrile or methanol) in the mobile phase to increase retention and improve separation.
Peak Tailing of 7-OH-MTX Peak Secondary interactions between the analyte and the stationary phase, often due to un-capped silanol (B1196071) groups on the silica (B1680970) support. The mobile phase pH is close to the pKa of the analyte, leading to mixed ionization states.Add a small amount of an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase to suppress silanol interactions. Adjust the mobile phase pH to be at least 1-2 units away from the pKa of 7-OH-MTX to ensure a single ionic form.
Co-elution of 7-OH-MTX with Endogenous Components The mobile phase does not provide sufficient selectivity to separate the analyte from matrix components.Modify the mobile phase by changing the organic solvent (e.g., from methanol to acetonitrile) or by adding a different buffer. A gradient elution may be necessary to resolve the analyte from complex matrix components.
Inconsistent Retention Times The mobile phase is not adequately buffered, leading to pH drift. The mobile phase is not properly degassed, causing pump cavitation and flow rate fluctuations. The mobile phase composition is changing due to evaporation of the organic component.Ensure the buffer concentration is sufficient (typically 10-25 mM) to maintain a stable pH. Always degas the mobile phase before use. Use a solvent reservoir cap that minimizes evaporation.
Broad Peaks The mobile phase composition is causing poor mass transfer kinetics. The flow rate is too high for the column and mobile phase viscosity.Optimize the organic solvent to water ratio. A mobile phase with lower viscosity (e.g., using acetonitrile instead of methanol) can improve peak shape. Reduce the flow rate to allow for better equilibration of the analyte between the stationary and mobile phases.

Data Presentation: Mobile Phase Compositions for this compound Separation

The following tables summarize various mobile phase compositions that have been successfully used for the separation of this compound.

Table 1: HPLC-UV Methods

Mobile Phase Composition Column Flow Rate (mL/min) Detection Wavelength (nm) Reference
Phosphate buffer (50 µmol/mL, pH 5.3) and acetonitrile (9:1, v/v)Capcell Pak C18 UG120 (150 mm × 4.6 mm, 5 µm)0.5Post-column derivatization with UV irradiation at 245 nm, fluorescence detection[1]
Tris-phosphate buffer (pH 5.7):methanol:acetonitrile (70:20:10, v/v/v)INERTSIL ODS-3V C-18 (250 mm x 4.6 mm)1.0313
Methanol and orthophosphoric acid (70:30, v/v)Luna C18 100 R (250 mm × 4.6 mm, 5 µm)1.5254[1]
Acetonitrile and H2O containing 0.1% trifluoroacetic acid (1:1, v/v)RP-C8 (250 mm × 4.6 mm, 5 µm)1.0Fluorescence (λex = 367 nm, λem = 463 nm)[1]

Table 2: LC-MS/MS Methods

Mobile Phase A Mobile Phase B Column Flow Rate (mL/min) Reference
0.2% formic acid and 5mM ammonium (B1175870) formate in waterAcetonitrileSynergi Hydro-RP (50 mm×2.0 mm, 2.5 μm)0.5
0.2% formic acid in waterMethanolAgilent ZORBAX C18 (100 mm x 2.1 mm, 3.5 µm)0.3[5]
0.1% formic acid in waterAcetonitrileAcculaim 120 C18 (50 mm x 2.1 mm, 3.0 µm)0.4
10% ammonium acetate (B1210297) solutionMethanolCMS9030 (50 mm x 2.1 mm, 3 µm)0.4[6]

Experimental Protocols

Protocol 1: HPLC-UV Method for Separation of this compound

This protocol is based on a method utilizing a phosphate buffer and acetonitrile mobile phase.[1]

1. Materials:

  • This compound and Methotrexate reference standards
  • Acetonitrile (HPLC grade)
  • Potassium dihydrogen phosphate (analytical grade)
  • Phosphoric acid (analytical grade)
  • Water (HPLC grade)
  • C18 reversed-phase HPLC column

2. Mobile Phase Preparation (Phosphate buffer pH 5.3 : Acetonitrile (90:10 v/v)):

  • Prepare a 50 mM potassium dihydrogen phosphate solution by dissolving the appropriate amount in HPLC grade water.
  • Adjust the pH of the buffer to 5.3 using phosphoric acid.
  • Filter the buffer through a 0.45 µm membrane filter.
  • Mix 900 mL of the filtered buffer with 100 mL of acetonitrile.
  • Degas the final mobile phase by sonication or vacuum filtration.

3. HPLC Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm
  • Mobile Phase: 90:10 (v/v) 50 mM Phosphate Buffer (pH 5.3) : Acetonitrile
  • Flow Rate: 1.0 mL/min
  • Injection Volume: 20 µL
  • Column Temperature: 30 °C
  • Detection: UV at 303 nm

4. Sample Preparation:

  • Accurately weigh and dissolve reference standards in a suitable solvent (e.g., mobile phase or a mixture of water and methanol).
  • For biological samples, perform a protein precipitation step followed by centrifugation and filtration of the supernatant before injection.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for selecting and optimizing the mobile phase for this compound separation.

Mobile_Phase_Optimization_Workflow cluster_start Initial Method Development cluster_optimization Optimization Cycle cluster_troubleshooting Troubleshooting Start Define Separation Goal: Separate 7-OH-MTX and MTX SelectColumn Select Column (e.g., C18, 250x4.6mm, 5µm) Start->SelectColumn InitialMobilePhase Choose Initial Mobile Phase (e.g., 80:20 ACN:Buffer) SelectColumn->InitialMobilePhase RunExperiment Run Initial Experiment InitialMobilePhase->RunExperiment EvaluateResults Evaluate Resolution, Peak Shape, and Retention Time RunExperiment->EvaluateResults GoodSeparation Separation Acceptable? EvaluateResults->GoodSeparation Optimize Optimize Mobile Phase GoodSeparation->Optimize No FinalMethod Final Validated Method GoodSeparation->FinalMethod Yes AdjustpH Adjust pH (e.g., lower pH to increase 7-OH-MTX retention) Optimize->AdjustpH AdjustOrganic Adjust Organic % (e.g., decrease %ACN to increase retention) Optimize->AdjustOrganic ChangeOrganic Change Organic Solvent (e.g., ACN to MeOH) Optimize->ChangeOrganic AdjustpH->RunExperiment AdjustOrganic->RunExperiment ChangeOrganic->RunExperiment

Caption: Workflow for mobile phase selection and optimization for this compound separation.

References

Technical Support Center: Measurement of Intracellular 7-Hydroxymethotrexate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of intracellular 7-Hydroxymethotrexate (7-OH-MTX). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the unique challenges associated with quantifying this critical methotrexate (B535133) metabolite within a cellular environment.

Frequently Asked Questions (FAQs)

Q1: Why is measuring intracellular 7-OH-MTX concentrations challenging?

Measuring intracellular 7-OH-MTX is difficult due to several factors:

  • Low Abundance: Intracellular concentrations of 7-OH-MTX are often significantly lower than its parent drug, methotrexate (MTX), and its polyglutamated forms, requiring highly sensitive analytical methods.

  • Complex Matrix: The intracellular environment is a complex mixture of proteins, lipids, salts, and other small molecules. This complex matrix can interfere with the analysis, leading to ion suppression or enhancement in mass spectrometry-based assays.[1]

  • Sample Preparation: The process of isolating intracellular contents is critical and prone to errors. Incomplete cell lysis, analyte degradation during extraction, and contamination from extracellular fluid can all lead to inaccurate results.

  • Analyte Stability: Like many metabolites, 7-OH-MTX may be unstable under certain conditions. Degradation can occur due to enzymatic activity, pH changes, or temperature fluctuations during sample handling and storage.[2]

Q2: What is the most common analytical method for quantifying intracellular 7-OH-MTX?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of 7-OH-MTX in biological samples.[3][4] This technique offers the high sensitivity and selectivity required to detect low intracellular concentrations and to distinguish 7-OH-MTX from MTX and other structurally related compounds.[5]

Q3: How can I ensure complete cell lysis to release intracellular 7-OH-MTX?

Achieving complete and consistent cell lysis is crucial. A common and effective method involves hypotonic lysis, where cells are resuspended in a hypotonic solution (e.g., ice-cold deionized water) to induce swelling and rupture of the cell membrane.[6] This can be followed by freeze-thaw cycles or sonication to ensure complete disruption.[7] Visual confirmation of cell lysis under a microscope is recommended during protocol development.[8]

Q4: What are matrix effects and how can I minimize them?

Matrix effects occur when components of the sample matrix other than the analyte of interest alter the ionization efficiency of the analyte, leading to inaccurate quantification.[1][9] In cellular extracts, phospholipids (B1166683) are a major cause of ion suppression.[1] To minimize matrix effects:

  • Efficient Sample Cleanup: Use protein precipitation[3][5] followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.

  • Chromatographic Separation: Optimize your HPLC/UHPLC method to separate 7-OH-MTX from co-eluting matrix components.

  • Use of an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) for 7-OH-MTX is highly recommended. A SIL-IS will co-elute with the analyte and experience similar matrix effects, allowing for accurate correction during data analysis.

Troubleshooting Guides

This section provides solutions to common problems encountered during the measurement of intracellular 7-OH-MTX.

Problem 1: Low or No Signal/Poor Sensitivity
Possible Cause Solution
Incomplete Cell Lysis Confirm cell lysis by microscopy. Optimize the lysis procedure by increasing the number of freeze-thaw cycles, adjusting sonication parameters, or testing different lysis buffers.[7][8]
Analyte Degradation Keep samples on ice at all times. Use protease and phosphatase inhibitors in your lysis buffer. Process samples quickly and store lysates at -80°C. Adding an antioxidant like ascorbic acid to the sample can also prevent degradation.[2][10]
Inefficient Extraction Ensure the extraction solvent is appropriate for 7-OH-MTX. A common method is protein precipitation with an equal volume of 0.5 M perchloric acid or cold methanol.[5][6] Ensure vigorous vortexing and adequate incubation time.
Low Intracellular Concentration Increase the number of cells used for the experiment. Ensure the cells were treated with a sufficient concentration of MTX and for an adequate duration to allow for metabolism to 7-OH-MTX.
Suboptimal LC-MS/MS Conditions Optimize MS parameters for 7-OH-MTX (e.g., cone voltage, collision energy). Ensure the mobile phase composition is suitable for analyte ionization; acidic mobile phases are often used for positive ion mode.[11]
Problem 2: High Variability Between Replicates
Possible Cause Solution
Inconsistent Cell Counting Use a reliable method for cell counting (e.g., automated cell counter) to ensure the same number of cells is used for each replicate. Normalize the final concentration to the exact cell number or total protein content.
Incomplete Removal of Extracellular Fluid Ensure cell pellets are washed thoroughly with ice-cold phosphate-buffered saline (PBS) or a similar isotonic solution before lysis to remove any extracellular 7-OH-MTX.
Precipitation of Analyte Ensure 7-OH-MTX is fully soluble in the final sample solvent before injection into the LC-MS/MS system. The sample solvent should be the same as or weaker than the initial mobile phase.[12]
Instrumental Instability Check for fluctuations in LC pressure and MS signal intensity. Run system suitability tests with a standard solution of 7-OH-MTX to ensure the instrument is performing consistently.

Quantitative Data Summary

The following tables provide a summary of typical validation parameters for the analysis of 7-OH-MTX in biological matrices, primarily plasma or serum, using LC-MS/MS. While specific data for intracellular matrices is limited in the literature, these values provide a useful reference for expected analytical performance.

Table 1: LC-MS/MS Method Performance for 7-OH-MTX Quantification

ParameterTypical RangeMatrixReference
Linearity Range 5.0 - 10,000.0 ng/mLHuman Plasma[4]
20 - 2000 ng/mLHuman Serum[3]
Lower Limit of Quantification (LLOQ) 5.0 ng/mLHuman Plasma[4]
Intra-day Precision (%RSD) 1.90% - 6.86%Human Plasma[4]
1.0% - 14.5%Human Serum[3]
Inter-day Precision (%RSD) 3.19% - 6.40%Human Plasma[4]
1.0% - 14.5%Human Serum[3]
Accuracy Within ±15%Human Plasma[4]
88.1% - 109.8%Human Serum[3]
Recovery 91.45% - 97.61%Human Plasma[4]
> 93.4%Human Serum[3]
Matrix Effect 97.90% - 102.96%Human Plasma[4]

Detailed Experimental Protocol

This protocol provides a general framework for the measurement of intracellular 7-OH-MTX. Optimization may be required depending on the cell type and experimental conditions.

1. Cell Culture and Harvesting

  • Culture cells to the desired confluency and treat with methotrexate as required by the experimental design.

  • Aspirate the culture medium and immediately place the culture dish on ice.

  • Wash the cells twice with 5-10 mL of ice-cold PBS to remove all traces of extracellular medium.

  • Harvest the cells using a cell scraper and transfer the cell suspension to a pre-chilled conical tube.

  • Centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant.

  • (Optional but recommended) Perform a final wash of the cell pellet with ice-cold PBS.

  • Accurately count the number of cells in an aliquot of the cell suspension before the final centrifugation.

2. Cell Lysis and Protein Precipitation

  • Resuspend the cell pellet in a known volume of ice-cold deionized water (e.g., 500 µL for 107 cells). Vortex gently.[6]

  • Perform three rapid freeze-thaw cycles by alternating between a dry ice/ethanol bath and a 37°C water bath.

  • Add an equal volume of ice-cold 0.5 M perchloric acid containing the stable isotope-labeled internal standard to precipitate proteins.[6]

  • Vortex vigorously for 30 seconds and incubate on ice for 10 minutes.[6]

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.[6]

  • Carefully transfer the supernatant to a new pre-chilled microcentrifuge tube. The sample is now ready for LC-MS/MS analysis or can be stored at -80°C.

3. LC-MS/MS Analysis

  • Chromatographic Column: C18 reverse-phase column (e.g., Agilent Poroshell 120 SB-C18, 4.6 × 50 mm, 2.7 µm).[3]

  • Mobile Phase A: 0.1% formic acid in water.[3]

  • Mobile Phase B: Methanol.[3]

  • Flow Rate: 0.5 mL/min.[3]

  • Gradient: Develop a suitable gradient to separate 7-OH-MTX from MTX and other potential interferences.

  • Mass Spectrometry: Use a triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).

  • MRM Transitions:

    • Methotrexate (MTX): m/z 455.1 → 308.1[4]

    • This compound (7-OH-MTX): m/z 471.0 → 324.1[4]

Visualizations

Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cell_culture 1. Cell Culture & Treatment cell_harvest 2. Harvest & Wash Cells cell_culture->cell_harvest cell_lysis 3. Cell Lysis (Hypotonic Shock + Freeze/Thaw) cell_harvest->cell_lysis protein_precip 4. Protein Precipitation (Perchloric Acid + IS) cell_lysis->protein_precip centrifugation 5. Centrifugation protein_precip->centrifugation supernatant_collection 6. Collect Supernatant centrifugation->supernatant_collection lc_ms_analysis 7. LC-MS/MS Analysis supernatant_collection->lc_ms_analysis data_processing 8. Data Processing & Quantification lc_ms_analysis->data_processing

Caption: Experimental workflow for intracellular 7-OH-MTX measurement.

TroubleshootingTree start Problem: Low or No Signal check_lysis Is cell lysis complete? start->check_lysis lysis_no No check_lysis->lysis_no No lysis_yes Yes check_lysis->lysis_yes Yes check_recovery Is analyte recovery low? recovery_no No check_recovery->recovery_no No recovery_yes Yes check_recovery->recovery_yes Yes check_ms Is MS sensitivity adequate? ms_no No check_ms->ms_no No ms_yes Yes check_ms->ms_yes Yes solution_lysis Solution: Optimize lysis protocol (e.g., more freeze-thaw cycles, sonication). Confirm with microscopy. lysis_no->solution_lysis lysis_yes->check_recovery recovery_no->check_ms solution_recovery Solution: Optimize extraction. Check for degradation (work on ice). Verify sample pH. recovery_yes->solution_recovery solution_ms Solution: Optimize MS parameters (source, collision energy). Check for matrix effects. ms_no->solution_ms solution_concentration Possible Cause: Analyte concentration is below LLOQ. Increase cell number. ms_yes->solution_concentration

Caption: Troubleshooting decision tree for low signal issues.

References

reducing analytical run time for high-throughput 7-Hydroxymethotrexate screening

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the high-throughput screening of 7-Hydroxymethotrexate (7-OH-MTX). Our aim is to help you reduce analytical run times and resolve common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most significant bottleneck for achieving high-throughput in 7-OH-MTX analysis?

A1: The primary bottleneck is often the chromatographic run time. Traditional HPLC methods can be time-consuming. To significantly reduce run times, transitioning to Ultra-High-Performance Liquid Chromatography (UHPLC) or optimizing existing HPLC methods for faster gradients is crucial. Several studies have demonstrated successful analysis of Methotrexate (MTX) and 7-OH-MTX with run times between 2.6 and 5 minutes using UHPLC-MS/MS systems.

Q2: How can I shorten my analytical run time without compromising the quality of my results?

A2: To shorten your run time effectively, consider the following strategies:

  • Employ UHPLC/UPLC Systems: These systems use smaller particle size columns (typically sub-2 µm) which allow for faster flow rates and shorter run times without sacrificing resolution.

  • Optimize Gradient Elution: A steeper gradient can significantly reduce the analysis time. Start with a higher initial percentage of the organic mobile phase and ramp up more quickly.

  • Use Shorter Columns: A shorter column with the same particle size will reduce the run time, though it may also decrease resolution. This is often a suitable trade-off in high-throughput environments.

  • Increase Flow Rate: Increasing the flow rate will decrease the retention time of your analytes. However, be mindful of the pressure limits of your system and column.

Q3: What are the recommended starting conditions for a rapid LC-MS/MS analysis of 7-OH-MTX?

A3: Based on published methods, here are some recommended starting points for developing a rapid analysis:

  • Column: A C18 reversed-phase column is commonly used. For high-throughput applications, consider shorter columns with smaller particle sizes (e.g., 50 mm length, sub-2.7 µm particle size).

  • Mobile Phase: A common mobile phase combination is a gradient of 0.1% or 0.2% formic acid in water (Solvent A) and methanol (B129727) or acetonitrile (B52724) (Solvent B).[1]

  • Flow Rate: For UHPLC systems, flow rates can typically be in the range of 0.3 to 0.5 mL/min.[1]

  • Detection: Tandem mass spectrometry (MS/MS) in positive electrospray ionization (ESI+) mode is highly selective and sensitive for 7-OH-MTX and MTX.

Q4: What is the most efficient sample preparation method for high-throughput 7-OH-MTX screening?

A4: For high-throughput screening, simple and fast sample preparation techniques are preferred. Protein precipitation is a widely used method due to its speed and simplicity.[2] This typically involves adding a cold organic solvent like methanol or acetonitrile to the plasma or serum sample, vortexing, and then centrifuging to pellet the precipitated proteins. The resulting supernatant can then be directly injected or further diluted before injection. While solid-phase extraction (SPE) can provide cleaner samples, it is generally more time-consuming and may not be necessary for the sensitivity and selectivity offered by modern LC-MS/MS systems.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Long Analytical Run Time Inefficient chromatographic method.Transition to a UHPLC/UPLC system. Optimize the gradient elution to be steeper. Use a shorter analytical column. Increase the mobile phase flow rate within system pressure limits.
Poor Peak Shape (Tailing or Fronting) Column contamination or degradation. Inappropriate mobile phase pH. Sample solvent stronger than the mobile phase.Flush the column with a strong solvent. Replace the column if necessary. Adjust the mobile phase pH to ensure the analyte is in a single ionic state. Ensure the sample is dissolved in a solvent weaker than or equal to the initial mobile phase.[3]
Low Signal Intensity / Poor Sensitivity Inefficient ionization in the mass spectrometer. Matrix effects (ion suppression or enhancement). Suboptimal sample preparation leading to analyte loss.Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature). Use a stable isotope-labeled internal standard to compensate for matrix effects. Evaluate different protein precipitation solvents or consider a simplified SPE protocol to improve recovery.[1]
High Background Noise Contaminated mobile phase or LC system. Impure reagents or solvents.Use high-purity, LC-MS grade solvents and reagents.[4] Filter mobile phases. Regularly flush the LC system with an appropriate cleaning solution.
Peak Splitting Partially clogged column frit. Column void. Sample injection in a solvent much stronger than the mobile phase.Replace the in-line filter or the column. Use a guard column to protect the analytical column. Dilute the sample in the initial mobile phase.[3]
Carryover (Analyte detected in blank injections) Inadequate cleaning of the injector needle and sample loop. Adsorption of the analyte to system components.Optimize the needle wash procedure with a strong, appropriate solvent. Use a series of blank injections after high-concentration samples.[5]
Retention Time Shifts Inconsistent mobile phase composition. Fluctuations in column temperature. Column aging.Prepare fresh mobile phase daily and ensure proper mixing. Use a column oven to maintain a stable temperature. Monitor column performance and replace it when retention times begin to shift significantly.[4]

Experimental Protocols

Rapid UPLC-MS/MS Method for 7-OH-MTX and MTX

This protocol is a generalized procedure based on common findings in the literature for rapid analysis.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma or serum sample in a microcentrifuge tube, add 300 µL of ice-cold methanol containing the internal standard (e.g., 7-OH-MTX-d3).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Inject into the UPLC-MS/MS system.

2. UPLC-MS/MS Conditions

ParameterRecommended Condition
Column C18 Reversed-Phase, 50 mm x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B in 2.0 min, hold for 0.5 min, return to initial conditions
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode ESI Positive
MS/MS Transitions Monitor specific precursor-to-product ion transitions for 7-OH-MTX, MTX, and the internal standard.

Note: These are starting parameters and should be optimized for your specific instrumentation and application.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis start Plasma/Serum Sample protein_precipitation Protein Precipitation (e.g., with cold Methanol) start->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation supernatant_transfer->evaporation reconstitution Reconstitution evaporation->reconstitution end_prep Prepared Sample reconstitution->end_prep injection Injection into UPLC end_prep->injection separation Chromatographic Separation injection->separation ionization Electrospray Ionization (ESI) separation->ionization detection MS/MS Detection ionization->detection data_analysis Data Analysis detection->data_analysis troubleshooting_logic cluster_solutions Potential Solutions start Analytical Issue (e.g., Long Run Time) solution1 Optimize Gradient start->solution1 Chromatography-related solution2 Use Shorter Column start->solution2 Chromatography-related solution3 Increase Flow Rate start->solution3 Chromatography-related solution4 Switch to UHPLC start->solution4 System-related end_node Resolution solution1->end_node solution2->end_node solution3->end_node solution4->end_node

References

Technical Support Center: 7-Hydroxymethotrexate Stability and Recovery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of sample pH on the stability and recovery of 7-Hydroxymethotrexate (7-OH-MTX).

Frequently Asked Questions (FAQs)

Q1: What is the primary impact of sample pH on this compound?

A1: Sample pH is a critical pre-analytical variable that significantly affects the stability and recovery of 7-OH-MTX. The compound exhibits pH-dependent solubility and stability. Acidic conditions, in particular, can lead to reduced solubility and potential precipitation of 7-OH-MTX, which is known to be less soluble than its parent compound, methotrexate (B535133) (MTX).[1] This can result in lower recovery and inaccurate quantification.

Q2: How does the stability of this compound compare to Methotrexate at different pH values?

Q3: What are the recommended pH conditions for storing samples containing this compound?

A3: To ensure the stability and prevent the precipitation of 7-OH-MTX, it is recommended to maintain the sample pH in a neutral to slightly alkaline range (pH 7-8). This is particularly important for urine samples, where the pH can be naturally acidic. Adjusting the pH of urine samples to the neutral or slightly alkaline range upon collection can help prevent the precipitation of 7-OH-MTX and improve recovery.

Q4: Can freezing and thawing of samples affect the stability of this compound?

A4: While there is no evidence of decay for MTX concentrations in samples stored at -20°C for up to 1.5 years, repeated freeze-thaw cycles should be avoided as a general best practice for biological samples to maintain the integrity of the analyte.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low recovery of 7-OH-MTX from plasma or urine samples. Precipitation due to acidic sample pH. 7-OH-MTX has a lower solubility in acidic conditions.- Ensure that the pH of the sample is adjusted to a neutral or slightly alkaline range (pH 7-8) as soon as possible after collection, especially for urine samples. - If precipitation is suspected, gently warm the sample and vortex to attempt redissolution before extraction. Centrifuge the sample to remove any remaining precipitate before analysis.
Incomplete extraction. - Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Ensure the pH of the extraction buffer is optimal for 7-OH-MTX recovery.
Inconsistent or variable 7-OH-MTX concentrations in replicate analyses. Ongoing degradation of 7-OH-MTX in the sample. This can be due to improper storage conditions or extreme pH.- Re-evaluate the sample storage conditions. Ensure samples are stored at the recommended temperature and protected from light. - Analyze samples as soon as possible after collection and processing. - Verify the pH of the sample matrix and adjust if necessary.
Precipitation during analysis. The mobile phase of the analytical method may not be suitable for maintaining the solubility of 7-OH-MTX.- Review the composition and pH of the mobile phase used in the HPLC or LC-MS/MS method. Ensure it is optimized for the analysis of 7-OH-MTX.
Presence of unexpected peaks in the chromatogram. Degradation of 7-OH-MTX. Exposure to extreme pH (acidic or alkaline) or light can lead to the formation of degradation products.- Conduct a forced degradation study to identify potential degradation products and ensure the analytical method can resolve them from the parent 7-OH-MTX peak. - Protect samples from light during collection, processing, and storage.

Quantitative Data on Stability

While specific kinetic stability data for this compound is limited in the literature, the following table summarizes the pH-dependent degradation of its parent compound, Methotrexate (MTX). This data can serve as a valuable reference, as 7-OH-MTX is expected to exhibit similar trends in stability, with the important caveat of its lower solubility at acidic pH.

Table 1: pH-Dependent Degradation of Methotrexate (MTX) under UV Irradiation

pHDegradation after 2 hours (%)Kinetic Constant (min⁻¹)
3.582.640.028
7.0< 170.013
9.5< 170.027

Data is for MTX in the presence of 3 mM/L H₂O₂ and UV radiation. The degradation was less than 17% at pH 7 and 9.5 under these conditions.[5]

Experimental Protocols

Protocol for Sample pH Adjustment and Storage
  • Objective: To ensure the stability and solubility of 7-OH-MTX in biological samples (plasma and urine) prior to analysis.

  • Materials:

    • pH meter or pH indicator strips

    • 0.1 M Sodium Hydroxide (NaOH)

    • 0.1 M Hydrochloric Acid (HCl)

    • Vortex mixer

    • Appropriate storage vials

  • Procedure:

    • Immediately after sample collection (plasma or urine), measure the pH.

    • If the pH is below 6.5, add 0.1 M NaOH dropwise while gently vortexing to adjust the pH to a range of 7.0-7.5.

    • If the pH is above 8.0, add 0.1 M HCl dropwise to bring it within the 7.0-7.5 range.

    • Once the pH is adjusted, aliquot the sample into appropriate storage vials.

    • Store the samples at -20°C or lower for short-term storage and at -80°C for long-term storage. Protect samples from light.

Protocol for Forced Degradation Study
  • Objective: To investigate the stability of 7-OH-MTX under various stress conditions and to identify potential degradation products.

  • Materials:

    • 7-OH-MTX standard

    • 0.1 M Hydrochloric Acid (HCl) for acidic degradation

    • 0.1 M Sodium Hydroxide (NaOH) for alkaline degradation

    • 3% Hydrogen Peroxide (H₂O₂) for oxidative degradation

    • Water bath or incubator

    • UV light chamber

    • HPLC or LC-MS/MS system

  • Procedure:

    • Acidic Degradation: Dissolve 7-OH-MTX in 0.1 M HCl and incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

    • Alkaline Degradation: Dissolve 7-OH-MTX in 0.1 M NaOH and incubate at 60°C for the same time intervals.

    • Oxidative Degradation: Dissolve 7-OH-MTX in a solution of 3% H₂O₂ and keep at room temperature for the specified time intervals.

    • Photolytic Degradation: Expose a solution of 7-OH-MTX to UV light (e.g., 254 nm) for the specified time intervals.

    • At each time point, take an aliquot of the stressed sample, neutralize it if necessary, and analyze it using a validated stability-indicating HPLC or LC-MS/MS method to determine the percentage of 7-OH-MTX remaining and to observe the formation of any degradation products.

Visualizations

Experimental_Workflow cluster_collection Sample Collection & Preparation cluster_analysis Sample Analysis cluster_troubleshooting Troubleshooting Collect_Sample Collect Plasma/Urine Sample Measure_pH Measure pH Collect_Sample->Measure_pH Immediate Adjust_pH Adjust pH to 7.0-7.5 Measure_pH->Adjust_pH If pH < 6.5 or > 8.0 Store_Sample Store at -80°C, Protected from Light Measure_pH->Store_Sample If pH is 6.5-8.0 Adjust_pH->Store_Sample Sample_Extraction Sample Extraction (SPE or LLE) Store_Sample->Sample_Extraction LC_MS_Analysis LC-MS/MS Analysis Sample_Extraction->LC_MS_Analysis Data_Processing Data Processing & Quantification LC_MS_Analysis->Data_Processing Low_Recovery Low Recovery? Data_Processing->Low_Recovery Low_Recovery->Measure_pH Check pH Adjustment

Caption: Experimental workflow for ensuring this compound stability.

Degradation_Pathway cluster_conditions Stress Conditions cluster_products Degradation Products MTX Methotrexate (MTX) AMP 4-amino-4-deoxy-10- methylpteroic acid (AMP) MTX->AMP  Hydrolysis N10_methyl N¹⁰-methyl-folic acid MTX->N10_methyl  Hydrolysis Photoproducts Various Photoproducts MTX->Photoproducts  Photodegradation Acidic_pH Acidic pH Alkaline_pH Alkaline pH UV_Light UV Light

Caption: Potential degradation pathways of Methotrexate under stress conditions.

References

mitigating adduct formation of 7-Hydroxymethotrexate in the ion source

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for mass spectrometry analysis of 7-Hydroxymethotrexate (7-OH-MTX). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate common issues, such as adduct formation, during LC-MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are adducts and why are they a problem in the analysis of 7-OH-MTX?

A: In electrospray ionization mass spectrometry (ESI-MS), an adduct is formed when the target analyte, 7-OH-MTX, associates with other ions present in the sample or mobile phase. Common adducts include sodium ([M+Na]⁺), potassium ([M+K]⁺), and ammonium (B1175870) ([M+NH₄]⁺). While the primary goal is typically to measure the protonated molecule ([M+H]⁺), the formation of these adducts can split the analyte signal across multiple species. This phenomenon can lead to several analytical challenges:

  • Reduced Sensitivity: The intensity of the desired [M+H]⁺ ion is decreased, potentially compromising the limit of detection.

  • Complicated Spectra: The presence of multiple adduct peaks for a single analyte complicates data interpretation.

  • Inaccurate Quantification: Variations in adduct formation between samples and standards can lead to poor quantitative accuracy and reproducibility.[1]

Q2: What are the primary sources of ions that form adducts, like sodium and potassium?

A: The primary sources of alkali metal ions are often ubiquitous in a laboratory setting and can be difficult to completely eliminate. Common sources include:

  • Glassware: Metal ions can leach from glass containers, especially in the presence of aqueous solvents.[1]

  • Reagents and Solvents: Impurities in mobile phase solvents, buffers, and sample diluents.

  • Sample Matrix: Biological samples, such as plasma or serum, naturally contain high concentrations of salts.[1]

  • Human Contact: Contamination can be introduced through handling.[1]

  • HPLC System: The surfaces of the HPLC column and tubing can be a source of metal ion absorption.[2]

Q3: Can I switch to negative ion mode to avoid these adducts?

A: While switching polarity is a valid strategy for some molecules, 7-OH-MTX is typically analyzed in positive ion mode, targeting the protonated molecule [M+H]⁺.[3][4] This is because its chemical structure readily accepts a proton. While you might observe deprotonated molecules [M-H]⁻ in negative mode, you may also encounter different adducts, such as chloride ([M+Cl]⁻), and potentially lower ionization efficiency compared to positive mode. Therefore, optimizing conditions in the more sensitive positive ion mode is generally the preferred approach.

Troubleshooting Guides

Issue 1: High levels of sodium [M+Na]⁺ and potassium [M+K]⁺ adducts are observed, reducing the [M+H]⁺ signal.

This is the most common issue when analyzing 7-OH-MTX. The goal is to increase the relative abundance of protons (H⁺) in the ion source to outcompete the alkali metal ions for association with the analyte.

Solution 1.1: Mobile Phase Optimization

The composition of your mobile phase is critical for controlling adduct formation.

Detailed Protocol:

  • Introduce an Acidic Modifier: Add a volatile acid to the aqueous mobile phase to provide a high concentration of protons. Formic acid is a common and effective choice.

    • Start with a concentration of 0.1% formic acid (v/v) in both the aqueous (A) and organic (B) mobile phases.[1][5] This ensures a consistent pH throughout the gradient elution.

  • Add a Volatile Ammonium Salt: To further suppress sodium adducts, introduce a volatile ammonium salt like ammonium formate (B1220265) or ammonium acetate (B1210297). The ammonium ions (NH₄⁺) can displace Na⁺ and K⁺ ions from the analyte.

    • Begin with a low concentration, for instance, 2-5 mM ammonium acetate or ammonium formate.[6] Be cautious, as higher concentrations (above 5 mM) can sometimes lead to ion suppression of the primary analyte.[7]

  • Consider Organic Solvent Choice: If method constraints allow, using acetonitrile (B52724) as the organic solvent may produce fewer sodium adducts compared to methanol.[7]

  • Evaluate Fluorinated Additives: For particularly persistent adduct issues, adding fluorinated acids (e.g., trifluoroacetic acid - TFA) or their ammonium salts can be highly effective at sequestering metal ions.[6] However, be aware that TFA is a strong ion-pairing agent and can cause significant ion suppression. Use it at very low concentrations (e.g., 0.01-0.05%).

Solution 1.2: Sample Preparation and Handling

Minimize the introduction of alkali metals from the start.

  • Use Plasticware: Whenever possible, use high-quality polypropylene (B1209903) or other plastic labware instead of glass to prepare samples, standards, and mobile phases.[1]

  • High-Purity Reagents: Utilize LC-MS grade solvents, water, and additives to ensure minimal metal ion contamination.

  • Sample Desalting: For complex biological matrices, consider a desalting step. Techniques like solid-phase extraction (SPE) or a simple protein precipitation followed by dilution can help remove endogenous salts.[3][8]

Solution 1.3: Instrument and Column Cleaning

Your LC system itself can be a source of contamination.

  • System Passivation: If the system has been previously used with mobile phases containing sodium or potassium salts (e.g., phosphate (B84403) buffers), it may require thorough cleaning. Flush the entire system with a chelator-containing solution or a mild acid/organic mixture.

  • Column Cleaning: Incorporate a low-pH wash step at the end of your analytical gradient, such as flushing with 50:50 methanol/0.1% formic acid, to help remove alkali metals that have adsorbed to the column surface.[2]

Issue 2: Poor reproducibility of the adduct-to-protonated molecule ratio ([M+Na]⁺/[M+H]⁺) across a batch.

Fluctuations in adduct levels can severely impact the precision of quantitative results.

Solution 2.1: Ion Source Parameter Optimization

Fine-tuning the ion source settings can help stabilize the ionization process and favor the formation of the protonated molecule.

Detailed Protocol:

  • Optimize Desolvation Temperature and Gas Flow: The temperature of the heated capillary/ion transfer tube and the flow rate of the drying gas (e.g., nitrogen) are critical.

    • Goal: Ensure efficient desolvation of the ESI droplets. Incomplete desolvation can promote adduct formation.

    • Action: Systematically vary the desolvation temperature (start around 250-350 °C) and gas flow. Monitor the absolute intensity of [M+H]⁺ and the ratio of [M+H]⁺ to [M+Na]⁺. Choose settings that maximize the former and the latter.

  • Adjust Nebulizer Gas Pressure: This parameter affects the size of the initial droplets formed.

    • Action: Vary the nebulizer pressure while infusing a standard solution of 7-OH-MTX. Smaller droplets generally desolvate more efficiently. Find a pressure that provides a stable and intense [M+H]⁺ signal.

  • Tune Source Voltages (Capillary and Cone/Fragmentor): These voltages influence the transfer of ions and can induce in-source fragmentation.

    • Capillary Voltage: Optimize for maximum ion transmission. A typical starting point for positive mode is 3000-4000 V.[9]

    • Cone/Fragmentor Voltage: This voltage can help dissociate weakly bound adducts. Gently increasing this voltage can sometimes reduce adduct signals in favor of the [M+H]⁺ ion. However, excessive voltage will fragment the analyte itself. Perform a tuning experiment to find the optimal value that maximizes the [M+H]⁺ signal without causing unwanted fragmentation.

Data and Experimental Protocols

Table 1: Effect of Mobile Phase Additives on 7-OH-MTX Signal

This table summarizes the expected qualitative effects of common mobile phase additives on the signal of 7-OH-MTX, based on general LC-MS principles. The goal is to maximize the [M+H]⁺ signal while minimizing adducts.

Mobile Phase AdditiveTypical ConcentrationExpected Effect on [M+H]⁺Expected Effect on [M+Na]⁺ & [M+K]⁺Potential Side Effects
None (Control) N/AVariable / LowHighPoor sensitivity and reproducibility
Formic Acid 0.1% (v/v)Significant Increase Significant Decrease Generally minimal; ideal for MS
Ammonium Acetate 2-5 mMModerate IncreaseModerate Decrease Can cause ion suppression at >5 mM[7]
Formic Acid + NH₄OAc 0.1% + 2-5 mMStrong Increase Strong Decrease Often provides the best balance
Trifluoroacetic Acid (TFA) 0.02 - 0.05%VariableVery Strong Decrease Significant ion suppression
Protocol: Optimizing Cone/Fragmentor Voltage to Reduce Adducts

This protocol describes how to experimentally determine the optimal cone (or fragmentor/skimmer) voltage to dissociate adducts without fragmenting the 7-OH-MTX molecule.

Objective: To find a voltage that maximizes the [M+H]⁺ / [M+Na]⁺ ratio.

Materials:

  • A standard solution of 7-OH-MTX (e.g., 100 ng/mL) in an initial mobile phase composition.

  • An infusion pump or the LC system configured for infusion.

  • Tandem quadrupole mass spectrometer.

Procedure:

  • Infuse the Standard: Infuse the 7-OH-MTX standard solution at a constant flow rate (e.g., 10 µL/min) directly into the mass spectrometer's ion source.

  • Set Initial MS Parameters: Set the mass spectrometer to scan a mass range that includes the [M+H]⁺ (m/z 471.2) and [M+Na]⁺ (m/z 493.2) ions for 7-OH-MTX. Use standard ion source settings for temperature and gas flows as a starting point.

  • Ramp the Cone Voltage: Create an experiment where the cone/fragmentor voltage is ramped in discrete steps. For example, from 10 V to 100 V in 5 V increments.

  • Acquire Data: At each voltage step, acquire a full scan mass spectrum for a short duration (e.g., 10-15 seconds) to obtain a stable signal.

  • Analyze the Results:

    • For each voltage step, record the absolute intensity of the [M+H]⁺ ion and the [M+Na]⁺ ion.

    • Plot the intensities of both ions as a function of the cone voltage.

    • Identify the voltage at which the [M+H]⁺ signal is maximal.

    • Observe the voltage at which the [M+Na]⁺ signal begins to decrease significantly.

    • Select the optimal voltage: Choose a voltage that provides a high [M+H]⁺ signal while substantially reducing the [M+Na]⁺ signal. This is often just before the point where the [M+H]⁺ intensity begins to drop due to fragmentation.

Visualizations

Diagram 1: Troubleshooting Workflow for Adduct Formation

Adduct_Troubleshooting start_node High Adduct Signal ([M+Na]⁺, [M+K]⁺) p1 Step 1: Mobile Phase Optimization Add 0.1% Formic Acid start_node->p1 process_node process_node decision_node decision_node solution_node solution_node d1 Adducts Still Problematic? p1->d1 p2 Add 2-5 mM Ammonium Acetate d1->p2 Yes s1 Analysis Optimized d1->s1 No d2 Adducts Still Problematic? p2->d2 p3 Step 2: Check Labware & Reagents Use Plasticware & LC-MS Grade Solvents d2->p3 Yes d2->s1 No d3 Adducts Still Problematic? p3->d3 p4 Step 3: Ion Source Tuning Increase Cone/Fragmentor Voltage d3->p4 Yes d3->s1 No p4->s1

Caption: A step-by-step workflow for troubleshooting and mitigating adduct formation.

Diagram 2: Ion Formation Pathways in the ESI Source

Ion_Formation cluster_source ESI Droplet cluster_gas_phase Gas Phase Ions (To MS) M 7-OH-MTX (M) MH [M+H]⁺ (Desired Ion) M->MH Protonation (Favored by Acid) MNa [M+Na]⁺ (Adduct Ion) M->MNa Adduction (Undesired) H H⁺ Na Na⁺

Caption: Competing ionization pathways for 7-OH-MTX in the ion source.

References

Validation & Comparative

A Comparative Guide to the Validation of a Novel HPLC-UV Method for 7-Hydroxymethotrexate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the therapeutic drug monitoring and pharmacokinetic studies of methotrexate (B535133) (MTX), the accurate quantification of its primary metabolite, 7-hydroxymethotrexate (7-OH-MTX), is of paramount importance. This guide provides a detailed comparison of a novel High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for 7-OH-MTX against a traditional approach, supported by experimental data and detailed protocols.

Methodology Comparison: Novel vs. Traditional HPLC-UV

The advent of new stationary phases and solvent compositions in HPLC has led to the development of novel methods with improved performance characteristics over traditional techniques. This comparison focuses on a recently developed method and a conventional approach for the simultaneous determination of MTX and 7-OH-MTX.

Table 1: Comparison of Chromatographic Conditions

ParameterNovel HPLC-UV MethodTraditional HPLC-UV Method
Column Phenomenex Jupiter C18Agilent Zorbax® RP C18-ODS
Mobile Phase 50 mM Sodium Acetate (B1210297) Buffer (pH 3.6) and Methanol (B129727) (87:13, v/v)50 mM Ammonium (B1175870) Acetate Buffer (pH 6.0) and Methanol (77:23, v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Detection Wavelength 290 nm313 nm
Internal Standard Folic AcidNot specified in some methods, p-Aminoacetophenone used in others.[1]

Performance Characteristics: A Data-Driven Analysis

The validation of any analytical method is crucial to ensure its reliability and reproducibility. The following tables summarize the key performance parameters of the novel and traditional HPLC-UV methods based on published validation data.

Table 2: Summary of Validation Parameters

Validation ParameterNovel HPLC-UV MethodTraditional HPLC-UV Method
Linearity Range (µg/mL) 0.05 - 8.94[2]5.0 - 150.0[3]
Lower Limit of Quantification (LLOQ) (µg/mL) 0.05[2]2.3 (as ng/mL for MTX)[3]
Precision (%RSD) < 6.3% (for 7-OH-MTX)[3]< 8.9% (for 7-OH-MTX)[4]
Accuracy/Recovery (%) 96.5 ± 1.4[2]67.6 - 76.1 (for 7-OH-MTX)[4]

The novel method demonstrates a significantly lower limit of quantification and a wider linear range at the lower end, making it more suitable for studies where low concentrations of 7-OH-MTX are expected.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods.

Novel HPLC-UV Method: Experimental Protocol
  • Sample Preparation: Plasma samples are deproteinized using a 5% aqueous acetonitrile (B52724) solution containing 5% trichloroacetic acid.[3] Folic acid is added as an internal standard.

  • Chromatographic Separation: The analysis is performed on a Phenomenex Jupiter C18 column. The mobile phase consists of a mixture of 50 mM sodium acetate buffer (pH 3.6) and methanol (87:13, v/v) pumped at a flow rate of 1.0 mL/min.[2]

  • UV Detection: The absorbance is monitored at 290 nm.[2]

Traditional HPLC-UV Method: Experimental Protocol
  • Sample Preparation: Serum extraction is carried out using SEP-PAK C-18 cartridges. The dried residue is reconstituted in 5 mM HCl to enhance separation from serum peaks.[4]

  • Chromatographic Separation: An Agilent Zorbax® RP C18-ODS column (4.6 x 250 mm, 5 μm) is used. The mobile phase is a mixture of 50 mM ammonium acetate buffer (pH 6.0) and methanol (77:23, v/v) with a flow rate of 1.0 mL/min.[3]

  • UV Detection: Ultraviolet detection is performed at 313 nm.[3][5]

Visualizing the Workflow

To provide a clear overview of the analytical processes, the following diagrams illustrate the experimental workflows for both the novel and traditional methods.

Novel_HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis start Plasma Sample deproteinization Deproteinization (Acetonitrile/TCA) start->deproteinization add_is Add Internal Standard (Folic Acid) deproteinization->add_is centrifuge Centrifugation add_is->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into HPLC supernatant->injection separation Chromatographic Separation (Phenomenex Jupiter C18) injection->separation detection UV Detection (290 nm) separation->detection data Data Acquisition & Analysis detection->data

Caption: Experimental workflow for the novel HPLC-UV method.

Traditional_HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis start Serum Sample spe Solid Phase Extraction (SEP-PAK C-18) start->spe elution Elution spe->elution evaporation Evaporation to Dryness elution->evaporation reconstitution Reconstitution (5 mM HCl) evaporation->reconstitution prepared_sample Prepared Sample reconstitution->prepared_sample injection Inject into HPLC prepared_sample->injection separation Chromatographic Separation (Agilent Zorbax RP C18-ODS) injection->separation detection UV Detection (313 nm) separation->detection data Data Acquisition & Analysis detection->data

Caption: Experimental workflow for the traditional HPLC-UV method.

References

A Comparative Guide: Cross-Validation of LC-MS/MS and Immunoassay for 7-Hydroxymethotrexate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is paramount for pharmacokinetic studies and therapeutic drug monitoring. This guide provides an objective comparison of two common analytical methods for measuring 7-Hydroxymethotrexate (7-OH-MTX), the primary metabolite of the chemotherapeutic agent methotrexate (B535133) (MTX): Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Immunoassay.

This document outlines the experimental protocols for each method, presents a comprehensive table of performance data, and utilizes diagrams to illustrate the analytical workflow and key methodological differences. This information is intended to assist in the selection of the most appropriate assay for specific research and clinical needs.

Introduction to this compound and Analytical Challenges

Methotrexate is widely used in the treatment of various cancers and autoimmune diseases. Its metabolite, 7-OH-MTX, has significantly lower pharmacological activity but can contribute to nephrotoxicity, making its monitoring crucial, especially in high-dose MTX therapy. The analytical challenge lies in accurately quantifying 7-OH-MTX in the presence of the parent drug, MTX, and other endogenous compounds in biological matrices. Immunoassays, while rapid and widely available, are known to have potential cross-reactivity with MTX and its metabolites, which can lead to an overestimation of MTX concentrations.[1][2] In contrast, LC-MS/MS offers high specificity and sensitivity, allowing for the distinct quantification of both MTX and 7-OH-MTX.[3][4]

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS is considered the gold standard for the quantification of small molecules in complex biological samples due to its high selectivity and sensitivity.

1. Sample Preparation (Protein Precipitation):

  • To a 100 µL aliquot of plasma or serum sample, add 300 µL of methanol (B129727) containing an internal standard (e.g., methotrexate-d3).

  • Vortex the mixture for 3 minutes to precipitate proteins.

  • Centrifuge at 13,600 x g for 5 minutes.

  • Transfer the supernatant to a new tube and dilute with an aqueous solution (e.g., 20% methanol in water) to ensure compatibility with the mobile phase.

  • Centrifuge again under the same conditions.

  • Inject a small aliquot (e.g., 5 µL) of the final supernatant into the LC-MS/MS system.

2. Liquid Chromatography (LC):

  • Column: A C18 reversed-phase column (e.g., Agilent Poroshell 120 SB-C18, 4.6 × 50 mm, 2.7 µm) is commonly used.[4]

  • Mobile Phase: A gradient elution is typically employed using two solvents:

    • Mobile Phase A: 0.1% or 0.2% formic acid in water.[4]

    • Mobile Phase B: Methanol or acetonitrile.[4]

  • Flow Rate: A typical flow rate is 0.5 mL/min.[4]

  • Gradient Program: The gradient starts with a low percentage of organic phase (Mobile Phase B), which is gradually increased to elute the analytes of interest.

3. Tandem Mass Spectrometry (MS/MS):

  • Ionization: Electrospray ionization (ESI) in positive mode is generally used.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions are monitored for 7-OH-MTX, MTX, and the internal standard.

    • 7-OH-MTX Transition: m/z 471.0 → 324.1.

    • MTX Transition: m/z 455.1 → 308.1.

Immunoassay Protocol (Enzyme Multiplied Immunoassay Technique - EMIT® as an Example)

Immunoassays are widely used in clinical laboratories for therapeutic drug monitoring due to their speed and automation capabilities. The following is a general protocol for a homogeneous enzyme immunoassay.

1. Principle:

  • This assay is based on the competition between the drug in the sample and a drug labeled with the enzyme glucose-6-phosphate dehydrogenase (G6PDH) for binding sites on an antibody.

  • Enzyme activity is reduced upon antibody binding. The concentration of the drug in the sample is proportional to the measured enzyme activity.

2. Sample Collection and Handling:

  • Serum or plasma is the required specimen.

  • Samples should be protected from light as methotrexate is light-sensitive.

3. Assay Procedure (Automated Analyzer):

  • Reagent Preparation: Reconstitute antibody/substrate and enzyme reagents as per the manufacturer's instructions.

  • Calibration: Perform a multi-point calibration using the provided calibrators.

  • Sample Analysis:

    • The automated analyzer pipettes the sample, antibody/substrate reagent, and enzyme reagent into a reaction cuvette.

    • The mixture is incubated, and the rate of absorbance change is measured spectrophotometrically.

    • The concentration of the drug in the sample is calculated from the calibration curve.

Performance Comparison: LC-MS/MS vs. Immunoassay

The following table summarizes the key performance characteristics of LC-MS/MS and various immunoassays for the quantification of methotrexate and the impact of 7-OH-MTX.

Performance ParameterLC-MS/MSImmunoassay (e.g., FPIA, EMIT, EIA)
Specificity High; can differentiate between MTX and 7-OH-MTX.Variable; subject to cross-reactivity with 7-OH-MTX and other metabolites, which can lead to overestimation of MTX levels.[1][2]
Sensitivity (LLOQ) Typically in the low ng/mL or nmol/L range (e.g., 5.0 ng/mL for 7-OH-MTX).Generally in the µmol/L range (e.g., 0.01 µmol/L for MTX).[1]
Linearity Range Wide dynamic range (e.g., 5.0-10000.0 ng/mL for 7-OH-MTX).Narrower range; samples with high concentrations often require dilution.
Precision (%CV) Typically < 15% for both intra-day and inter-day precision.[4]Generally < 10-15%, but can vary between assays and platforms.
Accuracy (%Bias) High accuracy, with bias generally within ±15%.Can be biased, especially in samples with high concentrations of 7-OH-MTX.[1][2]
Sample Throughput Lower throughput due to chromatographic separation.High throughput, suitable for routine clinical monitoring.
Cost & Complexity Higher initial instrument cost and requires specialized personnel.Lower cost per sample and can be fully automated.

Visualizing the Methodologies

To better understand the workflows and comparative aspects of these two analytical techniques, the following diagrams are provided.

experimental_workflow Cross-Validation Experimental Workflow cluster_sample Patient Sample cluster_lcms LC-MS/MS Analysis cluster_ia Immunoassay Analysis cluster_comparison Data Comparison Sample Plasma/Serum Sample ProteinPrecip Protein Precipitation Sample->ProteinPrecip AutomatedAnalyzer Automated Immunoassay Analyzer Sample->AutomatedAnalyzer Centrifugation1 Centrifugation ProteinPrecip->Centrifugation1 SupernatantTransfer Supernatant Transfer & Dilution Centrifugation1->SupernatantTransfer LC_Separation LC Separation (C18 Column) SupernatantTransfer->LC_Separation MSMS_Detection MS/MS Detection (MRM) LC_Separation->MSMS_Detection LCMS_Result [7-OH-MTX] & [MTX] MSMS_Detection->LCMS_Result DataAnalysis Correlation & Bias Analysis LCMS_Result->DataAnalysis IA_Reaction Competitive Binding Reaction AutomatedAnalyzer->IA_Reaction SignalDetection Signal Detection IA_Reaction->SignalDetection IA_Result Apparent [MTX] SignalDetection->IA_Result IA_Result->DataAnalysis logical_comparison LC-MS/MS vs. Immunoassay for 7-OH-MTX cluster_lcms LC-MS/MS cluster_ia Immunoassay LCMS Liquid Chromatography- Tandem Mass Spectrometry LCMS_Pros Advantages: - High Specificity (distinguishes metabolites) - High Sensitivity - High Accuracy - Wide Dynamic Range LCMS->LCMS_Pros LCMS_Cons Disadvantages: - Lower Throughput - Higher Cost & Complexity - Requires Skilled Personnel LCMS->LCMS_Cons IA Immunoassay (e.g., EMIT, FPIA, ELISA) IA_Pros Advantages: - High Throughput - Lower Cost per Sample - Fully Automated - Rapid Turnaround Time IA->IA_Pros IA_Cons Disadvantages: - Potential for Cross-Reactivity  (overestimation of MTX) - Lower Specificity - Narrower Dynamic Range IA->IA_Cons

References

A Comparative Guide to the Pharmacokinetics of 7-Hydroxymethotrexate and Methotrexate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the pharmacokinetic profiles of a drug and its metabolites is paramount for optimizing therapeutic efficacy and minimizing toxicity. This guide provides a detailed comparison of the pharmacokinetics of the widely used anticancer and anti-inflammatory agent, methotrexate (B535133) (MTX), and its principal metabolite, 7-hydroxymethotrexate (7-OH-MTX). This comparison is supported by experimental data to offer a clear perspective on their absorption, distribution, metabolism, and excretion.

Overview of Methotrexate and its Metabolism

Methotrexate is a folate antagonist that inhibits dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cellular replication.[1] A significant pathway in its metabolism is the conversion to this compound, a reaction catalyzed by hepatic aldehyde oxidase.[1] While 7-OH-MTX is a substantially less potent inhibitor of DHFR than its parent compound, its accumulation can influence the overall therapeutic and toxicological profile of methotrexate.[1] The formation of 7-OH-MTX is a dose-dependent phenomenon, becoming more significant at higher doses of methotrexate.[2]

Comparative Pharmacokinetic Parameters

The pharmacokinetic properties of methotrexate and this compound have been investigated across various species and patient populations. The following tables summarize key quantitative data from these studies, providing a comparative overview of their disposition in the body.

Table 1: Pharmacokinetic Parameters in Preclinical Models
ParameterSpeciesMethotrexateThis compoundStudy Details
Terminal Half-life (t½) Rat90.6 min97.2 min4 mg/kg IV dose in pentobarbital-anesthetized rats.[3]
RatBiphasic eliminationLonger second phase half-life than MTX1 mg/kg single IV bolus injections to unanesthetized rats.[4]
Rabbit2.4 - 3.6 h (dose-dependent)0.45 hIV doses of 1.33, 4, and 12 mg/kg for MTX; 4 mg/kg for 7-OH-MTX.[5]
Total Clearance Rat9.2 ml/kg/min9.6 ml/kg/min4 mg/kg IV dose.[3]
Volume of Distribution (Vd) RatLarger central compartmentSmaller central compartment1 mg/kg IV bolus.[4]
Human (9-year-old boy)0.8 L/kg (apparent)Threefold less than MTX (apparent)High-dose MTX therapy (33.6 g/m²).[6]
Excretion (200 min post-dose) Rat48.2% in urine, 31.6% in bile11.2% in urine, 72.8% in bile4 mg/kg IV dose.[3]
Metabolism to 7-OH-MTX Rat5.8% of dose appeared in bile as 7-OH-MTX-4 mg/kg IV dose.[3]
Table 2: Pharmacokinetic Parameters in Human Studies
ParameterPatient PopulationMethotrexateThis compoundStudy Details
Terminal Elimination Half-life (t½) Rheumatoid Arthritis55 h (median)116 h (median)15 mg MTX administered IV, IM, and PO.[7][8]
Acute Lymphoblastic Leukemia (child)~18 h (second phase)~16 h (second phase)High-dose MTX therapy (33.6 g/m²).[6]
Plasma Protein Binding General~50% (mainly albumin)~90%Does not significantly displace MTX from plasma proteins.[1]
Psoriasis52-53% (mean bound fraction)Not specifiedLow-dose oral MTX.[9]
Renal Clearance PsoriasisAccounts for ~65% of total clearance4-8% of parent compound's renal clearanceLow-dose oral MTX.[9]
Urinary Excretion (24h) Rheumatoid Arthritis>80% as intact drug~3% of the dose15 mg MTX administration.[7][8]

Experimental Protocols

The data presented in this guide are derived from various experimental studies. Below are generalized methodologies for the key experiments cited.

Animal Pharmacokinetic Studies
  • Subjects: Male Wistar rats or New Zealand white rabbits are commonly used.

  • Drug Administration: Methotrexate or this compound is typically administered as a single intravenous (IV) bolus injection or infusion. For oral bioavailability studies, administration is via gavage.

  • Sample Collection: Blood samples are collected at predetermined time points from a cannulated artery or vein. Urine and bile may also be collected over specific intervals.

  • Sample Analysis: Plasma, urine, and bile concentrations of methotrexate and this compound are quantified using High-Performance Liquid Chromatography (HPLC).[10]

  • Pharmacokinetic Analysis: The concentration-time data are analyzed using pharmacokinetic modeling software to determine parameters such as half-life, clearance, and volume of distribution. Elimination is often described by biphasic or triphasic models.[4][6][8]

Human Pharmacokinetic Studies
  • Subjects: Studies are conducted in patients with specific conditions (e.g., rheumatoid arthritis, acute lymphoblastic leukemia, psoriasis) for whom methotrexate is a standard treatment.

  • Drug Administration: Methotrexate is administered via various routes, including intravenous, intramuscular (IM), and oral (PO), often as part of a therapeutic regimen.[7]

  • Sample Collection: Serial blood samples are drawn at specified times after drug administration. Urine is often collected over a 24-hour period.

  • Sample Analysis: Concentrations of methotrexate and this compound in plasma and urine are determined by validated HPLC methods.

  • Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate key pharmacokinetic parameters. Non-compartmental or compartmental analysis is employed to model the drug's behavior.

Visualizing Key Processes

To better illustrate the relationships and processes described, the following diagrams are provided in the DOT language for Graphviz.

cluster_absorption Administration & Absorption cluster_distribution Distribution cluster_metabolism Metabolism (Liver) cluster_excretion Excretion MTX_Administered Methotrexate (Administered) (IV, IM, PO) MTX_Plasma Methotrexate (in Plasma) MTX_Administered->MTX_Plasma Absorption MTX_Tissues Tissues MTX_Plasma->MTX_Tissues Distribution 7OH_MTX_Plasma This compound (in Plasma) MTX_Plasma->7OH_MTX_Plasma Metabolism Urine Urine MTX_Plasma->Urine Renal Excretion (unchanged) Bile Bile MTX_Plasma->Bile Biliary Excretion Aldehyde_Oxidase Aldehyde Oxidase Aldehyde_Oxidase->7OH_MTX_Plasma 7OH_MTX_Plasma->Urine Renal Excretion 7OH_MTX_Plasma->Bile Biliary Excretion

Caption: Overview of Methotrexate Pharmacokinetics.

Start Start: MTX Administration Blood_Sampling Serial Blood Sampling Start->Blood_Sampling Urine_Bile_Collection Urine and/or Bile Collection Start->Urine_Bile_Collection Sample_Processing Sample Processing (e.g., Centrifugation) Blood_Sampling->Sample_Processing Urine_Bile_Collection->Sample_Processing HPLC_Analysis HPLC Analysis (Quantification of MTX and 7-OH-MTX) Sample_Processing->HPLC_Analysis Data_Analysis Pharmacokinetic Data Analysis (Modeling and Parameter Calculation) HPLC_Analysis->Data_Analysis Results End: Pharmacokinetic Profile Data_Analysis->Results

Caption: Experimental Workflow for Pharmacokinetic Analysis.

Key Differences and Implications

  • Distribution: 7-OH-MTX exhibits a smaller volume of distribution compared to methotrexate, indicating it is less extensively distributed into tissues.[4]

  • Elimination Half-Life: The terminal elimination half-life of 7-OH-MTX is notably longer than that of methotrexate, suggesting a slower clearance from the body.[4][7][8]

  • Excretion Pathway: While both compounds are excreted renally, biliary excretion is a more significant pathway for 7-OH-MTX compared to methotrexate in rats.[3]

  • Clinical Relevance of 7-OH-MTX: The accumulation of 7-OH-MTX, particularly in patients receiving high-dose methotrexate, is of clinical importance. Due to its lower aqueous solubility compared to methotrexate, high concentrations of 7-OH-MTX can precipitate in the renal tubules, potentially leading to nephrotoxicity.[1] Furthermore, elevated levels of 7-OH-MTX have been associated with hepatotoxicity.[11][12]

  • Impact on Efficacy: The conversion of methotrexate to the less active 7-OH-MTX may influence the overall therapeutic efficacy. Studies in rheumatoid arthritis patients suggest that individuals with a higher rate of metabolism to 7-OH-MTX may have a less favorable clinical response.[13] Folic acid supplementation has been shown to reduce the formation of 7-OH-MTX, which may potentiate the efficacy of methotrexate.[13][14]

References

Comparative Analysis of the Nephrotoxic Potential of 7-Hydroxymethotrexate and Methotrexate

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

High-dose methotrexate (B535133) (HD-MTX) is a cornerstone in the treatment of various malignancies, including osteosarcoma and acute lymphoblastic leukemia. However, its clinical utility is often hampered by significant nephrotoxicity. A key player in this toxicity is its primary metabolite, 7-Hydroxymethotrexate (7-OH-MTX). This guide provides a detailed comparison of the nephrotoxic potential of methotrexate and its 7-hydroxy metabolite, supported by experimental data and methodologies.

Data-Driven Comparison of Nephrotoxic Potential

The nephrotoxicity associated with high-dose methotrexate therapy is a complex issue involving both the parent drug and its metabolite. The following tables summarize key quantitative data that highlight the differences in their physicochemical properties and their impact on renal function.

ParameterMethotrexate (MTX)This compound (7-OH-MTX)Significance
Aqueous Solubility Higher3- to 5-fold less soluble than MTX[1]. Four times less soluble in human urine[2].The lower solubility of 7-OH-MTX significantly increases its propensity to precipitate in the renal tubules, leading to obstruction[2][3][4].
Cytotoxicity HighTwo orders of magnitude less cytotoxic to human melanoma and acute lymphoblastic leukemia cells in vitro[5].While less cytotoxic in some cancer cell lines, its direct toxic effects on renal and hepatic cells have been demonstrated[6].
Renal Clearance Primarily cleared by the kidneys[3][7].Slower clearance from plasma compared to MTX[8].Delayed clearance of 7-OH-MTX can lead to prolonged exposure of the renal tubules to this less soluble and directly toxic compound.

Table 1: Comparative Physicochemical and Pharmacokinetic Properties

BiomarkerMethotrexate-Induced EffectsThis compound-Induced EffectsReference
Serum Creatinine (B1669602) Increased levels are a key indicator of MTX-induced nephrotoxicity. An increase of >50% from baseline within 24-36 hours is a strong predictor of delayed MTX elimination[2].Administration of 100 mg/kg in rats resulted in a 2.6-fold increase in serum creatinine after 5 hours[6].[2][6]
Blood Urea Nitrogen (BUN) Elevated BUN is a common finding in MTX-induced acute kidney injury.Not explicitly detailed in the provided results, but often correlates with increases in serum creatinine.
Histopathological Changes Can cause direct tubular injury, interstitial nephritis, and tubular precipitation[9].In rats, induced intraluminal cellular debris and yellow microscopic precipitations in kidney tubules[6][10].[6][9][10]

Table 2: Impact on Key Renal Biomarkers and Histopathology

A study on pediatric non-Hodgkin lymphoma patients treated with HD-MTX identified the maximum concentration (Cmax) of both MTX and 7-OH-MTX as reliable predictors of nephrotoxicity. The proposed Cmax thresholds for a high risk of nephrotoxicity were 9.26 μmol/L for MTX and 0.66 μmol/L for 7-OH-MTX[11][12].

Mechanisms of Nephrotoxicity

The renal damage induced by methotrexate and its 7-hydroxy metabolite is multifactorial, involving both direct and indirect mechanisms.

  • Intratubular Precipitation: This is a primary mechanism of MTX-induced nephrotoxicity. Both MTX and, more significantly, 7-OH-MTX have low solubility in acidic urine, leading to their crystallization and precipitation within the renal tubules[2][3]. This obstruction can cause acute kidney injury and delay the clearance of both compounds, thereby amplifying their toxicity[3].

  • Direct Tubular Injury: Both compounds can exert a direct toxic effect on renal tubular cells[9][13]. Studies in rats have shown that 7-OH-MTX can cause morphological damage to the kidneys, including the presence of intraluminal cellular debris, even in the absence of crystal precipitation[6].

  • Oxidative Stress and Inflammation: Methotrexate has been shown to induce oxidative stress, inflammation, and apoptosis in renal tissue[7][13]. This involves the upregulation of pro-apoptotic proteins like BAX and inflammatory mediators such as NF-kB[7].

  • Hemodynamic Alterations: Methotrexate can cause vasoconstriction of the afferent arterioles, leading to reduced renal blood flow and glomerular filtration rate[3].

cluster_0 Initiating Factors cluster_1 Primary Mechanisms cluster_2 Cellular Effects cluster_3 Clinical Outcome High-Dose Methotrexate High-Dose Methotrexate This compound Formation This compound Formation High-Dose Methotrexate->this compound Formation Intratubular Precipitation Intratubular Precipitation High-Dose Methotrexate->Intratubular Precipitation Direct Tubular Cell Injury Direct Tubular Cell Injury High-Dose Methotrexate->Direct Tubular Cell Injury Afferent Arteriolar Vasoconstriction Afferent Arteriolar Vasoconstriction High-Dose Methotrexate->Afferent Arteriolar Vasoconstriction This compound Formation->Intratubular Precipitation This compound Formation->Direct Tubular Cell Injury Acidic Urine Acidic Urine Acidic Urine->Intratubular Precipitation Acute Kidney Injury Acute Kidney Injury Intratubular Precipitation->Acute Kidney Injury Oxidative Stress Oxidative Stress Direct Tubular Cell Injury->Oxidative Stress Inflammation (NF-kB activation) Inflammation (NF-kB activation) Direct Tubular Cell Injury->Inflammation (NF-kB activation) Apoptosis (BAX upregulation) Apoptosis (BAX upregulation) Direct Tubular Cell Injury->Apoptosis (BAX upregulation) Afferent Arteriolar Vasoconstriction->Acute Kidney Injury Oxidative Stress->Acute Kidney Injury Inflammation (NF-kB activation)->Acute Kidney Injury Apoptosis (BAX upregulation)->Acute Kidney Injury

Figure 1. Signaling pathways in MTX and 7-OH-MTX induced nephrotoxicity.

Experimental Protocols for Assessing Nephrotoxicity

The evaluation of drug-induced nephrotoxicity relies on a combination of in vivo and in vitro models.

In Vivo Animal Models:

  • Species: Rats and mice are commonly used to model methotrexate-induced nephrotoxicity[6][14].

  • Drug Administration: Methotrexate is typically administered as a single high dose via intraperitoneal injection to induce acute kidney injury[14]. For 7-OH-MTX studies, it has been administered to rats at doses of 100 mg/kg to mimic clinical exposure levels[6].

  • Sample Collection: Blood samples are collected at various time points to measure serum creatinine, BUN, and drug concentrations. Urine is collected to assess volume, pH, and the presence of crystals.

  • Endpoint Analysis: At the end of the study, animals are euthanized, and kidneys are harvested for histopathological examination and analysis of molecular markers of injury, inflammation, and apoptosis (e.g., via immunohistochemistry or western blotting for proteins like BAX, Bcl-2, and NF-kB)[7].

Animal Model Selection (e.g., Rats) Animal Model Selection (e.g., Rats) Baseline Measurements (Blood, Urine) Baseline Measurements (Blood, Urine) Animal Model Selection (e.g., Rats)->Baseline Measurements (Blood, Urine) Drug Administration (MTX or 7-OH-MTX) Drug Administration (MTX or 7-OH-MTX) Baseline Measurements (Blood, Urine)->Drug Administration (MTX or 7-OH-MTX) Time-course Monitoring Time-course Monitoring Drug Administration (MTX or 7-OH-MTX)->Time-course Monitoring Blood Sampling (Creatinine, BUN, Drug Levels) Blood Sampling (Creatinine, BUN, Drug Levels) Time-course Monitoring->Blood Sampling (Creatinine, BUN, Drug Levels) Urine Collection (Volume, pH, Crystals) Urine Collection (Volume, pH, Crystals) Time-course Monitoring->Urine Collection (Volume, pH, Crystals) Euthanasia & Tissue Harvest Euthanasia & Tissue Harvest Time-course Monitoring->Euthanasia & Tissue Harvest Data Interpretation Data Interpretation Blood Sampling (Creatinine, BUN, Drug Levels)->Data Interpretation Urine Collection (Volume, pH, Crystals)->Data Interpretation Histopathological Analysis Histopathological Analysis Euthanasia & Tissue Harvest->Histopathological Analysis Molecular Analysis (e.g., Western Blot, IHC) Molecular Analysis (e.g., Western Blot, IHC) Euthanasia & Tissue Harvest->Molecular Analysis (e.g., Western Blot, IHC) Histopathological Analysis->Data Interpretation Molecular Analysis (e.g., Western Blot, IHC)->Data Interpretation Conclusion Conclusion Data Interpretation->Conclusion

Figure 2. Experimental workflow for in vivo assessment of nephrotoxicity.

In Vitro Cell Culture Models:

  • Cell Lines: Human kidney cell lines, such as human embryonic kidney (HEK293) cells or proximal tubule epithelial cells, can be used.

  • Treatment: Cells are exposed to varying concentrations of methotrexate and this compound.

  • Assays:

    • Cytotoxicity Assays: MTT or LDH assays are used to measure cell viability and death.

    • Apoptosis Assays: Flow cytometry with Annexin V/Propidium Iodide staining can quantify apoptotic and necrotic cells.

    • Oxidative Stress Assays: Measurement of reactive oxygen species (ROS) production.

    • Gene and Protein Expression Analysis: qPCR and Western blotting to assess changes in markers of apoptosis and inflammation.

Conclusion

Both methotrexate and its primary metabolite, this compound, contribute to the nephrotoxicity observed during high-dose therapy. However, 7-OH-MTX appears to be a more significant driver of this toxicity due to its substantially lower aqueous solubility, which promotes its precipitation in the renal tubules. Furthermore, direct toxic effects of 7-OH-MTX on renal and hepatic cells have been demonstrated in preclinical models. These findings underscore the importance of monitoring both methotrexate and this compound levels in patients receiving high-dose therapy to mitigate the risk of severe nephrotoxicity. Future research should focus on strategies to reduce the formation of 7-OH-MTX or enhance its clearance.

References

A Comparative Guide to 7-Hydroxymethotrexate Measurement Methods for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of analytical techniques for the quantification of 7-Hydroxymethotrexate, a critical metabolite in methotrexate (B535133) therapy. This guide provides a comparative overview of common measurement methods, supported by experimental data, to aid in the selection of the most appropriate technique for research and clinical applications.

The accurate measurement of this compound (7-OHMTX), the primary and potentially nephrotoxic metabolite of the widely used anticancer and immunosuppressive drug methotrexate (MTX), is crucial for therapeutic drug monitoring and pharmacokinetic studies. The accumulation of 7-OHMTX has been associated with renal toxicity, making its precise quantification essential for patient safety and treatment efficacy. This guide compares the performance of commonly employed analytical methods for 7-OHMTX measurement—High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Immunoassays—providing researchers and drug development professionals with the data to make informed decisions.

Comparative Analysis of Analytical Methods

The choice of an analytical method for 7-OHMTX quantification depends on the specific requirements of the study, including desired sensitivity, specificity, sample throughput, and available instrumentation. Chromatographic methods like HPLC and LC-MS/MS are considered the gold standard due to their high specificity and ability to simultaneously measure both MTX and 7-OHMTX. Immunoassays, while offering rapid turnaround times, can be susceptible to cross-reactivity, potentially leading to inaccurate results.

Quantitative Performance Data

The following tables summarize the quantitative performance characteristics of HPLC, LC-MS/MS, and Immunoassay methods for the measurement of 7-OHMTX, as reported in various studies.

Table 1: Comparison of Precision and Recovery for 7-OHMTX Measurement Methods

Analytical MethodPrecision (Coefficient of Variation, CV%)Recovery (%)
HPLC Between-day CV: 8.9%[1]67.6 - 76.1%[1]
Measurement Precision: 6.2%[2]Clean-up Recovery: 72%[2]
LC-MS/MS Intraday Precision: 1.90% - 6.86%[3]> 90%[3]
Interday Precision: 3.19% - 6.40%[3]
Immunoassays (EMIT/FPIA) Data on direct precision for 7-OHMTX is limited due to cross-reactivity issues. These assays are designed for MTX.Not applicable as these are competitive binding assays.

Table 2: Comparison of Linearity and Limit of Quantification (LOQ) for 7-OHMTX Measurement Methods

Analytical MethodLinearity RangeLimit of Quantification (LOQ)
HPLC 0.084 to 6.83 mg/L[2]Not explicitly stated in the provided results.
LC-MS/MS 0.25–50 μM[4]Sufficient for therapeutic drug monitoring[3]
5.0-10000.0 ng/mL[3]
Immunoassays (EMIT/FPIA) Not applicable for direct 7-OHMTX quantification.Not applicable for direct 7-OHMTX quantification.

Table 3: Cross-Reactivity of Immunoassays with this compound

Immunoassay MethodCross-Reactivity with 7-OHMTXImpact on MTX Measurement
EMIT (Enzyme-Multiplied Immunoassay Technique) Significant cross-reactivity[5]Overestimation of MTX levels, particularly at later time points after infusion[5]
FPIA (Fluorescence Polarization Immunoassay) Lower cross-reactivity compared to EMIT[5]Less overestimation of MTX levels compared to EMIT[5]

Experimental Workflows and Signaling Pathways

To provide a clearer understanding of the processes involved, the following diagrams illustrate a general experimental workflow for 7-OHMTX measurement and the metabolic pathway of methotrexate.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data_analysis Data Analysis SampleCollection 1. Plasma/Serum Collection ProteinPrecipitation 2. Protein Precipitation (e.g., with methanol (B129727) or acetonitrile) SampleCollection->ProteinPrecipitation Centrifugation 3. Centrifugation ProteinPrecipitation->Centrifugation SupernatantTransfer 4. Supernatant Transfer Centrifugation->SupernatantTransfer Injection 5. Injection into Analytical System SupernatantTransfer->Injection Immunoassay Alternative: Immunoassay (EMIT or FPIA) SupernatantTransfer->Immunoassay Chromatography 6. Chromatographic Separation (HPLC or LC-MS/MS) Injection->Chromatography Detection 7. Detection (UV or Mass Spectrometry) Chromatography->Detection Quantification 8. Quantification against Calibration Curve Detection->Quantification Immunoassay->Quantification Reporting 9. Result Reporting Quantification->Reporting mtx_pathway cluster_cell Hepatocyte / Renal Tubular Cell cluster_toxicity Nephrotoxicity Mechanisms MTX_ext Methotrexate (Extracellular) MTX_int Methotrexate (Intracellular) MTX_ext->MTX_int Influx Transporters (e.g., OAT1/3) OHMTX_int This compound (Intracellular) MTX_int->OHMTX_int Aldehyde Oxidase (Liver) TubularInjury Direct Tubular Cell Injury MTX_int->TubularInjury Accumulation Crystal Renal Tubule Crystal Precipitation OHMTX_int->Crystal Excretion OHMTX_int->TubularInjury Accumulation

References

A Comparative Guide to the Validation of Analytical Methods for 7-Hydroxymethotrexate Following FDA Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of 7-Hydroxymethotrexate (7-OH-MTX), a primary metabolite of the widely used chemotherapeutic agent, Methotrexate (B535133) (MTX). Adherence to the principles of analytical method validation, as outlined by the U.S. Food and Drug Administration (FDA), is critical for ensuring the reliability and accuracy of data in pharmaceutical development and clinical monitoring.[1] This document synthesizes data from published studies to facilitate the selection and implementation of a suitable analytical method for 7-OH-MTX.

Core Principles of Analytical Method Validation (as per FDA and ICH Q2(R2) Guidelines)

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[1][2] The International Council for Harmonisation (ICH) guideline Q2(R2), adopted by the FDA, provides a framework for validating analytical procedures.[2][3][4] Key validation characteristics include:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[3]

  • Accuracy: The closeness of test results obtained by the method to the true value.[3]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD).

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of an analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Comparative Analysis of Analytical Methods for this compound

The following tables summarize the performance characteristics of various High-Performance Liquid Chromatography (HPLC)-based methods for the determination of 7-OH-MTX. These methods are commonly employed due to their high sensitivity and specificity.

Parameter Method 1: HPLC-UV Method 2: HPLC-MS/MS Method 3: HPLC with Fluorescence Detection
Linearity Range 25–400 nmol/L5–1000 ng/mLNot explicitly stated, but LOQ is 0.38 ng/mL
Accuracy (% Recovery) 67.6 to 76.1%96.33% to 108.94%Not explicitly stated
Precision (% RSD) 8.9% (between-day)< 7.67% (intra- and inter-batch)Not explicitly stated
Limit of Quantitation (LOQ) Not explicitly statedNot explicitly stated, but linearity starts at 5 ng/mL0.38 ng/mL
Matrix SerumHuman PlasmaHuman Plasma
Reference [5][6][7][8]

Table 1: Comparison of Performance Characteristics of Analytical Methods for this compound.

Experimental Protocols

Method 1: HPLC with UV Detection
  • Sample Preparation: Serum extraction using SEP-PAK C-18 cartridges. The dried residue is reconstituted in 5 mM HCl to enhance separation from endogenous serum components.[5]

  • Chromatographic Conditions:

    • Column: Not explicitly stated.

    • Mobile Phase: Not explicitly stated.

    • Detection: UV spectrophotometry.[5]

Method 2: HPLC-MS/MS
  • Sample Preparation: Simple protein precipitation with a mixture of methanol (B129727) and acetonitrile (B52724) (1:1).[6]

  • Chromatographic Conditions:

    • Column: Synergi Hydro-RP column (50 mm×2.0 mm, 2.5 μm).[6]

    • Elution: Gradient elution program.[6]

    • Detection: Tandem mass spectrometry (MS/MS).[6]

Method 3: HPLC with Fluorescence Detection
  • Sample Preparation: Protein removal from plasma using 5% trichloroacetic acid.[7][8]

  • Chromatographic Conditions:

    • Column: Capcell Pak C18 UG120 (150 mm × 4.6 mm, 5 µm).[7]

    • Mobile Phase: Isocratic elution with a mixture of phosphate (B84403) buffer (50 μmol/mL at pH 5.3) and acetonitrile (9:1, v/v) at a flow rate of 0.5 mL/min.[7]

    • Detection: Post-column photolytic degradation by UV irradiation (245 nm) to produce fluorescent products, followed by fluorescence detection (Excitation: 368 nm, Emission: 425 nm).[7][8]

Visualizing the Analytical Method Validation Workflow

The following diagram illustrates the typical workflow for validating an analytical method in accordance with FDA guidelines.

Analytical_Method_Validation_Workflow A Define Intended Use of the Method B Develop Analytical Procedure A->B C Write Validation Protocol B->C D Execute Validation Experiments C->D E Assess Validation Parameters D->E F Specificity / Selectivity E->F G Linearity & Range E->G H Accuracy E->H I Precision (Repeatability & Intermediate) E->I J LOD & LOQ E->J K Robustness E->K L System Suitability E->L M Document Results in Validation Report F->M G->M H->M I->M J->M K->M L->M N Implement for Routine Use M->N O Ongoing Method Performance Monitoring N->O

Caption: Workflow of Analytical Method Validation according to FDA Guidelines.

Logical Relationship of Key Validation Parameters

The interplay between several key validation parameters is crucial for establishing a reliable analytical method. The following diagram illustrates these relationships.

Validation_Parameter_Relationship cluster_core Core Performance cluster_limits Detection Capability Accuracy Accuracy Robustness Robustness Accuracy->Robustness Tested Under Varied Conditions Precision Precision LOQ Limit of Quantitation (LOQ) Precision->LOQ Determines Precision->Robustness Tested Under Varied Conditions Linearity Linearity Linearity->Accuracy Linearity->Precision Linearity->Robustness Tested Under Varied Conditions LOD Limit of Detection (LOD) LOQ->LOD Specificity Specificity Specificity->Accuracy Impacts Specificity->Precision

Caption: Interrelationship of Key Analytical Method Validation Parameters.

References

A Comparative Analysis of 7-Hydroxymethotrexate and DAMPA in Methotrexate Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methotrexate (B535133) (MTX), a cornerstone of chemotherapy and immunosuppressive treatments, undergoes significant metabolism in the body, leading to the formation of various metabolites. Among these, 7-hydroxymethotrexate (7-OH-MTX) and 2,4-diamino-N10-methylpteroic acid (DAMPA) are of considerable interest due to their distinct pharmacological profiles and potential impact on therapeutic outcomes and toxicity. This guide provides a detailed comparative analysis of 7-OH-MTX and DAMPA, supported by experimental data, to aid researchers in understanding their roles in methotrexate therapy.

At a Glance: Key Differences

FeatureThis compound (7-OH-MTX)DAMPA (2,4-diamino-N10-methylpteroic acid)
Formation Major metabolite formed in the liver by aldehyde oxidase.[1][2]Formed in the intestine by bacterial enzymes or through the action of carboxypeptidase-G2 (glucarpidase).[3]
Cytotoxicity Exhibits cytotoxic activity, though significantly less potent than methotrexate.[4][5]Generally considered non-cytotoxic.[6]
Clinical Significance Associated with nephrotoxicity due to its low aqueous solubility and potential for crystallization in renal tubules.[7][8] May contribute to MTX resistance.[4]Primarily an inactive metabolite. Its formation by glucarpidase is a rescue strategy for methotrexate-induced renal dysfunction.[3][6]
Elimination Primarily renal elimination.Eliminated more rapidly than methotrexate, suggesting non-renal elimination pathways.[6]

In-Depth Comparison: Efficacy and Cytotoxicity

The cytotoxic effects of methotrexate are primarily mediated through the inhibition of dihydrofolate reductase (DHFR), a key enzyme in folate metabolism, leading to the disruption of DNA synthesis.[9] While 7-OH-MTX retains some inhibitory activity against folate-dependent enzymes, it is considerably less potent than the parent drug.[9] In contrast, DAMPA is considered to be a non-cytotoxic metabolite.[3][6]

Table 1: Comparative Cytotoxicity (IC50 Values)
CompoundCell LineIC50 (µM)Exposure TimeReference
This compoundRAJI (Human Burkitt's lymphoma)102 hours[5]
This compoundHuman bone marrow granulocyte-macrophage stem cells1802 hours[5]
DAMPAMolt-4 (Human leukemia)>100Not specified[6]
MethotrexateCCRF-CEM (Human leukemia)5.7 ± 2.44 hours[1]
MethotrexateMOLT-4 (Human leukemia)4.3 ± 0.64 hours[1]
MethotrexateHTC-116 (Human colorectal cancer)0.1548 hours[10]
MethotrexateA-549 (Human lung carcinoma)0.1048 hours[10]

Pharmacokinetic Profiles

The pharmacokinetic properties of 7-OH-MTX and DAMPA differ significantly, influencing their systemic exposure and potential for toxicity.

Table 2: Comparative Pharmacokinetic Parameters
ParameterThis compound (in Humans)DAMPA (in Nonhuman Primates)
Mean Clearance Not consistently reported, but generally slower than MTX.1.9 L/kg/h[6]
Terminal Half-life (t½) ~116 hours (in rheumatoid arthritis patients)[11]51 minutes[6]
Volume of Distribution (Vd) Approximately threefold less than MTX.[12]Not specified.
Primary Route of Elimination Renal[13]Primarily non-renal metabolism.[6]

Experimental Protocols

Cytotoxicity Assessment using MTT Assay

This protocol outlines a standard procedure for determining the cytotoxic effects of 7-OH-MTX and DAMPA on a selected cancer cell line.

Materials:

  • Cancer cell line (e.g., CCRF-CEM, RAJI)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound and DAMPA stock solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 7-OH-MTX and DAMPA in culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compounds. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan (B1609692) Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Pharmacokinetic Analysis of Metabolites in Plasma

This protocol provides a general workflow for the analysis of 7-OH-MTX and DAMPA concentrations in plasma samples following methotrexate administration.

Materials:

  • Plasma samples from subjects treated with methotrexate

  • Internal standard (e.g., stable isotope-labeled 7-OH-MTX and DAMPA)

  • Protein precipitation agent (e.g., acetonitrile (B52724) or methanol)

  • High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) system

  • Analytical column suitable for reverse-phase chromatography

Procedure:

  • Sample Preparation: Thaw plasma samples on ice. To a small volume of plasma (e.g., 100 µL), add the internal standard and the protein precipitation agent. Vortex to mix and then centrifuge to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

  • HPLC-MS/MS Analysis: Inject a small volume of the supernatant onto the HPLC-MS/MS system.

    • Chromatographic Separation: Use a suitable gradient elution program to separate 7-OH-MTX, DAMPA, and the internal standard on the analytical column.

    • Mass Spectrometric Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent and product ions of each analyte and the internal standard.

  • Data Analysis:

    • Calibration Curve: Prepare a calibration curve by spiking known concentrations of 7-OH-MTX and DAMPA into blank plasma and processing them in the same manner as the study samples.

    • Quantification: Determine the concentrations of 7-OH-MTX and DAMPA in the study samples by comparing their peak area ratios to the internal standard against the calibration curve.

    • Pharmacokinetic Parameter Calculation: Use the concentration-time data to calculate key pharmacokinetic parameters such as clearance, volume of distribution, and half-life using appropriate pharmacokinetic modeling software.

Visualizing Key Pathways and Processes

Methotrexate Metabolic Pathway

The following diagram illustrates the metabolic conversion of methotrexate to its primary metabolites, this compound and DAMPA.

Methotrexate_Metabolism cluster_liver Liver cluster_intestine Intestine / Carboxypeptidase-G2 MTX Methotrexate (MTX) Liver_Enzyme Aldehyde Oxidase MTX->Liver_Enzyme Metabolism Intestinal_Enzyme Bacterial Enzymes / Carboxypeptidase-G2 MTX->Intestinal_Enzyme Metabolism / Cleavage OH_MTX This compound (7-OH-MTX) DAMPA DAMPA Glutamate Glutamate Liver_Enzyme->OH_MTX Intestinal_Enzyme->DAMPA Intestinal_Enzyme->Glutamate

Caption: Metabolic pathway of methotrexate.

Experimental Workflow for Cytotoxicity Comparison

This diagram outlines the key steps in a typical in vitro experiment designed to compare the cytotoxic effects of this compound and DAMPA.

Cytotoxicity_Workflow start Start cell_culture 1. Cell Seeding (e.g., Cancer Cell Line) start->cell_culture treatment 2. Treatment with 7-OH-MTX and DAMPA (Varying Concentrations) cell_culture->treatment incubation 3. Incubation (e.g., 48 hours) treatment->incubation mtt_assay 4. MTT Assay incubation->mtt_assay data_analysis 5. Data Analysis (Absorbance Measurement) mtt_assay->data_analysis ic50 6. IC50 Determination data_analysis->ic50 comparison 7. Comparative Analysis of Cytotoxicity ic50->comparison end End comparison->end

Caption: Experimental workflow for cytotoxicity comparison.

References

A Comparative Guide to 7-Hydroxymethotrexate Assay Validation: Linearity, Accuracy, and Precision

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reliable quantification of 7-Hydroxymethotrexate (7-OH-MTX), the primary metabolite of the widely used chemotherapeutic agent methotrexate (B535133) (MTX), is critical for therapeutic drug monitoring and pharmacokinetic studies. This guide provides a comparative overview of the performance of various bioanalytical methods used for 7-OH-MTX assays, with a focus on the key validation parameters of linearity, accuracy, and precision. The information presented is collated from a range of published studies, offering supporting experimental data to inform laboratory decisions.

Performance Comparison of this compound Assays

The quantification of 7-OH-MTX in biological matrices is predominantly achieved through High-Performance Liquid Chromatography (HPLC) coupled with UV detection or tandem mass spectrometry (LC-MS/MS).[1][2][3] While immunoassays exist for methotrexate, they can be limited by cross-reactivity with metabolites like 7-OH-MTX, potentially leading to inaccuracies.[4][5] LC-MS/MS methods are generally favored for their high sensitivity and specificity.[4][5]

The following tables summarize the performance characteristics of different published assays for 7-OH-MTX, providing a clear comparison of their linearity, accuracy, and precision.

Table 1: Linearity of this compound Assays

Linearity demonstrates the proportional relationship between the concentration of the analyte and the analytical signal. A wide linear range is desirable to accommodate varying sample concentrations.

MethodLinear RangeCorrelation Coefficient (r²)
LC-MS/MS Method 1 20–2000 ng/mL≥ 0.997[6]
LC-MS/MS Method 2 5.0-10000.0 ng/mL> 0.99[4][5]
HPLC-UV Method 0.084 to 6.83 mg/lNot Specified
Table 2: Accuracy of this compound Assays

Accuracy reflects the closeness of the measured value to the true value. It is often expressed as the percentage of recovery or the deviation from a known standard. According to regulatory guidelines, accuracy should typically be within ±15% of the nominal value.

MethodConcentration LevelAccuracy (% Recovery or % Deviation)
LC-MS/MS Method 1 Multiple QC Levels88.1% to 109.8%[6]
LC-MS/MS Method 2 Three QC Levels97.00–102.15%[7]
HPLC-UV Method Not SpecifiedNot Explicitly Stated (Recovery of MTX was 78.3-84.9%)[8]
Table 3: Precision of this compound Assays

Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is typically expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV). A %CV of ≤15% is generally considered acceptable.

MethodPrecision Type%RSD / %CV
LC-MS/MS Method 1 Intra- and Inter-day1.0–14.5%[6]
LC-MS/MS Method 2 Intra- and Inter-batchIntra-batch: 4.03–10.52%, Inter-batch: 4.41–12.45%[7]
HPLC-UV Method Between-day8.9%[8]
HPLC-UV Method 2 Measurement Precision6.2%[9]

Experimental Protocols

The validation of a 7-OH-MTX assay involves a series of experiments to establish its performance characteristics. Below are generalized methodologies for the key experiments cited in the performance tables.

Sample Preparation

A crucial step in the bioanalysis of 7-OH-MTX is the extraction of the analyte from the biological matrix (e.g., plasma, serum).[7] Common techniques include:

  • Protein Precipitation (PPT): This is a simple and widely used method where a precipitating agent, such as methanol (B129727) or acetonitrile, is added to the sample to denature and remove proteins.[4][6][7] The supernatant containing the analyte is then collected for analysis.

  • Solid-Phase Extraction (SPE): This technique provides a cleaner sample by passing the biological fluid through a solid-phase cartridge that retains the analyte.[8] Interfering substances are washed away, and the analyte is then eluted with a suitable solvent.

Chromatographic Separation

The separation of 7-OH-MTX from endogenous components and other related compounds is achieved using HPLC. Key components of the chromatographic system include:

  • Column: Reversed-phase columns, such as C18, are commonly used for the separation.[4][5][6]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., formic acid or ammonium (B1175870) formate (B1220265) in water) and an organic solvent (e.g., methanol or acetonitrile) is typically used.[4][6][7] The composition of the mobile phase can be constant (isocratic elution) or varied over time (gradient elution) to optimize separation.[4][6]

Detection

Following chromatographic separation, the concentration of 7-OH-MTX is measured using a detector:

  • UV Detection: This method measures the absorbance of the analyte at a specific wavelength (e.g., 313 nm).[2]

  • Tandem Mass Spectrometry (MS/MS): This technique offers higher sensitivity and specificity by measuring the mass-to-charge ratio of the analyte and its fragments.[4][5][7] Multiple reaction monitoring (MRM) mode is often employed for quantification.[5]

Visualizing the Assay Validation Process

To better understand the workflow and the interplay of different validation parameters, the following diagrams are provided.

Assay_Validation_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_validation Validation Assessment BiologicalSample Biological Sample (Plasma/Serum) Spiking Spiking with 7-OH-MTX Standards & IS BiologicalSample->Spiking Extraction Extraction (PPT or SPE) Spiking->Extraction Chromatography HPLC/UHPLC Separation Extraction->Chromatography Detection MS/MS or UV Detection Chromatography->Detection Linearity Linearity Detection->Linearity Accuracy Accuracy Detection->Accuracy Precision Precision Detection->Precision Validation_Parameters_Relationship Assay Reliable Assay Linearity Linearity Assay->Linearity Accuracy Accuracy Assay->Accuracy Precision Precision Assay->Precision Specificity Specificity Assay->Specificity Robustness Robustness Assay->Robustness Linearity->Accuracy Accuracy->Precision

References

In Vitro Efficacy of 7-Hydroxymethotrexate Compared to Methotrexate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of the efficacy of 7-Hydroxymethotrexate (7-OH-MTX), a primary metabolite of methotrexate (B535133) (MTX), and its parent drug, methotrexate. The information presented herein is supported by experimental data to assist researchers in understanding the relative potency and mechanisms of action of these two compounds.

Executive Summary

Methotrexate is a cornerstone of chemotherapy, primarily functioning by inhibiting dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cellular replication. Its major metabolite, this compound, is often found in high concentrations in patients undergoing high-dose methotrexate therapy. While structurally similar, the in vitro activities of these two compounds exhibit significant differences.

In general, this compound is considerably less cytotoxic than methotrexate against various cancer cell lines.[1][2] This reduced cytotoxicity is largely attributed to its weaker inhibition of the primary target enzyme, dihydrofolate reductase. However, the intracellular metabolism of 7-OH-MTX, specifically its polyglutamylation, can lead to derivatives with enhanced inhibitory activity against DHFR, suggesting a more complex role for this metabolite than previously understood.

Comparative Efficacy Data

The following tables summarize the key quantitative data comparing the in vitro efficacy of this compound and methotrexate.

CompoundCell LineAssay TypeIC50 ValueFold Difference (7-OH-MTX vs. MTX)Reference
This compound Human Chronic Myelogenous Leukemia (K-562)Clonogenic Assay (2-hr exposure)10⁻⁵ M10-fold higher[3]
Methotrexate Human Chronic Myelogenous Leukemia (K-562)Clonogenic Assay (2-hr exposure)10⁻⁶ M-[3]
This compound Human Melanoma & Acute Lymphoblastic Leukemia (ALL)Cell Growth SurvivalApprox. 100-fold less cytotoxic than MTX~100[1][2]
Methotrexate Human Melanoma & Acute Lymphoblastic Leukemia (ALL)Cell Growth Survival--[1][2]

Table 1: Comparative Cytotoxicity (IC50 Values)

CompoundEnzyme SourceInhibition Constant (Ki)Reference
This compound Recombinant Human Dihydrofolate Reductase (rHDHFR)8.9 nM
This compound polyglutamate Recombinant Human Dihydrofolate Reductase (rHDHFR)9.9 nM
Methotrexate Recombinant Human Dihydrofolate Reductase (rHDHFR)3.4 pM
Methotrexate polyglutamate (4 additional glutamate (B1630785) residues) Recombinant Human Dihydrofolate Reductase (rHDHFR)1.4 pM

Table 2: Dihydrofolate Reductase (DHFR) Inhibition

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz (DOT language).

methotrexate_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular MTX Methotrexate MTX_in Methotrexate MTX->MTX_in Transport OH_MTX 7-OH-Methotrexate OH_MTX_in 7-OH-Methotrexate OH_MTX->OH_MTX_in Transport MTX_PG MTX Polyglutamates MTX_in->MTX_PG Polyglutamylation DHFR DHFR MTX_in->DHFR Inhibition OH_MTX_PG 7-OH-MTX Polyglutamates OH_MTX_in->OH_MTX_PG Polyglutamylation OH_MTX_in->DHFR Weak Inhibition MTX_PG->DHFR Strong Inhibition OH_MTX_PG->DHFR Inhibition DNA_synthesis DNA Synthesis DHFR->DNA_synthesis Catalyzes FPGS FPGS

Caption: Cellular uptake and mechanism of action of Methotrexate and 7-OH-Methotrexate.

Caption: General experimental workflows for in vitro comparison.

Detailed Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline for determining the 50% inhibitory concentration (IC50) of methotrexate and this compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Methotrexate and this compound stock solutions

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or Solubilization Buffer

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Drug Treatment: Prepare serial dilutions of methotrexate and this compound in complete culture medium. Remove the existing medium from the wells and replace it with the medium containing the various drug concentrations. Include untreated control wells.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Aspirate the medium containing MTT and add DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. Plot the viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This spectrophotometric assay measures the ability of methotrexate and this compound to inhibit DHFR activity.

Materials:

  • Recombinant human dihydrofolate reductase (rHDHFR)

  • NADPH

  • Dihydrofolic acid (DHF)

  • Methotrexate and this compound stock solutions

  • Assay buffer (e.g., 50 mM potassium phosphate, pH 7.5)

  • UV-transparent 96-well plates or cuvettes

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation: Prepare working solutions of rHDHFR, NADPH, DHF, and the inhibitors in the assay buffer.

  • Reaction Mixture: In each well or cuvette, combine the assay buffer, rHDHFR, NADPH, and the desired concentration of either methotrexate or this compound. Include a control with no inhibitor.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding DHF to the mixture.

  • Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm over time. This decrease corresponds to the oxidation of NADPH to NADP⁺.

  • Data Analysis: Calculate the initial velocity of the reaction for each inhibitor concentration. Determine the inhibition constant (Ki) by fitting the data to the appropriate enzyme inhibition model (e.g., Michaelis-Menten with competitive inhibition).

Cellular Uptake Assay Using Radiolabeled Compounds

This protocol describes a method to quantify the cellular uptake of methotrexate and this compound using radiolabeled tracers.[4]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • [³H]-Methotrexate or other suitably radiolabeled compound

  • Unlabeled methotrexate and this compound

  • Ice-cold phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS)[4]

  • Scintillation cocktail and vials

  • Liquid scintillation counter

  • 24-well plates

Procedure:

  • Cell Seeding: Seed cells in 24-well plates and allow them to attach overnight.[4]

  • Uptake Initiation: Wash the cells with warm PBS and then add the medium containing the radiolabeled compound at the desired concentration.[4] For competition experiments, include varying concentrations of the unlabeled compound.

  • Incubation: Incubate the plates at 37°C for various time points (e.g., 5, 15, 30, 60 minutes) to determine the rate of uptake.[4]

  • Uptake Termination: To stop the uptake, rapidly aspirate the radioactive medium and wash the cells three times with ice-cold PBS.[4]

  • Cell Lysis: Add cell lysis buffer to each well and incubate to ensure complete lysis.[4]

  • Scintillation Counting: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[4]

  • Data Analysis: Normalize the radioactivity counts to the protein concentration of the cell lysate. Express the uptake as pmol of drug per mg of protein.

In Vitro Folylpolyglutamate Synthetase (FPGS) Assay

This assay measures the activity of FPGS, the enzyme responsible for the polyglutamylation of methotrexate and its analogs.

Materials:

  • Cell lysate containing FPGS or purified FPGS

  • Methotrexate or this compound

  • [³H]-Glutamate or unlabeled L-glutamic acid

  • ATP, MgCl₂, KCl, DTT

  • Reaction buffer (e.g., Tris buffer, pH 8.85)

  • Method for separating polyglutamated products (e.g., HPLC)

Procedure:

  • Reaction Setup: In a reaction tube, combine the reaction buffer, ATP, MgCl₂, KCl, DTT, the "folate" substrate (methotrexate or this compound), and either radiolabeled or unlabeled L-glutamic acid.

  • Enzyme Addition: Initiate the reaction by adding the cell lysate or purified FPGS.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period.

  • Reaction Termination: Stop the reaction, for example, by boiling or adding acid.

  • Product Analysis: Separate and quantify the formation of polyglutamated products using a suitable analytical method like HPLC. If radiolabeled glutamate was used, the products can be detected by scintillation counting of the HPLC fractions.

  • Data Analysis: Determine the rate of polyglutamate formation to assess the substrate efficiency of methotrexate versus this compound for the FPGS enzyme.

References

Establishing the Lower Limit of Quantification for 7-Hydroxymethotrexate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the therapeutic drug monitoring and pharmacokinetic studies of methotrexate (B535133) (MTX), the accurate quantification of its primary metabolite, 7-hydroxymethotrexate (7-OH-MTX), is of paramount importance. The accumulation of 7-OH-MTX has been associated with nephrotoxicity and can influence the pharmacokinetics of the parent drug.[1][2] Therefore, establishing a reliable lower limit of quantification (LLOQ) is a critical aspect of analytical method validation, ensuring that the assay is sensitive enough for clinical applications.

This guide provides a comparative overview of various analytical methods for determining the LLOQ of 7-OH-MTX, supported by experimental data from published studies.

Comparative Analysis of Analytical Methods

The quantification of 7-OH-MTX is predominantly achieved through High-Performance Liquid Chromatography (HPLC) coupled with either Ultraviolet (UV) or tandem mass spectrometry (MS/MS) detection.[1][3][4][5] While immunoassays are also available, they may suffer from cross-reactivity with the parent drug, MTX, and have a narrower monitoring range, making them less suitable for precise quantification.[1]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method due to its high sensitivity and selectivity.[3] The LLOQ for 7-OH-MTX using LC-MS/MS can be as low as 0.38 ng/mL in human plasma.[4] HPLC with UV detection offers a more accessible alternative, though it generally provides a higher LLOQ, with reported values around 100 ng/mL in plasma and urine.[6]

The following table summarizes the performance of different analytical methods for the quantification of 7-OH-MTX, with a focus on the LLOQ.

Analytical MethodSample MatrixLLOQ of 7-OH-MTXSample PreparationKey AdvantagesKey Disadvantages
LC-MS/MS Human Plasma5.0 ng/mL[1]Protein PrecipitationHigh sensitivity and selectivity, rapid analysis time.[1]Higher instrument cost.
LC-MS/MS Mouse Plasma7.4 ng/mL[7]Protein PrecipitationLow sample volume required, simultaneous measurement of MTX and 7-OH-MTX.[7]
LC-MS/MS Mouse Brain Microdialysate0.7 ng/mL[7]Column SwitchingHigh sensitivity for low volume samples.[7]More complex sample cleanup.
LC-MS/MS Human Serum20 ng/mL[8]Protein PrecipitationSimultaneous quantification of MTX, 7-OH-MTX, and creatinine.[8]
HPLC-Fluorescence Human Plasma0.38 ng/mL[4]Solid-Phase ExtractionHigh sensitivity.[4]Requires post-column derivatization with UV irradiation.[9]
HPLC-UV Human Plasma and Urine100 ng/mL (2.1 x 10⁻⁷ M)[6]Anion-Exchange Resin ExtractionGood for high-dose pharmacokinetic studies.[6]Lower sensitivity compared to LC-MS/MS.
HPLC-UV Human SerumNot explicitly stated, but method is sensitive enough for therapeutic monitoring.Solid-Phase Extraction (SEP-PAK C-18)Good separation from extraneous serum peaks.[10][11]
Immunoassay Human PlasmaNot specified for 7-OH-MTXNot applicablePotential for cross-talk with MTX, high cost, and narrow monitoring range.[1]

Experimental Workflow for LLOQ Determination

The process of establishing the LLOQ for 7-OH-MTX involves a series of systematic steps to ensure the reliability and reproducibility of the analytical method. The following diagram illustrates a typical workflow.

LLOQ_Determination_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation stock_solution Prepare Stock Solutions (MTX, 7-OH-MTX, IS) working_solutions Prepare Working Solutions stock_solution->working_solutions calibration_standards Prepare Calibration Standards in Blank Matrix working_solutions->calibration_standards qc_samples Prepare Quality Control (QC) Samples (Low, Medium, High) working_solutions->qc_samples sample_pretreatment Sample Pretreatment (e.g., Protein Precipitation) calibration_standards->sample_pretreatment qc_samples->sample_pretreatment lc_msms_analysis LC-MS/MS Analysis sample_pretreatment->lc_msms_analysis data_acquisition Data Acquisition lc_msms_analysis->data_acquisition calibration_curve Construct Calibration Curve data_acquisition->calibration_curve linearity Assess Linearity (r > 0.99) calibration_curve->linearity precision_accuracy Evaluate Precision and Accuracy at LLOQ linearity->precision_accuracy

Caption: General workflow for establishing the Lower Limit of Quantification (LLOQ).

Experimental Protocols

The following sections detail a representative experimental protocol for the quantification of 7-OH-MTX in human plasma using LC-MS/MS, based on common methodologies.[1]

1. Preparation of Stock and Working Solutions:

  • Stock Solutions (1.0 mg/mL):

    • Prepare a stock solution of 7-OH-MTX in a mixture of methanol (B129727), ammonium (B1175870) hydroxide, and water (7:2:1, v/v/v).

    • Prepare stock solutions of MTX and an internal standard (IS), such as a stable isotope-labeled analog, in methanol containing 0.1% ammonium hydroxide.

    • Store all stock solutions at -80°C.

  • Working Solutions:

    • Freshly prepare working solutions of the analytes and the IS by diluting the stock solutions with a methanol-water mixture (1:9, v/v).

2. Preparation of Calibration Standards and Quality Control Samples:

  • Calibration Standards:

    • Prepare calibration standards by spiking appropriate volumes of the working solutions into blank human plasma to achieve a concentration range, for example, from 5.0 to 10,000.0 ng/mL for 7-OH-MTX.[1]

  • Quality Control (QC) Samples:

    • Prepare QC samples separately at low, medium, and high concentrations within the calibration range.

    • Store all prepared plasma samples at -80°C until analysis.

3. Sample Pretreatment (Protein Precipitation):

  • To a 100 µL aliquot of the plasma sample, add 20 µL of the IS working solution and 300 µL of methanol.

  • Vortex the mixture for 3 minutes to precipitate proteins.

  • Centrifuge the mixture at 13,600 x g for 5 minutes at room temperature.

  • Transfer 100 µL of the supernatant to a new tube and add 400 µL of a 20% methanol aqueous solution.

  • Vortex the mixture for 1 minute and centrifuge again under the same conditions.

  • Inject a 5 µL aliquot of the final supernatant into the LC-MS/MS system.

4. LC-MS/MS Conditions:

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., Zorbax C18, 3.5 µm, 2.1 × 100 mm).[1]

    • Mobile Phase: A gradient elution using methanol as the organic phase and a 0.2% formic acid aqueous solution as the aqueous phase.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Mass Transitions:

      • 7-OH-MTX: m/z 471.0 → 324.1[1]

      • MTX: m/z 455.1 → 308.1[1]

      • IS (example): m/z 458.2 → 311.1[1]

5. LLOQ Determination and Validation:

  • The LLOQ is defined as the lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.[12]

  • Linearity: Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the nominal concentration. The correlation coefficient (r) should be greater than 0.99.[1]

  • Precision and Accuracy:

    • Analyze at least five replicates of the LLOQ sample.

    • The precision, expressed as the relative standard deviation (RSD), should be within 20%.

    • The accuracy, expressed as the relative error (RE), should be within ±20% of the nominal concentration.[12]

By adhering to these rigorous validation procedures, researchers can confidently establish a robust LLOQ for 7-OH-MTX, enabling accurate and reliable therapeutic drug monitoring and pharmacokinetic analysis.

References

A Comparative Guide to the Clinical Relevance of Methotrexate and 7-Hydroxymethotrexate Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the clinical relevance of methotrexate (B535133) (MTX) and its primary metabolite, 7-hydroxymethotrexate (7-OH-MTX). The information presented is supported by experimental data to aid in the design and interpretation of research and clinical studies involving methotrexate.

Introduction

Methotrexate, a folate analog, is a cornerstone in the treatment of various cancers and autoimmune diseases.[1] Its therapeutic and toxic effects are primarily attributed to the parent drug and its metabolites. The most significant metabolite is this compound (7-OH-MTX), formed in the liver by aldehyde oxidase.[2] While therapeutic drug monitoring (TDM) of methotrexate is standard practice, particularly in high-dose regimens, the clinical utility of monitoring 7-OH-MTX levels is a subject of ongoing investigation. This guide compares the clinical relevance of monitoring both compounds, focusing on their pharmacokinetics, contribution to efficacy and toxicity, and analytical considerations.

Comparative Data

The following tables summarize key quantitative data comparing methotrexate and its 7-hydroxy metabolite.

Table 1: Pharmacokinetic Properties of Methotrexate and this compound

ParameterMethotrexate (MTX)This compound (7-OH-MTX)Reference(s)
Primary Route of Elimination RenalRenal[2]
Plasma Protein Binding 35-50%91-95%[2]
Terminal Elimination Half-life (Low Dose) 3-10 hoursLonger than MTX[1]
Terminal Elimination Half-life (High Dose) 8-15 hours15.8 - 25.2 hours[1][3]
Solubility in Urine pH-dependent4 times less soluble than MTX[2]

Table 2: Clinical Relevance and Therapeutic Drug Monitoring

AspectMethotrexate (MTX)This compound (7-OH-MTX)Reference(s)
Primary Contributor to Efficacy Yes, through inhibition of dihydrofolate reductase.Considered less potent than MTX.[4]
Contribution to Toxicity Yes, associated with nephrotoxicity, hepatotoxicity, and myelosuppression.Significantly contributes to nephrotoxicity due to lower solubility and potential for crystallization in renal tubules. Also associated with hepatotoxicity.[5][6][7]
Therapeutic Drug Monitoring (TDM) Standard practice, especially in high-dose therapy, to guide leucovorin rescue and mitigate toxicity.Not routinely monitored, but growing evidence suggests its utility in predicting toxicity, particularly nephrotoxicity and hepatotoxicity.[7]
Typical Plasma Concentrations (High-Dose Therapy) Highly variable depending on dose and patient factors.Can exceed MTX concentrations, particularly at later time points (e.g., 24-48 hours post-infusion).[3][8]
Plasma 7-OH-MTX to MTX Ratio Varies, but can be high (e.g., 18.1 to 28.5 at 24 hours post-infusion).A high ratio may indicate increased risk of toxicity.[1]
Proposed Toxicity Thresholds (Cmax) 9.26 µmol/L for nephrotoxicity.0.66 µmol/L for nephrotoxicity.[5]

Signaling and Metabolic Pathways

The metabolic conversion of methotrexate to this compound is a critical step influencing the drug's overall pharmacologic profile. The primary mechanism of action of methotrexate involves the inhibition of dihydrofolate reductase (DHFR), a key enzyme in folate metabolism.

Methotrexate_Metabolism_and_Action cluster_0 Cellular Uptake and Metabolism cluster_1 Mechanism of Action MTX_ext Methotrexate (Extracellular) MTX_int Methotrexate (Intracellular) MTX_ext->MTX_int Folate Carrier MTX_PG Methotrexate Polyglutamates MTX_int->MTX_PG FPGS OH_MTX This compound MTX_int->OH_MTX Aldehyde Oxidase (Liver) DHFR Dihydrofolate Reductase (DHFR) MTX_int->DHFR Inhibition MTX_PG->DHFR Inhibition THF Tetrahydrofolate (THF) DHF Dihydrofolate (DHF) DHF->THF Reduction Purine_Synth Purine Synthesis THF->Purine_Synth Thymidylate_Synth Thymidylate Synthesis THF->Thymidylate_Synth DNA_RNA DNA and RNA Synthesis Purine_Synth->DNA_RNA Thymidylate_Synth->DNA_RNA

Caption: Methotrexate metabolism and mechanism of action.

Experimental Protocols

Simultaneous Quantification of Methotrexate and this compound in Human Plasma by LC-MS/MS

This section details a representative experimental protocol for the simultaneous analysis of MTX and 7-OH-MTX in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 500 µL of a precipitant solution containing the internal standard (e.g., methotrexate-d3) in methanol:acetonitrile (1:1, v/v).[4]

  • Vortex the mixture for 3 minutes to ensure thorough mixing and protein precipitation.[4]

  • Centrifuge the samples at 13,000 x g for 5 minutes at room temperature.[4]

  • Transfer 50 µL of the resulting supernatant to a new tube.[4]

  • Add 200 µL of water to the supernatant, vortex for 1 minute, and centrifuge again at 13,000 x g for 3 minutes.[4]

  • Inject 5 µL of the final supernatant into the LC-MS/MS system for analysis.[4]

2. Liquid Chromatography (LC) Conditions

  • Column: Zorbax C18 column (3.5 µm, 2.1 × 100 mm).[1]

  • Mobile Phase A: 0.2% formic acid in water.[1]

  • Mobile Phase B: Methanol.[1]

  • Flow Rate: 0.3 mL/min.[1]

  • Gradient Elution:

    • 0-1 min: 8% to 30% B

    • 1-2 min: 30% to 60% B

    • 2-3 min: 60% to 70% B

    • 3-3.5 min: Hold at 70% B[1]

  • Column Temperature: 35°C.[1]

3. Mass Spectrometry (MS) Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Monitored Transitions (m/z):

    • Methotrexate: 455.1 → 308.1[1]

    • This compound: 471.0 → 324.1[1]

    • Internal Standard (Methotrexate-d3): 458.2 → 311.1[1]

  • Key MS Parameters:

    • Gas Temperature: 350°C[1]

    • Dry Gas Flow (N2): 10 L/min[1]

    • Nebulizer Gas: 50 psi[1]

    • Sheath Gas Temperature: 300°C[1]

    • Sheath Gas Flow (N2): 12 L/min[1]

    • Capillary Voltage: 5000 V[1]

Discussion of Clinical Relevance

Efficacy: The therapeutic effect of methotrexate is primarily driven by the parent compound and its intracellular polyglutamated forms, which are potent inhibitors of DHFR.[9] 7-OH-MTX is considered to be a significantly less potent inhibitor of this enzyme.[4] However, some studies suggest that in rheumatoid arthritis, higher levels of 7-OH-MTX may correlate with a better clinical response, though the mechanism for this is not fully understood and may be linked to its influence on MTX polyglutamation.[9]

Toxicity:

  • Nephrotoxicity: A major concern with high-dose methotrexate therapy is acute kidney injury. 7-OH-MTX plays a significant role in this toxicity due to its lower solubility in urine compared to MTX, leading to crystallization within the renal tubules and subsequent obstruction.[2][5] Monitoring 7-OH-MTX levels can, therefore, provide a better prediction of the risk of nephrotoxicity than monitoring MTX alone.[5] Studies have proposed Cmax thresholds of 9.26 µmol/L for MTX and a much lower 0.66 µmol/L for 7-OH-MTX as indicators of a high risk of nephrotoxicity.[5]

  • Hepatotoxicity: Both MTX and 7-OH-MTX are implicated in liver injury.[6][10] The accumulation of MTX polyglutamates in hepatocytes is a key mechanism of hepatotoxicity. Some evidence suggests that the ratio of 7-OH-MTX to MTX could be a more sensitive biomarker for predicting hepatotoxicity than the concentration of either compound alone.

Conclusion

While the therapeutic efficacy of methotrexate is predominantly attributed to the parent drug, its primary metabolite, this compound, is of significant clinical relevance, particularly concerning toxicity. The lower aqueous solubility of 7-OH-MTX makes it a key contributor to methotrexate-induced nephrotoxicity. Emerging evidence also points to its role in hepatotoxicity.

For researchers and drug development professionals, the simultaneous measurement of both MTX and 7-OH-MTX is crucial for a comprehensive understanding of the drug's disposition, efficacy, and safety profile. While TDM of MTX remains the standard of care, incorporating 7-OH-MTX monitoring, especially in high-dose regimens or in patients with risk factors for toxicity, can provide valuable information for dose individualization and toxicity management. The development and validation of robust bioanalytical methods for the simultaneous quantification of both analytes are, therefore, essential for advancing research and clinical practice in this field.

References

A Comparative Guide to the Simultaneous Analysis of Antifolates and Their Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and simultaneous quantification of antifolate drugs and their metabolites is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding drug efficacy and toxicity. This guide provides a comparative overview of validated analytical methods for several key antifolates, focusing on experimental protocols and performance data to aid in method selection and development.

Antifolates are a class of drugs that interfere with the metabolism of folic acid, thereby inhibiting DNA synthesis and cell division. They are widely used in the treatment of cancer and infectious diseases. The parent drug and its metabolites often exhibit different pharmacological activities and toxicities, making their simultaneous analysis essential for a comprehensive understanding of their disposition in the body. This guide focuses on liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which have become the gold standard for bioanalysis due to their high sensitivity, selectivity, and speed.

Comparative Analysis of Validated Methods

The following tables summarize the experimental conditions and performance data for the simultaneous analysis of selected antifolates and their major metabolites.

Methotrexate and 7-Hydroxymethotrexate

Methotrexate (MTX) is a widely used antifolate for the treatment of cancer and autoimmune diseases. Its major metabolite, this compound (7-OH-MTX), has been associated with nephrotoxicity.

Table 1: Comparison of LC-MS/MS Methods for Methotrexate and this compound

ParameterMethod 1Method 2
Sample Preparation Protein precipitation with methanol (B129727).[1]Protein precipitation with methanol.
LC Column Zorbax C18 (3.5 µm, 2.1 × 100 mm).[1]Agilent Poroshell 120 SB-C18 (2.7 µm, 4.6 × 50 mm).[2]
Mobile Phase A: 0.2% formic acid in water; B: Methanol (Gradient).[1]A: 0.1% formic acid in water; B: Methanol (Gradient).[2]
Flow Rate 0.4 mL/min0.5 mL/min.[2]
MS Detection ESI+ESI+
Linearity Range 5.0 - 10,000 ng/mL for both analytes.[1]20 - 2000 ng/mL for both analytes.[2]
LLOQ 5.0 ng/mL for both analytes20 ng/mL for both analytes.[2]
Accuracy Within ±15%.[3]88.1% - 109.8%.[2]
Precision <15%.[3]1.0% - 14.5%.[2]
Recovery >90% for both analytes.[3]>93.4% for both analytes.[2]
Proguanil and Cycloguanil

Proguanil is a prophylactic antimalarial drug that is metabolized to the active compound, cycloguanil.

Table 2: Comparison of LC-MS/MS Methods for Proguanil and Cycloguanil

ParameterMethod 1
Sample Preparation Solid-phase extraction.
LC Column HyPURITY Advance C18
Mobile Phase Isocratic elution with acetonitrile (B52724) and ammonium (B1175870) acetate (B1210297) solution.
Flow Rate 0.6 mL/min
MS Detection ESI+
Linearity Range Proguanil: 1.5 - 150.0 ng/mL; Cycloguanil: 0.5 - 50.0 ng/mL.
LLOQ Proguanil: 1.5 ng/mL; Cycloguanil: 0.5 ng/mL
Accuracy Within ±15%
Precision <15%
Recovery Proguanil: 102.52%; Cycloguanil: 106.72%.
Trimethoprim (B1683648) and its Metabolites

Trimethoprim is an antibiotic that is often used in combination with sulfamethoxazole. Its major metabolites include demethylated and N-oxide forms.

Table 3: UPLC-MS/MS Method for Trimethoprim and its Metabolites

ParameterMethod 1
Sample Preparation Protein precipitation with methanol.[3]
LC Column ACQUITY UPLC BEH C18 (1.7 µm, 2.1 x 50 mm).[3]
Mobile Phase A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile (Gradient).[3]
Flow Rate 0.5 mL/min.[3]
MS Detection ESI+.[3]
Linearity Range Trimethoprim: 15.6 - 2000 nM; Metabolites: 1.6 - 200 nM.[4]
LLOQ Trimethoprim: 15.6 nM; Metabolites: 1.6 nM.[4]
Accuracy Within 15% of nominal values.[4]
Precision Within 15% of nominal values.[4]
Recovery Not explicitly stated
Pemetrexed (B1662193) and Pralatrexate (B1268)

Pemetrexed is a multi-targeted antifolate used in the treatment of various cancers. It is converted intracellularly to active polyglutamate forms. The simultaneous analysis of pemetrexed and its polyglutamate metabolites is challenging due to the structural similarity and varying chain lengths of the metabolites. While methods for the quantification of pemetrexed alone are well-established, validated methods for the simultaneous quantification of the parent drug and its full range of polyglutamate metabolites are less common and often complex.

Pralatrexate is another antifolate approved for the treatment of peripheral T-cell lymphoma. Similar to pemetrexed, it undergoes intracellular polyglutamation. At present, there is a lack of readily available, validated LC-MS/MS methods in the public domain for the simultaneous analysis of pralatrexate and its metabolites. This represents a current gap in the bioanalytical literature and an opportunity for future method development.

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison tables are provided below.

Method for Methotrexate and this compound Analysis

Sample Preparation (Protein Precipitation) [1]

  • To 100 µL of plasma, add 300 µL of methanol containing the internal standard.

  • Vortex for 3 minutes.

  • Centrifuge at 13,600 x g for 5 minutes.

  • Transfer 100 µL of the supernatant to a new tube and add 400 µL of 20% methanol in water.

  • Vortex for 1 minute and centrifuge again under the same conditions.

  • Inject 5 µL of the final supernatant into the LC-MS/MS system.

Liquid Chromatography [1]

  • Column: Zorbax C18 (3.5 µm, 2.1 × 100 mm)

  • Mobile Phase A: 0.2% formic acid in water

  • Mobile Phase B: Methanol

  • Flow Rate: 0.4 mL/min

  • Gradient: A time-programmed gradient is used to achieve separation.

Mass Spectrometry

  • Ionization: Electrospray Ionization Positive (ESI+)

  • Detection: Multiple Reaction Monitoring (MRM)

Method for Proguanil and Cycloguanil Analysis

Sample Preparation (Solid-Phase Extraction)

  • Condition a suitable SPE cartridge.

  • Load the plasma sample.

  • Wash the cartridge to remove interferences.

  • Elute the analytes with an appropriate solvent.

  • Evaporate the eluate to dryness.

  • Reconstitute the residue in the mobile phase for injection.

Liquid Chromatography

  • Column: HyPURITY Advance C18

  • Mobile Phase: Isocratic mixture of acetonitrile and ammonium acetate solution

  • Flow Rate: 0.6 mL/min

Mass Spectrometry

  • Ionization: ESI+

  • Detection: MRM

Method for Trimethoprim and its Metabolites Analysis[3]

Sample Preparation (Protein Precipitation) [3]

  • To 50 µL of human plasma, add 200 µL of ice-cold methanol containing the internal standard.[3]

  • Vortex for 1 minute.[3]

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.[3]

  • Transfer the supernatant to a new tube and evaporate to dryness.[3]

  • Reconstitute the residue in 100 µL of the initial mobile phase.[3]

  • Vortex and transfer to a UPLC vial.[3]

Liquid Chromatography [3]

  • Column: ACQUITY UPLC BEH C18 (1.7 µm, 2.1 x 50 mm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.5 mL/min

  • Gradient: A time-programmed gradient is used.

Mass Spectrometry [3]

  • Ionization: ESI+

  • Detection: MRM

Visualizations

Antifolate_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Biological_Matrix Biological Matrix (Plasma, Serum) Protein_Precipitation Protein Precipitation Biological_Matrix->Protein_Precipitation SPE Solid-Phase Extraction Biological_Matrix->SPE Evaporation Evaporation & Reconstitution Protein_Precipitation->Evaporation SPE->Evaporation LC_Separation LC Separation Evaporation->LC_Separation Injection MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Validation Method Validation Quantification->Validation Antifolate_Signaling_Pathway Folic_Acid Folic Acid DHFR Dihydrofolate Reductase (DHFR) Folic_Acid->DHFR THF Tetrahydrofolic Acid (THF) DHFR->THF Nucleotide_Synthesis Nucleotide Synthesis (DNA, RNA) THF->Nucleotide_Synthesis Antifolates Antifolate Drugs Antifolates->DHFR Inhibition

References

The Double-Edged Sword: Correlating 7-Hydroxymethotrexate Levels with Clinical Outcomes in Methotrexate Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A Comparison Guide for Researchers and Drug Development Professionals

Methotrexate (B535133) (MTX), a cornerstone in the treatment of various cancers and autoimmune diseases, undergoes hepatic metabolism to form 7-hydroxymethotrexate (7-OH-MTX). This primary metabolite has long been a subject of investigation due to its potential influence on both the therapeutic efficacy and toxicity of the parent drug. This guide provides a comprehensive comparison of findings from various studies on the correlation of 7-OH-MTX levels with clinical outcomes, supported by experimental data and detailed methodologies.

Data Presentation: Quantitative Correlation of 7-OH-MTX with Clinical Outcomes

The clinical significance of 7-OH-MTX appears to be context-dependent, with its impact varying based on the therapeutic application, dosage of methotrexate, and individual patient metabolism. The following tables summarize quantitative data from key studies.

Table 1: Correlation of 7-OH-MTX Levels with Toxicity

Clinical OutcomePatient PopulationKey FindingsQuantitative DataStudy Citation(s)
Nephrotoxicity Pediatric patients with non-Hodgkin lymphoma receiving high-dose MTXHigher peak concentrations (Cmax) of both MTX and 7-OH-MTX were associated with nephrotoxicity.Cmax threshold for 7-OH-MTX associated with nephrotoxicity: 0.66 μmol/L (Sensitivity: 0.886, Specificity: 0.70)[1][2]
Nephrotoxicity Patients receiving high-dose MTX7-OH-MTX is less soluble than MTX, especially in acidic urine, and can precipitate in renal tubules, contributing to kidney damage.7-OH-MTX is 3-5 times less soluble than MTX in the pH range of 5.0-7.0.[3]
Mucositis Patients with osteosarcoma receiving high-dose MTXDelayed clearance of both MTX and 7-OH-MTX was associated with severe mucositis.A patient with delayed disappearance of MTX and 7-OH-MTX from plasma developed severe mucositis.[4]
General Toxicity Rats (preclinical model)7-OH-MTX demonstrated a lower maximum tolerated dose than MTX, suggesting it may be more toxic at high concentrations.Maximum tolerated dose for 7-OH-MTX was < 0.1 g/kg, while for MTX it was between 3 and 5 g/kg.
Enhanced MTX Toxicity Patients with osteosarcoma receiving high-dose MTXReduced production of 7-OH-MTX was correlated with severe clinical toxicity.In one case, highly reduced 7-OH-MTX production was linked to severe toxicity.[5][6]

Table 2: Correlation of 7-OH-MTX Levels with Efficacy

Clinical OutcomePatient PopulationKey FindingsQuantitative DataStudy Citation(s)
Reduced Efficacy Patients with rheumatoid arthritisHigher excretion of 7-OH-MTX was associated with a poorer clinical response.Patients with marked improvement in joint indices had lower mean 7-OH-MTX excretion (p < 0.05).[7][8]
Reduced Efficacy Preclinical model (rat adjuvant arthritis)7-OH-MTX is a less potent inhibitor of dihydrofolate reductase (DHFR) than MTX.7-OH-MTX is approximately 200-fold less potent as a DHFR inhibitor compared to MTX.[5]
Potential for Identifying Non-Responders Patients with rheumatoid arthritisMeasurable plasma concentrations of MTX and 7-OH-MTX at the end of the dosing interval may help identify non-responders.Plasma concentrations of both compounds were measurable at the end of the dose interval in most patients.

Experimental Protocols

Accurate measurement of 7-OH-MTX is crucial for clinical monitoring and research. High-performance liquid chromatography (HPLC) and tandem mass spectrometry (LC-MS/MS) are the most common methods.

Method 1: High-Performance Liquid Chromatography (HPLC)

This method is widely used for the simultaneous determination of MTX and 7-OH-MTX in plasma or serum.

  • Sample Preparation:

    • Protein Precipitation: Plasma or serum samples are deproteinized, typically using an acid like trichloroacetic acid or a solvent such as acetonitrile (B52724).

    • Extraction (optional): Solid-phase extraction (SPE) with a C18 cartridge can be used for cleanup and concentration of the analytes.

    • Centrifugation: The mixture is centrifuged to pellet the precipitated proteins.

    • Supernatant Injection: A specific volume of the clear supernatant is injected into the HPLC system.

  • Chromatographic Conditions:

    • Column: A reversed-phase column, such as a C18 column, is typically used.

    • Mobile Phase: A buffered aqueous solution mixed with an organic modifier like methanol (B129727) or acetonitrile is common. The pH of the mobile phase is a critical parameter for achieving good separation.

    • Detection: UV detection is most frequently employed, with the wavelength set around 303-313 nm.

  • Quantification:

    • Quantification is based on the peak area of the analyte compared to that of an internal standard. The concentration is determined from a calibration curve prepared with known concentrations of MTX and 7-OH-MTX.

Method 2: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This method offers higher sensitivity and specificity compared to HPLC-UV.

  • Sample Preparation:

    • Similar to HPLC, sample preparation involves protein precipitation and may include SPE for cleaner samples.

  • Chromatographic and Mass Spectrometric Conditions:

    • HPLC: The chromatographic separation is similar to the standard HPLC method.

    • Mass Spectrometry:

      • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

      • Detection: Multiple reaction monitoring (MRM) is employed for quantification, where specific precursor-to-product ion transitions for MTX, 7-OH-MTX, and an internal standard are monitored.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for 7-OH-MTX Quantification

G cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing Plasma Plasma/Serum Sample Precipitation Protein Precipitation (e.g., Acetonitrile) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into HPLC Supernatant->Injection Sample Extract Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Mass Spectrometry Detection (MRM) Ionization->Detection Quantification Quantification vs. Calibration Curve Detection->Quantification Mass Spectra Results Concentration of MTX and 7-OH-MTX Quantification->Results

Caption: Workflow for quantifying 7-OH-MTX and MTX in plasma/serum using HPLC-MS/MS.

Proposed Signaling Pathways in 7-OH-MTX-Associated Nephrotoxicity

While the exact mechanisms are still under investigation, studies suggest that methotrexate and its metabolite 7-OH-MTX can induce renal injury through oxidative stress and inflammation, potentially involving the Keap1/Nrf2/HO-1 and MAPK/NF-κB signaling pathways.

G cluster_cell Renal Tubular Cell MTX_7OHMTX MTX / 7-OH-MTX ROS Increased ROS (Oxidative Stress) MTX_7OHMTX->ROS MAPK MAPK Activation ROS->MAPK Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 inactivates Keap1 NFkB NF-κB Activation MAPK->NFkB Inflammation Inflammation (e.g., TNF-α, IL-1β) NFkB->Inflammation Apoptosis Apoptosis Inflammation->Apoptosis Nrf2 Nrf2 (nuclear translocation) Keap1_Nrf2->Nrf2 releases Nrf2 ARE ARE (Antioxidant Response Element) Nrf2->ARE binds to HO1 HO-1 Expression (Antioxidant Enzymes) ARE->HO1 activates HO1->ROS inhibits

Caption: Proposed signaling pathways in MTX/7-OH-MTX-induced renal cell injury.

Concluding Remarks

The correlation between this compound levels and clinical outcomes is multifaceted. In high-dose methotrexate regimens, elevated 7-OH-MTX can be a marker for, and a contributor to, nephrotoxicity. Conversely, in the context of rheumatoid arthritis, higher formation of this less active metabolite may compromise therapeutic efficacy. The presented data underscores the importance of monitoring both methotrexate and this compound levels in certain clinical settings to optimize therapy and mitigate adverse events. Further research is warranted to fully elucidate the complex role of 7-OH-MTX and to establish definitive concentration thresholds for predicting clinical outcomes across different patient populations and diseases.

References

Unraveling the Metabolic Fate of 7-Hydroxymethotrexate: A Comparative Analysis Across Diverse Patient Populations

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive comparative analysis of 7-Hydroxymethotrexate (7-OH-MTX) metabolism reveals significant variability across different patient populations, a factor with profound implications for therapeutic efficacy and toxicity. This guide synthesizes key findings on the pharmacokinetics of this primary methotrexate (B535133) (MTX) metabolite, offering researchers, scientists, and drug development professionals a consolidated resource supported by experimental data.

The conversion of methotrexate to its less active but potentially nephrotoxic metabolite, this compound, is a critical step in its metabolic pathway, primarily catalyzed by the enzyme aldehyde oxidase in the liver.[1][2][3] The subsequent clearance of 7-OH-MTX, like its parent drug, is influenced by a host of factors including age, renal function, and genetic makeup, leading to marked inter-individual and inter-population differences in drug exposure and response.

Comparative Pharmacokinetics of this compound

The pharmacokinetic profile of 7-OH-MTX exhibits notable distinctions among pediatric and adult patients, as well as in individuals with compromised renal function. The following tables summarize key quantitative data extracted from various studies, providing a clear comparison of 7-OH-MTX disposition in these populations.

Patient PopulationKey Pharmacokinetic Parameters of this compoundSource
Pediatric Patients (Acute Lymphoblastic Leukemia) - Concentration of 7-OH-MTX is higher than the parent compound at any examined time after the end of a 24-hour infusion.- Elimination half-life is dose-dependent.- Males exhibit significantly higher metabolite levels than females in the 0.5-8.0 g/m² dose range.[4]
Pediatric Patients (Brain Tumors) - Population clearance of 7-OH-MTX is 3.0 L/h/m².- Baseline body surface area and estimated glomerular filtration rate are significant covariates on plasma disposition.[3]
Adult Patients (Rheumatoid Arthritis) - Median terminal elimination half-life of 7-OH-MTX is 116 hours, significantly longer than that of MTX (55 hours).- Approximately 3% of the methotrexate dose is excreted as 7-OH-MTX in urine over 24 hours.[5]
Adult Patients (Primary Central Nervous System Lymphoma) - Methotrexate clearance was minimally affected in patients with mild liver impairment.[6]
Patients with Renal Impairment - Reduced renal clearance of methotrexate and its metabolites is a major concern.- Renal insufficiency can decrease drug elimination from the body.[7][8]
ParameterPediatric Patients (Brain Tumors)Adult Patients (Rheumatoid Arthritis)Notes
7-OH-MTX Clearance 3.0 L/h/m²Not explicitly stated in the provided results.Clearance in pediatric brain tumor patients is influenced by body surface area and glomerular filtration rate.[3]
7-OH-MTX Half-Life Estimated half-decay time of 19 hours (in children following 24-h MTX infusions).116 hours (median terminal elimination)The half-life appears significantly longer in adult RA patients.[5][9]
7-OH-MTX:MTX Concentration Ratio Ratios of 7 at 48 h and 5 at 72 h from the start of infusions (in children).The concentration of the metabolite was higher than that of the parent compound at any examined time after the end of the 24 hours' infusion in children with ALL.These ratios highlight the substantial presence of the metabolite.[4][9]

The Influence of Genetic Factors

Genetic polymorphisms in key genes involved in the methotrexate metabolic pathway can significantly impact its pharmacokinetics and, consequently, the formation and elimination of 7-OH-MTX.[10][11][[“]] Variations in genes such as methylenetetrahydrofolate reductase (MTHFR), solute carrier organic anion transporter family member 1B1 (SLCO1B1), and ATP binding cassette subfamily B member 1 (ABCB1) have been associated with altered methotrexate clearance and an increased risk of toxicity.[[“]][13] For instance, certain polymorphisms in these genes can lead to higher plasma concentrations of methotrexate and its metabolites, predisposing patients to adverse effects.[[“]]

Experimental Protocols

The quantification of methotrexate and 7-OH-MTX in biological matrices is predominantly achieved through high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][14][15][16]

Sample Preparation: Solid-Phase Extraction (SPE)

A common method for isolating methotrexate and 7-OH-MTX from plasma and urine involves solid-phase extraction.[14][15]

  • Cartridge Activation: Certify II cartridges are conditioned according to the manufacturer's instructions.

  • Sample Loading: The biological sample (plasma or urine) is loaded onto the conditioned cartridge.

  • Washing: The cartridge is washed with appropriate solvents to remove interfering substances.

  • Elution: Methotrexate and 7-OH-MTX are eluted from the cartridge using a suitable elution solvent.

  • Evaporation and Reconstitution: The eluate is evaporated to dryness and the residue is reconstituted in the mobile phase for chromatographic analysis.

Chromatographic Separation and Detection

HPLC with UV Detection:

  • Column: C18 reversed-phase column.

  • Mobile Phase: Isocratic elution with a mixture of phosphate (B84403) buffer and acetonitrile.[15]

  • Detection: UV detection following post-column photolytic oxidation to convert methotrexate and 7-OH-MTX into fluorescent products.[14]

LC-MS/MS:

  • Chromatographic Separation: Reversed-phase HPLC with isocratic elution.[16]

  • Ionization: Electrospray ionization (ESI) in positive ionization mode.

  • Detection: Tandem mass spectrometry in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[16]

Metabolic Pathway and Experimental Workflow

The following diagrams illustrate the metabolic conversion of methotrexate to this compound and a general workflow for its analysis.

Methotrexate Metabolic Pathway MTX Methotrexate (MTX) AOX Aldehyde Oxidase (in Liver) MTX->AOX Metabolism Excretion Renal and Biliary Excretion MTX->Excretion OH_MTX This compound (7-OH-MTX) OH_MTX->Excretion AOX->OH_MTX

Caption: Metabolic conversion of Methotrexate to this compound.

Experimental Workflow for 7-OH-MTX Analysis Sample Biological Sample (Plasma/Urine) SPE Solid-Phase Extraction (SPE) Sample->SPE Sample Preparation Analysis LC-MS/MS or HPLC Analysis SPE->Analysis Analysis Data Data Acquisition and Quantification Analysis->Data Detection

Caption: General workflow for the analysis of this compound.

References

Safety Operating Guide

Proper Disposal of 7-Hydroxymethotrexate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of 7-Hydroxymethotrexate, a primary metabolite of the chemotherapy agent Methotrexate, is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage and dispose of this compound waste, minimizing exposure risks and adhering to regulatory standards.

I. Understanding the Hazards

This compound is a metabolite of Methotrexate, a cytotoxic drug. While specific toxicity data for the metabolite may be less extensive than for the parent compound, it should be handled with the same level of caution. The Safety Data Sheet (SDS) for 7-hydroxy Methotrexate indicates that it is harmful if swallowed.[1][2] As a derivative of a hazardous drug, all waste containing this compound must be treated as hazardous waste.

II. Personal Protective Equipment (PPE)

Before handling this compound or its waste, it is imperative to wear appropriate Personal Protective Equipment (PPE) to prevent skin contact, inhalation, and ingestion.

Required PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene) are mandatory. Double gloving is recommended.

  • Lab Coat: A disposable or dedicated lab coat should be worn.

  • Eye Protection: Safety glasses with side shields or goggles are essential.

  • Respiratory Protection: If there is a risk of aerosolization, a properly fitted respirator (e.g., N95 or higher) should be used.

III. Waste Segregation and Collection

Proper segregation of waste at the point of generation is crucial for safe and compliant disposal.

  • Solid Waste: All solid waste contaminated with this compound, including unused product, contaminated gloves, bench paper, vials, and other disposable materials, should be placed in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be marked as "Hazardous Waste - Cytotoxic" or as required by your institution's and local regulations.

  • Liquid Waste: Aqueous solutions containing this compound should be collected in a dedicated, sealed, and shatter-resistant container. This container must also be clearly labeled as "Hazardous Waste - Cytotoxic" and with the chemical name. Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

  • Sharps: Needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.[3]

IV. Disposal Procedures

The primary and recommended method for the disposal of cytotoxic waste, including this compound, is high-temperature incineration.[3][4][5]

Step-by-Step Disposal Protocol:

  • Containment: Ensure all waste is securely contained in the appropriate, labeled containers as described in Section III.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this waste through standard laboratory trash or sewer systems without explicit approval from EHS.

  • Incineration: The EHS department will coordinate with a licensed hazardous waste disposal company to transport the waste for high-temperature incineration at an approved facility.[3][4][5] This method is effective in destroying the cytotoxic compounds.

  • Alternative Procedures (with caution and approval): In situations where incineration is not available, some guidelines for Methotrexate suggest that after appropriate decontamination, certain materials may be disposed of differently.[3] However, these methods should only be considered after a thorough risk assessment and with explicit approval from your EHS department. One such method involves rinsing contaminated materials multiple times with a suitable solvent (e.g., water) and collecting the rinsate as hazardous liquid waste.[3]

V. Spill Management

In the event of a spill of this compound, immediate and appropriate action is necessary to mitigate exposure and contamination.

  • Evacuate and Secure: Alert others in the area and restrict access to the spill site.

  • Don PPE: Wear the appropriate PPE as described in Section II.

  • Contain the Spill: For liquid spills, use absorbent pads or spill pillows to contain the spill. For solid spills, gently cover the material with damp absorbent paper to avoid raising dust.

  • Clean the Area: Carefully clean the spill area using a decontaminating solution (e.g., a high-pH detergent or a solution specified by your EHS department). Work from the outer edge of the spill towards the center.

  • Collect Waste: All materials used for spill cleanup, including absorbent pads and contaminated PPE, must be disposed of as hazardous cytotoxic waste.[3]

  • Report the Spill: Report the incident to your supervisor and the EHS department, and complete any necessary documentation.

VI. Quantitative Data and Physical Properties

The following table summarizes key information for this compound, which is essential for safe handling and risk assessment.

PropertyValueReference
Chemical Name N-[4-[[(2,4-diamino-7,8-dihydro-7-oxo-6-pteridinyl)methyl]methylamino]benzoyl]-L-glutamic acid[1][2]
CAS Number 5939-37-7[2]
Molecular Formula C20H22N8O6
Molecular Weight 470.44 g/mol
Appearance Solid[2]
Hazard Classification Acute Toxicity - Oral 4 (Harmful if swallowed)[1][2]

VII. Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

cluster_0 Waste Generation Point cluster_1 Waste Segregation cluster_2 Waste Collection cluster_3 Disposal Pathway A Generation of This compound Waste B Solid Waste (Gloves, Vials, etc.) A->B Contaminated Solids C Liquid Waste (Aqueous Solutions) A->C Contaminated Liquids D Sharps Waste (Needles, Syringes) A->D Contaminated Sharps E Labeled Hazardous Solid Waste Container B->E F Labeled Hazardous Liquid Waste Container C->F G Labeled Sharps Container D->G H Contact EHS for Pickup E->H F->H G->H I Transport by Licensed Hazardous Waste Vendor H->I J High-Temperature Incineration I->J

Caption: Workflow for the safe disposal of this compound waste.

This comprehensive guide provides the necessary information for the safe handling and disposal of this compound in a laboratory setting. Adherence to these procedures is essential for protecting personnel, the public, and the environment from the potential hazards of this cytotoxic compound. Always consult your institution's specific safety protocols and your local regulations for complete compliance.

References

Essential Safety and Operational Guidance for Handling 7-Hydroxymethotrexate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational plans, and disposal procedures for the handling of 7-Hydroxymethotrexate. As the primary metabolite of the cytotoxic drug Methotrexate (B535133), this compound should be handled with caution, adhering to established safety standards for hazardous compounds.[1][2][3] While the Safety Data Sheet (SDS) for this compound indicates it is harmful if swallowed and suggests minimal personal protective equipment for normal use, it is best practice in a research environment to follow the more stringent guidelines for handling cytotoxic agents to minimize occupational exposure.[4][5][6][7][8]

Hazard Identification and Risk Assessment

This compound is classified as harmful if swallowed.[7][8] In a laboratory setting, where the pure compound may be handled, the potential for aerosolization and dermal exposure necessitates a higher level of precaution than indicated for casual handling.

Key Hazards:

  • Acute Oral Toxicity: Harmful if ingested.[7][8]

  • Potential for Cytotoxicity: As a metabolite of Methotrexate, it should be treated as a potentially cytotoxic compound.

  • Inhalation Risk: Handling of the powdered form can lead to inhalation of airborne particles.[9]

  • Dermal and Ocular Exposure: Direct skin or eye contact may cause irritation or absorption.

Personal Protective Equipment (PPE)

Consistent with guidelines for handling cytotoxic drugs, a comprehensive PPE strategy is mandatory to create a barrier between the researcher and the hazardous material.[5][9] The following table summarizes the recommended PPE for various tasks involving this compound.

Task Gloves Gown Eye/Face Protection Respiratory Protection
Weighing/Compounding (Powder) Double-gloving with chemotherapy-tested nitrile gloves[10]Disposable, fluid-resistant gown with long sleeves and closed frontSafety goggles and a face shieldNIOSH-approved respirator (e.g., N95)
Handling Solutions Double-gloving with chemotherapy-tested nitrile gloves[10]Disposable, fluid-resistant gown with long sleeves and closed frontSafety goggles or a face shield[9]Not generally required if handled in a certified chemical fume hood or biological safety cabinet
General Laboratory Operations Single pair of nitrile glovesStandard laboratory coatSafety glassesNot required
Waste Disposal Double-gloving with chemotherapy-tested nitrile gloves[10]Disposable, fluid-resistant gownSafety gogglesNot required
Spill Cleanup Industrial-thickness nitrile or neoprene gloves[4]Disposable, fluid-resistant gownSafety goggles and a face shieldNIOSH-approved respirator

Operational Procedures for Safe Handling

Adherence to standardized operational procedures is critical to minimizing exposure and ensuring a safe laboratory environment.

Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leakage.

  • Wear a single pair of nitrile gloves when handling the sealed container.

  • Store this compound in a clearly labeled, sealed container in a designated, well-ventilated, and restricted-access area.

Preparation and Handling:

  • All handling of powdered this compound and preparation of solutions must be conducted in a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC) to prevent inhalation of aerosols.

  • Before starting work, assemble all necessary materials and equipment to avoid interruptions.

  • Wear the appropriate PPE as detailed in the table above.

  • Use disposable, plastic-backed absorbent pads on the work surface to contain any potential spills.

  • When dissolving the compound, add the solvent slowly to the powder to minimize aerosolization.

Experimental Workflow:

cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Workspace in Chemical Fume Hood prep_ppe->prep_hood prep_weigh Weigh this compound prep_hood->prep_weigh prep_dissolve Prepare Solution prep_weigh->prep_dissolve exp_run Conduct Experiment prep_dissolve->exp_run Proceed to Experiment exp_observe Record Observations exp_run->exp_observe cleanup_decontaminate Decontaminate Surfaces exp_observe->cleanup_decontaminate Complete Experiment cleanup_waste Dispose of Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands cleanup_ppe->cleanup_wash

Safe Handling Workflow for this compound

Disposal Plan

All materials that have come into contact with this compound are considered hazardous waste and must be disposed of accordingly.[4][11]

Waste Type Disposal Container Disposal Procedure
Unused Compound Labeled hazardous waste containerDispose of in accordance with local, state, and federal regulations for chemical waste.[7]
Contaminated Labware (e.g., pipette tips, tubes) Puncture-resistant, labeled cytotoxic waste containerPlace directly into the designated waste container immediately after use.
Contaminated PPE (gloves, gown, etc.) Labeled cytotoxic waste bag (double-bagged)[9]Carefully remove PPE to avoid self-contamination and place it in the designated waste bag.
Contaminated Solutions Labeled hazardous liquid waste containerDo not pour down the drain. Collect in a sealed, compatible waste container.

Spill Management

In the event of a spill, prompt and appropriate action is necessary to prevent exposure and contamination.[6]

  • Evacuate and Secure: Immediately alert others in the area and restrict access to the spill site.

  • Don PPE: Put on the appropriate PPE for spill cleanup, including a respirator, double gloves, a gown, and eye/face protection.[9]

  • Containment: For liquid spills, use a cytotoxic spill kit to absorb the material. For powder spills, gently cover with damp absorbent pads to avoid aerosolization.

  • Cleanup: Carefully collect all contaminated materials and place them in a designated cytotoxic waste container.

  • Decontamination: Clean the spill area with an appropriate deactivating agent, followed by a thorough cleaning with detergent and water.

  • Dispose: Dispose of all cleanup materials as cytotoxic waste.

  • Report: Report the spill to the appropriate safety personnel.

First Aid Measures

Exposure Route Immediate Action
Ingestion If swallowed, call a poison center or doctor immediately if you feel unwell.[7][8] Rinse mouth.[7][8]
Inhalation Move the person to fresh air and seek medical attention if symptoms occur.[12]
Skin Contact Remove contaminated clothing and wash the affected area with soap and plenty of water.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

By implementing these comprehensive safety and handling procedures, researchers can minimize the risks associated with this compound and ensure a safe laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Hydroxymethotrexate
Reactant of Route 2
Reactant of Route 2
7-Hydroxymethotrexate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.